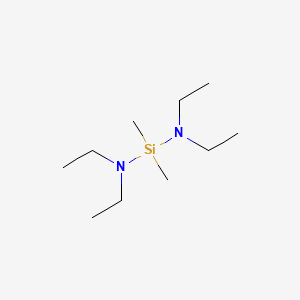
Bis(diethylamino)dimethylsilane
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379582. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-[diethylamino(dimethyl)silyl]-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N2Si/c1-7-11(8-2)13(5,6)12(9-3)10-4/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFOKLGEKUNZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](C)(C)N(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063549 | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4669-59-4 | |
| Record name | N,N,N′,N′-Tetraethyl-1,1-dimethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4669-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004669594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4669-59-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379582 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N,N',N'-tetraethyl-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(diethylamino)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bis(diethylamino)dimethylsilane chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Bis(diethylamino)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS RN: 4669-59-4), a prominent member of the aminosilane family, is a versatile organosilicon compound with significant utility across materials science, organic synthesis, and semiconductor manufacturing. This guide provides a comprehensive examination of its core chemical properties, synthesis, and reactivity. We delve into the mechanistic principles behind its key reactions, such as hydrolysis and silylation, and present field-proven, step-by-step protocols for its application in atomic layer deposition (ALD) and surface modification. This document is structured to provide researchers and professionals with the technical accuracy and practical insights required to effectively utilize this compound in advanced applications.
Molecular Structure and Physicochemical Properties
This compound, systematically named N-[diethylamino(dimethyl)silyl]-N-ethylethanamine[1], possesses a central silicon atom bonded to two methyl groups and two diethylamino groups. The Si-N bonds are the primary locus of reactivity, being susceptible to cleavage by protic reagents. This reactivity, combined with its thermal stability and volatility, makes it a valuable precursor and reagent.
The key physicochemical properties are summarized in the table below, providing a baseline for its handling and application.
| Property | Value | Reference(s) |
| CAS Number | 4669-59-4 | [1][2] |
| Molecular Formula | C₁₀H₂₆N₂Si | [1][2] |
| Molecular Weight | 202.42 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Density | 0.826 - 0.83 g/mL | [2] |
| Boiling Point | 193 °C | [2] |
| Flash Point | 35 °C | [1] |
| Refractive Index (n20/D) | 1.44 | [2] |
| Canonical SMILES | CCN(CC)(C)N(CC)CC | [1] |
| InChI Key | XIFOKLGEKUNZTI-UHFFFAOYSA-N | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The most common and industrially scalable route involves the reaction of dichlorodimethylsilane with diethylamine.[4] The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic silicon atom and displacing the two chlorine atoms. The reaction produces diethylammonium chloride as a solid byproduct, which can be easily removed by filtration.
The overall reaction is as follows:
(CH₃)₂SiCl₂ + 4 HN(CH₂CH₃)₂ → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 [H₂N(CH₂CH₃)₂]⁺Cl⁻
An excess of diethylamine is used both as a reactant and as a base to neutralize the hydrochloric acid formed during the reaction.
Plausible Experimental Protocol for Synthesis
This protocol is based on established synthetic procedures for analogous aminosilanes.[5][6][7]
-
Reaction Setup : Assemble a dry, three-neck round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a condenser under a nitrogen or argon atmosphere. All glassware must be rigorously dried to prevent hydrolysis of the chlorosilane starting material.
-
Reagent Preparation : Charge the flask with a solution of diethylamine (4.2 equivalents) in an anhydrous, non-protic solvent such as hexane or toluene.
-
Reaction Execution : Cool the stirred diethylamine solution to 0 °C using an ice bath. Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in the same anhydrous solvent via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction proceeds to completion.
-
Work-up and Purification :
-
The solid diethylammonium chloride precipitate is removed by filtration under an inert atmosphere.
-
Wash the solid byproduct with a small amount of the anhydrous solvent to recover any entrained product.
-
Combine the filtrate and the washings. The solvent is removed from the filtrate by distillation.
-
The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.
-
Chemical Reactivity: The Si-N Bond
The synthetic utility of this compound is dominated by the reactivity of its silicon-nitrogen bonds. These bonds are polar and susceptible to cleavage by a variety of protic reagents, making the compound an excellent silylating agent and a precursor for silicon-containing materials.
Hydrolysis
This compound is sensitive to moisture and reacts rapidly with water. This hydrolysis reaction cleaves the Si-N bonds to form silanols and liberates diethylamine. The initially formed dimethylsilanediol is unstable and readily undergoes self-condensation to form polysiloxane chains or cyclic species.
Overall Hydrolysis Reaction: (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 H₂O → [(CH₃)₂Si(OH)₂] + 2 HN(CH₂CH₃)₂ n [(CH₃)₂Si(OH)₂] → [-Si(CH₃)₂-O-]n + n H₂O
The amine functionality can catalyze the hydrolysis of the Si-O-Si bonds in the resulting siloxane network.[8] The kinetics of aminosilane hydrolysis are complex and can be influenced by pH, steric effects, and the presence of catalysts.[9][10] Due to this reactivity, the compound must be handled under anhydrous conditions and stored under an inert gas atmosphere.
Silylation of Alcohols and Other Protic Substrates
The reaction with alcohols (alcoholysis) is analogous to hydrolysis and makes this compound an effective silylating agent for protecting hydroxyl groups.[11][12] The reaction proceeds by cleaving the Si-N bond and forming a new Si-O bond, with the liberation of diethylamine. This is a common strategy in organic synthesis for the protection of alcohols, diols, and other protic functional groups.[12]
Silylation Reaction: (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2 R-OH → (CH₃)₂Si(OR)₂ + 2 HN(CH₂CH₃)₂
The liberated diethylamine is basic and can be sufficient to drive the reaction forward, though external catalysts are sometimes employed. The dimethylsilylene group (-Si(Me)₂-) can be used to protect 1,2- and 1,3-diols, forming a stable cyclic silyl ether.
Core Applications and Methodologies
Precursor for Atomic Layer Deposition (ALD)
In the semiconductor industry, aminosilanes are critical precursors for the atomic layer deposition (ALD) of high-quality silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ).[2] this compound offers a chlorine-free alternative to traditional precursors like dichlorosilane, which is advantageous for reducing corrosion and impurity incorporation. Its volatility and self-limiting surface reactivity are key to the layer-by-layer growth mechanism of ALD.
This protocol describes a typical PEALD cycle for depositing a silicon dioxide film. The causality for using plasma is its ability to provide reactive oxygen species at low temperatures, enabling high-quality film formation without damaging thermally sensitive device structures.
-
Reactor Conditions :
-
Substrate Temperature: 100-300 °C
-
Base Pressure: 100-500 mTorr
-
-
Deposition Cycle (repeated to achieve desired thickness) :
-
Step 1: Precursor Pulse : A pulse of this compound vapor is introduced into the reactor. It chemisorbs onto the substrate surface, reacting with surface hydroxyl (-OH) groups in a self-limiting fashion.
-
Step 2: Inert Gas Purge : The reactor is purged with an inert gas (e.g., Ar, N₂) to remove any unreacted precursor molecules and gaseous byproducts from the chamber. This step is critical to prevent chemical vapor deposition (CVD) reactions in the subsequent step.
-
Step 3: Co-reactant (Plasma) Exposure : An oxygen (O₂) plasma is generated in the chamber. The reactive oxygen species (e.g., O radicals) react with the surface-adsorbed precursor layer, removing the diethylamino ligands and forming a silicon-oxygen network.
-
Step 4: Inert Gas Purge : A final purge removes reaction byproducts (e.g., H₂O, CO₂, NOx) before the next cycle begins.
-
Surface Modification Agent
This compound is used to modify the surfaces of materials that possess hydroxyl groups, such as glass, silica, and metal oxides.[2][13] This modification can impart hydrophobicity (water repellency), alter adhesive properties, or serve as a coupling layer to improve the adhesion between inorganic substrates and organic polymers.[2]
This protocol details a common procedure for rendering a glass or silica surface hydrophobic. The causality behind the initial cleaning/hydroxylation step is to ensure a high density of surface Si-OH groups, which are the reactive sites for the silane to anchor covalently.
-
Substrate Cleaning and Hydroxylation :
-
Clean the glass substrate by sonicating in acetone, followed by isopropanol, and finally rinse thoroughly with deionized water.
-
Immerse the cleaned substrate in a Piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes to remove organic residues and generate a high density of surface hydroxyl groups. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care and appropriate PPE).
-
Rinse the substrate extensively with deionized water and dry thoroughly under a stream of nitrogen or in an oven at 110 °C.
-
-
Silanization (Solution Phase) :
-
Prepare a 1-5% (v/v) solution of this compound in an anhydrous solvent like toluene in a sealed container under an inert atmosphere.
-
Immerse the dry, hydroxylated substrate in the silane solution.
-
Allow the reaction to proceed for 1-4 hours at room temperature or for a shorter duration at an elevated temperature (e.g., 60-80 °C).
-
-
Post-Reaction Treatment :
-
Remove the substrate from the silanization solution and rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove any physisorbed silane.
-
Perform a final rinse with a more polar solvent like isopropanol or ethanol.
-
Cure the substrate by baking in an oven at 110-120 °C for 30-60 minutes. This step helps to drive off any remaining solvent and byproducts and encourages cross-linking of adjacent silane molecules on the surface.
-
Safety and Handling
This compound is a flammable liquid and vapor.[1] It causes skin irritation and serious eye irritation.[1] As noted, it reacts with moisture. Therefore, it should be handled in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and away from sources of ignition. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. Store the compound in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area.
Conclusion
This compound is a highly functional and reactive organosilicon compound whose utility is rooted in the predictable reactivity of its Si-N bonds. Its role as a chlorine-free precursor in ALD processes is critical for the fabrication of next-generation electronics, while its efficacy as a silylating and surface-modifying agent provides broad applicability in chemical synthesis and materials science. A thorough understanding of its handling requirements, reaction mechanisms, and application protocols, as detailed in this guide, is essential for leveraging its full potential in research and development.
References
- PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information.
- Al-Mansour, F., et al. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers (Basel). [Link]
- FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2010).
- Paquet, C., et al. (2012). Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane.
- Au, M., et al. (2011). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes.
- Belgacem, M. N., et al. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.
- SpectraBase. (n.d.). bis{3,3'-[2"-(N,N-Diethylamino)indenyl]-dimethylsilane - Optional[13C NMR]. Wiley. [Link]
- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.
- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.
- Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane. [Link]
- NIST. (n.d.). bis(dimethylamino)silane. NIST Chemistry WebBook. [Link]
- Google Patents. (n.d.). CN115073507A - Method for preparing bis (diethylamino)
- Wikipedia. (n.d.). Dimethyldichlorosilane. [Link]
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]
- ResearchGate. (n.d.). 79.4 MHz 29 Si{ 1 H} NMR spectrum of allyl(methyl)bis(phenylethynyl)silane. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.). Organometallic chemistry. [Link]
- ResearchGate. (2002). From bis(silylamino)tin dichlorides via di(1-alkynyl)-bis(silylamino)tin to new heterocycles by 1,1-organoboration. Journal of Organometallic Chemistry. [Link]
- SciSpace. (1987). Top 844 Journal of Organometallic Chemistry papers published in 1987. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 4669-59-4 [sigmaaldrich.com]
- 4. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 7. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]
- 8. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 12. Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]
- 13. jk-sci.com [jk-sci.com]
Bis(diethylamino)dimethylsilane CAS number 4669-59-4
An In-depth Technical Guide to Bis(diethylamino)dimethylsilane (CAS 4669-59-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile organosilicon compound. It is intended for researchers, chemists, and material scientists who require a deep understanding of its synthesis, properties, and applications, particularly in the realms of organic synthesis and advanced materials.
Core Identity and Physicochemical Profile
This compound, also known by its synonym N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine, is an organosilicon compound featuring a central silicon atom bonded to two methyl groups and two diethylamino groups.[1] This structure imparts unique reactivity, making it a valuable reagent in various chemical transformations. Its physical and chemical properties are summarized below.
Chemical Structure
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 4669-59-4 | [1][2] |
| Molecular Formula | C₁₀H₂₆N₂Si | [1][2] |
| Molecular Weight | 202.42 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1][2][3] |
| Density | ~0.83 g/mL | [1][3] |
| Boiling Point | 193 °C | [1][3] |
| Refractive Index (n20/D) | ~1.44 | [1] |
| Purity | >98.0% (GC) available commercially | [1][2] |
Synthesis and Reaction Mechanism
The most common and industrially viable synthesis of this compound involves the nucleophilic substitution of chlorine atoms from a dichlorosilane precursor using a secondary amine.
Core Reaction Scheme
The synthesis proceeds by reacting dichlorodimethylsilane with at least two equivalents of diethylamine. The reaction produces the desired aminosilane and diethylammonium chloride as a solid byproduct, which can be easily removed by filtration.
Caption: General synthesis of this compound.
Mechanism and Experimental Rationale
The nitrogen atom of diethylamine acts as a nucleophile, attacking the electrophilic silicon atom of dichlorodimethylsilane. This displaces one chloride ion. A second molecule of diethylamine then either attacks the silicon center again to displace the second chloride or acts as a base to neutralize the protonated amine formed in the first step. The overall stoichiometry requires two equivalents of amine per equivalent of dichlorodimethylsilane.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Dichlorodimethylsilane and the resulting aminosilane product are highly sensitive to moisture.[4] Hydrolysis is a rapid and undesirable side reaction that leads to the formation of siloxanes and reduces yield.
-
Anhydrous Solvent: Anhydrous, non-polar solvents are used to dissolve the reactants and facilitate the reaction while preventing hydrolysis.
-
Temperature Control: The initial addition of the amine is often performed at a reduced temperature (e.g., 0 °C) to control the exothermicity of the reaction.
Experimental Protocol: Synthesis
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser under a positive pressure of nitrogen.
-
Reagent Preparation: Charge the flask with a solution of dichlorodimethylsilane in an anhydrous solvent (e.g., hexane).
-
Reaction: Cool the flask to 0 °C using an ice bath. Slowly add a solution containing two equivalents of diethylamine via the dropping funnel to the stirred dichlorodimethylsilane solution. Maintain the temperature below 10 °C during the addition.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction proceeds to completion.
-
Work-up: The solid diethylammonium chloride precipitate is removed by filtration under an inert atmosphere. The filter cake should be washed with a small amount of the anhydrous solvent to recover any trapped product.
-
Purification: The solvent is removed from the combined filtrate by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.
Reactivity and Applications
The utility of this compound stems from the reactivity of its silicon-nitrogen (Si-N) bonds. This makes it a versatile tool in several areas of chemical science.
Silylating Agent and Protecting Group
The compound is an effective silylating agent, used to introduce a dimethylsilyl group onto substrates with reactive hydrogens, such as alcohols, amines, and carboxylic acids.[4][5] This is a common strategy in multi-step organic synthesis to protect functional groups from unwanted reactions.
Mechanism Insight: The Lewis basic nitrogen atoms can act as internal catalysts or be activated by an external catalyst, facilitating the transfer of the silyl group to the substrate.[6] The diethylamine byproduct is volatile and easily removed.
Experimental Protocol: Silylation of a Primary Alcohol
-
Setup: In a dry flask under a nitrogen atmosphere, dissolve the primary alcohol (1 equivalent) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Add this compound (0.6 equivalents, as it has two reactive sites) to the solution.
-
Catalysis (Optional): For less reactive alcohols, a catalytic amount of a Lewis acid or an activating agent can be added.
-
Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, the solvent and volatile byproducts (diethylamine) can be removed under reduced pressure. Further purification can be achieved by flash chromatography if necessary.
Sources
Bis(diethylamino)dimethylsilane molecular structure
An In-depth Technical Guide to the Molecular Structure of Bis(diethylamino)dimethylsilane
Introduction
This compound is an organosilicon compound with the chemical formula C₁₀H₂₆N₂Si.[1][2][3] Also known by its systematic IUPAC name, N-[diethylamino(dimethyl)silyl]-N-ethylethanamine, and as N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine, this compound is a versatile precursor and reagent in advanced chemical applications.[3][4] Its unique molecular architecture, featuring a central silicon atom bonded to both alkyl and amino groups, imparts a combination of reactivity and volatility that is highly valued in the fields of material science and organic synthesis. This guide provides a detailed examination of its molecular structure, properties, and the causal relationship between its structure and its function, particularly as a precursor for thin-film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
Molecular Structure and Bonding
The core of the this compound molecule consists of a central silicon atom. This silicon atom is covalently bonded to two methyl (-CH₃) groups and two diethylamino (-N(CH₂CH₃)₂) groups. The arrangement of these four groups around the silicon center results in a tetrahedral geometry, which is characteristic of tetracoordinate silicon compounds.
The key to its utility lies in the nature of its chemical bonds:
-
Si-C Bonds: The bonds between silicon and the methyl carbons are strong and relatively stable.
-
Si-N Bonds: The bonds between the silicon atom and the nitrogen atoms of the diethylamino groups are more reactive. This reactivity is crucial for deposition processes, as these bonds can be selectively cleaved under specific thermal or plasma conditions, allowing the silicon atom to deposit onto a substrate while the diethylamino ligands are released as volatile byproducts.
This strategic combination of stable and reactive bonds allows the molecule to be thermally stable enough for vapor-phase transport but reactive enough to participate in surface chemical reactions essential for film growth.
Caption: 2D representation of this compound.
Physicochemical and Spectroscopic Data
The physical properties of this compound are consistent with its use as a liquid precursor for vapor deposition techniques.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₆N₂Si |
| Molecular Weight | 202.42 g/mol [3][4] |
| Appearance | Colorless to light yellow clear liquid[3][4] |
| Boiling Point | 193 °C[3] |
| Density | 0.826 g/mL[3] |
| Flash Point | 35 °C[3] |
Spectroscopic analysis is essential for confirming the structure and purity of the molecule. While specific spectra are proprietary, the expected characteristics from standard analytical techniques are as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : Would exhibit a quartet and a triplet characteristic of the ethyl groups (-CH₂CH₃) and two singlets corresponding to the chemically distinct methyl protons on the silicon and the nitrogen atoms.
-
¹³C NMR : Would show distinct peaks for the four unique carbon environments: the methyl carbons attached to silicon, and the two different carbons within the ethyl groups.[5]
-
²⁹Si NMR : A single peak would be observed in a region characteristic of silicon atoms bonded to two carbon and two nitrogen atoms, providing direct evidence of the silicon's chemical environment.[6]
-
-
Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands corresponding to C-H stretching and bending vibrations, Si-C stretching, and the crucial Si-N stretching vibrations.
-
Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a predictable fragmentation pattern resulting from the cleavage of Si-N and Si-C bonds.
Core Application: Precursor for Thin Film Deposition
This compound is a prominent single-source precursor for depositing silicon-containing thin films, such as silicon nitride (SiNₓ) and silicon carbonitride (SiCN), via CVD and ALD.[7]
Causality: Why is it an Effective Precursor?
-
Volatility and Thermal Stability : The compound is a liquid with a suitable vapor pressure, allowing it to be transported into a deposition chamber in the gas phase without premature decomposition.
-
Self-Limiting Reactivity (for ALD) : The diethylamino ligands enable surface-limited reactions. Once the precursor reacts with the available sites on a substrate surface, the reaction stops. This self-limiting behavior is the cornerstone of ALD, enabling the deposition of films with atomic-level precision.
-
Clean Byproducts : Upon reaction, the ligands are released as volatile diethylamine or related species, which can be easily purged from the reaction chamber, minimizing film contamination.
Experimental Protocol: Generic Atomic Layer Deposition (ALD) Cycle
This protocol describes a self-validating system for depositing a silicon-containing film using a precursor like this compound and a plasma co-reactant.
Objective : To deposit a conformal, ultra-thin silicon nitride-like film.
Methodology :
-
Step 1: Precursor Pulse
-
Introduce a controlled pulse of vaporized this compound into the deposition chamber.
-
Mechanism : The precursor molecules adsorb and react with the functional groups on the substrate surface, forming a monolayer. The Si-N bonds in the precursor are key to this surface reaction.
-
-
Step 2: Inert Gas Purge
-
Purge the chamber with an inert gas (e.g., Argon or Nitrogen).
-
Mechanism : This step removes any unreacted precursor molecules and weakly adsorbed species from the chamber, preventing unwanted gas-phase reactions (CVD-type growth).
-
-
Step 3: Co-reactant (Plasma) Pulse
-
Introduce a pulse of a nitrogen-containing plasma (e.g., N₂ or NH₃ plasma).
-
Mechanism : The energetic plasma species react with the surface-bound precursor layer, converting it into a solid silicon nitride-like film and removing the remaining organic fragments from the ligands.
-
-
Step 4: Inert Gas Purge
-
Purge the chamber again with an inert gas.
-
Mechanism : This final purge removes reaction byproducts and any remaining plasma species, preparing the surface for the next cycle.
-
Validation : The process is repeated for a set number of cycles. The film thickness should show a linear dependence on the number of cycles, confirming the self-limiting, layer-by-layer growth characteristic of a successful ALD process.
Caption: A typical workflow for an Atomic Layer Deposition cycle.
Synthesis Pathway
This compound is typically synthesized via a nucleophilic substitution reaction. Dimethyldichlorosilane is treated with four equivalents of diethylamine. Two equivalents act as nucleophiles, displacing the chloride ions, while the other two act as a base to neutralize the hydrochloric acid (HCl) byproduct, forming diethylammonium chloride.
Caption: Synthesis reaction for this compound.
Safety and Handling
From a safety perspective, this compound is classified as a flammable and corrosive liquid.[8] It reacts with water and moisture, potentially producing flammable vapors and dimethylamine.[9]
-
Handling : Must be handled in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[3][10] Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8] It should be kept away from incompatible materials such as water, strong oxidizing agents, and acids.[10]
Conclusion
The molecular structure of this compound is intrinsically linked to its function as a high-performance chemical precursor. The tetrahedral silicon core, combined with stable Si-C bonds and reactive Si-N bonds, provides the ideal balance of volatility and reactivity required for advanced deposition processes like ALD and CVD. This understanding of its core structure allows researchers and engineers to harness its properties for the fabrication of next-generation electronic devices, protective coatings, and other advanced materials where precision and purity are paramount.
References
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: bis(Dimethylamino)methylsilane.
- PubChem. (n.d.). Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information.
- Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane. National Library of Medicine.
- PubChemLite. (2025). This compound (C10H26N2Si). Université du Luxembourg.
- ResearchGate. (n.d.). Normalized FT-IR absorption spectra of BDMADMS (gas phase).
- SpectraBase. (n.d.). 13C NMR of bis{3,3'-[2"-(N,N-Diethylamino)indenyl]-dimethylsilane.
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- MDPI. (2018). Progresses in Synthesis and Application of SiC Films: From CVD to ALD and from MEMS to NEMS.
Sources
- 1. This compound | 4669-59-4 [sigmaaldrich.com]
- 2. PubChemLite - this compound (C10H26N2Si) [pubchemlite.lcsb.uni.lu]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemos.de [chemos.de]
- 9. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 10. fishersci.com [fishersci.com]
The Synthesis of Bis(diethylamino)dimethylsilane: A Comprehensive Technical Guide for Scientific Professionals
An In-depth Exploration of Synthetic Methodologies, Mechanistic Principles, and Practical Considerations for a Key Organosilicon Compound
Introduction
Bis(diethylamino)dimethylsilane, a prominent organosilicon compound, has garnered significant attention across various scientific and industrial domains. Its utility is particularly pronounced in the realm of materials science, where it serves as a crucial precursor for the deposition of silicon-based thin films in semiconductor manufacturing.[1] Furthermore, its reactive nature makes it a valuable reagent in organic synthesis. This guide offers a detailed examination of the synthetic pathways to this compound, tailored for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of its preparation.
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is paramount for its synthesis, handling, and application.
| Property | Value | Source |
| CAS Number | 4669-59-4 | [1][2] |
| Molecular Formula | C10H26N2Si | [1] |
| Molecular Weight | 202.42 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1][2] |
| Boiling Point | 193 °C | [1][2] |
| Density | 0.83 g/mL | [1] |
| Purity | ≥ 98% (GC) | [1] |
Core Synthesis Routes: A Comparative Analysis
The preparation of this compound can be achieved through several synthetic strategies. The selection of a particular route is often dictated by factors such as desired purity, scale, available starting materials, and safety considerations. This section will delve into the most prevalent methods, offering a comparative analysis to inform experimental design.
Direct Amination of Dimethyldichlorosilane
The most conventional and widely employed method for synthesizing this compound is the direct reaction of dimethyldichlorosilane with diethylamine.[3] This reaction proceeds via a nucleophilic substitution mechanism, wherein the nitrogen atom of diethylamine attacks the electrophilic silicon atom of dimethyldichlorosilane, leading to the displacement of the chlorine atoms.
Reaction Mechanism:
The overall reaction is as follows:
(CH₃)₂SiCl₂ + 4(CH₃CH₂)₂NH → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2(CH₃CH₂)₂NH₂⁺Cl⁻
An excess of diethylamine is typically used to serve a dual purpose: acting as the nucleophile and as a scavenger for the hydrochloric acid (HCl) byproduct, which precipitates as diethylamine hydrochloride.
Method 1A: Synthesis in the Presence of a Solvent
This approach involves the use of an inert solvent, such as hexane, to facilitate the reaction.
Experimental Protocol:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser, all under an inert nitrogen atmosphere.
-
Reagent Charging: The flask is charged with anhydrous hexane and dimethyldichlorosilane.
-
Reactant Addition: The reaction vessel is cooled to 0°C using an ice bath. Diethylamine is then added dropwise from the dropping funnel while maintaining the temperature below 10°C.
-
Reaction Progression: Upon completion of the addition, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction proceeds to completion.
-
Work-up and Purification: The solid diethylamine hydrochloride is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield high-purity this compound.
Method 1B: Solvent-Free Synthesis
For certain applications, a solvent-free approach is preferred to minimize potential contamination and simplify the work-up process. In this variation, an excess of diethylamine acts as both a reactant and the reaction medium.
Key Considerations for Solvent-Free Synthesis:
-
Temperature Control: The reaction is exothermic, and careful temperature management is crucial to prevent side reactions.
-
Byproduct Removal: The solid diethylamine hydrochloride is filtered off, and the excess diethylamine is removed by distillation.
-
Purity: This method can yield a product with very high purity, often exceeding 99.5%.[4]
The Organolithium Route: An Alternative Pathway
An alternative synthetic strategy involves the use of an organolithium reagent, such as n-butyllithium, to first deprotonate diethylamine, forming lithium diethylamide. This highly reactive intermediate then undergoes a salt metathesis reaction with dimethyldichlorosilane.
Reaction Mechanism:
-
(CH₃CH₂)₂NH + n-BuLi → (CH₃CH₂)₂NLi + BuH
-
2(CH₃CH₂)₂NLi + (CH₃)₂SiCl₂ → (CH₃)₂Si[N(CH₂CH₃)₂]₂ + 2LiCl
This method is reported to offer excellent reaction selectivity and high product yields.[5]
Experimental Protocol:
-
Formation of Lithium Diethylamide: In a reaction vessel under an inert atmosphere, diethylamine is dissolved in a suitable solvent (e.g., hexane) and cooled to a low temperature (e.g., -78°C). An equimolar amount of n-butyllithium is then added dropwise.
-
Reaction with Dimethyldichlorosilane: After the formation of lithium diethylamide is complete, a solution of dimethyldichlorosilane in the same solvent is added slowly to the reaction mixture.
-
Reaction Progression and Work-up: The reaction is allowed to proceed for several hours, after which the precipitated lithium chloride is removed by filtration.
-
Purification: The solvent is removed from the filtrate by distillation, followed by fractional distillation of the residue to obtain the pure product.
Comparative Overview of Synthesis Routes
| Parameter | Direct Amination (Solvent) | Direct Amination (Solvent-Free) | Organolithium Route |
| Starting Materials | Dimethyldichlorosilane, Diethylamine, Inert Solvent | Dimethyldichlorosilane, Excess Diethylamine | Dimethyldichlorosilane, Diethylamine, Organolithium Reagent |
| Byproducts | Diethylamine hydrochloride | Diethylamine hydrochloride | Lithium chloride, Alkane |
| Advantages | Well-established, relatively simple setup | High purity, no solvent contamination | High yield and selectivity |
| Disadvantages | Requires solvent removal, potential for solvent-related impurities | Requires careful temperature control due to exothermicity | Requires handling of pyrophoric organolithium reagents, more expensive |
| Typical Yield | 70-90% | >85% | Up to 96.3%[5] |
| Typical Purity | >96% after distillation | >99.5%[4] | >95%[5] |
Visualizing the Synthesis
Reaction Mechanism: Direct Amination
Caption: Nucleophilic substitution mechanism for direct amination.
Experimental Workflow: General Synthesis
Caption: Generalized experimental workflow for synthesis.
Safety and Handling Considerations
The synthesis of this compound involves the use of hazardous materials that necessitate strict safety protocols.
-
Dimethyldichlorosilane: This reactant is a flammable and corrosive liquid that reacts violently with water.[6] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diethylamine: This is a flammable and corrosive liquid with a strong, unpleasant odor. It should be handled in a well-ventilated area, and inhalation of its vapors should be avoided.
-
Organolithium Reagents (if applicable): Reagents like n-butyllithium are pyrophoric and will ignite spontaneously on contact with air. They must be handled under a strictly inert atmosphere.
-
Inert Atmosphere: All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the chlorosilane starting material and the aminosilane product.[7]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat, is mandatory at all stages of the synthesis.
Purification and Characterization
Achieving high purity is often critical, especially for applications in the semiconductor industry.
-
Purification: The primary purification method involves the physical separation of the solid hydrochloride byproduct by filtration, followed by fractional distillation of the liquid product under reduced pressure to remove any remaining starting materials, byproducts, and solvent.
-
Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional group vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Conclusion
The synthesis of this compound can be successfully achieved through several well-documented routes. The choice between direct amination (with or without a solvent) and the organolithium pathway depends on the specific requirements of the application, including desired purity, scale, and available resources. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and strict adherence to safety protocols are essential for the safe and efficient production of this important organosilicon compound. This guide provides the foundational knowledge for researchers and scientists to confidently approach the synthesis of this compound in a laboratory setting.
References
- Chem-Impex International. (n.d.). This compound.
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Qingdao Kaimosi Biochemical Technology Co.,Ltd. (n.d.). Bis(Diethylamino) Dimethylsilane | Cas No.4669-59-4.
- Wonik Materials North America. (n.d.). Bis(diethylamino)silane (BDEAS).
- Chem-Impex. (n.d.). Bis(dimethylamino)dimethylsilane.
- Linde. (2023). Dichlorosilane Safety Data Sheet.
- Airgas. (2022). Dichlorosilane Safety Data Sheet.
- Google Patents. (n.d.). WO2011024257A1 - Purification of chlorosilane using amine compound.
- Gelest, Inc. (2015). DIETHYLDICHLOROSILANE Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis of aminosilanes starting with chlorosilanes and amines.
- Google Patents. (n.d.). US9701695B1 - Synthesis methods for amino(halo)silanes.
- International Labour Organization & World Health Organization. (2021). ICSC 0442 - DICHLOROSILANE.
- ResearchGate. (n.d.). Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of....
- Google Patents. (n.d.). CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent.
- SpectraBase. (n.d.). bis{3,3'-[2"-(N,N-Diethylamino)indenyl]-dimethylsilane - Optional[13C NMR].
- ResearchGate. (2008). Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x].
- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.
- Ereztech. (n.d.). Bis(diethylamino)silane | BDEAS | C8H22N2Si.
- ResearchGate. (2025). Optimization of the Synthetic Process of Bis(Diethylamino)Silane Based on Response Surface Methodology.
- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.
- Wikipedia. (n.d.). Chlorosilane.
- GrandiT Co., Ltd. (n.d.). Bis(diethylamino)silane (BDEAS).
- ResearchGate. (2009). SiO 2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy.
- National Institutes of Health. (2021). Direct Access to α‐Aminosilanes Enabled by Visible‐Light‐Mediated Multicomponent Radical Cross‐Coupling.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent - Google Patents [patents.google.com]
- 5. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 6. Chlorosilane - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Bis(diethylamino)dimethylsilane: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of Bis(diethylamino)dimethylsilane, a versatile organosilicon compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the core physicochemical properties, synthesis methodologies, reactivity, and diverse applications of this compound, with a particular focus on its role as a precursor in advanced deposition techniques.
Introduction and Molecular Overview
This compound, with the chemical formula C₁₀H₂₆N₂Si, is an aminosilane characterized by a central silicon atom bonded to two methyl groups and two diethylamino groups.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable reagent and precursor in various chemical processes. Its utility spans from traditional organic synthesis as a silylating agent to cutting-edge applications in semiconductor manufacturing.[2]
The presence of silicon-nitrogen bonds is a key feature, rendering the molecule susceptible to hydrolysis while also providing a pathway for the formation of silicon-based thin films.[3] The diethylamino ligands influence the compound's volatility and reactivity, making it a suitable precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[4][5]
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following is a representative experimental procedure for the laboratory-scale synthesis of this compound. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. All glassware must be thoroughly dried before use to prevent hydrolysis of the chlorosilane.
Materials:
-
Dichlorodimethylsilane ((CH₃)₂SiCl₂)
-
Diethylamine ((C₂H₅)₂NH), anhydrous
-
Anhydrous non-polar solvent (e.g., hexane or toluene)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Inert gas line (Schlenk line or glovebox)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of nitrogen or argon.
-
Reagent Preparation: Charge the flask with a solution of dichlorodimethylsilane in an anhydrous non-polar solvent. In the dropping funnel, place a solution of four equivalents of anhydrous diethylamine in the same solvent.
-
Reaction: Cool the flask containing the dichlorodimethylsilane solution to 0 °C using an ice bath. While stirring vigorously, add the diethylamine solution dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. A white precipitate of diethylammonium chloride will form.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Work-up:
-
Filter the reaction mixture under an inert atmosphere to remove the diethylammonium chloride precipitate.
-
Wash the precipitate with a small amount of the anhydrous solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
-
Purification:
-
Remove the solvent from the filtrate by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by the polar Si-N bond. The nitrogen atoms act as Lewis bases, and the silicon atom is an electrophilic center.
Hydrolysis
This compound is sensitive to moisture and readily undergoes hydrolysis. The Si-N bond is cleaved by water to form silanols and diethylamine. The initially formed silanols can then condense to form siloxanes.
Reaction with Water: (CH₃)₂Si[N(C₂H₅)₂]₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 (C₂H₅)₂NH
This reactivity necessitates handling and storage under anhydrous and inert conditions.
Silylation Agent
This compound can be used as a silylating agent to protect protic functional groups such as alcohols, amines, and carboxylic acids. [3]The reaction involves the displacement of a diethylamino group by the nucleophilic oxygen or nitrogen of the substrate. The liberated diethylamine can act as a base to drive the reaction forward.
Reaction with an Alcohol (R-OH): (CH₃)₂Si[N(C₂H₅)₂]₂ + R-OH → (CH₃)₂Si(OR)[N(C₂H₅)₂] + (C₂H₅)₂NH
Applications in Materials Science and Semiconductor Manufacturing
The unique properties of this compound make it a valuable precursor for the deposition of silicon-containing thin films, particularly in the semiconductor industry.
Atomic Layer Deposition (ALD) Precursor
This compound is a promising precursor for the ALD of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films. [4]Its volatility, thermal stability, and reactivity with common co-reactants like ozone (O₃) or ammonia (NH₃) plasma make it well-suited for this self-limiting deposition technique.
ALD of SiO₂ using this compound and Ozone:
The ALD process for SiO₂ typically involves two sequential, self-limiting half-reactions:
-
Precursor Pulse: this compound is introduced into the reaction chamber and chemisorbs onto the substrate surface, which is typically hydroxyl-terminated. This reaction involves the cleavage of one or both Si-N bonds and the release of diethylamine as a byproduct.
-
Co-reactant Pulse: Ozone is pulsed into the chamber, reacting with the surface-bound silicon species to form a layer of SiO₂ and regenerating the hydroxylated surface for the next cycle.
Sources
Abschnitt 1: Substanzidentifikation und Gefahrenübersicht
Ein technischer Leitfaden zur Sicherheit von Bis(diethylamino)dimethylsilan
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Untersuchung der sicheren Handhabung, Lagerung und Notfallmaßnahmen im Zusammenhang mit Bis(diethylamino)dimethylsilan (CAS: 4669-59-4). Als Senior Application Scientist ist es das Ziel, nicht nur Protokolle aufzulisten, sondern die zugrunde liegende chemische Kausalität zu erläutern, um eine Kultur der proaktiven Sicherheit und des fundierten Experimentierens zu fördern.
Bis(diethylamino)dimethylsilan, auch bekannt als N,N,N',N'-Tetraethyl-1,1-dimethylsilandiamin, ist eine Organosiliciumverbindung, die in verschiedenen Bereichen der Materialwissenschaft und der organischen Synthese von Nutzen ist.[1][2] Ihre Nützlichkeit ergibt sich aus der reaktiven Natur der Silicium-Stickstoff (Si-N)-Bindung, die es zu einem effektiven Silylierungsmittel, Oberflächenmodifikator und Vorläufer für Silicium-basierte Polymere macht.[2][3] Diese Reaktivität ist jedoch auch die Quelle der damit verbundenen Gefahren.
Obwohl für diese spezifische Verbindung weniger umfassende Gefahrendatenblätter verfügbar sind als für ihr eng verwandtes Analogon, Bis(dimethylamino)dimethylsilan, gebietet ein konservativer und wissenschaftlich fundierter Sicherheitsansatz, sie mit ähnlicher Vorsicht zu behandeln. Die Gefahren lassen sich in zwei Hauptkategorien einteilen: Entzündbarkeit und korrosive Reaktivität, insbesondere mit protischen Lösungsmitteln wie Wasser.
Physikochemische Eigenschaften
| Eigenschaft | Wert | Quelle |
| CAS-Nummer | 4669-59-4 | [1][2][4] |
| Summenformel | C10H26N2Si | [1][2][4] |
| Molekulargewicht | 202.42 g/mol | [1][2][4] |
| Aussehen | Farblose bis leicht gelbliche, klare Flüssigkeit | [1][2][4] |
| Siedepunkt | 193 °C | [2][4] |
| Dichte | ca. 0.83 g/mL | [2][4] |
| Flammpunkt | 35 °C | [4] |
GHS-Gefahrenklassifizierung (Antizipiert)
Basierend auf den Daten von Analoga wie Bis(dimethylamino)dimethylsilan[5][6] und den verfügbaren Informationen für die Zielverbindung[4] wird ein umsichtiger Ansatz zur Klassifizierung empfohlen:
-
Entzündbare Flüssigkeiten: Kategorie 2 oder 3 (H225/H226)
-
Hautverätzung/Reizung: Kategorie 1B (H314)
-
Schwere Augenschädigung/Augenreizung: Kategorie 1 (H318)
Diese Klassifizierungen unterstreichen die Notwendigkeit strenger Protokolle, um sowohl Brandgefahren als auch schwere Verätzungen bei Kontakt zu vermeiden.
Abschnitt 2: Die Chemie der Gefahr – Reaktivität und Zersetzung
Das Kernrisiko bei der Handhabung von Bis(diethylamino)dimethylsilan liegt in der Hydrolyseempfindlichkeit der Si-N-Bindung. Bei Kontakt mit Feuchtigkeit, sei es aus der Atmosphäre oder aus wässrigen Lösungen, hydrolysiert die Verbindung schnell.
Diese Reaktion ist aus zwei Gründen von entscheidender Bedeutung für die Sicherheit:
-
Exotherme Reaktion: Die Hydrolyse kann exotherm sein und bei unkontrolliertem Kontakt mit Wasser Wärme erzeugen, was bei einer entzündbaren Flüssigkeit eine zusätzliche Gefahr darstellt.
-
Gefährliche Nebenprodukte: Das Hauptnebenprodukt der Hydrolyse ist Diethylamin.[7] Diethylamin selbst ist eine entzündbare und giftige Flüssigkeit mit einem stechenden Geruch.[7] Seine Freisetzung führt zu einer sekundären chemischen Gefährdung, die bei der Risikobewertung berücksichtigt werden muss.
Abbildung 1: Hydrolysereaktion von Bis(diethylamino)dimethylsilan.
Abschnitt 3: Hierarchie der Kontrollen für die sichere Handhabung
Ein robustes Sicherheitsprogramm verlässt sich nicht allein auf persönliche Schutzausrüstung (PSA). Es implementiert eine Hierarchie von Kontrollen, um Risiken an der Quelle zu mindern.
Abbildung 2: Hierarchie der Risikokontrollen.
-
Technische Kontrollen: Dies ist die wichtigste Verteidigungslinie.
-
Abzug: Alle Manipulationen müssen in einem zertifizierten chemischen Abzug durchgeführt werden, um Dämpfe einzudämmen.
-
Inertgasatmosphäre: Aufgrund der Feuchtigkeitsempfindlichkeit sollten alle Transfers und Reaktionen unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden. Dies verhindert nicht nur die Zersetzung des Reagenzes, sondern minimiert auch die Bildung von entzündbarem und giftigem Diethylamin.[4][7]
-
-
Administrative Kontrollen:
-
Standardarbeitsanweisungen (SOPs): Für alle Verfahren, die diese Chemikalie beinhalten, müssen detaillierte SOPs entwickelt und strikt befolgt werden.
-
Schulung: Das Personal muss über die spezifischen Gefahren, einschließlich der Reaktivität mit Wasser und der Eigenschaften der Zersetzungsprodukte, geschult werden.[7][8]
-
-
Persönliche Schutzausrüstung (PSA): PSA ist die letzte Verteidigungslinie und muss immer getragen werden, wenn mit der Chemikalie gearbeitet wird.
| PSA-Typ | Spezifikation | Begründung |
| Augenschutz | Chemikalienschutzbrille und Gesichtsschutz | Schützt vor Spritzern, die schwere Augenschäden verursachen können.[5][9] |
| Handschutz | Chemikalienbeständige Handschuhe (z. B. Nitril oder Neopren) | Schützt vor Hautkontakt, der zu schweren Verätzungen führen kann.[5] Die Handschuhe sollten regelmäßig auf Anzeichen von Abbau überprüft werden. |
| Körperschutz | Flammhemmender Laborkittel | Bietet Schutz vor Spritzern und im Brandfall. |
| Zusätzlich | Notdusche und Augenspülstation | Der sofortige Zugang ist für die Dekontamination bei Exposition unerlässlich. |
Abschnitt 4: Standardarbeitsanweisung: Handhabung im Labormaßstab
Dieses Protokoll beschreibt den sicheren Transfer von Bis(diethylamino)dimethylsilan aus einem Sure/Seal™-Behälter in einen Reaktionskolben unter Verwendung von Spritzentechniken.
Vorbereitung:
-
Stellen Sie sicher, dass sich alle Glasgeräte (Reaktionskolben, Spritze, Nadeln) über Nacht im Ofen befunden haben und unter Vakuum oder in einem Exsikkator abgekühlt wurden.
-
Bauen Sie den Reaktionskolben in einem Abzug auf und spülen Sie ihn mit einem inerten Gas (Stickstoff/Argon).
-
Stellen Sie sicher, dass der Behälter mit dem Reagenz auf Raumtemperatur ist.
Transfervorgang:
Abbildung 3: Workflow für den Transfer von luftempfindlichen Reagenzien.
Begründung der kritischen Schritte:
-
(Schritt 3) Spülen der Spritze: Dieser Schritt stellt sicher, dass keine Luft oder Feuchtigkeit in die Reagenzflasche gelangt, was zu Zersetzung und Druckaufbau führen würde.
-
(Schritt 4) Langsames Aufziehen: Schnelles Aufziehen kann den Druck in der Spritze verringern und dazu führen, dass die niedrig siedende Flüssigkeit siedet, was zu einer ungenauen Messung und potenziellen Spritzern führt.
-
(Schritt 6) Sofortiges Quenchen: Restliches Reagenz in der Spritze und an der Nadel reagiert mit der Luftfeuchtigkeit. Das sofortige Spülen in einem geeigneten organischen Lösungsmittel (wie Isopropanol) neutralisiert das reaktive Material sicher.
Abschnitt 5: Notfallmaßnahmen – Ein selbstvalidierendes Vorgehen
Im Notfall ist schnelles und korrektes Handeln entscheidend.
Expositionsmanagement:
-
Hautkontakt: Betroffene Kleidung sofort ausziehen. Die Haut mindestens 15 Minuten lang mit viel Wasser abspülen. Sofort einen Arzt aufsuchen.[5][9] Die Begründung für das ausgiebige Spülen ist die vollständige Entfernung der korrosiven Chemikalie.
-
Augenkontakt: Mindestens 15 Minuten lang vorsichtig mit Wasser spülen, dabei die Augenlider offen halten. Eventuell vorhandene Kontaktlinsen entfernen. Sofort einen Augenarzt aufsuchen.[5][9] Schnelles Handeln ist entscheidend, um schwere und bleibende Schäden zu verhindern.
-
Einatmen: Die betroffene Person an die frische Luft bringen. Bei Atembeschwerden sofort ärztliche Hilfe rufen.[9]
-
Verschlucken: Mund ausspülen. KEIN Erbrechen herbeiführen, da die Gefahr einer Perforation der Speiseröhre besteht.[10] Sofort einen Arzt aufsuchen.
Umgang mit Verschüttungen:
-
Zündquellen beseitigen: Alle Flammen, Funken und heißen Oberflächen in der Umgebung sofort löschen/entfernen.[5][11]
-
Bereich evakuieren: Unnötiges Personal aus dem Bereich entfernen.
-
Eindämmung: Mit einem inerten, nicht brennbaren Absorptionsmittel (z. B. Vermiculit, trockener Sand) abdecken. KEIN brennbares Material wie Papiertücher verwenden.
-
Neutralisierung/Sammlung: Das kontaminierte Absorptionsmittel vorsichtig mit funkenfreien Werkzeugen in einen geeigneten, gekennzeichneten Abfallbehälter schaufeln.[11]
-
Dekontamination: Den Bereich lüften und mit einem geeigneten Lösungsmittel reinigen.
Brandbekämpfung:
-
Kleine Brände: Mit Trockenpulver, Kohlendioxid (CO₂) oder alkoholbeständigem Schaum löschen.[9][11]
-
Große Brände: Wassersprühstrahl kann verwendet werden, um Behälter zu kühlen, aber ein direkter Wasserstrahl auf das brennende Material sollte vermieden werden, da er die Bildung von entzündbarem Diethylamindampf verstärken kann.[11][12]
Abbildung 4: Entscheidungsflussdiagramm für Notfälle.
Zusammenfassung
Bis(diethylamino)dimethylsilan ist ein wertvolles Reagenz, dessen sichere Verwendung ein tiefes Verständnis seiner chemischen Reaktivität erfordert. Durch die Implementierung einer robusten Hierarchie von Kontrollen – von technischen Systemen wie Abzügen und Inertgasatmosphären bis hin zu detaillierten administrativen Protokollen und der konsequenten Verwendung geeigneter PSA – können die mit seiner Handhabung verbundenen Risiken effektiv gemanagt werden. Die Kausalität hinter jedem Sicherheitsschritt zu verstehen, insbesondere die schnelle Hydrolyse zu entzündbarem und giftigem Diethylamin, ist der Schlüssel zur Förderung einer sicheren und erfolgreichen Forschungsumgebung.
Referenzen
-
Safety Data Sheet: bis(Dimethylamino)methylsilane - Chemos GmbH&Co.KG. (URL: [Link])
-
Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem. (URL: [Link])
-
Bis(dimethylamino)dimethylsilane - Hazardous Agents - Haz-Map. (URL: [Link])
-
SAFETY DATA SHEET - Wonik Materials North America. (URL: [Link])
-
BIS(DIMETHYLAMINO)DIMETHYLSILANE - Gelest, Inc. (URL: [Link])
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: [Link])
-
BIS(DIMETHYLAMINO)DIMETHYLSILANE | - Gelest, Inc. (URL: [Link])
-
Sicherheitsdatenblatt: bis(Dimethylamino)methylsilane - Chemos GmbH&Co.KG. (URL: [Link])
-
BIS(DIETHYLAMINO)SILANE - Gelest, Inc. (URL: [Link])
Sources
- 1. Bis(diethylamino)dimethylsilane | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemos.de [chemos.de]
- 6. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. wimna.com [wimna.com]
- 8. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 9. Bis(dimethylamino)dimethylsilane | 3768-58-9 | TCI Deutschland GmbH [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. gelest.com [gelest.com]
- 12. gelest.com [gelest.com]
An In-depth Technical Guide to Bis(diethylamino)dimethylsilane: Synthesis, Properties, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(diethylamino)dimethylsilane, a versatile organosilicon compound, has garnered significant attention across various scientific disciplines. Its unique chemical properties make it a valuable reagent and precursor in fields ranging from materials science to pharmaceutical development. This guide provides a comprehensive overview of its synonyms, chemical characteristics, synthesis, and key applications, with a focus on its utility for researchers and scientists.
This compound is known by several synonyms, which are often encountered in scientific literature and chemical supplier catalogs. Understanding these alternative names is crucial for a comprehensive literature search and procurement.
Nomenclature and Chemical Identity
Proper identification of chemical compounds is fundamental in scientific research. This compound is cataloged under various names and identifiers.
| Identifier | Value |
| IUPAC Name | N-[diethylamino(dimethyl)silyl]-N-ethylethanamine[1] |
| CAS Number | 4669-59-4[1] |
| Molecular Formula | C10H26N2Si[1] |
| Molecular Weight | 202.42 g/mol [1] |
| Synonyms | N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine[1][2][3], N,N,N,N-tetraethyl(dimethyl)silanediamine[4] |
The chemical structure of this compound features a central silicon atom bonded to two methyl groups and two diethylamino groups.
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in various processes.
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Boiling Point | 193 °C | [1][2] |
| Density | 0.826 - 0.83 g/mL | [1][2] |
| Flash Point | 35 °C | [1] |
| Refractive Index | n20/D 1.44 | [2] |
| Purity | >98% (GC) | [2][3] |
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a chlorosilane with diethylamine. A general laboratory-scale protocol is outlined below. This synthesis should be performed under an inert atmosphere due to the moisture sensitivity of the reagents and product.
Reaction Scheme
The overall reaction for the synthesis of this compound from dichlorodimethylsilane and diethylamine is as follows:
(CH₃)₂SiCl₂ + 4 HN(C₂H₅)₂ → (CH₃)₂Si(N(C₂H₅)₂)₂ + 2 [H₂N(C₂H₅)₂]Cl
The excess diethylamine acts as a hydrochloric acid scavenger.
Caption: Generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet is assembled. The flask is charged with anhydrous hexane and four equivalents of diethylamine.
-
Reaction: The mixture is cooled to 0°C in an ice bath. One equivalent of dichlorodimethylsilane is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
Work-up and Purification: The resulting white precipitate of diethylamine hydrochloride is removed by filtration under an inert atmosphere. The filtrate is then concentrated under reduced pressure to remove the solvent and excess diethylamine. The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Applications in Research and Development
This compound is a valuable compound with a range of applications in both materials science and organic synthesis.
Precursor for Thin Film Deposition
A primary application of this compound and its analogs is as a precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) processes. These techniques are crucial in the semiconductor industry for the fabrication of high-quality, conformal thin films. This compound can be used to deposit silicon-based materials such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ). The choice of an aminosilane precursor like this compound is advantageous due to its volatility and reactivity at relatively low temperatures.
Caption: Workflow for Atomic Layer Deposition (ALD) using this compound.
Reagent in Organic Synthesis and Drug Development
In the realm of organic chemistry, particularly in the synthesis of complex molecules for pharmaceuticals and agrochemicals, aminosilanes play a crucial role as silylating agents.[2][5] They are used to introduce a silyl group to protect reactive functional groups such as alcohols, amines, and carboxylic acids.[6] This protection strategy is fundamental in multi-step syntheses, preventing unwanted side reactions and allowing for selective transformations on other parts of the molecule.
The diethylaminodimethylsilyl group can be introduced by reacting the substrate with this compound. The reactivity of the Si-N bond allows for the silylation of hydroxyl and carboxyl groups to form silyl ethers and silyl esters, respectively.[6] These silyl esters can serve as reactive intermediates for the formation of amides, a key linkage in many pharmaceutical compounds.
Furthermore, this compound can act as a catalyst in various organic reactions, leveraging the Lewis basicity of the nitrogen atoms to activate substrates.[7] This catalytic activity can lead to increased reaction rates and improved yields in the synthesis of fine chemicals. In the context of drug delivery, this compound can be used in the functionalization of nanoparticles, enhancing their stability and reactivity.[5]
Safety and Handling
This compound is a flammable liquid and is corrosive. It reacts with water and moisture, so it should be handled under an inert, dry atmosphere. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly versatile and valuable chemical for researchers and scientists in both academia and industry. Its utility as a precursor for advanced material deposition and as a reagent in complex organic synthesis underscores its importance. A thorough understanding of its properties, synthesis, and applications, coupled with stringent safety practices, will enable its effective use in driving innovation in drug development, materials science, and beyond.
References
- J&K Scientific LLC. Bis(dimethylamino)dimethylsilane | 3768-58-9. [Link]
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]
- Ningbo Inno Pharmchem Co.,Ltd. Bis(diethylamino)
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]
- 4. Bis(dimethylamino)dimethylsilane for GC derivatization, LiChropur , = 95.0 GC 3768-58-9 [sigmaaldrich.com]
- 5. jk-sci.com [jk-sci.com]
- 6. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 7. chemimpex.com [chemimpex.com]
Bis(diethylamino)dimethylsilane: A Comprehensive Technical Guide to its Reactivity Profile
This guide provides an in-depth exploration of the reactivity profile of bis(diethylamino)dimethylsilane (BDEAS), a versatile organosilicon compound. We will delve into its core chemical behaviors, offering both theoretical understanding and practical, field-tested protocols for its application in research and development, particularly within the realms of organic synthesis and materials science.
Introduction to this compound: Structure and Properties
This compound, with the chemical formula (CH3)2Si(N(C2H5)2)2, is a dialkylaminosilane characterized by two diethylamino groups attached to a central dimethylsilyl unit. This structure imparts a unique combination of reactivity and stability, making it a valuable reagent for a variety of chemical transformations.
Key Physicochemical Properties:
| Property | Value |
| CAS Number | 13837-93-5 |
| Molecular Weight | 202.42 g/mol |
| Boiling Point | 196-197 °C |
| Density | 0.823 g/mL at 25 °C |
The presence of the silicon-nitrogen (Si-N) bonds is central to the reactivity of BDEAS. These bonds are susceptible to cleavage by protic sources, a characteristic that is harnessed in its primary applications.
Core Reactivity: The Silylation Workhorse
The predominant reactivity of this compound lies in its function as a silylating agent. Silylation is the process of introducing a silyl group, in this case, a dimethylsilyl group (-Si(CH3)2-), onto a substrate molecule. This is most commonly achieved through the reaction of BDEAS with molecules containing acidic protons, such as alcohols, amines, and carboxylic acids.
The driving force for these reactions is the formation of the highly stable and volatile diethylamine (HN(C2H5)2) byproduct, which can be easily removed from the reaction mixture, shifting the equilibrium towards the silylated product.
Reaction with Alcohols: Formation of Silyl Ethers
The reaction of BDEAS with alcohols is a cornerstone of its utility, providing a straightforward route to the corresponding silyl ethers. This transformation is particularly useful for the protection of hydroxyl groups during multi-step syntheses.
Mechanism of Silylation of an Alcohol:
Caption: Generalized mechanism for the silylation of an alcohol using a dialkylaminosilane.
The reaction proceeds in a stepwise manner. The first equivalent of alcohol reacts with BDEAS to form a silyl ether and one equivalent of diethylamine. The second equivalent of alcohol can then react to form the bis(alkoxy)dimethylsilane. The stoichiometry can be controlled to favor the mono- or di-substituted product.
Reaction with Amines: Formation of Silazanes
Analogous to its reaction with alcohols, BDEAS readily reacts with primary and secondary amines to form silazanes. These compounds are valuable as intermediates in organic synthesis and as precursors to silicon nitride materials.
Reaction with Carbonyl Compounds
This compound can also react with enolizable carbonyl compounds to form silyl enol ethers, which are versatile intermediates in organic synthesis, notably in reactions such as the Mukaiyama aldol addition.
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for researchers. Optimization may be required for specific substrates.
General Procedure for the Silylation of a Primary Alcohol
Objective: To protect the hydroxyl group of a primary alcohol as its dimethylsilyl ether.
Materials:
-
This compound (BDEAS)
-
Primary alcohol
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM))
-
Inert gas (e.g., nitrogen, argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add this compound (0.55 eq. for mono-silylation) to the stirred solution via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction can be quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Workflow for Silylation of a Primary Alcohol:
Caption: Step-by-step workflow for a typical silylation reaction.
Applications in Synthesis and Materials Science
The reactivity of this compound has led to its use in a variety of applications:
-
Protecting Group Chemistry: As detailed above, BDEAS is an effective reagent for the protection of alcohols and amines.
-
Precursor for Silicon-Containing Polymers: The ability of BDEAS to react with difunctional molecules allows for its use in the synthesis of polysiloxanes and other silicon-containing polymers.
-
Atomic Layer Deposition (ALD): BDEAS has been investigated as a precursor for the deposition of silicon dioxide and silicon nitride thin films, which have applications in the microelectronics industry.
Safety Considerations
This compound is a moisture-sensitive and flammable liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Reactions should be conducted under an inert atmosphere to prevent decomposition.
Conclusion
This compound is a versatile and reactive organosilicon compound with a well-defined reactivity profile centered on its utility as a silylating agent. Its reactions with protic functional groups provide efficient access to a range of silylated products, which are valuable intermediates in organic synthesis and precursors for materials science applications. A thorough understanding of its reactivity and handling requirements is essential for its safe and effective use in the laboratory.
References
- Title: Bis(diethylamino)
- Title: Silyl
- Title: Protective group Source: Wikipedia URL:[Link]
Introduction: The Precursor's Dilemma—Volatility vs. Stability
An In-Depth Technical Guide to the Thermal Stability of Bis(diethylamino)dimethylsilane
Abstract: this compound ((Et₂N)₂SiMe₂) is a key organoaminosilane precursor utilized in the semiconductor industry for the deposition of high-quality silicon-containing thin films. Its efficacy in processes such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) is intrinsically linked to its thermal stability. A precisely defined thermal budget is critical; the precursor must be volatile and reactive enough to participate in surface reactions but stable enough to prevent gas-phase decomposition, which leads to film contamination and poor device performance. This guide provides a comprehensive analysis of the thermal stability of this compound, synthesizing theoretical principles, data from analogous compounds, and established analytical methodologies to offer a framework for its handling and process optimization.
This compound is a member of the aminosilane family, precursors chosen for their high reactivity and chlorine-free nature, which is advantageous for preventing substrate corrosion. Its primary application lies in the deposition of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films. The ideal precursor exhibits a "thermal window" where it is sufficiently volatile to be delivered to the reaction chamber and reactive on the substrate surface, yet thermally stable against premature decomposition in the gas phase.
Understanding the thermal decomposition threshold is paramount. Exceeding this temperature can lead to:
-
Loss of Self-Limiting Growth: In ALD, gas-phase decomposition contributes to a CVD-like growth component, compromising film conformality and thickness control.
-
Impurity Incorporation: Decomposition byproducts, particularly carbon- and nitrogen-containing fragments, can be incorporated into the film, degrading its electrical and optical properties.
-
Particle Formation: Gas-phase nucleation of particles can contaminate the reaction chamber and the substrate surface.
This document serves to elucidate the factors governing the thermal stability of this compound, providing researchers and process engineers with the foundational knowledge to optimize its use.
Mechanistic Insights into Thermal Decomposition
Direct experimental studies on the thermal decomposition kinetics of this compound are not extensively published. However, valuable insights can be drawn from theoretical studies of closely related aminosilanes, such as bis(dimethylamino)silane (BDMAS).[1] The decomposition of these compounds is primarily governed by the relative strengths of their chemical bonds and the availability of low-energy reaction pathways.
The key bonds within the this compound molecule are Si-N, Si-C, N-C, and C-H. Theoretical calculations on analogous molecules suggest that the N-CH₃ bond is often weaker than the Si-N or Si-H bonds.[1] For this compound, the primary decomposition pathways are likely initiated by:
-
Si-N Bond Cleavage: A homolytic cleavage to form silyl and amino radicals. This is a high-energy pathway and is less likely to be the dominant initial step at moderate temperatures.
-
β-Hydride Elimination: A concerted pathway involving the transfer of a hydrogen atom from the ethyl group to the silicon atom, leading to the elimination of diethylamine and the formation of an unstable intermediate.
-
C-N Bond Cleavage: Rupture of the bond between the nitrogen and the ethyl group.
-
Methane Elimination: A concerted reaction involving a methyl group on the silicon and a hydrogen from an amino group, though less likely than with Si-H containing precursors.
Based on studies of similar precursors, a favored decomposition route at lower temperatures is often a concerted elimination reaction, which has a lower activation energy than simple bond homolysis.[1]
Caption: Proposed thermal decomposition pathways for this compound.
Experimental Evaluation of Thermal Stability
A multi-faceted experimental approach is required to fully characterize the thermal stability of a liquid precursor. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often supplemented by data from deposition process studies.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[2] It is the most direct method for determining the temperature at which a precursor begins to decompose or evaporate.
Experimental Protocol: TGA for Liquid Precursors
-
Instrument Preparation: Ensure the TGA microbalance is calibrated and the sample chamber is clean. Use an inert atmosphere (e.g., high-purity nitrogen or argon) with a consistent flow rate (e.g., 50-100 mL/min) to prevent oxidation.
-
Sample Loading: Place a small, accurately weighed sample (5-10 mg) of this compound into an appropriate TGA pan (e.g., aluminum or platinum).
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes.
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to an upper limit well above the expected decomposition temperature (e.g., 500°C).
-
-
Data Analysis: Plot the sample weight (%) versus temperature. The resulting curve is analyzed for:
-
Onset Temperature (T_onset): The temperature at which significant mass loss begins.
-
Tdₓ: The temperature at which 'x'% of the initial mass has been lost (e.g., Td₅, Td₅₀).
-
Data Presentation: Representative TGA Data
| Parameter | Description | Expected Value Range (°C) |
| T_onset (Decomposition) | Temperature at which decomposition-related mass loss begins. | 350 - 450 |
| Td₅₀ | Temperature at which 50% of mass is lost due to decomposition. | 400 - 500 |
| Residual Mass | Percentage of mass remaining at the end of the experiment. | < 5% |
Note: These values are illustrative, based on the stability required for ALD applications and data from analogous compounds. Actual values must be determined experimentally.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect exothermic or endothermic events. Thermal decomposition is typically an exothermic process.
Experimental Protocol: DSC Analysis
-
Instrument Preparation: Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Sample Preparation: Hermetically seal a small, accurately weighed sample (2-5 mg) of this compound in a DSC pan (e.g., high-pressure stainless steel pan to contain vapor pressure). An empty, sealed pan is used as a reference.
-
Thermal Program: Use the same thermal program (temperature ramp rate and atmosphere) as the TGA experiment to allow for direct correlation of data.
-
Data Analysis: The DSC thermogram will show a large endotherm corresponding to the boiling of the liquid, followed by an exothermic peak if decomposition occurs. The onset of the exotherm indicates the start of thermal decomposition.
Caption: Workflow for experimental thermal stability assessment.
Application-Specific Stability Window
In ALD, the thermal stability of a precursor defines the upper limit of the "ALD window." For the related precursor bis(diethylamino)silane (BDEAS), the ALD temperature window for depositing SiO₂ with ozone is between 200°C and 250°C.[3] Another study notes a maximum ALD temperature of 350°C for BDEAS.[4] Above this temperature, the growth rate often increases sharply, and film quality degrades due to thermal decomposition of the precursor. This provides a practical, application-defined upper limit for the precursor's thermal stability. For this compound, a similar window is expected, likely modulated by the presence of Si-Me bonds instead of Si-H bonds.
Factors Influencing Thermal Stability
The stability of this compound is not an intrinsic constant but is influenced by several factors:
-
Molecular Structure: Compared to its dimethylamino analog, the diethylamino groups are bulkier and possess more C-H bonds, potentially opening up different decomposition pathways like β-hydride elimination. The Si-Me bonds are generally more stable than Si-H bonds, which could impart slightly higher thermal stability compared to a precursor like bis(diethylamino)silane (BDEAS).
-
Purity: Impurities, especially water or residual acids/bases from synthesis, can catalyze decomposition reactions, lowering the effective stability temperature.[5]
-
Atmosphere: While typically handled under inert gas, the presence of reactive gases (like oxygen or hydrogen) or surface hydroxyl groups can significantly alter decomposition mechanisms and temperatures.[6]
-
Pressure: The operating pressure of a deposition system can influence precursor residence time and the rate of decomposition reactions.
Safety Considerations of Thermal Decomposition
When this compound decomposes, it can release hazardous byproducts. Safety data for analogous compounds indicates that thermal decomposition can produce flammable and toxic organic vapors and diethylamine.[5] Diethylamine itself is corrosive and flammable. Therefore, all handling at elevated temperatures must be conducted in well-ventilated enclosures (e.g., a fume hood), and appropriate personal protective equipment must be worn.[5] The exhaust from deposition systems using this precursor should be treated through appropriate abatement systems.
Conclusion
The thermal stability of this compound is a critical parameter that dictates its successful application as a thin-film precursor. While direct decomposition data is sparse, a comprehensive understanding can be constructed by analyzing its molecular structure, referencing theoretical and experimental data from analogous compounds, and employing robust analytical techniques. The practical thermal stability window is ultimately defined by the application, with an upper limit set by the onset of gas-phase decomposition, which compromises film quality and process control. For high-precision applications like ALD, the precursor is likely stable up to approximately 350°C, but rigorous experimental verification using TGA, DSC, and in-situ process monitoring is essential for process optimization and safety.
References
- Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane.
- Nguyen, M. T., et al. (2021). Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. PubMed.
- ResearchGate. Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone.
- Wonik Materials North America.
- Fisher Scientific. SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane.
- ResearchGate.
- Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA).
- ResearchGate. Bis(diethylamino)
Sources
- 1. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wimna.com [wimna.com]
- 6. researchgate.net [researchgate.net]
Bis(diethylamino)dimethylsilane precursor characteristics
-
An In-depth Technical Guide to Bis(diethylamino)dimethylsilane: Properties, Applications, and Protocols
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS: 4669-59-4), a versatile organosilicon compound. Designed for researchers, scientists, and professionals in drug development and materials science, this document details the precursor's core physicochemical properties, synthesis, and multifaceted applications, including its role as a deposition precursor, a silane coupling agent, and a catalyst. While public-domain literature on its specific use in Atomic Layer Deposition (ALD) is nascent, this guide establishes a framework for its application by drawing parallels with structurally similar and extensively studied aminosilane precursors. We provide field-proven insights into reaction mechanisms, detailed experimental workflows for analogous processes, and critical safety and handling protocols to ensure both operational success and laboratory safety.
Introduction: The Versatility of Aminosilanes
In the landscape of organosilicon chemistry, aminosilanes represent a class of compounds with remarkable utility. Their defining feature—the silicon-nitrogen (Si-N) bond—is sufficiently labile to participate in a host of chemical transformations, yet stable enough for practical handling and storage. This compound, featuring a central silicon atom bonded to two methyl groups and two diethylamino groups, is a prime example of this functional balance.[1]
Its applications are diverse, ranging from enhancing adhesion between organic polymers and inorganic substrates as a coupling agent to serving as a precursor for producing advanced silicon-based polymers.[1] In semiconductor manufacturing, it plays a role in the deposition of silicon-based thin films, which are fundamental to the performance of electronic devices.[1] Furthermore, the nitrogen atoms in the diethylamino ligands can act as Lewis bases, enabling its use as a catalyst in various organic reactions.
The primary focus of this guide is to elucidate the characteristics that make this compound a valuable precursor for materials synthesis, with a particular emphasis on thin-film deposition techniques like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).
Core Physicochemical Properties
A precursor's physical and chemical properties are paramount as they dictate its behavior during storage, delivery, and deposition. These parameters, such as vapor pressure and thermal stability, define the process window for ALD and CVD applications. The properties of this compound are summarized below, with data for the related and widely-used precursor bis(dimethylamino)dimethylsilane provided for comparison.[2]
| Property | This compound | Bis(dimethylamino)dimethylsilane |
| CAS Number | 4669-59-4[1] | 3768-58-9 |
| Molecular Formula | C₁₀H₂₆N₂Si[1] | C₆H₁₈N₂Si[2] |
| Molecular Weight | 202.42 g/mol [1] | 146.31 g/mol [2] |
| Appearance | Colorless to slightly yellow liquid[1] | Clear to straw-colored liquid[3] |
| Density | 0.83 g/mL[1] | 0.810 g/mL[2][4] |
| Boiling Point | 193 °C[1] | 128-129 °C[2][4] |
| Refractive Index | n20/D 1.44[1] | n20/D 1.4169[2][4] |
| Flash Point | 35 °C[5] | -3 °C[4] |
| Vapor Pressure | Not available | 1 mmHg @ 20 °C |
| Purity (Typical) | ≥ 98% (GC)[1] | 97%[2] |
Synthesis and Chemical Reactivity
Synthesis Pathway
The synthesis of aminosilanes like this compound typically proceeds via a nucleophilic substitution reaction.[6] While specific patents describe various catalytic approaches[7], a foundational method involves the reaction of a chlorosilane with a corresponding amine. For this compound, this involves reacting dichlorodimethylsilane with at least two equivalents of diethylamine.
General Reaction: (CH₃)₂SiCl₂ + 2 HN(C₂H₅)₂ → (CH₃)₂Si[N(C₂H₅)₂]₂ + 2 [H₂N(C₂H₅)₂]Cl
The reaction is typically performed in an anhydrous, non-polar solvent under an inert atmosphere to prevent hydrolysis of the chlorosilane starting material. The diethylamine acts as a nucleophile, attacking the electrophilic silicon center and displacing the chloride leaving groups.[6] The byproduct, diethylamine hydrochloride, precipitates as a solid and is removed by filtration. The final product is then purified by fractional distillation under reduced pressure.[6]
Core Reactivity: The Si-N Bond
The utility of this compound stems from the reactivity of its Si-N bonds. This bond is susceptible to cleavage by protic reagents, most notably water, leading to the formation of silanols (Si-OH) and the release of diethylamine. This hydrolysis reaction is the basis for its function as a coupling agent and a surface modifier.
In the context of thin-film deposition, the Si-N bond reacts with surface hydroxyl groups (-OH) on a substrate, anchoring the silicon-containing moiety to the surface and releasing a diethylamine ligand as a volatile byproduct. This is the fundamental first step in a self-limiting ALD reaction. Subsequent exposure to an oxidant (like ozone or oxygen plasma) removes the remaining organic ligands and forms the desired silicon-based film.[8] The choice of ligands (e.g., diethylamino vs. t-butylamino) significantly influences the precursor's reactivity, thermal stability, and the resulting ALD process window.[9]
Application as a Thin-Film Deposition Precursor
This compound is identified as a precursor for silicon-based thin films in semiconductor manufacturing.[1] To provide a scientifically grounded protocol, this section will detail the well-documented ALD processes for the structurally similar precursor bis(diethylamino)silane (BDEAS) , as its reaction mechanisms are representative of the broader class of bis(amino)silanes.
The ALD Mechanism: A Self-Validating System
Atomic Layer Deposition is a cyclical process where sequential, self-limiting surface reactions are used to build a film one atomic layer at a time. The "self-limiting" nature is the key to achieving unparalleled conformity and thickness control. For an aminosilane precursor, a typical cycle involves two half-reactions.
-
Precursor Pulse: The aminosilane is pulsed into the reactor. It reacts with hydroxyl (-OH) groups on the substrate surface until all available sites are occupied. Excess, unreacted precursor is then purged from the chamber.
-
Co-reactant Pulse: An oxidizing agent (e.g., O₃, O₂ plasma, H₂O) is pulsed into the reactor. It reacts with the surface-bound precursor fragments, removing the remaining organic ligands and forming a layer of the desired material (e.g., SiO₂), while regenerating the hydroxylated surface for the next cycle.
The choice of co-reactant is critical. For low-temperature ALD of high-quality SiO₂, ozone (O₃) and oxygen plasma are preferred as they are more reactive than water and can effectively remove carbon-containing ligands, leading to purer films.[8][10]
Field-Proven Protocol: Plasma-Enhanced ALD (PEALD) of SiO₂ using BDEAS
This protocol describes a typical PEALD process for depositing silicon dioxide using the analogous precursor BDEAS. This process is chosen for its relevance in low-temperature applications where thermal budget is a concern.[11][12]
Reactor Conditions:
-
Base Pressure: 100-200 mTorr[11]
-
Precursor: Bis(diethylamino)silane (BDEAS), vessel heated to ~45 °C to ensure adequate vapor pressure[12]
-
Co-reactant: O₂/Ar mixture for plasma generation
Detailed ALD Cycle:
-
BDEAS Pulse (1.6 s): Introduce BDEAS vapor into the chamber. The precursor chemisorbs onto the substrate surface via reaction with surface hydroxyls, releasing a diethylamine ligand.[8]
-
Inert Gas Purge (5.0 s): Purge the chamber with an inert gas (e.g., N₂ or Ar) to remove unreacted BDEAS and volatile byproducts.[12]
-
O₂ Plasma Exposure (8.0 s): Introduce oxygen gas and apply RF power (e.g., 100-300 W) to generate plasma. The reactive oxygen species combust the remaining surface ligands and form a stoichiometric SiO₂ layer.[8][11]
-
Inert Gas Purge (5.0 s): Purge the chamber to remove reaction byproducts like H₂O, CO₂, and nitrogen oxides before initiating the next cycle.[12]
This cycle is repeated until the desired film thickness is achieved. The growth per cycle (GPC) for this type of process is typically in the range of 0.12-0.14 nm.[8]
Application in Silicon Nitride (SiNₓ) Deposition
Aminosilanes are also effective precursors for silicon nitride films, which are critical as diffusion barriers and dielectric layers. In this process, the co-reactant is typically a nitrogen source, such as N₂ plasma or ammonia (NH₃).[13][14] Using BDEAS and an N₂ plasma co-reactant, SiNₓ films can be deposited at low temperatures (≤ 250 °C).[13] The process is analogous to the SiO₂ cycle, but the plasma step activates nitrogen to react with the surface-bound precursor. The resulting film quality, particularly carbon and oxygen impurity levels, is highly dependent on process parameters like plasma exposure time and deposition temperature.[13]
Safety, Handling, and Storage
As a water-reactive and flammable compound, this compound requires stringent safety protocols. Its handling procedures are representative of most aminosilane precursors.[15][16][17]
Key Hazards:
-
Flammability: The compound is a flammable liquid.[5] Vapors can form explosive mixtures with air. All handling should be done away from ignition sources, and equipment must be properly grounded to prevent static discharge.[16]
-
Water Reactivity: Reacts with moisture and water, potentially vigorously, to release flammable and corrosive diethylamine vapors.[15] This reactivity necessitates handling and storage under a dry, inert atmosphere (e.g., nitrogen or argon).[17][18]
-
Corrosivity: Can cause skin irritation or burns and serious eye damage upon contact.[5]
Protocol for Safe Storage and Handling:
-
Storage: Store containers in a cool, dry, well-ventilated area designated for flammable liquids.[19] The container must be kept tightly sealed and preferably under a positive pressure of dry inert gas.[17] Avoid storage with incompatible materials such as acids, alcohols, and oxidizing agents.[16]
-
Handling Environment: All transfers and manipulations should be performed under an inert atmosphere, such as in a nitrogen-filled glovebox or a chemical fume hood using air-sensitive techniques (e.g., Schlenk lines).[18][20] The work area must be free of water sources.[20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[15][19]
-
Spill Management: In case of a spill, evacuate the area and remove all ignition sources. Do NOT use water. Contain the spill with a dry, inert absorbent material such as sand or soda ash.[18][21]
-
Waste Disposal: Dispose of unused material and residues as hazardous waste in accordance with local, state, and federal regulations. Quenching of residual material should be performed under controlled conditions by trained personnel.[18]
Conclusion
This compound is a highly functional organosilicon compound with significant potential in materials science and organic synthesis. Its core value lies in the tailored reactivity of its Si-N bonds, which enables its use as a surface modifier, a catalyst, and a precursor for silicon-based polymers and thin films. While specific ALD/CVD process data for this exact molecule is not as prevalent as for its analogues like BDEAS, the fundamental principles of aminosilane chemistry provide a robust framework for its application. By understanding the interplay between the precursor's molecular structure, its physicochemical properties, and the deposition process parameters, researchers can effectively harness this compound for the development of next-generation materials and devices. Adherence to rigorous safety and handling protocols is non-negotiable to mitigate the risks associated with its flammability and water reactivity.
References
- O'Neill, M. L., Bowen, H. R., Derecskei-Kovacs, A., Cuthill, K. S., Han, B., & Xiao, M. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society Interface, Winter 2011. ([Link])
- Gelest, Inc. (2015). BIS(DIETHYLAMINO)
- van den Bruele, F. J., et al. (2017). Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Journal of Vacuum Science & Technology A, 35(2), 021508. ([Link])
- Mallikarjunan, A., et al. (2015). Designing high performance precursors for atomic layer deposition of silicon oxide. Journal of Vacuum Science & Technology A, 33(1), 01A107. ([Link])
- Merkx, M. J. M., et al. (2021). Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy. The Journal of Physical Chemistry C, 125(46), 25805–25817. ([Link])
- Gelest, Inc. (n.d.). BIS(DIETHYLAMINO)SILANE SDS. S3.amazonaws.com. ([Link])
- Wonik Materials North America. (n.d.). Bis(diethylamino)silane (BDEAS).
- Gelest, Inc. (2015). BIS(DIMETHYLAMINO)
- Lee, K., & Shim, Y. (2020). First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Advances, 10(28), 16619–16626. ([Link])
- Huang, L., Han, B., Fan, M., & Cheng, H. (2017). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. RSC Advances, 7(38), 23795-23802. ([Link])
- Ereztech LLC. (2025). Bis(diethylamino)
- GrandiT Co., Ltd. (n.d.). Bis(diethylamino)silane (BDEAS). Grandit.com. ([Link])
- Lee, K., & Shim, Y. (2020). First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Advances, 10(28), 16619–16626. ([Link])
- Derecskei-Kovacs, A., & Incorvati, J. T. (2014). Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3. Physical Chemistry Chemical Physics, 16(34), 18501-18510. ([Link])
- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane. ()
- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane. ()
- ResearchGate. (n.d.). Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. ([Link])
- Gelest. (2025). ALD Precursor Safety And Handling Best Practices. Gelest.com. ([Link])
- Google Patents. (n.d.).
- The Journal of Physical Chemistry C. (n.d.). On the Mechanisms of SiO2 Thin-Film Growth by the Full Atomic Layer Deposition Process Using Bis(t-butylamino)
- ResearchGate. (n.d.). Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiOx. ([Link])
- Zhu, W. Z., et al. (2021). Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers.
- NIST. (n.d.). bis(dimethylamino)silane. Webbook.nist.gov. ([Link])
- Syracuse University Environmental Health & Safety Services. (2023).
- Texas Woman's University. (n.d.). Water Reactive Chemicals SOP. Twu.edu. ([Link])
- Kim, S. K., et al. (2018). Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors.
- Potts, S. E., et al. (2013). Room-temperature ALD of metal oxide thin films by energy-enhanced ALD. Chemical Vapor Deposition, 19(4-6), 125-133. ([Link])
- University of Pennsylvania EHRS. (2024). SOP: Water-Reactive Chemicals. Ehrs.upenn.edu. ([Link])
- Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane. Haz-map.com. ([Link])
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE. Gelest.com. ([Link])
- University of California, Irvine Environmental Health & Safety. (n.d.). Water Reactive Chemicals - Flammable Liquids. Ehs.uci.edu. ([Link])
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 4. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. electrochem.org [electrochem.org]
- 10. research.tue.nl [research.tue.nl]
- 11. benchchem.com [benchchem.com]
- 12. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 14. Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. gelest.com [gelest.com]
- 16. s3.amazonaws.com [s3.amazonaws.com]
- 17. ereztech.com [ereztech.com]
- 18. twu.edu [twu.edu]
- 19. chemicalbook.com [chemicalbook.com]
- 20. ehss.syr.edu [ehss.syr.edu]
- 21. ehs.uci.edu [ehs.uci.edu]
Understanding Bis(diethylamino)dimethylsilane nomenclature
An In-depth Technical Guide to the Nomenclature and Application of Bis(diethylamino)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile organosilicon compound with significant applications across various scientific disciplines, including materials science, organic synthesis, and semiconductor manufacturing.[1] Its utility stems from the unique reactivity of the silicon-nitrogen bonds, which allows it to function as a potent silylating agent, a precursor for silicon-based polymers, and a surface modification reagent.[1][2] For professionals in chemical research and drug development, a precise understanding of its nomenclature is fundamental. Accurate naming is the cornerstone of chemical communication, ensuring clarity, reproducibility, and safety in experimental design and execution. This guide provides a comprehensive deconstruction of the nomenclature of this compound, grounded in its molecular structure, and explores its physicochemical properties and practical applications.
Deconstructing the Nomenclature: From Common Name to IUPAC
The name "this compound" is a semi-systematic name that is widely used and accepted in commercial and research contexts. It provides a clear picture of the molecule's constituent parts. However, for unambiguous classification, the International Union of Pure and Applied Chemistry (IUPAC) system provides a more rigorous framework.
Common Name: this compound
This name can be broken down as follows:
-
Silane : This is the parent hydride, indicating a central silicon atom (Si).
-
Dimethyl : Two methyl (-CH₃) groups are attached to the silicon atom.
-
Bis(diethylamino) : "Bis" is a numerical multiplier used for complex groups, indicating two identical substituents. In this case, there are two diethylamino [-N(CH₂CH₃)₂] groups also attached to the silicon atom.
Another frequently encountered synonym is N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine .[3][4] This name treats the molecule as a diamine derivative of silane, providing a slightly different but equally descriptive perspective.
IUPAC Systematic Name: N-[diethylamino(dimethyl)silyl]-N-ethylethanamine
The formal IUPAC name follows a specific set of rules that prioritize the principal functional group. In this case, one of the amine groups is chosen as the parent structure.
-
Parent Structure : The parent is identified as the largest amine group, which is an ethanamine substituted with an ethyl group, making it N-ethylethanamine (commonly known as diethylamine).
-
Substituent on the Nitrogen : The entire remaining part of the molecule is treated as a single substituent attached to the nitrogen atom of this parent amine.
-
Naming the Substituent : This complex substituent is named as follows:
-
It is a silyl group, indicating it's centered on a silicon atom.
-
The silicon atom is bonded to two methyl groups (dimethyl ).
-
The silicon is also bonded to another diethylamino group (diethylamino ).
-
-
Assembling the Name : Combining these elements, the substituent is named [diethylamino(dimethyl)silyl] . This group is attached to the nitrogen (N) of the parent N-ethylethanamine.
Therefore, the full IUPAC name is N-[diethylamino(dimethyl)silyl]-N-ethylethanamine .[3][]
Visualizing the Nomenclature
The relationship between the molecular structure and its nomenclature is best understood visually.
Caption: Molecular structure and its relation to common and IUPAC nomenclature.
Unambiguous Identification: CAS Registry Number
To eliminate any ambiguity arising from different naming conventions, the Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance.
This number is the most reliable identifier for this compound in databases, publications, and regulatory documents, ensuring that scientists are referring to the exact same compound.
Physicochemical Properties
A summary of the key physicochemical properties is crucial for handling, experimental design, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₆N₂Si | [1][3] |
| Molecular Weight | 202.42 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][3][4] |
| Density | 0.826 - 0.83 g/mL | [1][3] |
| Boiling Point | 193 °C | [1][3] |
| Flash Point | 35 °C | [3] |
| Refractive Index (n20/D) | 1.44 | [1] |
| InChI Key | XIFOKLGEKUNZTI-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | CCN(CC)(C)N(CC)CC | [3] |
Core Applications in Research and Development
The structure of this compound, particularly the reactive Si-N bonds, dictates its utility in several advanced applications.
-
Silylating Agent : It is a highly effective agent for protecting reactive functional groups such as alcohols, amines, and thiols.[7][8] The resulting silyl ethers or amines are stable under a variety of reaction conditions but can be easily removed when needed. This reactivity is driven by the good leaving group potential of diethylamine.
-
Polymer Synthesis : The compound serves as a precursor in the synthesis of specialized silicone polymers.[1][9] These polymers often exhibit enhanced thermal stability and flexibility, making them suitable for applications in the automotive and aerospace industries.[1]
-
Surface Modification : It is used to modify surfaces to alter their properties, such as increasing hydrophobicity.[1][2] This is critical in creating self-cleaning surfaces, protective coatings, and improving the performance of semiconductor devices.[1][9]
-
Catalysis : The nitrogen atoms in the diethylamino groups can act as Lewis bases, allowing the compound to function as a catalyst in various organic reactions, potentially increasing reaction rates and yields.[10]
Experimental Protocol: Silylation of a Primary Alcohol
This protocol provides a practical example of using this compound as a silylating agent to protect a primary alcohol. The formation of the silyl ether can be monitored by standard analytical techniques.
Objective
To protect a primary alcohol (e.g., 1-butanol) by converting it to its corresponding silyl ether using this compound.
Materials
-
This compound (≥98% purity)[1]
-
1-Butanol (anhydrous)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup : Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a positive pressure of nitrogen.
-
Reagent Preparation : In the flask, dissolve 1-butanol (1.0 equivalent) in 30 mL of anhydrous dichloromethane.
-
Addition of Silylating Agent : Add this compound (1.1 equivalents) to the dropping funnel. Add the silylating agent dropwise to the stirred alcohol solution at room temperature over 15 minutes.[7] The reaction may be mildly exothermic.
-
Reaction Monitoring : Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until all the starting alcohol has been consumed (typically 1-4 hours).[7]
-
Workup : Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous sodium bicarbonate solution to neutralize the diethylamine byproduct.[7]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 15 mL portions of dichloromethane.
-
Isolation and Purification : Combine the organic layers and dry over anhydrous sodium sulfate.[7] Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by fractional distillation or silica gel column chromatography if required.
Workflow Diagram
Caption: Experimental workflow for the silylation of a primary alcohol.
Safety and Handling
This compound is a flammable liquid and vapor. It is also corrosive and causes skin irritation and serious eye irritation.[3] It reacts with moisture and protic solvents.[11]
-
Handling : Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage : Store in a tightly sealed container under an inert gas in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3]
-
Incompatibilities : Avoid contact with water, strong oxidizing agents, and strong acids.[13]
Conclusion
A thorough understanding of the nomenclature of this compound, from its common names to the systematic IUPAC designation, is essential for effective and safe scientific practice. This guide has dissected its chemical names, linked them to the molecular structure, and provided key identifiers and properties. By contextualizing this information with its primary applications and a practical experimental protocol, researchers, scientists, and drug development professionals are better equipped to utilize this versatile compound in their work, ensuring precision and reproducibility in the advancement of science and technology.
References
- PubChem. (n.d.). Bis(dimethylamino)dimethylsilane.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Catalyst in Organic Synthesis.
- J&K Scientific LLC. (n.d.). Bis(dimethylamino)dimethylsilane.
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Taylor & Francis. (n.d.). Silylation – Knowledge and References.
- Deyhimi, F., & Coles, J. A. (1982). Rapid Silylation of a Glass Surface: Choice of Reagent and Effect of Experimental Parameters on Hydrophobicity. Helvetica Chimica Acta.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 4669-59-4 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BIS(DIMETHYLAMINO)DIMETHYLSILANE | CymitQuimica [cymitquimica.com]
- 9. jk-sci.com [jk-sci.com]
- 10. nbinno.com [nbinno.com]
- 11. 33287-52-4 CAS MSDS (BIS(DIMETHYLAMINO)DIETHYLSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
Bis(diethylamino)dimethylsilane for Advanced Material Synthesis
An In-depth Technical Guide:
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application of Bis(diethylamino)dimethylsilane (BDEAS) in the synthesis of advanced materials. It provides a detailed exploration of the precursor's core properties, established experimental protocols, and the scientific principles governing its use in thin-film deposition technologies.
Introduction: The Role of BDEAS in Modern Material Science
This compound, with the chemical formula Si(CH₃)₂(N(C₂H₅)₂)₂, is an organosilicon compound that has become a cornerstone precursor in the fields of microelectronics and advanced materials. Its significance lies in its utility for depositing high-quality, silicon-containing thin films through processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These films, including silicon dioxide (SiO₂), silicon nitride (SiNₓ), and silicon carbonitride (SiCN), are fundamental to the fabrication of integrated circuits, optical coatings, and protective barriers in a variety of high-technology applications.
The preference for BDEAS over traditional silicon precursors, such as silane (SiH₄) and various chlorosilanes, is driven by its favorable physical and chemical properties. As a liquid with a suitable vapor pressure, it offers significant advantages in terms of handling safety and delivery precision compared to gaseous or highly reactive alternatives.
Core Properties and Strategic Advantages of BDEAS
A thorough understanding of the physicochemical properties of BDEAS is essential for the successful design and optimization of deposition processes.
| Property | Value | Strategic Importance in Deposition |
| Chemical Formula | Si(CH₃)₂(N(C₂H₅)₂)₂ | Provides the silicon, carbon, and nitrogen atoms for film formation. |
| Molar Mass | 202.42 g/mol | Critical for accurate precursor delivery and mass flow calculations. |
| Physical State | Colorless Liquid | Facilitates safe and controlled vapor delivery to the reaction chamber. |
| Boiling Point | 196 °C | Determines the required temperature for efficient vaporization. |
| Vapor Pressure | ~1 mmHg @ 20 °C | Allows for sufficient precursor concentration in the vapor phase at moderate temperatures. |
| Density | 0.809 g/mL at 25 °C | Used for calibrating liquid delivery systems. |
The primary advantages of employing BDEAS include:
-
Reduced Thermal Budget : Enables the deposition of high-quality films at temperatures between 100-400°C, crucial for compatibility with thermally sensitive substrates.[1]
-
Halogen-Free Chemistry : The absence of chlorine or other halogens in the molecule prevents the incorporation of corrosive impurities into the film, enhancing device longevity and performance.
-
Superior Film Conformality : The self-limiting nature of its surface reactions in ALD processes ensures the uniform coating of complex, three-dimensional nanostructures.
-
Enhanced Safety Profile : As a liquid precursor, BDEAS mitigates the risks associated with pyrophoric and highly toxic gaseous silicon sources.
Experimental Protocols for Material Synthesis
The versatility of BDEAS allows for the synthesis of various silicon-based thin films by selecting appropriate co-reactants and deposition conditions.
Atomic Layer Deposition (ALD) of Silicon Dioxide (SiO₂)
High-purity SiO₂ films are critical for applications such as gate dielectrics and passivation layers. The ALD of SiO₂ using BDEAS is a cyclic process that offers atomic-level precision in thickness control.
Detailed Step-by-Step Methodology:
The ALD cycle for SiO₂ deposition consists of four sequential steps:
-
BDEAS Pulse: Vaporized BDEAS is introduced into the reactor. The molecules chemisorb onto the substrate surface, reacting with surface hydroxyl (-OH) groups. This reaction is self-limiting; one of the diethylamino ligands is released as diethylamine (DEA), and the silicon atom bonds to the surface oxygen.[2]
-
Inert Gas Purge: Any unreacted BDEAS and the DEA byproduct are removed from the chamber by a flow of inert gas, such as nitrogen or argon.
-
Oxidant Pulse: An oxidizing agent, typically ozone (O₃) or an oxygen plasma, is pulsed into the chamber. This step removes the remaining organic ligands from the surface-bound silicon species and forms a layer of SiO₂, simultaneously regenerating the hydroxyl surface termination.[2]
-
Inert Gas Purge: A final purge removes the oxidant and any reaction byproducts, completing the cycle.
This entire cycle is repeated to grow the film to the desired thickness. The growth per cycle is typically in the range of 1-2 Å.
Caption: PECVD process for SiNₓ deposition using BDEAS.
Material Characterization Techniques
The quality and properties of the deposited films are assessed using a suite of analytical methods:
-
Spectroscopic Ellipsometry: For precise measurement of film thickness and refractive index.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding environment.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify vibrational modes corresponding to Si-O, Si-N, Si-H, and N-H bonds.
-
Electron Microscopy (SEM/TEM): For imaging surface morphology, cross-sectional structure, and film conformality.
Safety and Handling Protocols
BDEAS is a moisture-sensitive and flammable liquid. It should always be handled in an inert atmosphere (e.g., a glovebox or Schlenk line) to prevent hydrolysis. Appropriate personal protective equipment, including safety goggles, chemically resistant gloves, and a lab coat, is mandatory. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound is a proven and enabling precursor for the fabrication of high-performance silicon-based thin films. Its advantageous properties facilitate the deposition of highly conformal and pure materials at reduced temperatures, making it indispensable for the manufacturing of advanced semiconductor devices and other sophisticated material applications. Continued research into novel co-reactants and process optimization will further expand the utility of BDEAS in addressing the challenges of next-generation technologies.
References
- Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy. The Journal of Physical Chemistry C. [Link]
- Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors.
- Functionalization of the SiO2 Surface with Aminosilanes to Enable Area-Selective Atomic Layer Deposition of Al2O3. Langmuir. [Link]
- First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Publishing. [Link]
- Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers. PMC - PubMed Central. [Link]
- Characteristics of silicon nitride deposited by very high frequency (162 MHz)-plasma enhanced atomic layer deposition using bis(diethylamino)silane. SKKU. [Link]
- Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temper
- Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3. RSC Publishing. [Link]
- PECVD of Silicon Nitride. PV-Manufacturing.org. [Link]
Sources
Introduction to organosilicon compounds
An In-Depth Technical Guide to Organosilicon Compounds: From Core Principles to Advanced Applications in Drug Development
Abstract
Organosilicon compounds, defined by the presence of a silicon-carbon bond, occupy a unique and versatile space in chemistry, bridging the worlds of inorganic and organic materials.[1][2][3] Their distinctive physicochemical properties—including exceptional thermal stability, chemical inertness, and tunable biocompatibility—have made them indispensable in a vast array of industrial and consumer products.[1][4] For researchers in the life sciences, the strategic incorporation of silicon into bioactive molecules represents a powerful tool for modulating pharmacological profiles. This guide provides a comprehensive exploration of organosilicon chemistry, beginning with the fundamental principles governing the silicon-carbon bond. It details core synthetic methodologies, delves into the transformative applications in medicinal chemistry and drug development, provides actionable experimental protocols, and addresses critical toxicological considerations.
Fundamental Principles of Organosilicon Chemistry
The field of organosilicon chemistry, which began with the pioneering work of Charles Friedel, James Crafts, and Frederic Kipping, has evolved from a laboratory curiosity into a cornerstone of modern materials science and medicine.[5] Unlike their carbon-based counterparts, organosilicon compounds exhibit a unique set of properties that stem directly from the nature of the silicon atom and its bonds.
The Silicon-Carbon Bond: A Tale of Two Elements
The foundational Si-C bond is longer, weaker, and more polarized than a typical C-C bond.[3][5] Silicon's lower electronegativity (1.90) compared to carbon (2.55) results in a bond with significant ionic character, where the carbon atom carries a partial negative charge.[3][5] This inherent polarity, coupled with silicon's ability to utilize its d-orbitals, dictates the unique reactivity and stability of these compounds. The Si-O bond, a common feature in many organosilicon polymers, is exceptionally strong and is responsible for the high thermal stability of silicones.[5][6]
| Property | C-C Bond | Si-C Bond | Causality and Implication |
| Bond Length | ~154 pm | ~186 pm | The longer Si-C bond is sterically more accessible to reagents and can be cleaved more readily under certain conditions.[3] |
| Bond Dissociation Energy | ~607 kJ/mol | ~451 kJ/mol | The weaker Si-C bond influences metabolic pathways, sometimes offering greater stability against oxidative metabolism compared to analogous C-C bonds in drug molecules.[3][7] |
| Electronegativity Difference | Negligible | Si (1.90) vs. C (2.55) | The bond is polarized towards carbon, making silicon an electrophilic center susceptible to nucleophilic attack.[5] This property is exploited in many synthetic reactions. |
Classification of Core Organosilicon Structures
Organosilicon compounds can be broadly classified based on the functional groups attached to the silicon atom. This structural diversity gives rise to a wide spectrum of physical and chemical properties.
Synthesis of Organosilicon Compounds: Core Methodologies
The synthesis of organosilicon compounds relies on a few robust and scalable methodologies that have become staples in both industrial production and laboratory research. The choice of method is dictated by the desired structure, scale, and functional group tolerance.
The Direct Process (Müller-Rochow)
This process is the primary industrial route for producing methyl chlorosilanes, the main precursors to silicones.[8] It involves passing methyl chloride over a heated mixture of silicon and a copper catalyst.
Causality: The copper catalyst is crucial as it facilitates the transfer of the methyl group to the silicon surface, lowering the activation energy for Si-C bond formation. The main product, dimethyldichlorosilane, is sought after because its hydrolysis and subsequent polymerization directly lead to polydimethylsiloxane, the backbone of most silicone products.[5]
Reaction:2 CH₃Cl + Si → (CH₃)₂SiCl₂ (at 300°C with Cu catalyst)[5]
Hydrosilylation
Hydrosilylation is a powerful and versatile reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne.[5][8] This reaction is typically catalyzed by transition metals, most notably platinum complexes.
Causality: The platinum catalyst orchestrates a precise sequence of oxidative addition and reductive elimination steps, ensuring high regioselectivity (typically anti-Markovnikov) and stereoselectivity. This control makes it an invaluable tool for creating complex organosilane architectures with well-defined stereochemistry, which is critical in pharmaceutical synthesis.
Grignard and Organolithium Reactions
Classic organometallic chemistry provides a reliable route for forming Si-C bonds.[8][9] Organomagnesium halides (Grignard reagents) or organolithium reagents react with halosilanes (e.g., SiCl₄ or R₂SiCl₂) in a nucleophilic substitution reaction.
Causality: The highly polarized nature of the C-Mg or C-Li bond makes the carbon atom strongly nucleophilic, allowing it to readily attack the electrophilic silicon center of the halosilane, displacing a halide ion.[9] The stoichiometry of the reagents allows for precise control over the number of organic groups attached to the silicon atom.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of silicon into drug candidates, often termed "sila-substitution" or the "silicon switch," is a validated strategy for optimizing drug-like properties.[10][11] This approach treats the silicon atom as a bioisostere of carbon, leveraging its unique electronic and steric properties to enhance pharmacokinetic and pharmacodynamic profiles.[11]
The "Silicon Switch": Modulating Physicochemical Properties
Replacing a key carbon atom, particularly a quaternary carbon, with silicon can profoundly alter a molecule's properties.[11]
-
Metabolic Stability: The Si-C bond, while weaker than a C-C bond, can be more resistant to certain enzymatic metabolic processes like CYP450 oxidation. By blocking a site of metabolism, sila-substitution can increase a drug's half-life and bioavailability.[10]
-
Lipophilicity and Permeability: The inclusion of a silyl group generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[10] This property can be fine-tuned by adjusting the organic substituents on the silicon atom.
-
Potency and Selectivity: The larger atomic radius of silicon and the altered bond angles and lengths can change how a drug fits into its target binding pocket. These subtle steric changes can sometimes lead to increased potency or improved selectivity for the target receptor over off-targets.[10][12]
Silyl Ethers: Versatile Tools for Protection and Prodrugs
Silyl ethers, formed by reacting an alcohol with a silyl halide, are widely used as protecting groups in multi-step organic synthesis.[5][7]
Causality: The stability of a silyl ether to hydrolysis is highly dependent on the steric bulk of the substituents on the silicon atom. For example, a trimethylsilyl (TMS) ether is easily cleaved under mild acidic conditions, while a tert-butyldimethylsilyl (TBDMS) ether is much more robust. This tunable lability allows chemists to selectively protect and deprotect hydroxyl groups throughout a complex synthesis. This same principle is harnessed in prodrug design, where a silyl ether linkage can be engineered to release an active drug under specific physiological conditions, such as the acidic environment of a tumor.[10]
Biomedical Materials and Drug Delivery
The excellent biocompatibility and biostability of silicones (polysiloxanes) make them ideal for medical devices, implants, and tissue engineering scaffolds.[13][14][15] More recently, organosilicon compounds are being used to construct advanced drug delivery systems.[13][14] Organosilane-based coatings can be applied to nanoparticles to improve their stability and control the release of their payload.[13]
Key Experimental Protocols
Protocol: Protection of a Primary Alcohol using TBDMS-Cl
This protocol details a standard procedure for protecting a primary alcohol as its TBDMS ether, a common step in pharmaceutical synthesis.
Objective: To convert a primary alcohol (R-CH₂OH) to its corresponding TBDMS ether (R-CH₂O-TBDMS) to prevent it from reacting in subsequent synthetic steps.
Materials:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
Procedure:
-
Reaction Setup: Dissolve the primary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Stir until all solids dissolve.
-
Addition of Silylating Agent: Add TBDMS-Cl (1.2 eq) portion-wise to the solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure TBDMS-protected alcohol.
Causality: Imidazole acts as both a base to deprotonate the alcohol, making it a better nucleophile, and as a catalyst. It reacts with TBDMS-Cl to form a highly reactive silyl-imidazolium intermediate, which is then readily attacked by the alcohol. The aqueous workup removes the imidazole hydrochloride byproduct and any unreacted reagents.
Characterization of Organosilicon Compounds
Standard analytical techniques are used, but with attention to characteristic signatures.
-
Infrared (IR) Spectroscopy: Provides definitive evidence of key organosilicon functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to elucidate the complete structure. In ¹H NMR, protons on carbons adjacent to silicon are typically shifted upfield.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Significance |
| Si-CH₃ | 1260 (strong, sharp) | A hallmark peak for methylsilicon compounds.[16][17] |
| Si(CH₃)₂ | 800 (strong) | Indicates the presence of a dimethylsilyl moiety.[16] |
| Si-O-Si (Siloxane) | 1100-1000 (very strong, broad) | Confirms the presence of a silicone polymer backbone.[16][17] |
| Si-H (Silane) | 2200 (strong, sharp) | Diagnostic for hydrosilanes, key reagents in hydrosilylation.[16] |
| Si-OH (Silanol) | 3400-3200 (broad) | Indicates the presence of a silanol group, often an intermediate or hydrolysis product. |
Safety, Toxicology, and Environmental Considerations
The toxicological profile of organosilicon compounds is highly structure-dependent.[2]
-
High-Molecular-Weight Silicones: Polydimethylsiloxane (PDMS) and other silicones are generally considered to be of low toxicity and are biocompatible, hence their widespread use in medical and personal care products.[1][15]
-
Reactive Intermediates: In contrast, reactive monomers like chlorosilanes are hazardous.[2][16] They react rapidly with moisture (e.g., in the lungs or on skin) to produce corrosive hydrogen chloride gas and silicic acid, which can cause severe chemical burns.[2]
-
Environmental Fate: While valued for their durability, the persistence of silicones is an environmental concern.[1] Many are not readily biodegradable, leading to accumulation in the environment. Research is ongoing to develop more sustainable and biodegradable organosilicon materials.[8]
Future Directions and Conclusion
Organosilicon chemistry continues to be a vibrant field of research. Future advancements will likely focus on the development of more efficient and sustainable catalytic methods for Si-C bond formation, the design of novel organosilicon-based materials for nanotechnology and renewable energy, and the expanded application of sila-substitution in the rational design of next-generation pharmaceuticals.[8][14] The unique properties granted by the silicon atom ensure that organosilicon compounds will remain a critical tool for scientists and researchers aiming to solve complex challenges in medicine and materials science.
References
- Wikipedia. (n.d.). Organosilicon chemistry.
- Changfu Chemical. (n.d.). Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications.
- Franz, A. K., & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 56(2), 388-405.
- ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications.
- Changfu Chemical. (n.d.). Organosilicon Compounds: Everything You Need to Know.
- PubMed. (2013). Organosilicon molecules with medicinal applications.
- KBR. (2023). Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects.
- KBR. (2025). Exploring Organosilanes: Latest Research, Trends, And Applications In Industry And Technology.
- Grokipedia. (n.d.). Organosilicon chemistry.
- MDPI. (2022). Organosilicon.
- SiLIM TECHNOLOGIES. (2025). 1.2 Properties and uses of organosilicon - Silicone Academy.
- RSC Publishing. (2024). The role of silicon in drug discovery: a review.
- UNT Digital Library. (n.d.). Synthesis of organosilicon compounds.
- NIH. (n.d.). Most Important Biomedical and Pharmaceutical Applications of Silicones.
- PubMed. (2021). Threshold of Toxicological Concern: Extending the chemical space by inclusion of a highly curated dataset for organosilicon compounds.
- RSC Publishing. (n.d.). The role of silicon in drug discovery: a review.
- ZMsilane. (2024). Organosilicon Compound.
- Taylor & Francis. (n.d.). Organosilicon compounds – Knowledge and References.
- ResearchGate. (n.d.). (PDF) Infrared Analysis of Organsilicon Compounds: Spectra-Structure Correlations.
Sources
- 1. Organosilicon Compounds: Everything You Need to Know [cfsilicones.com]
- 2. grokipedia.com [grokipedia.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. zmsilane.com [zmsilane.com]
- 5. Organosilicon chemistry - Wikipedia [en.wikipedia.org]
- 6. 1.2 Properties and uses of organosilicon - Silicone Academy [silimtec.com]
- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]
- 8. Organosilicon Compounds: A Comprehensive Guide to Their Chemistry and Applications [cfsilicones.com]
- 9. digital.library.unt.edu [digital.library.unt.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Organosilicon molecules with medicinal applications [pubmed.ncbi.nlm.nih.gov]
- 13. Uses Of Organosilanes In Medicine: Enhancing Therapeutic Effects - KBR [hskbrchemical.com]
- 14. Exploring Organosilanes: Latest Research, Trends, And Applications In Industry And Technology - KBR [hskbrchemical.com]
- 15. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
Bis(diethylamino)dimethylsilane basic applications
An In-Depth Technical Guide to the Applications of Bis(diethylamino)dimethylsilane for Advanced Chemical Synthesis and Materials Science
Abstract
This compound [(Et₂N)₂SiMe₂] is a versatile and highly reactive organosilicon compound that has emerged as a critical reagent in diverse scientific fields. Its utility stems from the labile silicon-nitrogen bonds, which enable its function as a potent silylating agent, a precursor for advanced material deposition, and a versatile chemical intermediate. This guide provides an in-depth exploration of its core applications, focusing on the underlying chemical principles and practical methodologies relevant to researchers, chemists, and professionals in drug development and materials science. We will delve into its pivotal role in forming protective groups, its application as a precursor in Atomic Layer Deposition (ALD) for the semiconductor industry, and its function as a surface modifying agent, providing field-proven insights and detailed experimental protocols.
Core Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective and safe utilization. These properties dictate its handling requirements, reaction conditions, and suitability for various applications.
| Property | Value | Reference |
| CAS Number | 4669-59-4 | [1][2] |
| Molecular Formula | C₁₀H₂₆N₂Si | [1][2] |
| Molecular Weight | 202.42 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1][3] |
| Boiling Point | 193 °C | [1][2] |
| Density | 0.83 g/mL | [1][2] |
| Refractive Index (n20/D) | 1.44 | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture and water | [4][5][6] |
Foundational Application: Silylation and Protection in Organic Synthesis
In complex, multi-step organic synthesis, particularly within drug development, the selective protection of reactive functional groups is paramount. Unprotected groups like alcohols (-OH), amines (-NH₂), or thiols (-SH) can interfere with desired transformations. This compound serves as a highly effective silylating agent, converting these reactive groups into stable dimethylsilyl ethers, amines, or sulfides, which are generally inert to a wide range of reaction conditions.[4][7]
The Silylation Mechanism: A Causality Perspective
The efficacy of this compound as a silylating agent is rooted in its chemical structure. The silicon atom is electrophilic, while the nitrogen atoms of the diethylamino groups act as excellent leaving groups. The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the oxygen atom of an alcohol, for instance, attacks the electrophilic silicon center. This is followed by the departure of a diethylamine molecule, which can also act as a base to neutralize the protonated silyl ether intermediate. The formation of the volatile and non-nucleophilic diethylamine byproduct helps to drive the reaction to completion.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 5. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 7. BIS(DIMETHYLAMINO)DIMETHYLSILANE | CymitQuimica [cymitquimica.com]
Methodological & Application
Application Notes and Protocols for Bis(diethylamino)dimethylsilane in Atomic Layer Deposition
An In-depth Technical Guide for Researchers and Scientists in Thin Film Deposition
Authored by: Gemini, Senior Application Scientist
Abstract
Bis(diethylamino)dimethylsilane (BDEAS), with the chemical formula Si(CH₃)₂(N(C₂H₅)₂)₂, is a liquid organoaminosilane precursor increasingly utilized in the semiconductor industry for the deposition of high-quality silicon-based thin films. This document provides a comprehensive guide for researchers and scientists on the use of BDEAS as a precursor for Atomic Layer Deposition (ALD). We will delve into its chemical and physical properties, provide detailed, field-proven protocols for the deposition of silicon dioxide (SiO₂) and silicon nitride (SiNₓ), and discuss the underlying reaction mechanisms. This guide is structured to provide not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction to this compound (BDEAS) as an ALD Precursor
The selection of a precursor is a critical determinant of the success and quality of an ALD process. BDEAS has emerged as a preferred silicon precursor for several key reasons. Its liquid state at room temperature, coupled with a high vapor pressure, facilitates reliable and repeatable delivery to the ALD reactor.[1] Furthermore, its thermal stability and reactivity are well-balanced, making it suitable for low-temperature deposition processes, which are crucial for applications involving thermally sensitive substrates.[2]
Compared to other aminosilanes, bis-aminosilanes like BDEAS often exhibit superior performance in ALD applications. For instance, in SiO₂ deposition, BDEAS generally shows better performance characteristics than tris-aminosilanes.[3] The reactivity of BDEAS is attributed to the relatively weak Si-N bonds, which are preferentially broken during the surface reactions of the ALD cycle. This controlled reactivity is fundamental to the self-limiting nature of ALD, enabling the deposition of highly conformal and uniform thin films with atomic-level precision.
Physical and Chemical Properties of BDEAS
A thorough understanding of the precursor's properties is essential for optimizing the ALD process. The key physical and chemical properties of BDEAS are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | Si(CH₃)₂(N(C₂H₅)₂)₂ | [4] |
| Molecular Weight | 172.34 g/mol | [4] |
| Appearance | Colorless liquid | [2] |
| Density | 0.804 g/mL | [2] |
| Boiling Point | 70 °C @ 30 mmHg | [2] |
| Vapor Pressure | ~1 mmHg @ 20°C, ~100 Torr @ 100°C | [2][5] |
| Purity | Typically ≥ 95% | [4] |
Application: Atomic Layer Deposition of Silicon Dioxide (SiO₂)
The deposition of high-quality SiO₂ thin films at low temperatures is a critical requirement for a multitude of applications in microelectronics, including gate dielectrics, spacers, and passivation layers.[6] Plasma-Enhanced ALD (PEALD) using BDEAS and an oxygen-based co-reactant is a well-established method for achieving this.
Reaction Mechanism
The PEALD of SiO₂ using BDEAS and an oxygen plasma co-reactant proceeds via a two-step, self-limiting reaction cycle.
-
BDEAS Pulse: BDEAS is introduced into the reactor and chemisorbs onto the hydroxylated (-OH) surface. The reaction involves the breaking of a Si-N bond, leading to the release of a diethylamine (N(C₂H₅)₂) ligand and the formation of a new Si-O bond with the surface.[7]
-
Oxygen Plasma Pulse: An oxygen plasma is introduced to combust the remaining organic ligands and to oxidize the surface, preparing it for the next BDEAS pulse. This step removes the remaining diethylamino and methyl groups and re-hydroxylates the surface.[7]
This cycle is repeated to build the SiO₂ film layer by layer.
Experimental Protocol: PEALD of SiO₂
This protocol outlines a typical PEALD process for depositing SiO₂ using BDEAS. The parameters provided should be considered as a starting point and may require optimization based on the specific ALD reactor and substrate being used.
Reactor Conditions:
Deposition Cycle:
-
BDEAS Pulse: Introduce BDEAS vapor into the chamber for a duration sufficient to achieve surface saturation. A typical pulse time is on the order of 50 ms.[8]
-
Inert Gas Purge: Purge the chamber with an inert gas, such as argon (Ar) or nitrogen (N₂), to remove any unreacted BDEAS and byproducts.
-
O₂ Plasma Exposure: Introduce oxygen gas and apply RF power (e.g., 100-300 W) to generate a plasma. The duration of this step is critical for complete ligand removal and surface oxidation, typically around 8.0 seconds.[4]
-
Inert Gas Purge: A final purge step to remove plasma byproducts and prepare for the next cycle.
Process Parameters and Film Properties
The following table summarizes typical deposition parameters and the resulting SiO₂ film properties.
| Parameter | Typical Value | Resulting Film Property | Typical Value | Reference |
| Deposition Temperature | 100 - 300 °C | Growth-per-cycle (GPC) | 0.8 - 1.7 Å/cycle | [2] |
| BDEAS Pulse Time | ~50 ms | Refractive Index | ~1.46 | [8] |
| O₂ Plasma Power | 100 - 300 W | Mass Density | ~2.0 g/cm³ | [8] |
| O₂ Plasma Time | ~8 s | O/Si Ratio | ~2.1 | [8] |
ALD Cycle Diagram for SiO₂ Deposition
Caption: ALD cycle for SiO₂ deposition using BDEAS.
Application: Atomic Layer Deposition of Silicon Nitride (SiNₓ)
Silicon nitride is a vital material in microelectronics, serving as an etch stop, a diffusion barrier, and a dielectric layer.[9] PEALD of SiNₓ using BDEAS and a nitrogen-based plasma offers a low-temperature route to high-quality films.
Reaction Mechanism
The PEALD of SiNₓ with BDEAS and a nitrogen plasma follows a similar cyclical process to that of SiO₂.
-
BDEAS Pulse: BDEAS adsorbs onto the substrate surface, which is typically terminated with amine (-NHₓ) groups from the previous cycle.
-
Nitrogen Plasma Pulse: A nitrogen (N₂) or ammonia (NH₃) plasma is used as the nitrogen source. The plasma provides the reactive nitrogen species necessary to react with the adsorbed BDEAS fragments, forming silicon nitride and removing the organic ligands.[10]
Experimental Protocol: PEALD of SiNₓ
The following protocol provides a starting point for the deposition of SiNₓ films.
Reactor Conditions:
-
Deposition Temperature: ≤ 250 °C[9]
Deposition Cycle:
-
BDEAS Pulse: Introduce BDEAS vapor to saturate the surface.
-
Inert Gas Purge: Purge the reactor with an inert gas.
-
N₂ Plasma Exposure: Introduce nitrogen gas and ignite the plasma. The exposure time is a critical parameter influencing the film composition, particularly the oxygen and carbon content.[9]
-
Inert Gas Purge: A final purge to clear the chamber.
Process Parameters and Film Properties
Key process parameters and their impact on the resulting SiNₓ film properties are outlined below.
| Parameter | Typical Value | Resulting Film Property | Typical Value | Reference |
| Deposition Temperature | 150 - 250 °C | Carbon Content | 7.5 - 13.7 at.% | [9] |
| N₂ Plasma Exposure Time | Variable | Oxygen Content | 4.7 - 14 at.% | [9] |
| H-bond Density | ~4.7 x 10²² cm⁻³ | [9] | ||
| Deposition Rate | up to 1.5 nm/min | [9] |
It is important to note that minimizing oxygen and carbon impurities in SiNₓ films is a common challenge. Optimizing the plasma exposure time and deposition temperature can help to reduce these impurities.[9]
ALD Cycle Diagram for SiNₓ Deposition
Caption: ALD cycle for SiNₓ deposition using BDEAS.
Safety and Handling
This compound is a flammable and corrosive liquid.[11] It is also moisture-sensitive and will react with water.[5] Therefore, proper safety precautions are imperative.
-
Handling: Handle only in a well-ventilated area, preferably within a glovebox or a fume hood.[12] Avoid contact with skin, eyes, and clothing.[5] Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[12]
-
Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[13] Keep the container tightly closed and under an inert atmosphere (e.g., nitrogen).[13]
-
Spills: In case of a spill, eliminate all ignition sources.[12] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Growth Rate | Incomplete surface saturation, precursor decomposition, or incorrect temperature. | Increase precursor pulse time, check precursor bubbler temperature, and verify deposition temperature is within the ALD window. |
| Poor Film Uniformity | Non-uniform precursor or co-reactant exposure, or temperature gradients across the substrate. | Optimize gas flow dynamics, check showerhead design, and ensure uniform substrate heating. |
| High Impurity Content (C, O in SiNₓ) | Incomplete ligand removal, or leaks in the reactor system. | Increase plasma exposure time and/or power, and perform a leak check on the ALD system. |
| Film Peeling or Poor Adhesion | Substrate surface contamination, or high film stress. | Implement a pre-deposition substrate clean, and optimize deposition temperature to manage stress. |
Conclusion
This compound is a versatile and effective precursor for the atomic layer deposition of high-quality silicon dioxide and silicon nitride thin films. Its favorable physical and chemical properties, combined with well-established PEALD processes, make it a valuable tool for researchers and engineers in the semiconductor and related industries. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented in this document, users can achieve reproducible and high-performance thin film deposition.
References
- Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. (n.d.). IOPscience.
- Born in Finland, Born to ALD: BDEAS - a versaitile ALD precursor for high quality dilectric films in leading edge semiconductor applications. (2020, August 3). BALD Engineering.
- Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface. (2012, June 15). INIS-IAEA.
- BIS(DIMETHYLAMINO)DIMETHYLSILANE. (2015, January 7). Gelest, Inc.
- Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3. (n.d.). RSC Publishing.
- Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. (n.d.). The Electrochemical Society.
- Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x]. (2025, August 9). ResearchGate.
- Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy. (2021, November 8). ACS Publications.
- Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers. (n.d.). PubMed Central.
- BIS(DIETHYLAMINO)SILANE. (2015, October 1). Gelest, Inc.
Sources
- 1. Bis(diethylamino)silane | 27804-64-4 [chemicalbook.com]
- 2. BALD Engineering - Born in Finland, Born to ALD: BDEAS - a versaitile ALD precursor for high quality dilectric films in leading edge semiconductor applications [blog.baldengineering.com]
- 3. electrochem.org [electrochem.org]
- 4. benchchem.com [benchchem.com]
- 5. gelest.com [gelest.com]
- 6. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 10. Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. fishersci.de [fishersci.de]
- 12. gelest.com [gelest.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for Bis(diethylamino)dimethylsilane in Chemical Vapor Deposition
Introduction: Unlocking Advanced Thin Film Deposition with Bis(diethylamino)dimethylsilane
This compound (BDEADMS), a liquid organosilicon compound, has emerged as a critical precursor for the deposition of high-quality silicon-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Its favorable chemical properties, including high volatility and thermal stability, make it an attractive alternative to traditional silicon precursors like silane and chlorosilanes, which often present significant safety and process challenges.[1] This guide provides an in-depth exploration of BDEADMS, offering detailed protocols and expert insights for its application in the fabrication of silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films, tailored for researchers, scientists, and professionals in drug development and materials science.
The unique molecular structure of BDEADMS, featuring two diethylamino groups and two methyl groups attached to a central silicon atom, imparts a balance of reactivity and stability. This allows for controlled film growth at relatively low temperatures, a crucial requirement for applications involving temperature-sensitive substrates.[2] Furthermore, the absence of halogen atoms in its structure minimizes the incorporation of corrosive impurities into the deposited films and the vacuum system.
This document will delve into the fundamental properties of BDEADMS, followed by comprehensive, step-by-step protocols for the CVD of both SiO₂ and SiNₓ. The causality behind experimental choices will be thoroughly explained, providing a self-validating framework for reproducible and high-quality film deposition.
Precursor Profile: this compound (BDEADMS)
A thorough understanding of the precursor's properties is paramount for successful and safe CVD process development.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₁₀H₂₆N₂Si[3][4] |
| Molecular Weight | 202.42 g/mol [3][4] |
| Appearance | Colorless to light yellow liquid[3][4] |
| Density | 0.826 g/mL[4] |
| Boiling Point | 193 °C[4] |
| Flash Point | 35 °C[4] |
| CAS Number | 4669-59-4[3][5] |
Safety and Handling:
BDEADMS is a flammable liquid and vapor that reacts with moisture.[6][7][8] It is crucial to handle this precursor under an inert gas atmosphere (e.g., nitrogen or argon) to prevent degradation and ensure safety.[8] Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and flame-resistant clothing.[6][7][9] Ensure adequate ventilation and use explosion-proof electrical equipment in the handling area.[6][7] In case of a spill, use inert absorbent materials for containment and clean-up with non-sparking tools.[10]
Application 1: Chemical Vapor Deposition of Silicon Dioxide (SiO₂)
High-purity SiO₂ thin films are fundamental in microelectronics as gate dielectrics, insulators, and passivation layers.[11] BDEADMS, in conjunction with an oxygen source, provides a pathway to deposit conformal and uniform SiO₂ films at moderate temperatures.
Reaction Mechanism:
The CVD of SiO₂ from BDEADMS typically involves the thermal reaction of the precursor with an oxidizing agent, such as oxygen (O₂) or ozone (O₃), on the substrate surface. The diethylamino and methyl ligands are removed through a series of complex surface reactions, leaving behind a silicon dioxide film.
Figure 1: Simplified workflow for SiO₂ CVD using BDEADMS.
Experimental Protocol: SiO₂ Deposition
This protocol outlines a general procedure for the deposition of SiO₂ films in a conventional hot-wall or cold-wall CVD reactor. Parameters should be optimized for the specific reactor configuration and desired film properties.
I. Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Perform a final rinse with deionized (DI) water and dry the substrate with high-purity nitrogen.
-
Load the substrate into the CVD reactor chamber immediately to minimize re-contamination.
II. Reactor Setup and Leak Check:
-
Ensure the BDEADMS bubbler is maintained at a constant temperature (e.g., 40-60 °C) to ensure consistent vapor pressure.
-
Heat the precursor delivery lines to a temperature slightly above the bubbler temperature to prevent condensation.
-
Pump down the reactor to its base pressure (<10⁻⁵ Torr) and perform a leak check to ensure vacuum integrity.
III. Deposition Process:
-
Heat the substrate to the desired deposition temperature (typically in the range of 400-600 °C).
-
Introduce a carrier gas (e.g., high-purity N₂ or Ar) through the BDEADMS bubbler at a controlled flow rate (e.g., 10-50 sccm).
-
Simultaneously, introduce the oxidizing gas (e.g., O₂) at a specified flow rate (e.g., 50-200 sccm). The BDEADMS:O₂ ratio is a critical parameter for film stoichiometry and quality.
-
Maintain a constant process pressure (e.g., 0.5-5 Torr) during deposition.
-
The deposition time will determine the final film thickness. A pre-determined deposition rate for the given conditions is necessary for accurate thickness control.
IV. Post-Deposition:
-
After the desired deposition time, stop the BDEADMS and oxidizer flows.
-
Cool the substrate to room temperature under a continuous flow of inert gas.
-
Vent the chamber to atmospheric pressure with inert gas and unload the coated substrate.
Expected Film Properties:
| Parameter | Typical Value Range |
| Deposition Temperature | 400 - 600 °C |
| Deposition Rate | 5 - 20 nm/min |
| Refractive Index (@ 633 nm) | 1.45 - 1.46 |
| Stoichiometry (O/Si ratio) | ~2.0 |
| Conformality | Excellent |
Application 2: Chemical Vapor Deposition of Silicon Nitride (SiNₓ)
Silicon nitride films are indispensable in the semiconductor industry for applications such as passivation layers, diffusion barriers, and gate insulators, owing to their excellent dielectric properties and chemical inertness.[12][13] BDEADMS serves as an effective silicon precursor for the deposition of high-quality SiNₓ films, particularly in plasma-enhanced CVD (PECVD) processes at low temperatures.[2]
Reaction Mechanism:
In PECVD, BDEADMS vapor is introduced into the reactor along with a nitrogen-containing gas, such as ammonia (NH₃) or nitrogen (N₂). An RF plasma is then used to generate reactive nitrogen species (e.g., radicals and ions) which react with the adsorbed BDEADMS molecules on the substrate surface. This plasma enhancement allows for film deposition at significantly lower temperatures than thermal CVD.[2]
Figure 2: Workflow for SiNₓ PECVD using BDEADMS.
Experimental Protocol: SiNₓ Deposition (PECVD)
This protocol provides a general framework for depositing SiNₓ films using a PECVD system. The specific parameters will need to be tailored to the individual reactor and desired film characteristics.
I. Substrate Preparation:
-
Follow the same substrate cleaning and loading procedures as described for SiO₂ deposition.
II. Reactor Setup and Leak Check:
-
Prepare the BDEADMS bubbler and delivery lines as outlined in the SiO₂ protocol.
-
Ensure the PECVD chamber is clean and perform a leak check.
III. Deposition Process:
-
Heat the substrate to the desired deposition temperature (typically 200-400 °C).[2]
-
Introduce a carrier gas (e.g., Ar or N₂) through the BDEADMS bubbler at a controlled flow rate (e.g., 10-50 sccm).
-
Introduce the nitrogen source gas (e.g., NH₃ or N₂) at a specified flow rate (e.g., 100-500 sccm).
-
Stabilize the chamber pressure at the desired setpoint (e.g., 0.5-2 Torr).
-
Ignite the RF plasma at a specific power (e.g., 50-200 W). The plasma power will influence the film density and stress.
-
The deposition time will dictate the final film thickness.
IV. Post-Deposition:
-
Turn off the RF plasma and stop the precursor and nitrogen source gas flows.
-
Cool the substrate to room temperature under a flow of inert gas.
-
Vent the chamber and unload the coated substrate.
Expected Film Properties:
| Parameter | Typical Value Range |
| Deposition Temperature | 200 - 400 °C |
| Deposition Rate | 10 - 50 nm/min |
| Refractive Index (@ 633 nm) | 1.8 - 2.0 |
| Stoichiometry (N/Si ratio) | 1.3 - 1.4 |
| Hydrogen Content | 5 - 15 at.% |
Conclusion: A Versatile Precursor for Advanced Materials
This compound is a highly versatile and advantageous precursor for the CVD of both silicon dioxide and silicon nitride thin films. Its favorable handling characteristics and ability to produce high-quality films at relatively low temperatures make it a valuable tool for researchers and engineers in a wide range of fields. The protocols and insights provided in this guide offer a solid foundation for the successful implementation of BDEADMS in advanced thin film deposition processes. With careful optimization of the described parameters, users can achieve reproducible and high-performance SiO₂ and SiNₓ films tailored to their specific application needs.
References
- Gelest, Inc. (2015, October 1). BIS(DIETHYLAMINO)SILANE - Safety Data Sheet.
- Gelest, Inc. (n.d.). sib1069.0 - bis(diethylamino)silane.
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIETHYLSILANE.
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Ereztech LLC. (2025, February 5). SI4644 Safety Data Sheet.
- PubChem. (n.d.). Bis(dimethylamino)dimethylsilane.
- Google Patents. (n.d.). Organometallic compounds suitable for use in vapor deposition processes.
- van den Bruele, F. J., et al. (2018). Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Journal of Vacuum Science & Technology A, 36(3), 031602.
- ResearchGate. (n.d.). PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor.
- ResearchGate. (n.d.). Bis(trimethylsilyl)Ethylamine: Synthesis, Properties and its use as CVD Precursor.
- DTIC. (1977, August 1). Chemical Vapor Deposition of Silicon Nitride.
- Royal Society of Chemistry. (2023, January 12). Development and optimisation of a SiO2 PVD technique based on the thermal decomposition of PDMS.
- Harvard University. (2009, September 12). Chemical Vapor Deposition.
- ResearchGate. (n.d.). Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors.
- Gelest, Inc. (n.d.). SILICON NITRIDE FILMS DEPOSITED BY ATMOSPHERIC PRESSURE CHEMICAL VAPOR DEPOSITION.
- NREL. (2007, March 18). Si Passivation and Chemical Vapor Deposition of Silicon Nitride.
- Digital Commons @ NJIT. (1995, January). Low pressure chemical vapor deposition of silicon nitride films from tridimethylaminosilane.
- MDPI. (n.d.). Scalable Chemical Vapor Deposition of Silicon Carbide Thin Films for Photonic Integrated Circuit Applications.
- ResearchGate. (n.d.). Chemical Vapor Deposition of Silicon Dioxide Films.
- Royal Society of Chemistry. (n.d.). Development and optimisation of a SiO2 PVD technique based on the thermal decomposition of PDMS.
- Bar-Ilan University. (2025, December 28). ALD (Atomic Layer Deposition Systems).
- ResearchGate. (n.d.). Simplified CVD route to near-zero thickness silicon nitride films.
- PubMed. (2015). Atomic Layer Deposition in Bio-Nanotechnology: A Brief Overview.
- ResearchGate. (n.d.). Synthesis of Al2O3-SiO2 films by Ar/O-2 plasma-enhanced CVD from alkoxide precursors.
- Beneq. (n.d.). ALD Applications.
- Google Patents. (n.d.). Precursors for depositing silicon containing films.
- Google Patents. (n.d.). Precursors for cvd silicon carbo-nitride films.
- Applied Materials. (n.d.). Metals Deposition.
Sources
- 1. EP1464724A2 - Organometallic compounds suitable for use in vapor deposition processes - Google Patents [patents.google.com]
- 2. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound | 4669-59-4 [sigmaaldrich.com]
- 6. gelest.com [gelest.com]
- 7. s3.amazonaws.com [s3.amazonaws.com]
- 8. ereztech.com [ereztech.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. gelest.com [gelest.com]
Application Note: Synthesis of Silicone Polymers using Bis(diethylamino)dimethylsilane
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of bis(diethylamino)dimethylsilane (BDEADMS) for the synthesis of silicone polymers, specifically polydimethylsiloxane (PDMS). It details the significant advantages of aminosilane chemistry over traditional methods, presents validated, step-by-step protocols for both direct hydrolysis and co-polycondensation reactions, and explores the critical parameters influencing polymer characteristics. The underlying reaction mechanisms are elucidated, and methods for polymer characterization are outlined to ensure reproducible and reliable outcomes.
Introduction: The Aminosilane Advantage in Polysiloxane Synthesis
Polydimethylsiloxane (PDMS) and related silicone polymers are ubiquitous in a vast range of applications, from medical devices and microfluidics to coatings and sealants, owing to their unique properties like high thermal stability, biocompatibility, and low surface tension.[1][2] Traditionally, the synthesis of these polymers relies on the hydrolysis of chlorosilanes, a process that, while effective, generates corrosive hydrochloric acid (HCl) as a byproduct.[3] This necessitates the use of acid scavengers and corrosion-resistant equipment, complicating the procedure and purification.[4]
This compound (BDEADMS) emerges as a superior precursor that circumvents these issues. As an aminosilane, its reaction with water or silanols yields diethylamine, a mild, volatile organic base that is easily removed and far less corrosive than HCl.[5] This fundamental difference allows for syntheses under milder conditions, simplifies product purification, and enhances the safety profile of the overall process. The amine byproduct can also act as a catalyst for the condensation reaction, in some cases accelerating polymerization.[6][7]
This application note will detail two primary, robust protocols for leveraging BDEADMS in silicone polymer synthesis.
The Chemistry of Polycondensation with BDEADMS
The core of using BDEADMS lies in two fundamental reactions: hydrolysis and condensation.[8][9]
-
Hydrolysis: The Si-N bond in BDEADMS is susceptible to attack by water. This reaction cleaves the bond, forming a reactive silanol (Si-OH) group and releasing a molecule of diethylamine (Et₂NH).
-
Condensation: The newly formed silanol group is highly reactive towards either another silanol group (releasing water) or an unreacted aminosilane group (releasing diethylamine). This step forms the stable siloxane (Si-O-Si) backbone of the polymer.
Under controlled conditions, these reactions proceed in a stepwise manner, allowing for the formation of linear polymers with predictable molecular weights.
Caption: General mechanism for siloxane bond formation using BDEADMS.
Experimental Protocols
Protocol 3.1: Direct Hydrolysis for PDMS Synthesis
This protocol describes the synthesis of linear, hydroxyl-terminated polydimethylsiloxane through the controlled hydrolysis and condensation of BDEADMS. The stoichiometry of water is the primary factor controlling the degree of polymerization.
Materials:
-
This compound (BDEADMS), synthesis grade
-
Toluene, anhydrous
-
Deionized Water
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Schlenk line or inert atmosphere setup
Procedure:
-
Setup: Assemble the glassware and flame-dry under vacuum. Backfill with inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve a known quantity of BDEADMS (e.g., 10.0 g) in anhydrous toluene (100 mL).
-
Hydrolysis: In the dropping funnel, prepare a solution of deionized water in toluene. The molar ratio of H₂O to BDEADMS will determine the target molecular weight. For example, for a target degree of polymerization (DP) of 50, the ratio should be approximately n/(n+1) or 50/51.
-
Reaction: While stirring vigorously, add the water/toluene solution dropwise to the BDEADMS solution at room temperature over a period of 1-2 hours. The reaction is exothermic and will generate diethylamine, which may cause bubbling.
-
Condensation: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours to drive the condensation reaction to completion and remove the diethylamine byproduct.
-
Workup: Cool the reaction to room temperature. The solution can be washed with deionized water to remove any residual amine salts. The organic phase is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the viscous PDMS polymer. For higher purity, the polymer can be re-dissolved in a minimal amount of hexane and precipitated into methanol.
Protocol 3.2: Co-polycondensation with Silanol-Terminated PDMS
This protocol is an excellent method for chain extension or the synthesis of block copolymers.[5] BDEADMS acts as a highly efficient "linker" for pre-existing silanol-terminated oligomers.
Materials:
-
α,ω-Silanol-terminated polydimethylsiloxane (e.g., DMS-S12, Gelest Inc.)
-
This compound (BDEADMS)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
Procedure:
-
Setup: Use the same inert atmosphere setup as described in Protocol 3.1.
-
Reagents: Charge the flame-dried flask with the silanol-terminated PDMS oligomer (e.g., 20.0 g) and anhydrous toluene (150 mL).
-
Linker Addition: Add BDEADMS in a stoichiometric amount relative to the silanol end-groups. A molar ratio of approximately 1:1 (BDEADMS to oligomer) is a good starting point for significant chain extension.
-
Reaction: Heat the mixture to 70-80 °C with stirring. The reaction progress can be monitored by the evolution of diethylamine. Continue heating for 6-10 hours until the desired viscosity is achieved.
-
Purification: Cool the solution. The volatile diethylamine and toluene can be removed under vacuum at an elevated temperature (e.g., 120 °C) to yield the final high molecular weight polymer.
Process Optimization and Data
The final properties of the synthesized silicone polymer are highly dependent on key reaction parameters. The following table summarizes their effects.
| Parameter | Effect on Polymer | Rationale & Insights |
| [H₂O] : [BDEADMS] Ratio | Inversely controls molecular weight. | A higher water ratio leads to more nucleation points and thus shorter polymer chains. Precise control of water stoichiometry is critical for achieving a target molecular weight.[8] |
| Temperature | Affects reaction rate. | Higher temperatures accelerate both hydrolysis and condensation, reducing reaction time. For co-polycondensation, temperatures above 70 °C are effective for driving off the diethylamine byproduct.[5] |
| Solvent | Influences solubility and reaction kinetics. | Anhydrous, non-protic solvents like toluene or THF are required to prevent uncontrolled, premature hydrolysis of the BDEADMS. |
| Addition Rate | Impacts polydispersity (PDI). | Slow, controlled addition of the hydrolyzing agent (water) helps to ensure uniform chain growth and results in a narrower molecular weight distribution (lower PDI). |
Characterization and Validation
To validate the successful synthesis and determine the properties of the resulting polymer, the following characterization techniques are essential:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the siloxane backbone (strong absorbance around 1000-1100 cm⁻¹) and the disappearance of Si-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²⁹Si NMR can confirm the polymer structure, determine the degree of polymerization, and verify end-group functionality.[10][11]
-
Gel Permeation Chromatography (GPC): To determine the average molecular weight (Mn, Mw) and the polydispersity index (PDI) of the polymer sample.
Caption: A typical experimental workflow for silicone polymer synthesis.
Safety and Handling
This compound is moisture-sensitive and will react with atmospheric water. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. It is flammable and can cause skin and eye irritation. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- Yang Xie, Houbin Li, Yao Yang. (2015). Synthesis of amino silicone resins by three-step method and characterization.
- J&K Scientific LLC. Bis(dimethylamino)dimethylsilane | 3768-58-9. Retrieved from https://www.jk-scientific.com/en/chemical-3768-58-9.html
- Van der Spuy, M., et al. (2005). Polysiloxanes and their preparation.
- Suzuki, T., et al. (2021). Precise Synthesis of Linear Polysiloxanes End-Functionalized with Alkynylsilyl Groups by Organocatalytic. Macromolecules, 54, 5765–5773. https://doi.org/10.1021/acs.macromol.1c00495
- Lin, Y.-H., et al. (2014). Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes.
- Rosenberg, H., & Choe, E.-W. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A.
- Krztoń-Maziopa, A., et al. (2023). Polysiloxanes and Silanes with Various Functional Groups—New Compounds for Flax Fibers' Modification. Polymers, 15(10), 2358. https://www.mdpi.com/2073-4360/15/10/2358
- Riehle, U., et al. (2018). Synthesis route for aminopropyl-terminated polydimethylsiloxanes (PDMS) and polydimethyl-methyl-phenylsiloxane-copolymers.
- Chem 410 Lab. (2021). Experiment #2, Silicone Polymers. YouTube. Retrieved from https://www.youtube.
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Sunkara, V., & Cho, Y.-K. (2012). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 28(38), 13575–13581. https://doi.org/10.1021/la302063z
- Wong, L. S., et al. (2024). On the biocatalytic synthesis of silicone polymers. Faraday Discussions. https://doi.org/10.1039/D4FD00003J
- Request PDF. Preparation of polydimethylsiloxane with amino end group via Pd-catalyzed dehydrogenative coupling of terminal hydrosilyl unit and amine.
- Sunkara, V., & Cho, Y.-K. (2012).
- Marciniec, B., & Błażejewska-Chadyniak, P. (2006). Aminoalkyl functionalized siloxanes. Polimery, 51(11-12), 794-802.
- Aranberri, A., et al. (2014). Investigation on the Mechanism of Aminosilane-Mediated Bonding of Thermoplastics and Poly(dimethylsiloxane).
- Furgal, J. C., & Matyjaszewski, K. (2018). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. ACS Macro Letters, 7(10), 1184–1190.
- Lu, Y., & Wong, L. S. (2024). On the Biocatalytic Synthesis of Silicone Polymers.
- Gelest. Amine-Functional Silicones. Gelest Inc.
- Request PDF. Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x].
- Request PDF. Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface.
- de Oliveira, A. A., et al. (2011). Influence of the Hydrolysis and Condensation Time on the Preparation of Hybrid Materials. Journal of the Brazilian Chemical Society.
- MSJChem. (2015). B.1 Hydrolysis and condensation reactions (SL). YouTube. Retrieved from https://www.youtube.
- Harada, M., et al. (2023). Hydrolysis and condensation behavior of tetraethoxysilane, hexaethoxydisiloxane, and octaethoxytrisiloxane. Journal of Sol-Gel Science and Technology.
- Dickens, S. H., et al. (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Journal of Applied Polymer Science, 99(4), 1842-1847.
Sources
- 1. ichp.vot.pl [ichp.vot.pl]
- 2. Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the biocatalytic synthesis of silicone polymers - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. US8653218B2 - Synthesis and characterization of amine terminated cycloaliphatic substituted polysiloxanes - Google Patents [patents.google.com]
Application Notes and Protocols for Surface Modification using Bis(diethylamino)dimethylsilane (BDEAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(diethylamino)dimethylsilane (BDEAS), a versatile organosilicon compound, has emerged as a critical precursor in the field of advanced surface modification. Its unique molecular structure, featuring two reactive diethylamino groups and a dimethylsilyl core, enables the precise deposition of thin silicon-containing films on a variety of substrates. This capability is paramount in numerous applications within research, and drug development, where tailored surface properties can dictate the performance and biocompatibility of materials.
The modification of surfaces with BDEAS can impart a range of desirable characteristics, including enhanced hydrophobicity or hydrophilicity, improved adhesion, and the creation of uniform, conformal coatings.[1] These attributes are instrumental in the development of advanced materials for applications such as biocompatible coatings for medical implants, selective surfaces for biosensors, and passivation layers in microelectronics. This guide provides detailed application notes, experimental protocols, and field-proven insights for leveraging BDEAS in your surface modification workflows.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of BDEAS is essential for its effective use in surface modification protocols. The following table summarizes key properties of this precursor.
| Property | Value |
| CAS Number | 27804-64-4 |
| Molecular Formula | C8H22N2Si |
| Molecular Weight | 174.36 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | 193 °C[3] |
| Density | 0.83 g/mL[3] |
| Purity | ≥ 98% (GC)[3] |
Core Surface Modification Techniques
BDEAS is primarily utilized in vapor-phase deposition techniques, namely Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD), to create highly uniform and conformal silicon-containing thin films.
Atomic Layer Deposition (ALD)
ALD is a thin-film deposition technique that relies on sequential, self-limiting surface reactions to grow films with atomic-level precision.[4][5] This method is particularly advantageous for coating complex, high-aspect-ratio structures.
Mechanism of BDEAS ALD
The ALD of silicon oxide (SiO2) using BDEAS typically involves a two-step cycle on a hydroxylated surface (-OH). The process is based on the reaction of BDEAS with the surface hydroxyl groups.
-
BDEAS Pulse: BDEAS is introduced into the reaction chamber and reacts with the surface -OH groups. One of the diethylamino ligands reacts with a surface hydroxyl, releasing diethylamine as a byproduct and forming a covalent Si-O bond. The reaction is self-limiting due to the steric hindrance of the remaining ligand.
-
Purge: Excess, unreacted BDEAS is purged from the chamber with an inert gas.
-
Oxidant Pulse: An oxidizing agent, such as ozone (O3) or water (H2O), is introduced. This step removes the remaining organic ligands and forms a new hydroxylated surface, ready for the next BDEAS pulse.
-
Purge: The gaseous byproducts and excess oxidant are purged, completing one ALD cycle.
The breaking of the Si-N bond is the dominant reaction pathway during the surface reaction of BDEAS.
Caption: ALD cycle of SiO2 deposition using BDEAS.
Experimental Protocol: Atomic Layer Deposition of SiO2
This protocol describes the deposition of silicon oxide thin films using BDEAS and ozone in an ALD reactor.
Materials and Equipment:
-
ALD Reactor
-
This compound (BDEAS) precursor
-
Ozone (O3) generator or deionized water vapor source
-
High-purity nitrogen (N2) or argon (Ar) purge gas
-
Substrates (e.g., silicon wafers, glass slides)
-
Substrate cleaning solutions (e.g., piranha solution, RCA clean)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates to remove organic and inorganic contaminants. A common method for silicon wafers is the RCA clean.
-
Ensure the substrate surface is hydroxylated to provide reactive sites for BDEAS. This can be achieved through an oxygen plasma treatment or by the final step of a wet chemical clean.
-
Dry the substrates under a stream of inert gas and immediately load them into the ALD reactor.
-
-
ALD Process:
-
Heat the reactor to the desired deposition temperature, typically within the ALD window of 250-350°C.[6]
-
Heat the BDEAS precursor to a suitable temperature to achieve an adequate vapor pressure.
-
Execute the ALD cycles as follows:
-
BDEAS Pulse: Introduce BDEAS vapor into the chamber for a predetermined time (e.g., 0.1 - 1.0 seconds).
-
N2/Ar Purge: Purge the chamber with inert gas to remove unreacted BDEAS and byproducts (e.g., 5 - 20 seconds).
-
O3 Pulse: Introduce ozone into the chamber (e.g., 0.5 - 2.0 seconds).
-
N2/Ar Purge: Purge the chamber to remove byproducts and excess ozone (e.g., 10 - 30 seconds).
-
-
Repeat the cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically around 0.10 nm/cycle.[6]
-
-
Post-Deposition:
-
Cool down the reactor under an inert atmosphere.
-
Remove the coated substrates for characterization.
-
Typical ALD Process Parameters:
| Parameter | Typical Range |
| Substrate Temperature | 250 - 350 °C[6] |
| BDEAS Precursor Temperature | 40 - 60 °C |
| BDEAS Pulse Time | 0.1 - 1.0 s |
| Oxidant (O3) Pulse Time | 0.5 - 2.0 s |
| Purge Time | 5 - 30 s |
| Growth Per Cycle (GPC) | ~0.10 nm/cycle[6] |
Chemical Vapor Deposition (CVD)
CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.[7] Unlike the self-limiting nature of ALD, CVD is a continuous process.
Mechanism of BDEAS CVD
In a typical thermal CVD process, BDEAS is introduced into a heated reaction chamber containing the substrate. The thermal energy causes the BDEAS molecules to decompose and react on the substrate surface, forming a silicon-containing film. The exact composition of the film (e.g., silicon nitride, silicon carbonitride) can be controlled by the reaction temperature and the presence of other reactant gases (e.g., ammonia for silicon nitride).
Caption: Generalized workflow for a CVD process.
Experimental Protocol: Chemical Vapor Deposition of Silicon Nitride
This protocol provides a general guideline for the deposition of silicon nitride films using BDEAS and ammonia (NH3).
Materials and Equipment:
-
CVD Reactor
-
This compound (BDEAS) precursor
-
Ammonia (NH3) gas
-
High-purity nitrogen (N2) or argon (Ar) carrier gas
-
Substrates
-
Substrate cleaning solutions
Procedure:
-
Substrate Preparation:
-
Clean and prepare the substrates as described in the ALD protocol.
-
Load the substrates into the CVD reactor.
-
-
CVD Process:
-
Evacuate the reactor to a base pressure and then introduce a carrier gas flow.
-
Heat the reactor and substrate to the desired deposition temperature.
-
Introduce a controlled flow of BDEAS vapor (using a carrier gas) and ammonia into the reaction chamber.
-
Allow the deposition to proceed for the required time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the precursor and reactant gas flows and cool the reactor under an inert gas flow.
-
Remove the coated substrates for characterization.
-
Safety and Handling Precautions
BDEAS is a reactive and hazardous chemical that requires careful handling.[2][8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles or a face shield, and a lab coat.[8] Respiratory protection, such as a NIOSH-certified respirator with an organic vapor/amine gas cartridge, is recommended when handling outside of a fume hood.[8]
-
Handling: Handle BDEAS in a well-ventilated area, preferably within a chemical fume hood.[2][11] The compound is air and moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[9] Keep away from heat, sparks, and open flames.[8][10] Use non-sparking tools and ensure proper grounding to prevent static discharge.[2][9]
-
Storage: Store BDEAS in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as acids, alcohols, and oxidizing agents.[2][8]
-
Spills and Waste Disposal: In case of a spill, contain it with an inert absorbent material.[11] Dispose of BDEAS and any contaminated materials as hazardous waste in accordance with local regulations.[2]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no film growth | - Inactive substrate surface- Insufficient precursor temperature- Clogged gas lines | - Ensure proper substrate cleaning and surface activation (hydroxylation).- Increase precursor bubbler temperature.- Check and clean gas delivery lines. |
| Non-uniform film thickness | - Non-uniform temperature distribution in the reactor- Inadequate precursor exposure | - Calibrate and verify reactor temperature uniformity.- Increase precursor pulse time or flow rate. |
| High film contamination (e.g., carbon) | - Incomplete reaction of precursor ligands- Insufficient purge times | - Increase oxidant pulse time or concentration.- Lengthen purge times to ensure complete removal of byproducts. |
References
- Gelest, Inc. (2015, October 1). BIS(DIETHYLAMINO)
- Gelest, Inc. BIS(DIMETHYLAMINO)
- INIS-IAEA. (2012, June 15).
- Ereztech LLC. (2025, February 5). Bis(diethylamino)
- University of Louisville. (2016, August 1).
- RSC Publishing. (2020, April 27). First-principles study of the surface reactions of aminosilane precursors over WO3(001)
- ResearchGate.
- ResearchGate. Energy diagram of reaction pathways for decomposition of DIPAS, BDEAS,.... [Link]
- The Electrochemical Society.
- Gelest, Inc. Surface Modification with Organosilicon Compounds: The Case of CAS 4669-59-4. [Link]
- ACS Publications. (2022, January 6).
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]
- ResearchGate. The bis-amino surface modification process and bonding reaction for PET.... [Link]
- ResearchGate. Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x]. [Link]
- PubMed. (2022, January 7). Functionalization of the SiO 2 Surface with Aminosilanes to Enable Area-Selective Atomic Layer Deposition of Al 2 O 3. [Link]
- ACS Publications. (2018, October 11). Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors. [Link]
- ResearchGate. Impact of SiO 2 surface composition on trimethylsilane passivation for area-selective deposition. [Link]
- ResearchGate. Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone. [Link]
- SKKU. (2020, November 26). Characteristics of silicon nitride deposited by very high frequency (162 MHz). [Link]
- Wikipedia. Chemical vapor deposition. [Link]
- YouTube. (2025, June 11). What Is Chemical Vapor Deposition (CVD) Epitaxy?. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemical vapor deposition - Wikipedia [en.wikipedia.org]
- 8. gelest.com [gelest.com]
- 9. ereztech.com [ereztech.com]
- 10. louisville.edu [louisville.edu]
- 11. gelest.com [gelest.com]
Application Notes and Protocols: Bis(diethylamino)dimethylsilane as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Organosilicon Catalyst
Bis(diethylamino)dimethylsilane is a versatile organosilicon compound recognized for its utility in various chemical transformations.[1] While it is widely known as a precursor for silicone polymers and as a silylating agent in the synthesis of advanced materials, its role as a catalyst in organic synthesis is an area of growing interest.[2] The catalytic activity of this compound stems from the Lewis basic nitrogen atoms of the diethylamino groups, which can facilitate a range of organic reactions by activating substrates or intermediates.[1] This document provides detailed application notes and protocols for the use of this compound as a catalyst, with a focus on its potential in polymerization reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 4669-59-4 |
| Molecular Formula | C₁₀H₂₆N₂Si |
| Molecular Weight | 202.42 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Boiling Point | 193 °C |
| Density | 0.83 g/mL |
Catalytic Application: Ring-Opening Polymerization of ε-Caprolactone
The ring-opening polymerization (ROP) of cyclic esters is a fundamental method for the synthesis of biodegradable polyesters, which have significant applications in the biomedical and pharmaceutical fields. Organocatalysts, particularly Lewis bases, have emerged as effective promoters for these polymerizations. The Lewis basicity of this compound makes it a promising candidate as a catalyst for the ROP of monomers like ε-caprolactone.
Proposed Catalytic Mechanism
The catalytic cycle for the ring-opening polymerization of ε-caprolactone initiated by an alcohol and catalyzed by this compound is proposed to proceed through a dual activation mechanism. The Lewis basic nitrogen on the silane activates the initiating alcohol, increasing its nucleophilicity. Concurrently, the silicon atom may exhibit Lewis acidic character, interacting with and activating the carbonyl group of the ε-caprolactone monomer.
Caption: Step-by-step experimental workflow for the polymerization.
Expected Results and Characterization
The molecular weight of the resulting polycaprolactone (PCL) can be controlled by the monomer-to-initiator ratio. The polymerization should exhibit characteristics of a living polymerization, with a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions (polydispersity index, PDI).
| Entry | [M]/[I]/[C] Ratio | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI |
| 1 | 100:1:1 | 2 | >95 | ~11,400 | < 1.2 |
| 2 | 200:1:1 | 4 | >95 | ~22,800 | < 1.2 |
| 3 | 100:1:0.5 | 4 | >95 | ~11,400 | < 1.3 |
Note: The values in this table are hypothetical and serve as a guide for expected outcomes based on similar organocatalyzed ROP reactions.
The structure of the synthesized PCL can be confirmed by spectroscopic methods such as ¹H NMR and ¹³C NMR. The molecular weight and PDI can be determined by gel permeation chromatography (GPC).
Safety and Handling
This compound is a flammable liquid and is sensitive to moisture. All handling should be performed under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
Conclusion
This compound presents itself as a promising organocatalyst for various organic transformations, including the ring-opening polymerization of cyclic esters. Its Lewis basic nature allows for the activation of alcohols and monomers, leading to controlled polymerization and the synthesis of well-defined polyesters. The protocols and information provided herein serve as a foundational guide for researchers and scientists to explore the catalytic potential of this versatile organosilicon compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Catalyst in Organic Synthesis.
- Chem-Impex International Inc. (n.d.). This compound.
- J&K Scientific LLC. (n.d.). Bis(dimethylamino)dimethylsilane | 3768-58-9.
- MDPI. (2021). Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study.
- ResearchGate. (n.d.). Ring opening polymerization of ε -caprolactone to.
- Chem-Impex. (n.d.). Bis(dimethylamino)dimethylsilane.
- Alfa Chemistry. (n.d.). CAS 3768-58-9 Bis(Dimethylamino)Dimethylsilane.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 4669-59-4.
Sources
Application of Bis(diethylamino)dimethylsilane in semiconductor manufacturing
An Application Guide to Bis(diethylamino)dimethylsilane for Advanced Semiconductor Fabrication
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide on the application of this compound, an organosilicon precursor increasingly utilized in the semiconductor industry. It is intended for researchers, material scientists, and process engineers involved in the development and manufacturing of semiconductor devices. This guide covers the fundamental physicochemical properties of this compound, its role in thin film deposition processes, and detailed protocols for its application in Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD). We will explore the underlying chemical mechanisms, process parameter optimization, and expected material properties, grounding all claims in authoritative sources.
Introduction to this compound (BDEADMS)
This compound (BDEADMS) is an aminosilane precursor that has gained traction in semiconductor manufacturing for the deposition of high-quality silicon-based thin films.[1] Aminosilanes, as a class of precursors, are often favored over traditional chlorosilanes due to safety and operational advantages, such as reduced corrosive byproduct formation (e.g., HCl). BDEADMS is particularly relevant for processes requiring low thermal budgets, such as the fabrication of advanced logic and memory devices with complex, three-dimensional architectures.
Its primary application lies in vapor deposition techniques, including:
-
Atomic Layer Deposition (ALD): A process that builds films one atomic layer at a time through sequential, self-limiting surface reactions. ALD is renowned for producing highly conformal, uniform, and pinhole-free films with precise thickness control, which is critical for nanoscale devices.[2]
-
Chemical Vapor Deposition (CVD): A process where volatile precursors react on a substrate surface to produce a solid thin film. Plasma-Enhanced CVD (PECVD) utilizes plasma to energize the reactant gases, allowing for film deposition at lower temperatures than conventional thermal CVD.[3][4]
While BDEADMS is a key precursor, much of the detailed process literature focuses on structurally similar aminosilanes like Bis(diethylamino)silane (BDEAS). The protocols and mechanisms described herein are based on the well-documented behavior of these related compounds and serve as a robust starting point for process development with BDEADMS.
Physicochemical Properties and Handling
A thorough understanding of the precursor's properties is fundamental for designing a stable and repeatable deposition process. BDEADMS is a liquid at room temperature, which simplifies delivery to the deposition chamber.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 4669-59-4 | [1] |
| Molecular Formula | C₁₀H₂₆N₂Si | [1][5] |
| Molecular Weight | 202.42 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Density | 0.826 - 0.83 g/mL | [1][5] |
| Boiling Point | 193 °C (Lit.) | [1][5] |
| Flash Point | 35 °C | [5] |
| Refractive Index | n20/D 1.44 | [1] |
Handling and Safety Precautions
BDEADMS is a flammable and corrosive liquid that reacts with moisture.[6] Proper handling is critical to ensure safety and maintain precursor purity.
-
Storage: Store in a cool, dry place under an inert gas atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Material Compatibility: Use stainless steel for delivery lines and components. Avoid contact with water and protic solvents, as this will lead to the formation of diethylamine and silanols, compromising the precursor and potentially creating particles.
**3. Application in Atomic Layer Deposition (ALD) of Silicon Dioxide (SiO₂) **
ALD of SiO₂ using aminosilane precursors like BDEADMS is a cornerstone process for creating gate dielectrics, spacers, and passivation layers.[7] The process leverages the sequential exposure of the substrate to the silicon precursor and an oxidant (e.g., ozone (O₃) or an oxygen plasma).
Deposition Mechanism
The ALD process is a binary reaction cycle consisting of two self-limiting half-reactions.
-
Precursor Pulse: BDEADMS is introduced into the chamber and chemisorbs onto the hydroxylated (-OH) substrate surface. The diethylamino ligands react with the surface hydroxyls, releasing diethylamine as a byproduct and leaving a surface terminated with silicon species. This reaction is self-limiting; once all surface sites are occupied, the reaction stops.
-
Purge Step: Inert gas (e.g., N₂ or Ar) flows through the chamber to remove any unreacted precursor and gaseous byproducts. This step is crucial to prevent gas-phase reactions (CVD-like growth) in the subsequent step.
-
Oxidant Pulse: An oxidant, typically ozone or oxygen plasma, is pulsed into the chamber. It reacts with the new silicon-terminated surface, removing the remaining ligands and forming a new layer of SiO₂ with a hydroxylated surface, preparing it for the next cycle.
-
Final Purge: The chamber is purged again to remove oxidant and reaction byproducts.
This cycle is repeated until the desired film thickness is achieved.
Protocol: Remote Plasma ALD of SiO₂
This protocol is based on established methods for similar precursors like BDEAS and is a strong starting point for BDEADMS.[2][8]
Table 2: Example Protocol for RP-ALD of SiO₂
| Parameter | Value / Range | Rationale |
| Substrate | Si (100) wafer with native oxide | Standard substrate for process characterization. |
| Substrate Temperature | 100 - 300 °C | Lower temperatures are enabled by plasma reactivity.[8] The ALD window for aminosilanes often starts around 300°C for thermal processes.[7] |
| Base Pressure | ~100 Pa | Typical for ALD processes. |
| BDEADMS Canister Temp. | 40 - 50 °C | Heats the precursor to ensure adequate vapor pressure for delivery. |
| BDEADMS Pulse Time | 1.0 - 2.0 s | Must be long enough to saturate the substrate surface. |
| BDEADMS Purge Time | 5.0 s | Ensures complete removal of non-adsorbed precursor. |
| Reactant | O₂/Ar Plasma | O₂ plasma is a highly reactive oxidant, effective at low temperatures. |
| Plasma Power | 1500 - 3000 W | Higher power can increase reactant species density, affecting film quality.[8] |
| Reactant Pulse Time | 5.0 - 8.0 s | Must be sufficient for complete oxidation of the adsorbed layer. |
| Reactant Purge Time | 5.0 s | Ensures removal of reactive species before the next precursor pulse. |
| Number of Cycles | 200 - 500 | Determines the final film thickness. |
Expected Film Properties
-
Growth Per Cycle (GPC): Typically in the range of 1.0 - 1.5 Å/cycle. The GPC is dependent on precursor structure and process temperature.
-
Refractive Index: ~1.46 at 633 nm, close to that of thermally grown SiO₂.[7]
-
Composition: Stoichiometric SiO₂ with low carbon (<1 at.%) and nitrogen (<1 at.%) impurities, as verified by X-ray Photoelectron Spectroscopy (XPS).
-
Conformality: Excellent (>95%) on high-aspect-ratio structures.
-
Wet Etch Rate (WER): Low WER in dilute HF, indicating a dense, high-quality film.
Application in Plasma-Enhanced CVD (PECVD) of Silicon Nitride (SiNₓ)
Silicon nitride is a critical material used as an etch stop, diffusion barrier, passivation layer, and dielectric in semiconductor devices.[3][4] PECVD allows for the deposition of SiNₓ at temperatures compatible with back-end-of-line (BEOL) processing (<400 °C).
Deposition Mechanism
In this process, BDEADMS and a nitrogen source (e.g., N₂ or NH₃) are simultaneously introduced into a chamber where a plasma is generated. The plasma dissociates the precursors into reactive radicals. These radicals then adsorb on the substrate surface and react to form a silicon nitride film. Unlike ALD, the growth is not self-limiting and depends on reactant flux and plasma conditions.
Protocol: PECVD of SiNₓ
This protocol is adapted from studies on SiNₓ deposition using BDEAS and N₂ plasma.[3][9]
Table 3: Example Protocol for PECVD of SiNₓ
| Parameter | Value / Range | Rationale |
| Substrate | Si (100) wafer | Standard substrate for process characterization. |
| Substrate Temperature | 200 - 350 °C | Low temperature is a key advantage of PECVD for temperature-sensitive devices.[9] |
| Chamber Pressure | 100 - 500 mTorr | Influences plasma density and uniformity. |
| BDEADMS Flow Rate | 10 - 50 sccm (via carrier gas) | Controls the amount of silicon available for reaction. |
| Nitrogen Source | N₂ | N₂ plasma provides reactive nitrogen species. NH₃ can also be used but may lead to higher hydrogen incorporation. |
| N₂ Flow Rate | 500 - 2000 sccm | Affects the N/Si ratio in the final film. |
| Plasma Frequency | 13.56 MHz or VHF (e.g., 162 MHz) | Very High Frequency (VHF) plasma can improve film properties by increasing ion density and reducing ion bombardment energy.[3] |
| Plasma Power | 50 - 200 W | Controls the dissociation of precursors and the energy of ion bombardment, impacting film stress and density. |
Expected Film Properties
-
Deposition Rate: 5 - 20 nm/min, significantly higher than ALD.
-
Refractive Index: 1.9 - 2.1, tunable by adjusting the precursor gas flow ratio.
-
Composition: The Si/N ratio can be controlled by the gas flow rates. Films may contain carbon and hydrogen impurities. Using N₂ plasma can help reduce hydrogen content compared to using NH₃.[10]
-
Stress: Typically compressive, but can be tuned from compressive to tensile by adjusting plasma frequency and power.
-
Electrical Properties: Good dielectric strength and low leakage current are achievable with process optimization.[3]
Conclusion
This compound is a versatile and valuable precursor for the deposition of silicon dioxide and silicon nitride thin films in modern semiconductor manufacturing. Its chemical properties enable low-temperature processing via ALD and PECVD, which is essential for fabricating devices with thermally sensitive components and complex topographies. The protocols provided in this guide, derived from established processes for structurally analogous aminosilanes, offer a comprehensive starting point for developing robust and reliable deposition recipes. Further optimization of process parameters will be necessary to tailor film properties for specific device applications, but the fundamental principles outlined here will serve as a reliable foundation for that work.
References
- Chem-Impex. Bis(dimethylamino)dimethylsilane. [Link]
- J&K Scientific LLC. Bis(dimethylamino)dimethylsilane | 3768-58-9. [Link]
- PubChem. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384. [Link]
- Chem-Impex. This compound. [Link]
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]
- ResearchGate. Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. [Link]
- ScienceDirect.
- PMC - PubMed Central. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers. [Link]
- Haz-Map. Bis(dimethylamino)dimethylsilane - Hazardous Agents. [Link]
- IBS Publications Repository. Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors. [Link]
- The Society of Vacuum Coaters. Growth Behaviors and Electrical Properties of Silicon Oxide in Atomic Layer Deposition Using Bis(ethyl-methyl-amino)silane. [Link]
- ResearchGate. Designing high performance precursors for atomic layer deposition of silicon oxide | Request PDF. [Link]
- ScienceDirect. Low-temperature, high-growth-rate ALD of SiO 2 using aminodisilane precursor. [Link]
- Semantic Scholar. Effect of deposition temperature and surface reactions in atomic layer deposition of silicon oxide using Bis(diethylamino)silane and ozone. [Link]
- The Electrochemical Society.
- Digital Commons @ NJIT.
- MDPI.
- DTIC. Chemical Vapor Deposition of Silicon Nitride. [Link]
- IOPscience. Characteristics of silicon nitride deposited by very high frequency (162 MHz). [Link]
- Gelest, Inc. SILICON NITRIDE FILMS DEPOSITED BY ATMOSPHERIC PRESSURE CHEMICAL VAPOR DEPOSITION. [Link]
- Lab Manager Magazine. Understanding Biological Materials Handling and Safety Practices. [Link]
- NREL. Si Passivation and Chemical Vapor Deposition of Silicon Nitride. [Link]
- ResearchGate. Characteristic Study of Silicon Nitride Films Deposited by LPCVD and PECVD. [Link]
- ResearchGate. (PDF)
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. repositorium.uminho.pt [repositorium.uminho.pt]
- 3. swb.skku.edu [swb.skku.edu]
- 4. gelest.com [gelest.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. electrochem.org [electrochem.org]
- 8. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Surface Functionalization with Bis(diethylamino)dimethylsilane
Introduction: The Role of Bis(diethylamino)dimethylsilane in Advanced Surface Engineering
This compound (BDEAS) is a dialkylamino-functional silane that serves as a highly effective reagent for the chemical modification of surfaces. It is particularly valued for its ability to react with hydroxyl-rich surfaces, such as silicon dioxide (SiO₂), glass, and other metal oxides, to form a stable, covalently bonded siloxane layer. This process, known as silanization, is fundamental in numerous advanced scientific and industrial applications.
The dimethylsilyl group imparted by BDEAS renders surfaces hydrophobic, a property crucial for applications ranging from biocompatible materials to microelectronics. Unlike many common alkoxysilanes, the reaction of BDEAS does not produce alcohol as a byproduct; instead, the leaving group is the non-corrosive and volatile diethylamine. The reactivity of the Si-N bond is high, allowing for efficient surface modification under controlled conditions.
This guide provides a comprehensive overview of the principles, safety protocols, experimental procedures, and characterization techniques associated with the use of BDEAS for surface functionalization, tailored for researchers, scientists, and professionals in drug development and materials science.
The Chemistry of BDEAS Functionalization: A Mechanistic Overview
The functionalization of a surface with BDEAS hinges on the reaction between the silane's silicon-nitrogen bonds and the surface hydroxyl (-OH) groups. The process is a nucleophilic substitution reaction at the silicon center.
The key steps are:
-
Surface Activation: The substrate must present a sufficient density of surface hydroxyl groups. This is often achieved by pre-treatment with an oxidizing agent like Piranha solution or by oxygen plasma treatment.
-
Silane Reaction: The BDEAS molecule reacts with a surface hydroxyl group. The oxygen atom of the silanol acts as a nucleophile, attacking the silicon atom of the BDEAS.
-
Leaving Group Departure: This nucleophilic attack leads to the cleavage of a silicon-nitrogen bond, releasing a molecule of diethylamine.
-
Second Reaction & Cross-Linking: The second diethylamino group can react with an adjacent surface hydroxyl group, creating a stable, bidentate linkage to the surface. Alternatively, it may react with atmospheric moisture, hydrolyzing to a silanol group which can then condense with another surface silanol or another BDEAS molecule.
Density functional theory (DFT) studies suggest that the Si-N bond is weaker than the Si-H bond in BDEAS, making the cleavage of the Si-N bond the dominant reaction pathway on a hydroxylated surface.[1][2] The reaction proceeds with a relatively low energy barrier, facilitating efficient surface coverage.[2]
Caption: Reaction mechanism of BDEAS with surface silanol groups.
Safety and Handling of this compound
BDEAS is a reactive and hazardous chemical that requires strict safety protocols. All handling should be performed inside a certified chemical fume hood.
Key Hazards:
-
Flammability: BDEAS is a highly flammable liquid and vapor.[3][4] Keep away from all sources of ignition, including heat, sparks, and open flames.[4][5]
-
Reactivity with Water: It reacts with water and moisture, releasing flammable gases and potentially forming diethylamine.[3][6] It must be handled under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Corrosivity and Toxicity: BDEAS is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause severe skin burns and serious eye damage.[4] Inhalation may cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Hand Protection: Chemically resistant gloves (e.g., Neoprene, Nitrile) are mandatory.[6]
-
Eye Protection: Chemical splash goggles and a face shield must be worn.[4][6]
-
Skin and Body Protection: A flame-retardant lab coat and chemically impervious coveralls should be used to minimize exposure.[6]
-
Respiratory Protection: If there is a risk of inhalation, a respirator is required.[6]
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from heat and ignition sources.[4][5]
-
The container must be kept tightly closed under an inert gas like nitrogen or argon.[3][5]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[4][7]
Experimental Protocols for BDEAS Functionalization
Successful silanization requires a clean, hydroxylated substrate. The following protocols detail methods for both solution-phase and vapor-phase deposition.
Caption: General experimental workflow for surface functionalization.
Protocol 1: Solution-Phase Deposition
This method is suitable for robust substrates and for achieving complete surface coverage.
Materials and Reagents:
-
Substrates (e.g., silicon wafers, glass slides)
-
This compound (BDEAS)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Acetone, Isopropanol (IPA) (reagent grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (EXTREME CAUTION)
-
Deionized (DI) water
-
Nitrogen or Argon gas supply
-
Glassware (sealed reaction vessel, petri dishes)
-
Sonicator
-
Oven
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Sonicate substrates in acetone for 15 minutes.
-
Sonicate substrates in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water and dry under a stream of nitrogen.
-
-
Surface Hydroxylation (Activation):
-
Piranha Treatment (Perform in a designated fume hood with PPE): Immerse the cleaned substrates in freshly prepared Piranha solution for 30-45 minutes.
-
Carefully remove substrates and rinse copiously with DI water (at least 5-6 cycles).
-
Dry the substrates under a nitrogen stream and use immediately.
-
-
Silanization Reaction:
-
In an inert atmosphere (glovebox or Schlenk line), prepare a 1-2% (v/v) solution of BDEAS in anhydrous toluene.
-
Place the activated, dry substrates into the reaction vessel.
-
Transfer the BDEAS solution into the vessel, ensuring the substrates are fully submerged.
-
Seal the vessel and allow the reaction to proceed for 2-4 hours at room temperature. For denser layers, the reaction can be heated to 50-70°C.
-
-
Post-Reaction Rinsing and Curing:
-
Remove the substrates from the silanization solution.
-
Rinse by sonicating in fresh anhydrous toluene for 10 minutes to remove any physisorbed silane.
-
Rinse with isopropanol and dry with nitrogen.
-
Cure the functionalized substrates in an oven at 110-120°C for 30-60 minutes to drive off any remaining solvent and promote covalent bond formation.
-
Protocol 2: Vapor-Phase Deposition
This method is preferred for delicate substrates or when a uniform monolayer is desired.[8]
Materials and Reagents:
-
Same as Protocol 1, with the addition of a vacuum desiccator or vacuum chamber and a vacuum pump.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean and hydroxylate the substrates exactly as described in Protocol 1 (Steps 1 & 2).
-
-
Vapor Deposition Setup:
-
Place the activated, dry substrates inside a vacuum desiccator.
-
In a separate small, open container (e.g., a glass vial), add a small amount (0.1-0.5 mL) of BDEAS. Place this vial inside the desiccator, ensuring it does not touch the substrates.
-
-
Silanization:
-
Seal the desiccator and evacuate using the vacuum pump to a pressure below 1 Torr.
-
Close the desiccator to the pump, isolating it to allow the BDEAS vapor to fill the chamber.
-
Allow the deposition to proceed for 4-12 hours at room temperature. The duration will influence the density of the resulting layer.
-
-
Post-Reaction Curing:
-
Vent the desiccator with nitrogen gas.
-
Remove the substrates and place them in an oven pre-heated to 110-120°C for 30-60 minutes. This step helps to remove any unreacted BDEAS and anneal the formed layer.
-
Characterization and Validation of Functionalized Surfaces
Validating the success of the functionalization is a critical step. A multi-technique approach is often necessary for a complete picture of the modified surface.[9]
| Technique | Principle | Information Provided | Expected Result for BDEAS Functionalization |
| Contact Angle Goniometry | Measures the angle a liquid droplet makes with the surface, indicating wettability. | Change in surface energy (hydrophobicity/hydrophilicity). | A significant increase in the water contact angle from <10° (for a clean, hydroxylated surface) to >80-90°, indicating a successful hydrophobic modification. |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states of the top 1-10 nm of the surface. | Presence of Si, C, and N from the BDEAS layer. Absence of contaminants. | High-resolution spectra showing a Si 2p peak corresponding to SiOₓ and Si-C bonds, a C 1s peak, and a N 1s peak confirming the presence of the silane. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe technique that maps surface topography. | Surface roughness and morphology. Can detect silane aggregates if deposition is not uniform. | A smooth, uniform surface with a low root-mean-square (RMS) roughness, ideally close to that of the initial substrate, indicating monolayer or uniform multilayer formation.[10] |
Applications in Research and Drug Development
The ability to precisely control surface properties with BDEAS and other aminosilanes is crucial for various high-tech fields.
-
Microelectronics and Nanotechnology: BDEAS is used in atomic layer deposition (ALD) processes to create high-quality silicon oxide films.[11][12] The functionalized surfaces can also act as inhibitor layers to achieve area-selective deposition, a key process in semiconductor manufacturing.[13]
-
Biomaterials and Biosensors: While BDEAS itself creates a relatively inert, hydrophobic surface, the broader class of aminosilanes is fundamental for biomedical applications.[14][15] Aminosilanes with primary or secondary amine groups are used to covalently immobilize antibodies, enzymes, and other biomolecules.[16] This is critical for developing biosensors, microarrays, and drug delivery systems.[14][17] Aminosilane-modified nanoparticles are being explored as carriers for targeted drug delivery, where the surface chemistry enhances stability and loading capacity.[17][18]
-
Improving Material Adhesion: Aminosilane layers can act as adhesion promoters between inorganic substrates (like glass or metal) and organic polymer coatings, which is vital in creating robust composite materials.[19]
References
- ResearchGate. (n.d.). Probable hydrolysis and condensation reactions of aminosilane...
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIETHYLSILANE Safety Data Sheet.
- Gelest, Inc. (n.d.). BIS(DIETHYLAMINO)SILANE Safety Data Sheet.
- Wang, J., & Chen, S. (2005).
- Zhu, M., Lerum, M. Z., & Chen, W. (2011). How To Prepare Reproducible, Homogeneous, and Hydrolytically Stable Aminosilane-Derived Layers on Silica. Langmuir.
- de la Fuente, M., et al. (2012). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy.
- MilliporeSigma. (n.d.). Surface Modification with Amino Silanes: Applications in Electronics and Nanotechnology.
- Walsh Medical Media. (2012). Drug-Carrying Amino Silane Coated Magnetic Nanoparticles as Potential Vehicles for Delivery of Antibiotics. Journal of Nanomedicine & Nanotechnology.
- Zhu, M. (n.d.). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. IDA.
- Kim, H., et al. (2020). Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone.
- Vandalon, V., et al. (2022). Functionalization of the SiO2 Surface with Aminosilanes to Enable Area-Selective Atomic Layer Deposition of Al2O3. PubMed.
- Kumar, P., & Kumar, P. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. PubMed.
- University of Southampton. (n.d.). Surface Modification of Glass Beads with an Aminosilane Monolayer. ePrints Soton.
- Lee, S. H., & Kim, Y. C. (2014). Interaction of Bis-diethylaminosilane with a Hydroxylized Si (001) Surface for SiO2 Thin-Film Growth Using Density Functional Theory.
- Lee, S. H., & Kim, Y. C. (2014). Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface.
- ResearchGate. (n.d.). Dissociation reaction of BDEAS on OH-terminated Si(001) surface....
- ResearchGate. (n.d.). On the Mechanisms of SiO2 Thin-Film Growth by the Full Atomic Layer Deposition Process Using Bis(t-butylamino)silane on the Hydroxylated SiO2(001) Surface.
- Ghasemnejad, M., et al. (2013). Synthesis and surface modification of mesoporous silica nanoparticles and its application as carriers for sustained drug delivery.
- Zhang, L., et al. (2020). On the Mechanisms of SiO2 Thin-Film Growth by the Full Atomic Layer Deposition Process Using Bis(t-butylamino)silane on the Hydroxylated SiO2(001) Surface. The Journal of Physical Chemistry C.
- Zhang, Y., et al. (2023). Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules. PubMed.
- BenchChem. (n.d.). Using 1-Cyanoethyl(diethylamino)dimethylsilane for surface modification. Retrieved from a chemical supplier's technical document.
- Gamble, L. J., & Castner, D. G. (2020).
- Singh, S., et al. (2010). Characterization of Anhydrous Silanization and Antibody Immobilization on Silicon Dioxide Surface.
- ResearchGate. (n.d.). The bis-amino surface modification process and bonding reaction for PET....
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. fishersci.com [fishersci.com]
- 6. gelest.com [gelest.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface analysis tools for characterizing biological materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Functionalization of the SiO2 Surface with Aminosilanes to Enable Area-Selective Atomic Layer Deposition of Al2O3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 16. Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
Application Notes: Crafting Hydrophobic Surfaces with Bis(diethylamino)dimethylsilane
Introduction
In the fields of advanced materials, microfluidics, and drug delivery systems, the precise control of surface wettability is paramount. The ability to render a hydrophilic surface hydrophobic can prevent non-specific binding, improve fluid dynamics in micro-channels, and protect sensitive components from moisture. Bis(diethylamino)dimethylsilane (BDEADMS), a highly reactive organosilicon compound, serves as a potent agent for this purpose. Its unique chemical structure allows for the efficient formation of a stable, low-energy, and water-repellent monolayer on a variety of hydroxylated substrates.
This technical guide provides a comprehensive overview of the principles and methodologies for using this compound to create robust hydrophobic surfaces. We will delve into the underlying chemical mechanisms, present detailed, field-proven protocols for both solution and vapor-phase deposition, and discuss methods for characterizing the resulting surfaces. This document is intended for researchers, scientists, and drug development professionals seeking to leverage surface modification for their applications.
The Chemistry of Hydrophobicity: Mechanism of Silanization
The process of covalently bonding a silane to a surface is known as silanization. For this to occur, the target surface must possess nucleophilic hydroxyl (-OH) groups. Materials like glass, silicon wafers, quartz, and many metal oxides are ideal candidates as their surfaces are naturally terminated with such groups.[1] The efficacy of the hydrophobic layer is critically dependent on the successful execution of this surface reaction.
The reaction of this compound with a hydroxylated surface proceeds via a nucleophilic substitution at the silicon atom. The key steps are:
-
Nucleophilic Attack: A surface hydroxyl group acts as a nucleophile, attacking the electrophilic silicon center of the BDEADMS molecule.
-
Leaving Group Departure: The bond between silicon and a diethylamino group is cleaved. The diethylamino group is an excellent leaving group, protonated by the hydrogen from the surface hydroxyl to form volatile diethylamine.
-
Covalent Bond Formation: A stable, covalent siloxane bond (Si-O-Substrate) is formed, anchoring the dimethylsilyl group to the surface.[1][2]
-
Monolayer Formation: The remaining diethylamino group on the silicon atom can react with an adjacent hydroxyl group, further strengthening the surface attachment, or it can be hydrolyzed by trace moisture and subsequently condense. The two methyl groups, being non-polar, are oriented away from the surface, creating a low-energy interface that repels water. This non-polar "shield" is the origin of the induced hydrophobicity.[3]
The high reactivity of the Si-N bond in BDEADMS makes it a more efficient silylating agent than many of its chloride or alkoxide counterparts.[3]
Figure 1: Simplified reaction mechanism of this compound with surface hydroxyl groups.
Experimental Protocols for Hydrophobic Surface Generation
The success of silanization is highly dependent on meticulous preparation and execution. The protocols below are divided into critical stages: safety, substrate preparation, silanization, and characterization.
PART A: Critical Safety Precautions
This compound is a hazardous chemical and must be handled with appropriate care.
-
Hazards: Highly flammable liquid and vapor, water-reactive, and causes severe skin burns and eye damage.[4][5][6] Irritating fumes may be generated upon exposure to water or flame.[5]
-
Handling: Always handle BDEADMS in a certified chemical fume hood. Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge.[6] Maintain an inert atmosphere (e.g., nitrogen or argon) during storage and handling to prevent premature reaction with atmospheric moisture.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.[5]
PART B: Substrate Preparation (Cleaning & Activation)
The density of hydroxyl groups on the substrate surface directly correlates with the density and stability of the resulting hydrophobic layer. Therefore, rigorous cleaning and activation are arguably the most critical steps.[7][8]
Step-by-Step Protocol for Glass or Silicon Substrates:
-
Initial Cleaning: Place substrates in a rack and sonicate in a 2% aqueous solution of a laboratory detergent (e.g., Hellmanex III) for 20-30 minutes.[9]
-
Rinsing: Rinse the substrates thoroughly (10-15 times) with deionized (DI) water until all traces of detergent are gone.[9]
-
Solvent Wash: Sonicate the substrates sequentially in acetone and then methanol for 20 minutes each to remove organic residues.[9]
-
Drying: Dry the substrates with a stream of filtered, oil-free nitrogen or argon gas and then bake in an oven at 110-120°C for at least 30 minutes to remove adsorbed water.[9]
-
Surface Activation (Choose one):
-
Oxygen Plasma: Place the dried substrates in a plasma cleaner. Treat with a low-pressure oxygen plasma for 5-10 minutes. This is a highly effective method for both cleaning and generating a high density of surface hydroxyls.[10]
-
Piranha Solution (Use with extreme caution): In a fume hood, prepare a Piranha solution by slowly adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 ratio. Submerge the substrates in the solution for 30 minutes. Piranha solution is extremely corrosive and reactive; ensure you are familiar with its specific handling and disposal protocols.[11][12] After treatment, rinse copiously with DI water and re-dry as in Step 4.
-
CRITICAL STEP: Proceed to the silanization step immediately after activation. Activated surfaces, especially those from plasma treatment, can deactivate quickly upon exposure to ambient air.[9]
PART C: Silanization Methodologies
Two primary methods are employed for silanization: solution-phase deposition and vapor-phase deposition. Vapor-phase deposition often yields more uniform, thinner coatings.[12]
Protocol 1: Solution-Phase Deposition
-
Solution Preparation: In a fume hood and under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), prepare a 1-5% (v/v) solution of this compound in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF).[13]
-
Immersion: Immerse the clean, activated, and dry substrates into the silane solution. Ensure the container is sealed to prevent atmospheric moisture contamination.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Gentle agitation can improve coating uniformity.
-
Rinsing: Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous solvent (the same used in Step 1) to remove any unreacted silane.
-
Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes. This step helps to drive off any remaining solvent and byproducts and promotes the formation of a stable siloxane network.[12]
-
Final Rinse & Storage: Perform a final rinse with a solvent like ethanol or isopropanol and dry with nitrogen. Store in a clean, dry container.
Protocol 2: Vapor-Phase Deposition
-
Setup: Place the clean, activated, and dry substrates inside a vacuum desiccator. In a separate, small, open vial (e.g., a scintillation vial), place a few drops (approx. 100-200 µL) of this compound. Place this vial inside the desiccator, ensuring it does not touch the substrates.[12]
-
Deposition: Seal the desiccator and evacuate it using a vacuum pump to a pressure below 1 Torr. The reduced pressure will cause the silane to vaporize and fill the chamber.[12]
-
Reaction: Isolate the desiccator from the pump and allow the substrates to remain in the silane vapor for 2-12 hours at room temperature. The optimal time depends on the desired coating thickness.
-
Venting: Vent the desiccator with an inert gas like nitrogen.
-
Curing: Remove the substrates and immediately place them in an oven to cure at 110-120°C for 30-60 minutes.[12]
-
Storage: After cooling, the substrates are ready for use. Store in a clean, dry container.
Figure 2: General experimental workflow for creating hydrophobic surfaces using BDEADMS.
Characterization and Expected Results
The primary method for quantifying the hydrophobicity of a surface is through Water Contact Angle (WCA) goniometry. A sessile drop of DI water is placed on the surface, and the angle formed between the droplet and the surface is measured.
-
Hydrophilic Surface: WCA < 90°
-
Hydrophobic Surface: WCA > 90°[14]
Table 1: Expected Water Contact Angles Post-Silanization
| Substrate Material | Typical WCA (Untreated) | Expected WCA (After BDEADMS Treatment) |
| Glass Slide | < 20° | 90° - 105° |
| Silicon Wafer | < 10° | 95° - 110° |
| Quartz | < 15° | 90° - 105° |
Note: Expected values are based on typical results for dimethylsilane coatings. Actual results may vary depending on substrate roughness, cleanliness, and process parameters.[7][15]
Troubleshooting Guide
Table 2: Common Issues and Solutions in Silanization
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Contact Angle / Poor Hydrophobicity | 1. Incomplete surface cleaning or activation. 2. Silane solution/reagent was contaminated with water. 3. Insufficient reaction time or temperature. | 1. Repeat substrate preparation; ensure plasma is effective or Piranha solution is fresh.[8] 2. Use fresh, anhydrous solvents and handle silane under inert atmosphere.[13] 3. Increase reaction time or consider gentle heating (40-50°C) for solution-phase method. |
| Uneven or Hazy Coating | 1. Silane concentration too high, causing polymerization in solution. 2. Inadequate rinsing post-reaction. 3. Particulate contamination on the substrate. | 1. Lower the silane concentration to 1-2%. 2. Increase the volume and duration of the solvent rinse step. 3. Ensure all preparation steps are done in a clean environment (e.g., laminar flow hood). |
| Poor Coating Stability (WCA decreases over time) | 1. Low density of silane molecules due to poor surface activation. 2. Incomplete curing. | 1. Optimize the surface activation step to maximize hydroxyl group density.[11] 2. Ensure curing is performed at the correct temperature and for the full duration. |
Conclusion
This compound is a highly effective reagent for the chemical modification of surfaces to impart hydrophobicity. The process, grounded in the principles of silanization, forms a robust and stable low-energy surface layer. By following meticulous protocols for substrate preparation, silane application, and post-treatment curing, researchers can reliably produce high-quality hydrophobic surfaces suitable for a wide range of demanding scientific applications. The key to success lies in maintaining an anhydrous environment and ensuring the substrate surface is scrupulously clean and activated prior to reaction.
References
- Characterization and wear behaviour of hydrophobic silane coating. (2018). 11th South African Conference on Computational and Applied Mechanics, SACAM 2018. Link
- SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane. (2025). Fisher Scientific. Link
- Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds. (n.d.). Journal of Sol-Gel Science and Technology. Link
- Safety Data Sheet: bis(Dimethylamino)methylsilane. (n.d.). Chemos GmbH & Co.KG. Link
- Silanization of silicon and mica. (n.d.). Wikipedia. Link
- Characterization of Hydrophobic Silane Film Deposited on AISI 304 Stainless Steel for Corrosion Protection. (2019).
- Exploring the Versatile Applications of Amino Silanes in Industry. (n.d.). Dakenchem. Link
- SAFETY DATA SHEET - BIS(DIMETHYLAMINO)DIMETHYLSILANE. (2015). Gelest, Inc. Link
- SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane. (2025). Thermo Fisher Scientific. Link
- APPLYING A SILANE COUPLING AGENT. (n.d.). Gelest, Inc. Link
- Characterization of silane-based hydrophobic admixtures in concrete using TOF-MS. (2025).
- Silanization Surface tre
- Contact angle measurements: The effect of silanization on enhancing the hydrophilicity of PDMS overtime. (n.d.).
- Chemical Safety Data Sheet MSDS / SDS - BIS(DIMETHYLAMINO)DIETHYLSILANE. (n.d.). ChemicalBook. Link
- Hydrophobic silane coating films for the inhibition of water ingress into the nanometer pore of calcium silicate hydr
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modific
- Reversible Surface Wettability by Silanization. (n.d.).
- Surface Chemistry Protocol. (n.d.). Popa Lab. Link
- Silaniz
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modific
- Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization A Guide for Contact Angle Modific
- Silanizing Glassware. (n.d.). The Schlenk Line Survival Guide. Link
- BIS(DIMETHYLAMINO)DIMETHYLSILANE. (n.d.). Gelest, Inc. Link
- Hydrophobic coating and method. (n.d.).
- using 1-Cyanoethyl(diethylamino)
- Surface Modification with Organosilicon Compounds: The Case of CAS 4669-59-4. (2026). Milliken. Link
- Hydrophobicity-Hydrophilicty and Silane Surface Modific
- How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (n.d.). Langmuir. Link
- General Application and Use of Amino Silanes. (n.d.).
- The bis-amino surface modification process and bonding reaction for PET... (n.d.).
- Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021). The Journal of Physical Chemistry A. Link
- BIS(DIMETHYLAMINO)DIMETHYLSILANE. (n.d.). CymitQuimica. Link
- Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface. (2025).
- Preparation of hydrophilic coating films by using of aminosilane and colloidal silica. (n.d.).
- Deposition and Characterization of Hydrophobic Coatings. (2012). BYU ScholarsArchive. Link
- Monofunctional (Dimethylamino)silane as Silylating Agent. (2025).
- Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone. (2025).
- Hydrophobic surface coating and preparation method therefor. (n.d.).
- Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x]. (2025).
Sources
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. gelest.com [gelest.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
- 10. US8846161B2 - Hydrophobic coating and method - Google Patents [patents.google.com]
- 11. Silanization of silicon and mica - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. gelest.com [gelest.com]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Polymerization of polysiloxanes with Bis(diethylamino)dimethylsilane
Application Note & Protocol
Topic: Synthesis of High Molecular Weight Polysiloxanes via Polycondensation using Bis(diethylamino)dimethylsilane
For: Researchers, scientists, and drug development professionals.
Introduction: Advancing Polysiloxane Synthesis
Polydimethylsiloxane (PDMS) and its derivatives are among the most versatile polymers, with applications ranging from advanced coatings and microfluidics to medical devices and cosmetics.[1][2] Their unique properties, including high thermal stability, biocompatibility, low surface tension, and gas permeability, stem from the flexible siloxane (Si-O-Si) backbone.[3]
Controlling the molecular weight and architecture of these polymers is critical to tailoring their properties for specific applications. While ring-opening polymerization is a common synthetic route, polycondensation of silanol-terminated oligomers offers a powerful alternative for creating linear high molecular weight polymers and complex architectures.[4][5]
This application note details a robust protocol for the synthesis of high molecular weight linear polysiloxanes via the polycondensation of α,ω-silanol-terminated polydimethylsiloxane (PDMS) oligomers using this compound as a chain extender. This method avoids the use of traditional chlorosilanes, which generate corrosive HCl as a byproduct, and instead utilizes an aminosilane linker that produces the volatile and non-corrosive diethylamine as the only byproduct, simplifying purification.[6]
Causality of Reagent Choice: this compound is an ideal chain extender for this reaction. The silicon-nitrogen (Si-N) bonds are highly susceptible to hydrolysis and, more importantly, to alcoholysis/silanolysis.[7] This high reactivity towards silanol (Si-OH) groups drives the condensation reaction forward. The amine leaving group (diethylamine) is basic and can auto-catalyze the reaction, though external catalysts are sometimes used to accelerate the process.[8] The difunctional nature of this specific aminosilane ensures linear chain extension without introducing unwanted branching.
Reaction Mechanism & Workflow
Underlying Chemistry: The Condensation Pathway
The core of this polymerization is a condensation reaction between the terminal silanol (Si-OH) groups of the polysiloxane oligomers and the this compound linker. The lone pair of electrons on the silanol oxygen attacks the electrophilic silicon atom of the aminosilane. This is followed by the protonation of the nitrogen atom in the leaving group, facilitating its departure as diethylamine. As the linker has two reactive sites, this process occurs at both ends, extending the polymer chain.
The reaction proceeds as follows:
2n HO-[Si(CH₃)₂-O]ₘ-H + n (CH₃)₂Si[N(C₂H₅)₂]₂ → HO-{[Si(CH₃)₂-O]ₘ-[Si(CH₃)₂-O]}₂ₙ-H + 2n HN(C₂H₅)₂↑
This process effectively doubles the molecular weight of the starting oligomer in each step, leading to a rapid increase in chain length. The reaction is driven to completion by the removal of the volatile diethylamine byproduct, typically by performing the reaction under a flow of inert gas or at elevated temperatures.
Visualization of the Reaction Mechanism
Caption: Mechanism of aminosilane-mediated polycondensation.
General Experimental Workflow
The following diagram outlines the complete process from reagent preparation to the characterization of the final polymer product.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of Polysiloxanes in Terms of Their Application in Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Characterization of Next-Generation Polysiloxanes [escholarship.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
Bis(diethylamino)dimethylsilane in catalysis of hydrosilylation reactions
Application Notes & Protocols
Abstract
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While traditionally dominated by precious metal catalysts like platinum, there is a significant drive towards developing more sustainable, metal-free catalytic systems.[1] This guide explores the application of Lewis bases, specifically bis(diethylamino)dimethylsilane, as an organocatalyst for hydrosilylation reactions. We delve into the mechanistic underpinnings of this catalysis, provide detailed experimental protocols for the hydrosilylation of various substrates, and discuss the critical parameters that ensure reaction success. This document is intended for researchers in organic synthesis, materials science, and drug development seeking to leverage metal-free catalytic methodologies.
Introduction: The Shift to Metal-Free Hydrosilylation
The hydrosilylation reaction is a highly efficient and atom-economical method for forming carbon-silicon and oxygen-silicon bonds, finding widespread use in the synthesis of polymers, fine chemicals, and advanced materials.[2][3] For decades, platinum complexes such as Speier's and Karstedt's catalysts have been the industry standard due to their high activity.[4][5] However, concerns regarding the cost, toxicity, and potential for product contamination with these precious metals have fueled the search for alternative catalysts.[1]
A promising frontier is the use of metal-free organocatalysts. Lewis bases, such as amines and phosphines, have emerged as effective catalysts that operate through a distinct mechanistic pathway compared to their transition-metal counterparts.[2][6] These catalysts activate the hydrosilane directly, facilitating the transfer of the hydride to an unsaturated substrate. This compound, a readily accessible aminosilane, serves as an excellent model for this class of Lewis base catalysts. Its nitrogen lone pairs can interact with the electrophilic silicon atom of a hydrosilane, initiating the catalytic cycle.
Mechanistic Rationale: Lewis Base Activation
Unlike the oxidative addition pathways common in transition-metal catalysis, Lewis base-catalyzed hydrosilylation proceeds via the formation of a hypervalent silicon intermediate.[2] The reaction mechanism can be conceptualized in the following steps:
-
Activation of Hydrosilane: The Lewis basic nitrogen atom of this compound coordinates to the electrophilic silicon atom of the hydrosilane (e.g., trichlorosilane, triethylsilane). This coordination forms a pentacoordinate, hypervalent silicon species.
-
Hydride Delivery: This activation elongates and weakens the Si-H bond, increasing the hydridic character of the hydrogen atom. The activated complex then delivers the hydride to the electrophilic carbon of the unsaturated substrate (e.g., an alkene, ketone, or imine).
-
Silyl Group Transfer & Catalyst Regeneration: Following the hydride transfer, a silylated intermediate is formed. Subsequent transfer of the silyl group to the nucleophilic atom of the substrate and dissociation of the aminosilane catalyst regenerates the catalyst for the next cycle.
This pathway avoids the use of any metal species, offering a cleaner and often more economical route to silylated products.
Caption: Proposed mechanism for Lewis base-catalyzed hydrosilylation.
Reagent Profile and Safe Handling
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₂₆N₂Si |
| Molecular Weight | 202.42 g/mol |
| Appearance | Colorless Liquid |
| Boiling Point | 196-198 °C |
| Density | 0.819 g/mL at 25 °C |
| CAS Number | 15065-56-2 |
Safety and Handling Protocols:
This compound and related aminosilanes are reactive compounds that require careful handling.
-
Moisture Sensitivity: The compound reacts with moisture and protic solvents.[7] All handling, storage, and reactions should be performed under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8]
-
Flammability: The liquid and its vapors are flammable. Keep away from heat, sparks, and open flames.[9] Ensure proper grounding of all equipment to prevent static discharge.[10]
-
Corrosivity: Causes severe skin burns and eye damage.[9] Always wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield.[10][11]
-
Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, alcohols, and oxidizing agents.[9]
Application & Experimental Protocols
The following protocols are exemplary and designed to serve as a starting point for researchers. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific substrates.
Caption: General experimental workflow for hydrosilylation reactions.
Protocol 1: Hydrosilylation of an Alkene (e.g., 1-Octene)
This protocol details the anti-Markovnikov addition of a silane to a terminal alkene.
Materials:
-
1-Octene (1.0 mmol, 112 mg, 154 µL)
-
Phenylsilane (1.2 mmol, 130 mg, 148 µL)
-
This compound (Catalyst, 0.1 mmol, 20 mg, 25 µL)
-
Anhydrous Toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Setup: Assemble the Schlenk flask under an inert atmosphere and maintain a positive pressure of nitrogen or argon throughout the experiment.
-
Reagent Addition: To the flask, add anhydrous toluene (5 mL) followed by 1-octene (1.0 mmol).
-
Catalyst Introduction: Add this compound (0.1 mmol) to the stirred solution via syringe.
-
Silane Addition: Slowly add phenylsilane (1.2 mmol) to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at 60 °C. Monitor the reaction progress by taking aliquots and analyzing via GC-MS or ¹H NMR to observe the disappearance of the starting alkene. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 1-octyl(phenyl)silane.
Protocol 2: Hydrosilylation of a Ketone (e.g., Acetophenone)
This protocol describes the reduction of a ketone to its corresponding silyl ether.
Materials:
-
Acetophenone (1.0 mmol, 120 mg, 117 µL)
-
Triethylsilane (1.2 mmol, 140 mg, 191 µL)
-
This compound (Catalyst, 0.05 mmol, 10 mg, 12.5 µL)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Oven-dried 25 mL round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
Procedure:
-
Setup: Place the flask under an inert atmosphere.
-
Reagent Addition: Add anhydrous DCM (5 mL) and acetophenone (1.0 mmol) to the flask.
-
Catalyst Introduction: Add this compound (0.05 mmol) to the solution.
-
Silane Addition: Cool the mixture to 0 °C using an ice bath. Add triethylsilane (1.2 mmol) dropwise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the conversion of acetophenone by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing saturated aqueous NaHCO₃ (15 mL) and stir for 10 minutes.
-
Extraction: Transfer to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting silyl ether is often pure enough for subsequent use, but can be further purified by distillation under reduced pressure if necessary.
Data Interpretation and Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst due to moisture. 2. Insufficient temperature. 3. Sterically hindered substrate. | 1. Ensure all reagents, solvents, and glassware are scrupulously dry. 2. Gradually increase the reaction temperature. 3. Increase catalyst loading or reaction time. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Competing side reactions (e.g., dehydrogenative silylation). | 1. Extend reaction time or increase temperature. 2. Use care during extraction and chromatography. 3. Use a less reactive silane or lower the reaction temperature. |
| Formation of Byproducts | 1. Presence of water leading to silanol/siloxane formation. 2. Catalyst degradation. | 1. Use rigorously anhydrous conditions. 2. Use fresh catalyst and ensure inert atmosphere is maintained. |
Conclusion
The use of this compound as a representative Lewis base organocatalyst for hydrosilylation presents a viable, metal-free alternative to traditional methods. This approach is characterized by its operational simplicity, mild reaction conditions, and the avoidance of heavy metal contaminants. The underlying mechanism, proceeding through a hypervalent silicon intermediate, offers a distinct pathway for activating Si-H bonds. While optimization is key for expanding the substrate scope, aminosilane-catalyzed hydrosilylation is a valuable tool for modern synthetic chemistry, aligning with the principles of green and sustainable synthesis.
References
- BenchChem. (n.d.). Synthesis of Bis(dimethylamino)-methylsilane from Methyldichlorosilane: An In-depth Technical Guide.
- Gelest, Inc. (2015). BIS(DIETHYLAMINO)SILANE Safety Data Sheet.
- Wang, Z., et al. (n.d.). Lewis Base Organocatalyzed Enantioselective Hydrosilylation of 1,4-Benzoxazines. Synlett.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Bis(diethylamino)silane.
- Gelest, Inc. (2024). BIS(DIETHYLAMINO)SILANE Safety Data Sheet.
- ChemicalBook. (n.d.). Bis(diethylamino)silane - Safety Data Sheet.
- Gelest, Inc. (2015). BIS(DIMETHYLAMINO)DIETHYLSILANE Safety Data Sheet.
- Langer, J., et al. (2017). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 9(10), 494.
- Ereztech LLC. (2025). Bis(diethylamino)silane Safety Data Sheet.
- Tamke, S., et al. (2014). Frustrated Lewis pair catalyzed hydrosilylation and hydrosilane mediated hydrogenation of fulvenes. Organic & Biomolecular Chemistry, 12(44), 9139-9149.
- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.
- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.
- ResearchGate. (n.d.). Catalysts for the hydrosilylation of imines.
- ResearchGate. (n.d.). Hydrosilylation of carbonyl compounds catalysed by 14.
- Nagashima, S., et al. (2021). Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. Journal of the American Chemical Society, 143(40), 16556-16565.
- ResearchGate. (2025). Frustrated Lewis Pair catalyzed Hydrosilylation and Hydrosilane mediated Hydrogenation of Fulvenes.
- Chemistry LibreTexts. (2023). Hydrosilylation.
- Royo, B., et al. (2018). Calcium-catalysed synthesis of amines through imine hydrosilylation: an experimental and theoretical study. Organic & Biomolecular Chemistry, 16(3), 429-435.
- Wikipedia. (n.d.). Hydrosilylation.
- Sousa, S. C. A., et al. (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598.
- ACS Publications. (2023). Concerted Hydrosilylation Catalysis by Silica-Immobilized Cyclic Carbonates and Surface Silanols. JACS Au.
- MDPI. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers.
- Sentürk, C., et al. (2021). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition, 60(2), 550-573.
- Li, W., et al. (2021). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight. Chemical Science, 12(30), 10343-10351.
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Pombeiro, A. J. L., et al. (2016). bis-Nitrile and bis-Dialkylcyanamide Platinum(II) Complexes as Efficient Catalysts for Hydrosilylation Cross-Linking of Siloxane Polymers. Polymers, 8(3), 83.
- Dhungana, T. P., et al. (n.d.). Catalytic Hydrosilylation of Carbonyl Compounds by a Germylyne Complex with a Mo≡Ge Triple Bond. ChemRxiv.
- Nature. (2024). Organocatalytic synthetic route to esters and their application in hydrosilylation process. Scientific Reports.
- Chemistry LibreTexts. (2021). 8.1: Hydrosilylation of Alkenes.
- Journal of the Chemical Society, Dalton Transactions. (n.d.). Hydrosilylation of alkynes catalysed by trans- di-µ-hydrido-bis(tertiary phosphine)bis(silyl)diplatinum complexes.
- ResearchGate. (2021). Borane-catalyzed selective dihydrosilylation of terminal alkynes: reaction development and mechanistic insight.
- PubMed. (2016). bis-Nitrile and bis-Dialkylcyanamide Platinum(II) Complexes as Efficient Catalysts for Hydrosilylation Cross-Linking of Siloxane Polymers.
- ResearchGate. (2016). Is there a difference in hydrosilylation catalyst (speier's catalyst and Karstedt's catalyst)?.
Sources
- 1. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 4. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. ereztech.com [ereztech.com]
- 8. gelest.com [gelest.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. gelest.com [gelest.com]
- 11. chemicalbook.com [chemicalbook.com]
Synthesis of High-Performance Hafnium Silicate Films Using a Bis(diethylamino)dimethylsilane Precursor: An Application Note and Protocol Guide
Introduction: The Imperative for Advanced Gate Dielectrics
In the relentless pursuit of Moore's Law, the scaling of complementary metal-oxide-semiconductor (CMOS) devices has pushed conventional silicon dioxide (SiO₂) gate dielectrics to their fundamental physical limits.[1][2][3] Below a certain thickness, SiO₂ suffers from excessive leakage currents due to quantum mechanical tunneling, jeopardizing device reliability and power consumption.[2][3] This has necessitated the integration of high-k dielectric materials, which possess a higher dielectric constant than SiO₂, allowing for a physically thicker film that maintains the same capacitance as a much thinner SiO₂ layer.[1][4][5]
Hafnium silicate (HfSiₓOᵧ) has emerged as a leading candidate for next-generation gate dielectrics, offering a tunable dielectric constant, excellent thermal stability in contact with silicon, and compatibility with existing CMOS manufacturing processes.[4][6][7] The incorporation of silicon into hafnium oxide (HfO₂) raises the crystallization temperature, ensuring the film remains amorphous during high-temperature annealing steps and thus preventing the formation of grain boundaries that can act as leakage pathways.[2][8]
This application note provides a comprehensive guide to the synthesis of high-quality hafnium silicate films via Atomic Layer Deposition (ALD), focusing on the use of Bis(diethylamino)dimethylsilane as the silicon precursor. We will delve into the rationale behind precursor selection, provide detailed experimental protocols, and discuss the characterization of the resulting films.
Precursor Selection: The Cornerstone of High-Quality Film Growth
The choice of precursors is paramount in any ALD or Chemical Vapor Deposition (CVD) process, directly influencing film composition, purity, and conformality. For the synthesis of hafnium silicate, a combination of a hafnium-containing precursor and a silicon-containing precursor is required.
Hafnium Precursor: Tetrakis(diethylamino)hafnium (TDEAH)
Tetrakis(diethylamino)hafnium (Hf(NEt₂)₄) is a widely used liquid precursor for HfO₂ and hafnium silicate deposition.[9][10] Its key advantages include:
-
High Vapor Pressure and Thermal Stability: TDEAH exhibits a moderate vapor pressure (approximately 1 Torr at 80 °C) and is not pyrophoric in air, making it relatively safe and easy to handle.[10][11]
-
Clean Decomposition: The diethylamino ligands facilitate clean decomposition pathways, minimizing carbon and nitrogen incorporation into the growing film, particularly at optimized deposition temperatures.[10]
-
Reactivity: The Hf-N bonds are sufficiently reactive to undergo self-limiting surface reactions with common co-reactants like ozone or water.[12]
Silicon Precursor: this compound (BDEAS)
This compound (SiH₂(N(C₂H₅)₂)₂) is an excellent choice as the silicon precursor for several reasons:[8][13]
-
Liquid Phase: As a liquid precursor, it offers reliable and repeatable delivery to the deposition chamber.[8]
-
Overlapping ALD Temperature Window: The ALD process temperature windows for silicon dioxide deposition using BDEAS and hafnium oxide deposition using TDEAH overlap, which is crucial for the controlled growth of a composite hafnium silicate film.[8]
-
Tunability: The use of BDEAS allows for precise control over the silicon concentration in the hafnium silicate film by adjusting the ratio of HfO₂ to SiO₂ ALD cycles.[8]
-
Reduced Impurities: Aminosilane precursors, like BDEAS, have been shown to result in lower carbon contamination compared to some other silicon precursors.[13]
Atomic Layer Deposition (ALD) of Hafnium Silicate: A Step-by-Step Protocol
ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions.[14] This method allows for exceptional control over film thickness and conformality, even on complex three-dimensional structures. The synthesis of hafnium silicate via ALD involves alternating cycles of HfO₂ and SiO₂ deposition.
Experimental Setup and Pre-Deposition Preparation
-
Substrate Cleaning: Begin with a p-type Si(100) wafer. A standard RCA clean followed by a dilute hydrofluoric acid (HF) dip is recommended to remove the native oxide and organic contaminants.[9]
-
ALD Reactor: The deposition is performed in a cold-wall ALD reactor.
-
Precursor Handling:
-
Heat the TDEAH bubbler to a suitable temperature to achieve adequate vapor pressure.
-
Maintain the BDEAS precursor at a controlled temperature.
-
Use an inert carrier gas, such as argon or nitrogen, to transport the precursor vapors to the deposition chamber.[9]
-
Deposition Parameters
The following table summarizes typical deposition parameters for the ALD of hafnium silicate using TDEAH and BDEAS with ozone as the oxidant.
| Parameter | Value | Rationale |
| Substrate Temperature | 200 - 250 °C | This temperature range represents the overlapping ALD window for both HfO₂ and SiO₂ deposition with the chosen precursors, ensuring self-limiting growth.[8] |
| TDEAH Pulse Time | 0.5 - 2.0 s | Sufficient time to allow for the saturation of the substrate surface with the hafnium precursor. |
| BDEAS Pulse Time | 0.5 - 2.0 s | Adequate time for the silicon precursor to react with the surface hydroxyl groups. |
| Ozone Pulse Time | 1.0 - 5.0 s | Ensures complete oxidation of the precursor ligands and formation of the metal oxide. |
| Purge Time | 5 - 15 s | Crucial for removing unreacted precursors and gaseous byproducts from the chamber to prevent CVD-like reactions. |
| HfO₂:SiO₂ Cycle Ratio | Variable | This ratio is adjusted to control the final composition of the hafnium silicate film. For example, a 5:1 ratio means five HfO₂ cycles for every one SiO₂ cycle.[8] |
Deposition Workflow
The ALD process for hafnium silicate is a super-cycle consisting of a set number of HfO₂ cycles followed by a set number of SiO₂ cycles.
Caption: ALD super-cycle workflow for hafnium silicate deposition.
Reaction Mechanism
The underlying chemistry of the ALD process involves sequential, self-limiting surface reactions.
Caption: Simplified reaction mechanism for HfSiₓOᵧ ALD.
Film Characterization
After deposition, a comprehensive characterization of the hafnium silicate films is essential to evaluate their quality and suitability for device applications.
| Characterization Technique | Property Measured | Expected Results |
| Ellipsometry | Film thickness and refractive index | Linear increase in thickness with the number of ALD cycles, confirming self-limiting growth. |
| X-ray Photoelectron Spectroscopy (XPS) | Chemical composition and bonding states | Determination of the Hf/(Hf+Si) ratio. The Hf 4f, Si 2p, and O 1s core level spectra can confirm the formation of Hf-O-Si bonds.[9] |
| Rutherford Backscattering Spectrometry (RBS) | Elemental composition and film density | Provides an accurate measurement of the Hf and Si content in the film. |
| High-Resolution Transmission Electron Microscopy (HRTEM) | Film morphology, thickness, and interface quality | Should reveal an amorphous film with a sharp interface to the silicon substrate.[4] |
| X-ray Diffraction (XRD) | Crystallinity | As-deposited films should be amorphous. XRD can be used to study the crystallization behavior upon annealing.[8] |
| Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements | Electrical properties (dielectric constant, leakage current, interface trap density) | The dielectric constant will depend on the Hf content. Low leakage current densities are expected. |
Post-Deposition Annealing
A post-deposition anneal (PDA) is often performed to improve the film quality by densifying the film and reducing defects. However, high-temperature annealing can also lead to phase separation and crystallization of the hafnium silicate film into HfO₂-rich and SiO₂-rich regions, which can degrade the electrical properties.[4][6] The thermal stability of the amorphous phase is dependent on the silicon content; films with a higher silicon concentration tend to remain amorphous at higher temperatures.[8] For instance, films with a HfO₂:SiO₂ cycle ratio of less than 2:1 can remain amorphous up to 1000 °C.[8]
Conclusion
The synthesis of hafnium silicate films using this compound and Tetrakis(diethylamino)hafnium via Atomic Layer Deposition offers a robust and highly controllable method for producing high-quality gate dielectrics. The ability to precisely tune the film composition by adjusting the ALD cycle ratio allows for the optimization of the material's electrical and physical properties to meet the stringent requirements of advanced semiconductor devices. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and engineers can successfully integrate these advanced materials into next-generation electronic components.
References
- Physical and Electrical Characterization of Hafnium Silicate Thin Films. MRS Online Proceedings Library (OPL) | Cambridge Core.
- Chemical vapor deposition of HfO2 films on Si„100….
- Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x].
- Highly Conformal Hafnium Silicate Film Growth by Atomic-Layer Chemical Vapor Deposition using a New Combination of Precursors: Hf(OC(CH3)3)4 and Si(N(CH3)(C2H5))4.
- Atomic Layer Deposition of Hafnium Silicate Thin Films Using Tetrakis(diethylamido)hafnium and Tris(2-methyl-2-butoxy)silanol. UWO Physics.
- All-Water-Driven High-k HfO2 Gate Dielectrics and Applic
- Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors.
- Conformal growth and characterization of hafnium silicate thin film by MOCVD using HTB (hafnium tertra-tert-butoxide) and TDEAS (tetrakis-diethylamino silane).
- Properties of Hafnium and Aluminium Silicates Co
- Hf-Based High-κ Dielectrics: A Review.
- Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society.
- Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers. Semantic Scholar.
- Initial reaction of hafnium oxide deposited by remote plasma
- Hafnium-based High-k Gate Dielectrics. City University of Hong Kong.
- Hafnium silicate – Knowledge and References. Taylor & Francis.
- Characterization of Ultra-Thin Hafnium Oxide Films Grown on Silicon by Atomic Layer Deposition Using Tetrakis(ethylmethyl.
- Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors.
- Analysis of high-k HfO and HfSiO dielectric films. NCCAVS Usergroups.
- Atomic Layer Deposition of Hafnium Oxide Passivating Layers on Silicon: Impact of Precursor Selection.
- Atomic layer deposition of hafnium oxide and hafnium silicate thin films using liquid precursors and ozone.
- Hafnium oxide films by atomic layer deposition for high-κ gate dielectric applications: Analysis of the density of nanometer-thin films. AIP Publishing.
- Chemisorption and Surface Reaction of Hafnium Precursors on the Hydroxyl
- Anhydrous Atomic Layer Deposition of HfO2: Mechanistic Analysis of the Tetrakis(dimethylamido)hafnium (TDMAH)-O2 Process. PubMed.
- Hafnium oxide and zirconium oxide atomic layer deposition: initial precursor and potential side-reaction product p
- Atomic layer deposition of hafnium oxide from tert-butoxytris(ethylmethylamido)hafnium and ozone: rapid growth, high density and thermal stability.
- Using tetrakis-diethylamido-hafnium for HfO 2 thin-film growth in low-pressure chemical vapor deposition.
- Hf(NEt2)4.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 3. cityu.edu.hk [cityu.edu.hk]
- 4. Physical and Electrical Characterization of Hafnium Silicate Thin Films | MRS Online Proceedings Library (OPL) | Cambridge Core [resolve.cambridge.org]
- 5. All-Water-Driven High-k HfO2 Gate Dielectrics and Applications in Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. physics.uwo.ca [physics.uwo.ca]
- 10. researchgate.net [researchgate.net]
- 11. kojundo.co.jp [kojundo.co.jp]
- 12. mdpi.com [mdpi.com]
- 13. electrochem.org [electrochem.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Low-Temperature Atomic Layer Deposition of Silicon Nitride with Bis(diethylamino)dimethylsilane
Introduction: The Imperative for Low-Temperature Dielectrics
The relentless scaling of semiconductor devices necessitates the deposition of high-quality, conformal thin films at progressively lower thermal budgets.[1][2] Silicon nitride (SiNₓ) is a cornerstone material in microelectronics, serving as a gate dielectric, sidewall spacer, passivation layer, and etch stop.[1] Traditional deposition methods like Low-Pressure Chemical Vapor Deposition (LPCVD) demand high temperatures (≥700 °C), rendering them incompatible with temperature-sensitive device architectures.[1] Plasma-Enhanced Chemical Vapor Deposition (PECVD) offers a lower temperature window (~400 °C) but often compromises conformality, a critical requirement for complex 3D structures.[1]
Plasma-Enhanced Atomic Layer Deposition (PEALD) has emerged as a key enabling technology, offering precise thickness control at the atomic level and excellent conformality at low temperatures (<400 °C).[1][2][3] This guide provides a comprehensive overview and detailed protocols for the low-temperature PEALD of silicon nitride using the organosilane precursor Bis(diethylamino)dimethylsilane (BDEADMS) and a nitrogen plasma.
Precursor Selection: Why this compound (BDEADMS)?
The choice of precursor is paramount in any ALD process. Aminosilanes have become a favored class of precursors for SiNₓ deposition due to their reactivity and ability to enable lower deposition temperatures compared to chlorosilanes. BDEADMS ((CH₃)₂Si(N(C₂H₅)₂)₂) presents several advantages:
-
Favorable Thermal Properties: BDEADMS has suitable volatility and thermal stability for ALD applications.
-
Reactivity: The Si-N bonds in the precursor are sufficiently reactive to undergo surface reactions at low temperatures, particularly with the aid of plasma.
-
Reduced Impurities: Compared to chlorine-containing precursors, BDEADMS avoids halogen contamination in the film.
While the diethylamino ligands are the primary leaving groups, the methyl groups attached to the silicon atom can influence the film composition, particularly carbon content, which can be modulated via plasma chemistry.
The PEALD Mechanism: A Tale of Two Half-Reactions
The PEALD process for SiNₓ using BDEADMS and a nitrogen plasma is a cyclic process, with each cycle consisting of two self-limiting half-reactions separated by purge steps. This ensures layer-by-layer growth.
Step 1: BDEADMS Adsorption (Half-Reaction A)
The process begins with the introduction of BDEADMS vapor into the reaction chamber. The precursor molecules adsorb onto the substrate surface, reacting with the available surface sites. In the case of a hydroxylated starting surface or a nitride surface from the previous cycle, the BDEADMS molecule reacts, releasing one of its diethylamino ligands, which then desorbs as a volatile byproduct. The remainder of the molecule, containing the Si, C, and remaining N atoms, remains chemisorbed. This reaction is self-limiting; once all available surface sites are occupied, no further precursor will adsorb.
Step 2: Purge
An inert gas, typically argon (Ar) or nitrogen (N₂), is flowed through the chamber to remove any unreacted BDEADMS molecules and volatile byproducts from the gas phase. This step is crucial to prevent chemical vapor deposition (CVD)-type reactions in the subsequent plasma step.
Step 3: Nitrogen Plasma Exposure (Half-Reaction B)
A plasma, typically generated from N₂ or a mixture of N₂ and H₂, is introduced into the chamber. The energetic species in the plasma (e.g., nitrogen radicals) react with the chemisorbed precursor fragments on the surface. This reaction removes the remaining organic ligands (both ethyl and methyl groups) as volatile byproducts and forms a silicon nitride layer. The plasma also activates the surface for the next BDEADMS pulse by creating new reactive sites.
Step 4: Purge
A final purge step removes any remaining reaction byproducts and unreacted plasma species, completing the ALD cycle. The thickness of the deposited film is precisely controlled by the number of ALD cycles performed.
Visualizing the Workflow
The following diagrams illustrate the PEALD cycle and a typical experimental workflow.
Caption: The four sequential steps of a PEALD cycle for silicon nitride.
Caption: A typical experimental workflow for PEALD of silicon nitride.
Detailed Protocols and Process Parameters
The following protocols are provided as a starting point and should be optimized for the specific ALD reactor and substrate being used.
Protocol 1: Baseline PEALD of SiNₓ at 200°C
This protocol aims to deposit a stoichiometric SiNₓ film with low carbon content.
-
Substrate Preparation:
-
For silicon substrates, a standard cleaning procedure followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide is recommended.
-
Ensure the substrate is free of organic and particulate contamination.
-
-
Reactor Setup:
-
Load the substrate into the ALD reactor.
-
Pump the chamber to a base pressure of <1 x 10⁻⁵ Torr.
-
Heat the substrate to a deposition temperature of 200°C.[4]
-
Heat the BDEADMS precursor to 40-60°C to ensure adequate vapor pressure.
-
-
Deposition Parameters:
-
ALD Cycle Sequence:
-
BDEADMS Pulse: 0.5 - 2.0 seconds. The pulse time should be long enough to saturate the surface.
-
Ar Purge: 5.0 - 10.0 seconds.
-
N₂/H₂ Plasma: 5.0 - 15.0 seconds (e.g., 200 W plasma power). A mixture of N₂ and H₂ can help in reducing carbon incorporation.
-
Ar Purge: 5.0 - 10.0 seconds.
-
-
Number of Cycles: As required to achieve the target film thickness. The growth per cycle (GPC) is typically in the range of 0.2 - 0.5 Å/cycle.[4]
-
-
Post-Deposition:
-
Cool the substrate under an inert gas flow (e.g., N₂ or Ar) before unloading.
-
Tuning Film Properties with Plasma Chemistry
The composition of the plasma during the reaction step has a significant impact on the final film properties, particularly the carbon content.[5] Based on studies with the analogous precursor Bis(dimethylamino)dimethylsilane, the following trends can be expected:[5]
| Plasma Gas | Expected Carbon Content | Notes |
| NH₃/Ar | Low to negligible | NH₃ plasma is highly effective at removing carbon-containing ligands. |
| N₂/H₂/Ar | Low | The addition of H₂ to the N₂ plasma aids in the removal of carbon. |
| N₂/Ar | Moderate to High | A pure N₂ plasma may be less efficient at removing the methyl groups from the precursor, potentially leading to the formation of silicon carbonitride (SiCN).[5] |
Film Characterization and Expected Properties
The resulting SiNₓ films should be characterized to ensure they meet the desired specifications.
| Property | Typical Value/Range | Characterization Technique |
| Growth Per Cycle (GPC) | 0.2 - 0.5 Å/cycle[4] | Spectroscopic Ellipsometry |
| Refractive Index (@ 633 nm) | 1.8 - 2.0 | Spectroscopic Ellipsometry |
| Composition (N/Si ratio) | ~1.33 (for stoichiometric Si₃N₄) | X-ray Photoelectron Spectroscopy (XPS) |
| Carbon Impurity | < 5 at.% (with N₂/H₂ or NH₃ plasma)[4] | X-ray Photoelectron Spectroscopy (XPS) |
| Oxygen Impurity | < 5 at.%[4] | X-ray Photoelectron Spectroscopy (XPS) |
| Wet Etch Rate (in dilute HF) | Low (dependent on film density) | Wet etching followed by thickness measurement |
| Electrical Properties | High breakdown field, low leakage current | Capacitance-Voltage (C-V) and Current-Voltage (I-V) measurements on MIS capacitor structures |
Troubleshooting and Field-Proven Insights
-
Low Growth Rate: This could be due to insufficient precursor pulse time, low precursor temperature, or a non-ideal deposition temperature. Verify the saturation of the precursor pulse.
-
High Carbon Content: If using a pure N₂ plasma, consider adding H₂ or switching to an NH₃ plasma to more effectively remove the organic ligands.[5] Longer plasma exposure times can also help reduce impurities.
-
High Oxygen Content: This is often due to residual water vapor in the reactor or leaks in the system. Ensure a low base pressure and proper purging.
-
Non-uniformity: Check for uniform heating of the substrate and ensure proper gas flow dynamics within the reactor.
Conclusion
The PEALD of silicon nitride using this compound offers a robust pathway for depositing high-quality, conformal dielectric films at low temperatures compatible with advanced semiconductor manufacturing. By carefully controlling the process parameters, particularly the plasma chemistry, the film properties can be tailored to meet the stringent requirements of a wide range of applications. This guide provides a solid foundation for researchers and engineers to develop and optimize their low-temperature SiNₓ deposition processes.
References
- Faraz, T., et al. (2023). Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Journal of Physics D: Applied Physics.
- Meng, X., et al. (2016). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks. Materials.
- Lee, S.W., et al. (2018). Plasma enhanced atomic layer deposition of silicon nitride thin film by organosilane precursor and process engineering. 2018 18th International Conference on Control, Automation and Systems (ICCAS).
- Ande, C. S., et al. (2014). Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3. RSC Advances.
- Kim, T., et al. (2020). Characteristics of silicon nitride deposited by very high frequency (162 MHz)-plasma enhanced atomic layer deposition using bis(diethylamino)silane. Nanotechnology.
- Varley, C., et al. (2022). Plasma enhanced atomic layer deposition of silicon nitride and silicon carbonitride using a single source precursor and different plasmas. Journal of Vacuum Science & Technology A.
- Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N₂ Plasma. ACS Applied Materials & Interfaces.
Sources
- 1. avsconferences.org [avsconferences.org]
- 2. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public.pensoft.net [public.pensoft.net]
- 4. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 5. sciprofiles.com [sciprofiles.com]
Application Note & Protocol: Chemical Vapor Deposition of Silicon-Based Thin Films Using Bis(diethylamino)dimethylsilane
Abstract: This document provides a comprehensive guide for researchers and engineers on the use of Bis(diethylamino)dimethylsilane (BDEAS) as a liquid precursor for the Chemical Vapor Deposition (CVD) of high-quality silicon-based thin films, including silicon dioxide (SiO₂) and silicon nitride (SiNₓ). This guide covers the fundamental properties of BDEAS, detailed safety protocols, a complete experimental setup, step-by-step deposition procedures, and key process parameters. The causality behind experimental choices is explained to provide a deeper understanding of the deposition process.
Introduction to this compound (BDEAS)
This compound, SiH₂(N(C₂H₅)₂)₂, often abbreviated as BDEAS, is an organosilicon compound increasingly utilized as a precursor in CVD and Atomic Layer Deposition (ALD) processes. Its liquid state at room temperature offers significant advantages over solid precursors, which often suffer from inconsistent sublimation rates and complex delivery systems.[1][2] BDEAS is particularly valuable for depositing silicon-containing films at lower temperatures compared to traditional precursors like silane (SiH₄) or dichlorosilane (SiH₂Cl₂).
The reactivity of BDEAS is attributed to its Si-N bonds, which are more labile than Si-H or Si-Cl bonds, facilitating surface reactions at reduced thermal budgets.[3] This makes it an ideal candidate for applications in semiconductor manufacturing and microelectronics where thermal sensitivity of the substrate is a concern.[4][5] Common applications include the deposition of high-quality dielectric layers like SiO₂ and passivation layers like SiNₓ.[6][7]
Precursor Characteristics and Critical Safety Protocols
This compound is a flammable and corrosive liquid that reacts with moisture.[8][9] Strict adherence to safety protocols is mandatory.
2.1. Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₈H₂₂N₂Si |
| Appearance | Colorless Liquid |
| Boiling Point | 128-129 °C |
| Flash Point | -7 °C (closed cup) |
| Vapor Pressure | Moderate (suitable for bubbler-based delivery) |
| Reactivity | Reacts with water, acids, alcohols, and oxidizing agents.[8][9] |
2.2. Handling and Storage
-
Inert Atmosphere: BDEAS is air and moisture-sensitive.[9] It must be handled and stored under a dry, inert atmosphere such as nitrogen or argon.
-
Storage Conditions: Store the container tightly sealed in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][10] Store locked up.[11]
-
Materials to Avoid: Avoid contact with acids, alcohols, and oxidizing agents.[8]
2.3. Personal Protective Equipment (PPE)
-
Hand Protection: Neoprene or nitrile rubber gloves are required.[11] Inspect gloves prior to use.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[11] Contact lenses should not be worn.
-
Skin and Body Protection: Wear suitable protective, fire/flame-resistant clothing.[10]
-
Respiratory Protection: Use in a properly operating chemical fume hood. If inhalation risk is present, a NIOSH-certified respirator with an organic vapor/amine gas cartridge is recommended.[11]
2.4. Emergency Procedures
-
Spills: Evacuate the area. Eliminate all ignition sources.[8] Contain the spill with dikes or absorbents. Use only non-sparking tools for cleanup.[10][12]
-
Fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish.[8] Exercise caution as irritating fumes may develop.[12]
-
First Aid: In case of skin or eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air.[10] If swallowed, rinse mouth but do not induce vomiting.[8]
Experimental Apparatus for BDEAS CVD
A successful CVD process relies on a well-designed system that ensures stable and reproducible delivery of the precursor to a heated substrate. The apparatus can be broken down into four main subsystems.
3.1. CVD Reactor The heart of the system is the reaction chamber. A cold-wall reactor is generally preferred for BDEAS to minimize precursor decomposition in the gas phase before it reaches the substrate. The substrate is placed on a heated stage (susceptor), and only the substrate is brought to the deposition temperature.
3.2. Liquid Precursor Delivery System Since BDEAS is a liquid, a vaporizer is required to generate a stable flow of precursor vapor. A common method is a temperature-controlled bubbler.[2]
-
Bubbler: The BDEAS is held in a stainless-steel vessel (bubbler) placed in a temperature-controlled bath (e.g., a water or oil bath) to maintain a constant vapor pressure.
-
Carrier Gas: An inert carrier gas (e.g., Argon or Nitrogen) is passed through the liquid via a dip tube. The carrier gas becomes saturated with BDEAS vapor.
-
Mass Flow Controllers (MFCs): MFCs are used to precisely control the flow rate of the carrier gas through the bubbler, which in turn controls the amount of precursor delivered to the chamber.[13] All gas lines downstream of the bubbler should be heated to prevent precursor condensation.
3.3. Gas Delivery and Mixing System This system provides the necessary co-reactants and dilution gases.
-
Co-reactants: For SiO₂ deposition, an oxidant such as ozone (O₃) or oxygen (O₂) plasma is required. For SiNₓ deposition, a nitrogen source like ammonia (NH₃) or a nitrogen (N₂) plasma is used.
-
MFCs: Separate MFCs are used to control the flow of each gas.
-
Gas Manifold: Gases are combined in a manifold before entering the reactor to ensure proper mixing.
3.4. Vacuum and Exhaust System
-
Pumps: A combination of a rotary vane pump (roughing pump) and a turbomolecular pump is typically used to achieve the required base pressure (typically <10⁻⁵ Torr) and process pressure (typically 0.1 - 10 Torr).
-
Pressure Control: An automatic throttle valve is used in conjunction with a capacitance manometer to maintain a constant pressure during deposition.
-
Exhaust Management: The exhaust stream will contain unreacted precursor and byproducts. It must be passed through an abatement system (e.g., a burn box or a scrubber) before being vented.
Workflow Visualization
The following diagram illustrates the logical flow of the CVD experiment using BDEAS.
Caption: High-level workflow for a typical CVD process using a liquid precursor.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for depositing a silicon dioxide (SiO₂) thin film using BDEAS and ozone (O₃). The procedure can be adapted for silicon nitride by substituting ozone with ammonia.
4.1. Substrate Preparation
-
Causality: A pristine substrate surface is critical for achieving good film adhesion and minimizing defects.
-
Clean the silicon wafer substrate using a standard RCA-1 clean (NH₄OH:H₂O₂:H₂O solution) to remove organic contaminants, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide.
-
Rinse thoroughly with deionized (DI) water and dry using a nitrogen gun.
-
Immediately load the substrate into the CVD reactor load-lock to prevent re-oxidation.
4.2. System Preparation and Startup
-
Causality: Ensuring a leak-tight, inert environment is crucial to prevent unwanted reactions with air or moisture, which would compromise film quality.
-
Transfer the substrate from the load-lock to the main chamber.
-
Pump the chamber down to a base pressure of <10⁻⁵ Torr.
-
Perform a leak check to ensure system integrity.
-
Set the BDEAS bubbler temperature. A typical starting point is 40-60 °C to achieve sufficient vapor pressure. Allow the temperature to stabilize.
-
Set the temperature of the gas lines between the bubbler and the reactor to ~20 °C above the bubbler temperature to prevent condensation.
4.3. Deposition Process
-
Causality: The precise control of temperature, pressure, and gas flows directly dictates the film's growth rate, stoichiometry, and uniformity.
-
Heat the substrate to the desired deposition temperature. For SiO₂ deposition with BDEAS and ozone, a temperature window of 250-350 °C is effective.[14]
-
Once the substrate temperature is stable, establish the process pressure using the throttle valve (e.g., 1 Torr).
-
Introduce the co-reactant (O₃) and an inert dilution gas (e.g., Ar) into the chamber using their respective MFCs. Allow the flows to stabilize.
-
Introduce the BDEAS precursor. This is done by flowing the Ar carrier gas through the bubbler at a set flow rate (e.g., 10-50 sccm). The precursor vapor is now carried into the reaction chamber.
-
Maintain these conditions for the desired deposition time to achieve the target film thickness. The growth rate is self-limiting within the optimal ALD temperature window but will behave more like conventional CVD at higher temperatures.[14]
4.4. System Shutdown and Sample Removal
-
Causality: A proper shutdown and purge sequence clears the chamber and lines of reactive gases, ensuring safety and preventing unwanted deposition during cooldown.
-
Stop the BDEAS flow by routing the carrier gas through the bubbler bypass line.
-
Turn off the co-reactant gas flow.
-
Keep the chamber filled with inert gas while the substrate cools down to below 100 °C.
-
Once cool, stop the gas flow and vent the chamber to atmospheric pressure with nitrogen.
-
Transfer the coated substrate to the load-lock and remove it from the system.
Surface Reaction Mechanism
The deposition of SiO₂ from BDEAS and an oxidant involves surface reactions where the diethylamino ligands are removed.
Sources
- 1. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. ereztech.com [ereztech.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. gelest.com [gelest.com]
- 12. gelest.com [gelest.com]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. researchgate.net [researchgate.net]
Application Note: Leveraging Bis(diethylamino)dimethylsilane in the Anionic Ring-Opening Polymerization of Cyclosiloxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Polysiloxane Synthesis
Polydimethylsiloxane (PDMS) and related silicone polymers are indispensable materials in a vast array of scientific and industrial applications, from advanced drug delivery systems to microfluidics and medical devices. The synthesis of these polymers is predominantly achieved through the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4).[1][2] Anionic ROP, in particular, offers a pathway to well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[3][4]
This application note explores the potential utility of bis(diethylamino)dimethylsilane as a catalyst or initiator in the anionic ring-opening polymerization of cyclosiloxanes. While traditionally used in surface modification and as a precursor for silica materials, the inherent basicity of the diethylamino groups suggests a role in promoting the cleavage of the Si-O-Si bond in strained cyclic siloxanes, initiating polymerization.[5][6] We will delve into the proposed mechanism, provide a foundational experimental protocol, and discuss the critical parameters for successful polymerization.
Mechanistic Insights: The Role of the Aminosilane
The polymerization is proposed to proceed via an anionic mechanism, where the nitrogen atom of the diethylamino group acts as the initiating nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic silicon atom in the cyclosiloxane ring, leading to the cleavage of a siloxane bond and the formation of a zwitterionic intermediate. This intermediate can then rearrange to form a silanolate anion, which is the active propagating species in anionic ROP.
The amine functionality of aminosilanes is known to catalyze the hydrolysis of siloxane bonds, a property that can be harnessed to initiate polymerization.[5][7][8] In the case of this compound, the presence of two amino groups may enhance its catalytic activity.
Below is a diagram illustrating the proposed initiation and propagation steps:
Caption: Proposed mechanism of this compound initiated ROP of D3.
Experimental Protocol: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol provides a starting point for the synthesis of polydimethylsiloxane using this compound as an initiator. All procedures should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to prevent premature termination by moisture.
Materials:
-
Hexamethylcyclotrisiloxane (D3), polymerization grade, freshly sublimed.
-
This compound, anhydrous.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.
-
Anhydrous methanol, for termination.
-
Anhydrous hexane, for precipitation.
-
Chlorotrimethylsilane, for end-capping (optional).
Equipment:
-
Schlenk flask, oven-dried.
-
Magnetic stirrer and stir bar.
-
Syringes and needles, oven-dried.
-
Inert gas manifold (Schlenk line).
-
Constant temperature oil bath.
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Monomer and Solvent Addition: In the flask, dissolve the desired amount of freshly sublimed D3 in anhydrous THF. The concentration of D3 can be varied, but a starting point of 1 M is recommended.
-
Initiator Injection: Using a gas-tight syringe, carefully inject the calculated amount of this compound into the stirring monomer solution. The initiator-to-monomer ratio will determine the target molecular weight of the polymer.
-
Polymerization: Immerse the flask in a pre-heated oil bath at the desired temperature (e.g., 60 °C). Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine monomer conversion.
-
Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding a small amount of anhydrous methanol to quench the living silanolate chain ends. For functional end-groups, a terminating agent like chlorotrimethylsilane can be used.
-
Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol or hexane.
-
Purification: Decant the solvent and wash the precipitated polymer several times with fresh methanol or hexane to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.
Process Parameters and Characterization
The molecular weight, polydispersity, and yield of the resulting polysiloxane will be highly dependent on the reaction conditions. The following table outlines key parameters and their expected influence on the polymerization.
| Parameter | Recommended Range | Influence on Polymerization |
| Monomer | D3 or D4 | D3 is more reactive due to higher ring strain, allowing for lower polymerization temperatures.[1] |
| [Monomer]/[Initiator] Ratio | 50:1 to 500:1 | Primarily determines the theoretical number-average molecular weight (Mn). |
| Temperature | 25 °C to 80 °C | Higher temperatures increase the rate of polymerization but may also lead to side reactions like backbiting, broadening the molecular weight distribution. |
| Solvent | THF, Toluene | The choice of solvent can affect the solubility of the growing polymer chains and the reactivity of the initiator. |
| Reaction Time | 1 to 24 hours | Should be optimized based on monomer conversion monitoring. |
Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ²⁹Si): To confirm the polymer structure and end-group functionality.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic Si-O-Si and Si-C bonds.
Workflow for Polymer Synthesis and Analysis
The following diagram outlines the general workflow for the synthesis and characterization of polysiloxanes using this method.
Caption: Experimental workflow from synthesis to polymer characterization.
Trustworthiness and Self-Validation
The protocols described herein are based on established principles of anionic ring-opening polymerization.[1][3] To ensure the validity of the experimental results, the following self-validating checks should be implemented:
-
Correlation of Molecular Weight with Monomer Conversion: In a living polymerization, the number-average molecular weight should increase linearly with monomer conversion.
-
Predictable Molecular Weights: The experimentally determined Mn (from GPC) should be in close agreement with the theoretical Mn calculated from the monomer-to-initiator ratio.
-
Narrow Polydispersity: A well-controlled living polymerization should yield polymers with a narrow molecular weight distribution (PDI < 1.2).
Deviations from these expected outcomes may indicate the presence of side reactions, such as chain transfer or termination, and require further optimization of the reaction conditions.
Conclusion and Future Directions
The use of this compound as an initiator or catalyst for the ring-opening polymerization of cyclosiloxanes presents an intriguing avenue for the synthesis of novel polysiloxane architectures. The inherent basicity of the amino groups provides a metal-free initiation pathway, which can be advantageous in applications where metal contamination is a concern. Further research is warranted to fully elucidate the kinetics and mechanism of this polymerization system and to explore its potential for creating functionalized and block copolymers. The protocols and insights provided in this application note serve as a foundational guide for researchers venturing into this promising area of polymer chemistry.
References
- How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. PMC - NIH.
- Progress in Anionic Ring-opening Homo/Co-polymerization of Cyclosiloxanes. Acta Polymerica Sinica.
- Chojnowski, J. Ring-Opening Polymerization of Cyclosiloxanes. Silicon Compounds - Gelest, Inc.
- Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A. DTIC.
- Bis(dimethylamino)dimethylsilane | 3768-58-9. J&K Scientific LLC.
- Ring-opening polymerization of siloxanes with nitrogen containing bases. RosDok.
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. NIH.
- The Synergistic Effects of Aminosilane Coupling Agent on the Adhesion Performance of Silane Primer for Silicone Resin Thermal Protection Coating. MDPI.
- Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. PMC.
- Investigation on the Mechanism of Aminosilane-Mediated Bonding of Thermoplastics and Poly(dimethylsiloxane) | Request PDF. ResearchGate.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI.
- (PDF) Ring-Opening Polymerization of Cyclosiloxanes. ResearchGate.
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. MDPI.
- Progress in anionic ring-opening homo/ co-polymerization of cyclosiloxanes. ResearchGate.
- Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes. Polymer Chemistry (RSC Publishing).
- Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. RSC Publishing.
- Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. VTechWorks.
- (PDF) Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. ResearchGate.
- Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymerization. MDPI.
- Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. PMC.
- Synergetic binary organocatalyzed ring opening polymerization for the precision synthesis of polysiloxanes. PMC - NIH.
Sources
- 1. gelest.com [gelest.com]
- 2. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in Anionic Ring-opening Homo/Co-polymerization of Cyclosiloxanes [ccspublishing.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis(diethylamino)dimethylsilane (BDEADMS) Precursor Temperature for Atomic Layer Deposition (ALD)
Welcome to the technical support center for the utilization of Bis(diethylamino)dimethylsilane (BDEADMS) in Atomic Layer Deposition (ALD). This guide is designed for researchers, scientists, and professionals in drug development and other advanced fields who are leveraging ALD for the deposition of high-quality thin films. Here, you will find in-depth troubleshooting guidance and frequently asked questions to help you optimize your BDEADMS precursor temperature and achieve reliable, high-quality results.
Introduction to BDEADMS in ALD
This compound is an aminosilane precursor favored for the deposition of silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), due to its liquid state at room temperature, favorable thermal stability, and high reactivity. The optimization of the precursor temperature is a critical parameter in any ALD process, as it directly influences the precursor's vapor pressure, and consequently, the dose control, film growth rate, uniformity, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal precursor temperature for BDEADMS in an ALD process?
A1: The ideal precursor temperature for BDEADMS is highly dependent on the specific ALD reactor configuration, including the volume of the precursor cylinder (or "bubbler"), the plumbing design, and the process pressure. A general starting point for BDEADMS is a temperature range of 40°C to 70°C . It is crucial to select a temperature that provides a sufficient and stable vapor pressure for reproducible dosing without causing thermal decomposition of the precursor.
Q2: How does the precursor temperature affect the ALD process?
A2: The precursor temperature is directly related to its vapor pressure, which is a measure of its volatility.[1] An optimal temperature ensures:
-
Sufficient Vapor Pressure: The precursor has enough vapor pressure to be efficiently transported into the reaction chamber and achieve surface saturation within a reasonable pulse time.
-
Process Stability: A stable temperature leads to a stable vapor pressure, which is essential for consistent precursor dosing from one cycle to the next, ensuring repeatable film thickness and properties.
-
Prevention of Condensation: The temperature of the precursor delivery lines and the reactor walls should be maintained at or above the precursor temperature to prevent condensation, which can lead to particle formation and non-uniform film growth.
-
Avoidance of Thermal Decomposition: The precursor temperature must be kept below its decomposition temperature to prevent unwanted chemical vapor deposition (CVD) reactions, which compromise the self-limiting nature of ALD.
Q3: What are the signs of an incorrectly set BDEADMS precursor temperature?
A3:
-
Too Low Temperature:
-
Incomplete surface saturation, leading to a lower growth per cycle (GPC).
-
The need for excessively long precursor pulse times to achieve saturation.
-
Poor film uniformity across the substrate.
-
-
Too High Temperature:
-
Precursor decomposition, leading to a CVD-like growth mode with a higher than expected GPC.
-
Increased film contamination, particularly with carbon and nitrogen from the precursor ligands.
-
Poor film conformality on high-aspect-ratio structures.
-
Potential for particle generation due to gas-phase reactions.
-
Q4: Is there a known vapor pressure curve for BDEADMS?
A4: While specific, publicly available vapor pressure curves for this compound (BDEADMS) are not readily found, it is known to be a volatile liquid precursor. For a closely related precursor, Bis(diethylamino)silane (BDEAS), a vapor pressure of 30 Torr at 70°C has been reported. It is highly recommended to experimentally determine the vapor pressure or to perform a series of saturation experiments at different precursor temperatures to find the optimal operating point for your specific ALD system.
Troubleshooting Guide
This section addresses common issues encountered when optimizing the BDEADMS precursor temperature.
Issue 1: Low Growth Per Cycle (GPC) and Poor Uniformity
-
Question: My GPC is significantly lower than expected, and the film is thicker at the gas inlet side of the substrate. What could be the cause?
-
Answer: This is a classic symptom of insufficient precursor dosing, which can be directly linked to a low precursor temperature.
-
Causality: A low precursor temperature results in a low vapor pressure.[1] Consequently, the amount of BDEADMS vapor introduced during each pulse may not be enough to fully saturate the available reactive sites on the substrate surface. This leads to a reduced GPC and non-uniformity, as the areas of the substrate that are exposed to the precursor vapor first receive a higher effective dose.
-
Troubleshooting Protocol:
-
Verify Saturation: Perform a saturation curve experiment by systematically increasing the BDEADMS pulse time while keeping all other parameters (substrate temperature, purge times, co-reactant pulse) constant. If the GPC continues to increase with longer pulse times, it confirms incomplete saturation.
-
Increase Precursor Temperature: Incrementally increase the BDEADMS bubbler temperature by 5°C. Allow the temperature to stabilize for at least 30 minutes before running another deposition.
-
Re-evaluate Saturation: After increasing the temperature, repeat the saturation curve experiment. You should observe that saturation is achieved at a shorter pulse time.
-
Check for Line Heating: Ensure that all precursor delivery lines and valves between the bubbler and the reactor are heated to a temperature at least 10-20°C higher than the bubbler temperature to prevent condensation.
-
Issue 2: High GPC and Evidence of CVD-like Growth
-
Question: My GPC is much higher than what is typically reported for aminosilane precursors, and the film growth is not self-limiting with increasing precursor pulse time. What is happening?
-
Answer: This indicates that a Chemical Vapor Deposition (CVD) component is present in your process, likely due to the thermal decomposition of the BDEADMS precursor.
-
Causality: If the precursor temperature is too high, the BDEADMS molecules can thermally decompose either in the gas phase or on the substrate surface. This decomposition leads to continuous, non-self-limiting deposition, which is characteristic of CVD. This not only results in a higher GPC but also compromises film quality, leading to higher impurity levels and poor conformality.
-
Troubleshooting Protocol:
-
Lower Precursor Temperature: Reduce the BDEADMS bubbler temperature in 5-10°C increments.
-
Verify Self-Limiting Growth: At each new temperature, perform a saturation experiment. The goal is to find a temperature where the GPC plateaus with increasing precursor pulse time, confirming self-limiting ALD growth.
-
Analyze Film Composition: If you have the analytical capabilities (e.g., XPS, SIMS), analyze the film for carbon and nitrogen impurities. A reduction in these impurities as you lower the precursor temperature is a good indicator that you are suppressing the CVD component.
-
Consider Substrate Temperature: The substrate temperature also plays a crucial role in precursor decomposition. Ensure you are operating within the established ALD temperature window for your specific process (e.g., with ozone as the co-reactant, the window for similar aminosilanes is often between 250°C and 350°C).
-
Issue 3: Inconsistent GPC from Run to Run
-
Question: I am observing significant variations in my GPC between different deposition runs, even though I am using the same recipe. What could be the cause?
-
Answer: Inconsistent GPC is often a sign of unstable precursor delivery.
-
Causality: This can be caused by fluctuations in the precursor bubbler temperature, which in turn leads to a fluctuating vapor pressure and inconsistent dosing. Poor temperature control of the bubbler or insufficient stabilization time after changing the setpoint are common culprits.
-
Troubleshooting Protocol:
-
Verify Temperature Controller Stability: Check the temperature controller for the BDEADMS bubbler to ensure it is maintaining a stable temperature (typically ±0.1°C).
-
Allow for Sufficient Stabilization Time: Whenever you change the precursor temperature setpoint, allow ample time for the liquid precursor to reach thermal equilibrium. For larger bubblers, this can take an hour or more.
-
Check Carrier Gas Flow: Ensure that the carrier gas flow rate through the bubbler is stable and that the mass flow controller is functioning correctly.
-
Inspect Bubbler Fill Level: A very low precursor level in the bubbler can sometimes lead to inconsistent vapor delivery. Check the fill level and refill if necessary, following safe handling procedures.
-
Data Presentation
Table 1: General Operational Parameters for Aminosilane Precursors in ALD
| Parameter | Recommended Range | Rationale |
| BDEADMS Precursor Temperature | 40°C - 70°C | Balances sufficient vapor pressure for dosing with thermal stability to prevent decomposition. The optimal value is system-dependent. |
| Substrate Temperature (with Ozone) | 250°C - 350°C | This is the typical ALD window for bis-aminosilane precursors with ozone, ensuring self-limiting surface reactions. |
| Precursor Pulse Time | 0.5 s - 5 s | Should be optimized to achieve saturation. A shorter pulse time is generally desirable for process efficiency. |
| Purge Time | 5 s - 30 s | Must be long enough to remove all unreacted precursor and byproducts from the chamber to prevent CVD reactions in subsequent steps. |
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal BDEADMS Precursor Temperature
-
Initial Setup: Start with a BDEADMS bubbler temperature of 50°C and a substrate temperature of 300°C.
-
Saturation Curve:
-
Fix the purge times and the co-reactant (e.g., ozone) pulse time.
-
Perform a series of depositions, varying the BDEADMS pulse time (e.g., 0.5s, 1s, 2s, 4s, 6s).
-
Measure the film thickness for each deposition and calculate the GPC.
-
Plot GPC vs. BDEADMS pulse time. If the GPC does not saturate (plateau), your precursor temperature may be too low.
-
-
Temperature Iteration:
-
If saturation is not achieved, increase the bubbler temperature by 5°C.
-
Allow the temperature to stabilize for at least 30 minutes.
-
Repeat the saturation curve experiment.
-
-
Optimization: The optimal precursor temperature is the lowest temperature at which you can achieve saturation with a reasonably short pulse time (e.g., < 3 seconds).
Diagrams
Caption: The four sequential and self-limiting steps of an ALD cycle.
Caption: The effect of precursor temperature on the ALD process.
Sources
Troubleshooting poor film quality with Bis(diethylamino)dimethylsilane in CVD
Welcome to the Technical Support Center for BDEADMS-based Chemical Vapor Deposition (CVD). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome challenges and achieve high-quality thin films. This guide is structured to address common issues encountered during the deposition of silicon-based films using Bis(diethylamino)dimethylsilane, moving from fundamental safety and setup to advanced troubleshooting.
Critical Safety & Handling: Before You Begin
Aminosilane precursors like BDEADMS are reactive and require careful handling. Understanding the hazards is the first step to a successful and safe experiment.
Q: What are the primary hazards associated with this compound (BDEADMS) and how should I handle it?
A: BDEADMS is a flammable and corrosive liquid that reacts with moisture. The primary hazards are flammability, chemical burns from skin/eye contact, and respiratory irritation. Always handle this precursor inside a fume hood or a glove box. Personal Protective Equipment (PPE) is mandatory.
Note: A specific Safety Data Sheet (SDS) for BDEADMS was not available. The following guidance is based on the SDS for a closely related and structurally similar compound, Bis(dimethylamino)dimethylsilane.[1][2][3][4]
Mandatory PPE & Handling Procedures:
-
Eye/Face Protection: Wear safety glasses with side shields and a face shield.[2]
-
Skin Protection: Use nitrile or butyl rubber gloves. Ensure you wear a flame-retardant lab coat.[2]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If the ventilation is insufficient, a respirator may be necessary.[3]
-
Handling: Keep the container tightly closed and under an inert atmosphere (e.g., Nitrogen or Argon) to prevent reaction with ambient moisture.[1] Ground all equipment to prevent static discharge, which can be an ignition source.[2][4]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][4] It is incompatible with water, strong oxidizing agents, and strong acids.[1]
Pre-Deposition Checklist: Preventing Common Failures
Many film quality issues originate from the setup before the deposition process even begins. Following this checklist can prevent the most common problems.
Q: I'm setting up a new process with BDEADMS. What are the critical steps to ensure a good start?
A: A successful deposition run begins with a meticulous setup. The key areas to focus on are substrate preparation, precursor delivery, and system integrity.
Step 1: Substrate Preparation
-
Cleaning: The substrate surface must be pristine. Organic residues can lead to poor adhesion and nucleation issues. A standard RCA clean for silicon wafers or appropriate solvent cleaning for other substrates is a good starting point.
-
Surface Termination: The chemical nature of your substrate surface (e.g., -OH terminated vs. H-terminated silicon) will significantly impact the initial nucleation and growth of your film. Ensure your cleaning process results in a consistent and known surface termination for reproducibility.
Step 2: Precursor Delivery System
-
Temperature Control: Gently heat the BDEADMS bubbler to ensure adequate and stable vapor pressure. Maintain the delivery lines at a temperature 10-20°C higher than the bubbler to prevent condensation.
-
Carrier Gas: Use an inert carrier gas like Nitrogen (N₂) or Argon (Ar) of ultra-high purity (99.999% or better). An in-line gas purifier is highly recommended to remove trace moisture and oxygen.
-
Leak Check: The entire system, from the gas source to the reaction chamber, must be leak-tight. Even a small leak can introduce contaminants that ruin the film.
Step 3: Chamber Conditioning
-
Bake-out: Before deposition, perform a bake-out of the chamber under vacuum at a temperature higher than your process temperature. This helps to desorb water and other volatile contaminants from the chamber walls.
-
Conditioning Run: Consider coating the chamber walls with your target film material before depositing on your actual substrate. This creates a more inert and consistent environment for your process.
Troubleshooting Common Film Quality Issues
This section addresses the most frequent problems encountered during CVD with BDEADMS, providing explanations of the root causes and actionable solutions.
Problem 1: Hazy, Cloudy, or Non-Uniform Film
Q: My deposited film looks hazy and non-uniform across the substrate. What's causing this and how can I fix it?
A: Haziness and non-uniformity are typically symptoms of gas-phase nucleation, where particles form in the vapor phase before reaching the substrate.[5] This is a common issue with aminosilane precursors if process parameters are not optimized.
Root Cause Analysis:
-
Excessive Precursor Concentration: If the concentration of BDEADMS in the reaction zone is too high, molecules can react with each other instead of with the substrate surface.
-
Premature Reaction with Co-reactant: If you are using a co-reactant (like oxygen, ozone, or ammonia plasma), it might be reacting with the BDEADMS before reaching the substrate.[6]
-
Incorrect Temperature Profile: A substrate temperature that is too low may not provide enough energy for surface reactions, promoting gas-phase reactions instead. Conversely, a temperature that is too high can cause the precursor to decompose prematurely.[7][8]
-
Contamination: Water vapor is a notorious contaminant that can hydrolyze aminosilanes, leading to the formation of siloxane particles.[9]
Troubleshooting Workflow:
Caption: Desired vs. undesired reaction pathways for BDEADMS.
The key to high-quality films is to favor the Desired Surface Reaction pathway. This is achieved by ensuring the precursor has a high probability of reaching a sufficiently energetic substrate surface before it has a chance to react in the gas phase. Optimizing pressure, temperature, and reactant concentrations shifts the equilibrium towards this desired pathway. Aminosilane precursors can play a role in self-catalyzing the formation of SiO2, which is an important aspect of their reactivity. [16]
References
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: bis(Dimethylamino)methylsilane.
- Gelest, Inc. (2015). BIS(DIMETHYLAMINO)DIMETHYLSILANE Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Bis(dimethylamino)dimethylsilane.
- Arizona State University. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si-N Dehydrocoupling.
- Umberto, M. et al. (2005). Reaction Mechanism for Deposition of Silicon Nitride by Hot-Wire CVD with Ultra High Deposition Rate(>7 nm/s). ResearchGate.
- Gelest, Inc. (n.d.). Chemical Vapor Deposition (CVD) & Atomic Layer Deposition (ALD).
- An, N. et al. (2017). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO2 thin films. RSC Publishing.
- Kovačević, E. & Pivac, B. (2017). Possible reactions in plasma created from a gas mixture of ammonia and silane. ResearchGate.
- Friedman, H. L. & Griffith, G. A. (1969). Kinetics and Mechanisms of the Thermal Degradation of Polymers Using Time-of-Flight Mass Spectrometry for Continuous Gas Analysis. DTIC.
- Selberherr, S. (n.d.). 12.6 The Mechanism of Deposition of Silicon Nitride. IuE.
- An, N. et al. (2017). Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films. ResearchGate.
- Swihart, M. T. & Catoire, L. (1999). On the Mechanism of Silicon Nitride Chemical Vapor Deposition from Dichlorosilane and Ammonia. ResearchGate.
- Masi, M. et al. (1999). Atomistic modeling of chemical vapor deposition: Silicon nitride CVD from dichlorosilane and ammonia. ResearchGate.
- Silicon Valley Microelectronics. (n.d.). Chemical Vapor Deposition.
- Ali, Y. et al. (2016). Effect of CVD Process Temperature on Activation Energy and Structural Growth of MWCNTs.
- Google Patents. (n.d.). Formation of silicon oxide using non-carbon flowable CVD processes.
- Wang, J. et al. (2018). Theoretical studies on thermal degradation reaction mechanism of model compound of bisphenol A polycarbonate. ResearchGate.
- Varfolomeev, M. A. et al. (2024). Study of Mathematical Models Describing the Thermal Decomposition of Polymers Using Numerical Methods. MDPI.
- Asaeda, M. et al. (2020). Synthesis of Silica Membranes by Chemical Vapor Deposition Using a Dimethyldimethoxysilane Precursor. MDPI.
- Google Patents. (n.d.). Precursors and Flowable CVD Methods for Making Low-K Films to Fill Surface Features.
- Goodwin, D. G. (2002). The effects of temperature jump on CVD modeling. Illinois Experts.
- Wang, Y. et al. (2022). Effect of Deposition Temperature on the Surface, Structural, and Mechanical Properties of HfO2 Using Chemical Vapor Deposition (CVD). MDPI.
- Li, Z. & Zhu, D. (2001). Effect of Radiation Heat Transfer on the CVD Process for Materials. ResearchGate.
- Golewski, P. & Golewski, G. L. (2024). Recent Progress in Heat and Mass Transfer Modeling for Chemical Vapor Deposition Processes. Preprints.org.
- Okeson, K. et al. (2019). Simplified CVD route to near-zero thickness silicon nitride films. ResearchGate.
- Altarawneh, M. & Dlugogorski, B. Z. (2015). Mechanism of Thermal Decomposition of Tetrabromobisphenol A (TBBA). ResearchGate.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. gelest.com [gelest.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Byproducts in Bis(diethylamino)dimethylsilane Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Bis(diethylamino)dimethylsilane (BDEAS). This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges related to byproduct formation and removal during your experiments. Our focus is on providing practical, field-proven insights to enhance the efficiency and success of your synthetic work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding byproducts in BDEAS reactions, providing concise and actionable answers.
Q1: What are the most common byproducts I can expect when using this compound?
A1: The most prevalent byproducts in reactions involving BDEAS are diethylamine and siloxanes. Diethylamine is liberated when the BDEAS molecule reacts with a protic substrate, such as an alcohol or a hydroxyl group on a surface. Siloxanes are formed when BDEAS or its intermediates react with trace amounts of water in your reaction system.[1] The high sensitivity of silylating agents to moisture makes siloxane formation a common issue if anhydrous conditions are not strictly maintained.[1]
Q2: I've noticed a white precipitate in my reaction. What is it and how do I get rid of it?
A2: A white precipitate is most likely diethylamine hydrochloride. This salt forms when BDEAS is synthesized from a chlorosilane precursor and diethylamine; the hydrochloric acid byproduct is neutralized by excess diethylamine.[2] It is crucial to remove this solid, as it can lead to particle contamination in thin-film applications.[2] The most effective method for its removal is filtration under an inert atmosphere.[2][3]
Q3: My final product seems to have some residual diethylamine. What is the best way to remove it?
A3: Residual diethylamine can often be removed during the aqueous workup of your reaction. Washing the organic layer with a dilute acidic solution, such as 10% hydrochloric acid, will protonate the diethylamine, making it water-soluble and allowing for its extraction into the aqueous phase.[4][5] Alternatively, washing with a 10% aqueous copper sulfate solution can also be effective, as the copper complexes with the amine, facilitating its removal into the aqueous layer.[5][6]
Q4: How can I confirm the presence of siloxane byproducts in my product?
A4: The presence of siloxanes can be identified using spectroscopic and chromatographic techniques. In Fourier-Transform Infrared (FTIR) spectroscopy, the Si-O-Si bond gives rise to a characteristic strong absorption band typically in the range of 1000-1100 cm⁻¹.[7] In ¹H NMR spectroscopy, the methyl groups on the silicon of siloxanes will appear as sharp singlets, but their chemical shift will differ from your desired product. Gas Chromatography-Mass Spectrometry (GC-MS) is a very sensitive technique for identifying and quantifying different siloxane species.[8][9]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during BDEAS reactions and product purification.
Issue 1: Low Yield of the Desired Silylated Product
Possible Cause: Incomplete reaction or consumption of BDEAS by side reactions.
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Moisture is a primary culprit for low yields, as it consumes the BDEAS to form siloxanes.[1] Ensure all glassware is rigorously dried (flame-dried under vacuum or oven-dried) and that all solvents are anhydrous.[10] Consider using freshly activated molecular sieves to dry your solvents.
-
Inert Atmosphere: Conduct your reaction under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the system.[10]
-
Reagent Purity: Use a fresh, high-purity batch of BDEAS. Older reagents may have partially hydrolyzed during storage.
-
Reaction Temperature: Optimize the reaction temperature. While some reactions proceed at room temperature, others may require cooling to control exothermicity or gentle heating to drive the reaction to completion.[11]
Issue 2: Persistent Emulsion During Aqueous Workup
Possible Cause: Formation of silanols and siloxanes that act as surfactants, stabilizing the emulsion.[12]
Troubleshooting Steps:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[12]
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.[12]
-
Filtration through Celite®: If the emulsion persists, it can be filtered through a pad of Celite®. This physically disrupts the emulsion, allowing the layers to separate.[12]
Issue 3: Product Decomposition During Purification by Distillation
Possible Cause: Thermal instability of the desired silylated product.
Troubleshooting Steps:
-
Vacuum Distillation: Purify your product using vacuum distillation. Reducing the pressure lowers the boiling point of your compound, allowing for distillation at a lower temperature and minimizing thermal decomposition.[13][14][15][16]
-
Optimize Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized hot spots in the distillation flask.
-
Minimize Distillation Time: Do not prolong the distillation unnecessarily. Once your product has been collected, remove the heat source promptly.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification procedures.
Protocol 1: Removal of Diethylamine Hydrochloride by Filtration
This protocol is for the removal of the solid diethylamine hydrochloride byproduct from the reaction mixture.
Materials:
-
Reaction mixture containing precipitated diethylamine hydrochloride
-
Anhydrous, non-polar solvent (e.g., hexane, diethyl ether) for washing
-
Schlenk filtration apparatus
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Assemble the Schlenk filtration apparatus and ensure it is dry and under an inert atmosphere.
-
Transfer the reaction mixture to the filtration funnel.
-
Apply a positive pressure of inert gas to slowly force the liquid through the filter frit, collecting the filtrate in a clean, dry Schlenk flask.
-
Wash the solid precipitate on the filter with a small amount of the anhydrous solvent to recover any residual product.
-
Combine the washings with the initial filtrate. The filtrate now contains your crude product, ready for further purification.[3]
Protocol 2: Aqueous Workup for Diethylamine Removal
This protocol describes the removal of soluble diethylamine from the organic product.
Materials:
-
Crude organic product in a suitable solvent
-
10% aqueous hydrochloric acid or 10% aqueous copper sulfate
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Transfer the crude organic product to a separatory funnel.
-
Add the 10% aqueous hydrochloric acid or 10% aqueous copper sulfate solution. The volume of the wash should be about one-third to one-half the volume of the organic layer.[4]
-
Gently invert the separatory funnel several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the washing step if necessary. If using copper sulfate, continue washing until the aqueous layer no longer turns purple.[5][6]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.[17]
-
The solvent can then be removed under reduced pressure to yield the purified product.
Protocol 3: Vacuum Distillation of Purified Product
This protocol is for the final purification of the BDEAS product.
Materials:
-
Crude, solvent-free product
-
Vacuum distillation apparatus (including a Claisen adapter is recommended to prevent bumping)[13]
-
Stir bar
-
Heating mantle and stir plate
-
Vacuum source (vacuum pump or water aspirator)
-
Cold trap
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly greased.[13]
-
Place a stir bar in the distillation flask and add the crude product.
-
Connect the apparatus to a vacuum trap and the vacuum source.
-
Begin stirring and slowly evacuate the system. Any remaining low-boiling impurities will be removed at this stage.[14]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for your product under the recorded pressure.
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.[13]
Part 4: Data Summary and Visualizations
Table 1: Physicochemical Properties of BDEAS and Key Byproducts
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₂₆N₂Si | 202.42 | 193 |
| Diethylamine | C₄H₁₁N | 73.14 | 55.5 |
| Diethylamine hydrochloride | C₄H₁₂ClN | 109.60 | 223.5 |
| Hexamethyldisiloxane | C₆H₁₈OSi₂ | 162.38 | 101 |
Diagrams
Caption: Formation of diethylamine and siloxane byproducts.
Caption: A logical workflow for troubleshooting common issues.
References
- BenchChem. (2025). Synthesis of Bis(dimethylamino)-methylsilane from Methyldichlorosilane: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Bis(diethylamino)silane Reaction Kinetics and Optimization.
- BenchChem. (2025). Identifying common byproducts in Trimethylsilane silylation reactions.
- Google Patents. (n.d.). CN108084219B - Synthesis method of bis (diethylamino) silane.
- University of Rochester. (n.d.). Using molecular sieves for solvent drying. Retrieved from University of Rochester Chemistry Department.
- BenchChem. (2025). Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions.
- Organic Syntheses. (n.d.). Methylamine Hydrochloride.
- MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide.
- University of Rochester. (n.d.). Workup: Amines. Retrieved from University of Rochester Chemistry Department.
- University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from University of Rochester Chemistry Department.
- Pierce, A. E. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them.
- Pierce, A. E. (2025). (PDF) Artifacts in trimethylsilyl derivatization reactions and ways to avoid them.
- BenchChem. (2025). Technical Support Center: Strategies for Silylation of Polyhydroxylated Compounds.
- Sciencing. (2022). How To Activate Molecular Sieves.
- Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve.
- Google Patents. (n.d.). CN117567495A - Synthesis method of bis (diethylamino) silane.
- Delta Adsorbents. (2020). How do Molecular Sieves work?.
- BenchChem. (2025). dealing with emulsion formation during aqueous workup of silylation reactions.
- Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE.
- Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation.
- Google Patents. (n.d.). CN115073507A - Method for preparing bis (diethylamino) silane without participation of solvent.
- WordPress.com. (2014). How to Activate Molecular Sieves | Chemtips.
- Request PDF. (n.d.). Optimization of the Synthetic Process of Bis(Diethylamino)Silane Based on Response Surface Methodology.
- MIT Digital Lab Techniques Manual. (2010). Distillation II | MIT Digital Lab Techniques Manual.
- The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation.
- Organic Lab Techniques. (2022). Vacuum Distillation.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Google Patents. (n.d.). JP4031445B2 - Aminosilane production method.
- ResearchGate. (n.d.). Solution NMR and FT-IR studies on the reactions and the complexes of silyl ethers with triethylaluminium.
- CES Silicones. (n.d.). QUANTIFICATION OF RESIDUAL AMOUNTS OF CYCLIC VOLATILE METHYL SILOXANES IN SILICONE FLUIDS.
- JournalAgent. (n.d.). Investigation of the chemical structure of silicone oil interacting with bevacizumab by spectroscopic methods.
- Scientific Spectator. (2017). Analytical methodology for sampling and analysing eight siloxanes and trimethylsilanol in biogas from different wastewater treatment.
- Doria. (n.d.). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products.
- ResearchGate. (n.d.). Determination of Siloxanes and other Volatile Silicon Compounds in Biogas Samples Using Sample Preconcentration with GC-MS and GC-ICP-MS.
- YouTube. (2014). Distillation under inert atmosphere.
- The Column. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Workup [chem.rochester.edu]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. pdf.journalagent.com [pdf.journalagent.com]
- 8. scientificspectator.com [scientificspectator.com]
- 9. doria.fi [doria.fi]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
How to handle and store Bis(diethylamino)dimethylsilane safely
Technical Support Center: Bis(diethylamino)dimethylsilane
A Guide to Safe Handling, Storage, and Emergency Procedures
Welcome to the technical support center for this compound (CAS: 3768-58-9). As a Senior Application Scientist, my goal is to provide you with the critical information and field-proven protocols necessary to handle this highly reactive and valuable reagent safely and effectively. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in your research.
This compound is an indispensable precursor in advanced material synthesis, particularly for Atomic Layer Deposition (ALD) and as a silylating agent to protect reactive functional groups.[1][2] However, its utility is matched by its hazardous nature. It is a highly flammable, corrosive, and water-reactive compound that demands meticulous handling.[3][4][5] This guide is built on the pillars of understanding the chemistry, implementing robust engineering controls, and adhering to strict protocols.
Section 1: Hazard Identification & Chemical Properties (FAQs)
This section addresses the fundamental properties and inherent risks of this compound.
Q: What are the primary hazards associated with this compound?
A: You must be aware of three primary hazards:
-
High Flammability: The compound is a highly flammable liquid and vapor (H225) with a very low flash point.[2][3][4][5] Vapors can form explosive mixtures with air and, being heavier than air, may travel to a distant ignition source.[4][6]
-
Corrosivity: It causes severe skin burns and serious eye damage (H314, H318).[3][4][5] Contact with tissue will result in immediate and severe chemical burns.
-
Extreme Moisture Sensitivity: The silicon-nitrogen (Si-N) bonds are highly susceptible to hydrolysis. The compound reacts rapidly with water, moisture in the air, or protic solvents to decompose.[2][3][5][7]
Q: What happens when this compound reacts with water or moisture?
A: This is the most critical chemical property to understand for safe handling. Upon contact with moisture, the compound hydrolyzes, breaking the Si-N bonds and liberating diethylamine.[3][7] This reaction is hazardous for two reasons:
-
Diethylamine is itself flammable and corrosive. Its release contributes to the overall risk.
-
The hydrolysis reaction can be vigorous, potentially generating heat and aerosolizing the material.
Q: What are the key physical and chemical properties I should be aware of?
A: The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₆H₁₈N₂Si | [3][5] |
| Molecular Weight | 146.31 g/mol | [4][5] |
| Appearance | Clear to straw-colored liquid | [5][7] |
| Odor | Acrid, amine-like | [5][7] |
| Boiling Point | 128-129 °C | [2] |
| Melting Point | -98 °C | [2] |
| Flash Point | -3 °C | [2] |
| Density | 0.810 g/mL | [2] |
| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [2] |
Section 2: Personal Protective Equipment (PPE)
Relying on PPE is the last line of defense. It must be used in conjunction with engineering controls like a chemical fume hood.
Q: What is the mandatory PPE for handling this compound?
A: There is no exception to the following minimum PPE requirements:
-
Eye Protection: Chemical splash goggles and a full-face shield are required.[3][8] Standard safety glasses are insufficient. Contact lenses should never be worn when handling this compound.[3][8]
-
Hand Protection: Use neoprene or nitrile rubber gloves.[3][8] Given the corrosive nature, consider double-gloving. Inspect gloves for any signs of degradation or pinholes before use.
-
Body Protection: A flame-resistant lab coat is essential. Wear long-sleeved clothing and closed-toe shoes made of a non-porous material.[9]
-
Respiratory Protection: All work must be performed in a certified chemical fume hood to prevent inhalation of vapors.[3] If there is a risk of exposure above permissible limits, a NIOSH-certified respirator with an organic vapor/amine gas cartridge is required.[3][10]
Q: How should I apply the hierarchy of controls for this chemical?
A: The hierarchy of controls is a systematic approach to minimizing risk. For this reagent, it should be applied as follows:
Caption: Hierarchy of Controls for Safe Handling.
Section 3: Storage and Handling Procedures
Proper storage and handling are paramount to preventing accidents.
Q: How must I store this compound?
A: Storage conditions must be strictly followed:
-
Atmosphere: Store under an inert atmosphere of nitrogen or argon.[4][11] The original manufacturer's packaging is designed for this.
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[4][11]
-
Ignition Sources: Store away from all sources of heat, sparks, and open flames.[3][12]
-
Incompatibilities: Segregate from water, acids, alcohols, oxidizing agents, and strong bases.[3][11]
-
Security: Containers should be stored locked up to restrict access to authorized personnel only.[3][4]
Q: The septum on my bottle has been pierced multiple times. Is it still safe to use?
A: This is a critical point of failure. A compromised septum allows atmospheric moisture to slowly enter the bottle, degrading the reagent and creating a hazardous pressure buildup of diethylamine. As a best practice, reagent bottles with septa pierced more than a few times or showing any sign of degradation should be considered suspect. If the reagent is cloudy or discolored, it has likely been compromised.
Experimental Protocol: Inert Atmosphere Transfer (Syringe Method, <50 mL)
This protocol outlines the standard procedure for transferring the reagent from a manufacturer's bottle to a reaction vessel.
Prerequisites:
-
All glassware must be oven-dried and cooled under an inert atmosphere.[9]
-
The entire procedure must be performed in a chemical fume hood.[13]
Steps:
-
System Setup: Assemble your reaction flask, equipped with a septum, and ensure it is under a positive pressure of inert gas (nitrogen or argon), vented through an oil bubbler.[9][13]
-
Prepare Syringe: Select a gas-tight syringe with a capacity at least twice the volume you intend to transfer.[13] Attach a long, clean needle. Purge the syringe with inert gas 3-5 times.
-
Prepare Reagent Bottle: Secure the reagent bottle with a clamp. Pierce the septum with a needle connected to an inert gas line to ensure positive pressure.
-
Withdraw Reagent: Insert the purged syringe needle through the septum into the reagent bottle. Ensure the needle tip is below the liquid level. Slowly pull the plunger to draw the desired volume of liquid. To aid transfer, you can slightly increase the inert gas pressure on the bottle.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the reagent bottle.
-
Transfer to Reaction: Withdraw the syringe from the reagent bottle and immediately insert it into the septum of your reaction flask. Slowly depress the plunger to add the reagent.
-
Rinse and Quench Syringe: After transfer, immediately draw a small amount of a compatible anhydrous solvent (e.g., hexane) into the syringe to rinse it. Expel this into a separate flask for quenching. Repeat. Then, carefully draw a small amount of isopropanol into the syringe to quench any residual reagent, followed by methanol and finally water.
Caption: Spill Response Decision Tree.
Section 5: Disposal of Waste
Proper disposal is the final step in the safe handling lifecycle of this reagent.
Q: How do I dispose of unused this compound and contaminated waste?
A: All waste streams associated with this chemical are considered hazardous.
-
Unused Reagent: Unused or degraded reagent must be disposed of through your institution's hazardous waste program. [3][4]It should be in a clearly labeled, sealed container. Never pour it down the drain or mix it with other waste streams.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, empty bottles, and rinsed glassware, must be collected in a sealed, labeled hazardous waste container. [14]Empty containers retain hazardous residue and must be handled as such. [3] Q: Can I quench small, residual amounts of the reagent in my reaction flask?
A: Yes, quenching residual amounts in glassware is a standard and necessary procedure before cleaning. This must be done carefully within a fume hood and preferably under an inert atmosphere.
-
Cool the flask in an ice bath.
-
Dilute the residue with a non-reactive, anhydrous solvent like hexane or toluene.
-
While stirring, slowly add anhydrous isopropanol dropwise. This will react with the aminosilane.
-
After the reaction subsides, slowly add methanol.
-
Finally, very slowly add water to ensure all reactive material is destroyed.
-
The resulting solution can then be disposed of as hazardous waste.
References
- Gelest, Inc. (2015). BIS(DIMETHYLAMINO)
- Haz-Map. Bis(dimethylamino)dimethylsilane - Hazardous Agents. [Link]
- Gelest, Inc. BIS(DIMETHYLAMINO)
- Gelest, Inc. (2015). BIS(DIETHYLAMINO)
- Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]
- PubChem. Bis(dimethylamino)dimethylsilane. [Link]
- Gelest, Inc. (2024). sib1069.0 - bis(diethylamino)
- Thermo Fisher Scientific. (2025).
- Columbia University. The Safe Use of Pyrophoric Reagents. [Link]
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE Product Page. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 3. gelest.com [gelest.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemos.de [chemos.de]
- 7. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 8. gelest.com [gelest.com]
- 9. as.uky.edu [as.uky.edu]
- 10. gelest.com [gelest.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.de [fishersci.de]
- 13. research.unl.edu [research.unl.edu]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Scaling Up Bis(diethylamino)dimethylsilane-Based Processes
Welcome to the technical support center for processes utilizing Bis(diethylamino)dimethylsilane (BDEAS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up BDEAS-based deposition processes. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in BDEAS-based processes, particularly in Atomic Layer Deposition (ALD).
Problem 1: Low or Inconsistent Growth Rate (GPC)
Symptoms:
-
The thickness of the deposited film is lower than expected for the number of cycles performed.
-
Significant variations in film thickness across the substrate or between different runs.
Possible Causes:
-
Incomplete Precursor Saturation: The BDEAS dose may be insufficient to fully react with the available surface sites during each cycle.
-
Precursor Degradation: BDEAS is sensitive to moisture and air, and improper handling can lead to decomposition.[1]
-
Temperature Variations: Inconsistent substrate temperature can affect the reaction kinetics and precursor adsorption.
-
Co-reactant Issues: The co-reactant (e.g., ozone, oxygen plasma) may not be effectively reaching the surface or may have insufficient concentration.
Solutions:
-
Optimize BDEAS Pulse Time: Systematically increase the BDEAS pulse duration while keeping other parameters constant until the growth per cycle (GPC) saturates. This ensures a self-limiting reaction, a hallmark of ALD.[2][3]
-
Verify Precursor Integrity:
-
Ensure the BDEAS container is properly sealed and stored under an inert atmosphere (e.g., nitrogen or argon).[4]
-
If the precursor has been in use for an extended period or exposed to potential contaminants, consider using a fresh batch.
-
-
Calibrate and Monitor Temperature:
-
Verify the accuracy of your temperature controllers and ensure uniform heating across the substrate holder.
-
The optimal temperature window for BDEAS-based ALD is typically between 100°C and 300°C.[1]
-
-
Check Co-reactant Delivery:
-
Ensure the co-reactant delivery lines are not clogged and that the flow rates are accurate.
-
In plasma-enhanced ALD (PEALD), verify the plasma power and ignition.[5]
-
Problem 2: Poor Film Quality (High Impurity Content, Low Density)
Symptoms:
-
Films exhibit high levels of carbon or nitrogen impurities, as determined by techniques like X-ray Photoelectron Spectroscopy (XPS).
-
Low refractive index or low film density compared to ideal values for the target material (e.g., SiO₂).
-
Poor electrical properties, such as high leakage current.
Possible Causes:
-
Incomplete Ligand Removal: The co-reactant may not be effectively removing the diethylamino ligands from the BDEAS precursor.
-
Precursor Condensation: If the precursor delivery lines are cooler than the BDEAS source, the precursor may condense, leading to uncontrolled dosing.
-
Insufficient Purge Times: Inadequate purging between precursor and co-reactant pulses can lead to chemical vapor deposition (CVD)-like reactions in the gas phase, resulting in particle formation and impurity incorporation.[6]
Solutions:
-
Optimize Co-reactant Exposure: Increase the co-reactant pulse time or, for PEALD, the plasma power to ensure complete reaction with the adsorbed precursor.[5]
-
Heat Tracing: Ensure all precursor delivery lines are heated to a temperature slightly above the BDEAS source temperature to prevent condensation.
-
Extend Purge Times: Increase the duration of the inert gas purge after both the BDEAS and co-reactant pulses to ensure all non-reacted species and by-products are removed from the chamber.
-
Post-Deposition Annealing: Annealing the film in a controlled atmosphere (e.g., N₂ or O₂) after deposition can help to densify the film and reduce impurities.[5]
Problem 3: Particle Contamination
Symptoms:
-
Visible particles on the substrate surface after deposition.
-
High defect density observed during film characterization.
Possible Causes:
-
Gas-Phase Reactions: As mentioned, insufficient purging can lead to gas-phase reactions and particle formation.[6]
-
Precursor Decomposition: BDEAS can thermally decompose at higher temperatures, leading to particle generation.[1]
-
Contaminated Chamber: The deposition chamber may have residual particles from previous runs.
Solutions:
-
Optimize Purge Steps: This is the most critical step for minimizing gas-phase reactions.
-
Maintain Optimal Temperature Window: Avoid excessively high deposition temperatures that could lead to BDEAS decomposition. The thermal stability of BDEAS starts to be a concern at temperatures approaching 400°C.[1]
-
Regular Chamber Cleaning: Implement a regular chamber cleaning protocol to remove any accumulated deposits.
-
Incoming Gas Filtration: Use point-of-use gas purifiers and filters for both the precursor carrier gas and the co-reactant.
Visualizing the ALD Process and Troubleshooting
The following diagrams illustrate the fundamental ALD cycle for a BDEAS-based process and a general troubleshooting workflow.
Caption: A simplified diagram of a typical ALD cycle using BDEAS and an oxidant.
Caption: A workflow for troubleshooting common issues in BDEAS-based deposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling BDEAS?
A1: BDEAS is a highly flammable liquid and vapor.[4][7][8] It is also corrosive and can cause severe skin burns and eye damage.[4][8] It reacts with moisture, so it must be handled under an inert atmosphere.[9] Always wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles or a face shield, and protective clothing.[7] Work should be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge.[7][8]
Q2: What is the recommended storage condition for BDEAS?
A2: BDEAS should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[4][8] It is recommended to store it under an inert atmosphere, such as nitrogen.[4]
Q3: What are the typical by-products of a BDEAS-based ALD process?
A3: The primary by-product from the reaction of BDEAS with a hydroxylated surface is diethylamine (DEA).[10] During the co-reactant step (e.g., with oxygen plasma), other volatile species such as water, carbon dioxide, and carbon monoxide can be formed.[11] Proper exhaust and abatement systems are necessary to handle these by-products safely.
Q4: Can BDEAS be used with water as a co-reactant?
A4: BDEAS is generally not effective with water as a co-reactant in thermal ALD processes. The Si-H bonds in the BDEAS molecule do not readily react with water, which can lead to a very low growth rate and high impurity levels in the resulting film.[10][11] Ozone or a plasma-based oxygen or nitrogen source is typically required for efficient deposition.[11]
Q5: How does deposition temperature affect the properties of films grown with BDEAS?
A5: The deposition temperature has a significant impact on film properties. There is an "ALD window" of temperature where the growth rate is relatively constant. For BDEAS, this is often between 250°C and 350°C. Within this window, higher temperatures can sometimes lead to lower impurity content.[2] However, excessively high temperatures can cause the precursor to decompose.[1] A decrease in GPC at higher temperatures can also be observed due to the dehydroxylation of the surface, which reduces the number of reactive sites for BDEAS to adsorb.
Q6: What are the key challenges when scaling up a BDEAS process from a research tool to a larger manufacturing system?
A6: Scaling up presents several challenges:
-
Uniformity: Achieving uniform film thickness and properties across larger substrates is more difficult. This requires careful reactor design and optimization of gas flow dynamics.[12]
-
Throughput: ALD is an inherently slow process, and scaling to larger batches or wafer sizes can further extend process times.[12][13]
-
Precursor Delivery: Delivering sufficient and uniform precursor vapor to a large area or a large batch of substrates can be challenging.[14]
-
By-product Management: Larger-scale processes generate more by-products, which require more robust vacuum and exhaust systems.
-
Particle Control: The risk of particle contamination increases with larger systems and longer process times.[15]
Experimental Protocols
Protocol 1: Determining the BDEAS Saturation Curve
-
Preparation: Set the deposition temperature and co-reactant pulse/purge times to known reasonable values.
-
BDEAS Pulse Variation: Perform a series of depositions with a fixed number of cycles (e.g., 100 cycles) on silicon wafer coupons. In each deposition, vary the BDEAS pulse time (e.g., 0.1s, 0.2s, 0.5s, 1s, 2s, 5s) while keeping all other parameters constant.
-
Thickness Measurement: Measure the film thickness for each coupon using an ellipsometer.
-
Data Analysis: Calculate the growth per cycle (GPC) for each pulse time.
-
Plotting: Plot the GPC as a function of the BDEAS pulse time. The pulse time at which the GPC plateaus is the saturation pulse time. For subsequent depositions, use a pulse time slightly longer than this saturation point.
Quantitative Data Summary
| Parameter | Typical Range | Significance | Reference |
| Deposition Temperature | 100 - 350 °C | Affects GPC, film density, and impurity levels. | [1] |
| BDEAS Pulse Time | 0.1 - 5 seconds | Must be sufficient for surface saturation. | [3] |
| Co-reactant Pulse Time | 0.5 - 10 seconds | Ensures complete ligand removal. | [5] |
| Purge Time | 5 - 20 seconds | Prevents gas-phase reactions and CVD growth. | [5] |
| Growth Per Cycle (GPC) | 0.8 - 1.7 Å/cycle (SiO₂) | A key indicator of process efficiency. | [1] |
| Refractive Index (SiO₂) | ~1.46 | Indicates film density and purity. |
References
- Gelest, Inc. (2015-01-07). BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]
- Chemos GmbH & Co.KG. (2023-03-09). Safety Data Sheet: bis(Dimethylamino)methylsilane. [Link]
- Gelest, Inc. sib1069.0 - bis(diethylamino)silane. [Link]
- Faraz, T., et al. (2018). Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Journal of Physics D: Applied Physics.
- Schuldis, D., et al. (2016). Experimental and simulation approach for process optimization of atomic layer deposited thin films in high aspect ratio 3D structures. Journal of Vacuum Science & Technology A.
- BALD Engineering. (2020-08-03).
- Wang, H., et al. (2021). Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers.
- Beneq. (2021-07-05).
- ResearchGate. (2025-08-06).
- ResearchGate. (2012).
- Merkx, M. J. M., et al. (2020). Room-temperature ALD of metal oxide thin films by energy-enhanced ALD. Journal of Vacuum Science & Technology A.
- ResearchGate. (2025-08-07). Interaction of Bis-diethylaminosilane with a Hydroxylized Si (001) Surface for SiO2 Thin-Film Growth Using Density Functional Theory. [Link]
- ResearchGate. (2025-08-09). Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiOx. [Link]
- Sungkyunkwan University. (2020-11-26). Characteristics of silicon nitride deposited by very high frequency (162 MHz). [Link]
- O'Neill, M. L., et al. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society Interface.
- ResearchGate. (2025-08-05). Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. [Link]
- Kim, H., et al. (2020). First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Advances.
- Beneq. (2021-07-05).
- ResearchGate. (2025-08-08). Extra Low-Temperature SiO2 Deposition Using Aminosilanes. [Link]
- ResearchGate. (2014). Density functional theory study on the full ALD process of silicon nitride thin film deposition via BDEAS or BTBAS and NH3. [Link]
- ResearchGate. (2022). Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone. [Link]
- Faraz, T., et al. (2021). Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy. The Journal of Physical Chemistry C.
- Wang, H., et al. (2021). Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers. PMC - PubMed Central.
- Kummel Lab. Role of dose optimization in Ru atomic layer deposition for low resistivity films. [Link]
- TEMC CNS.
- Open Access Pub.
- The Society of Vacuum Coaters. C-212 Troubleshooting for Thin Film Deposition Processes. [Link]
- ResearchGate. (2015-12-27).
- BALD Engineering. (2025-03-16). Bridging the Lab-to-Fab Gap: Overcoming ALD Scaling Challenges with Chipmetrics, Finland. [Link]
- Angstrom Engineering.
- ResearchGate. ALD Technology - Present and Future Challenges. [Link]
- Stanford Advanced Materials. (2025-06-09). Five Challenges in Thin Film Deposition and How to Solve Them. [Link]
- ResearchGate. (2025-08-09). Plasma-Assisted ALD for the Conformal Deposition of SiO2: Process, Material and Electronic Properties. [Link]
- Forge Nano. (2021-02-17).
Sources
- 1. BALD Engineering - Born in Finland, Born to ALD: BDEAS - a versaitile ALD precursor for high quality dilectric films in leading edge semiconductor applications [blog.baldengineering.com]
- 2. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. fishersci.de [fishersci.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. gelest.com [gelest.com]
- 8. chemos.de [chemos.de]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. What Innovations Are Transforming ALD Coating Techniques [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. BALD Engineering - Born in Finland, Born to ALD: Bridging the Lab-to-Fab Gap: Overcoming ALD Scaling Challenges with Chipmetrics, Finland [blog.baldengineering.com]
Technical Support Center: Minimizing Carbon Contamination in Films Grown from Bis(diethylamino)dimethylsilane (BDEADMS)
Welcome to the technical support center for researchers and scientists working with Bis(diethylamino)dimethylsilane (BDEADMS). This guide is designed to provide in-depth, actionable advice for minimizing carbon contamination in your thin films. As a Senior Application Scientist, I understand that achieving high-purity films is paramount for device performance and experimental accuracy. This resource is structured to address common challenges through a question-and-answer format, offering not just solutions but also the underlying scientific principles to empower your process development.
I. Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding carbon contamination when using BDEADMS.
Q1: What are the primary sources of carbon contamination when using BDEADMS as a precursor?
A1: The primary source of carbon contamination originates from the incomplete removal of the diethylamino (-N(C₂H₅)₂) ligands and the methyl (-CH₃) groups present in the BDEADMS molecule ((CH₃)₂Si(N(C₂H₅)₂)₂). During the deposition process, ideally, these organic ligands should be completely displaced by the co-reactant (e.g., ozone, oxygen plasma, ammonia plasma). However, several factors can lead to their incomplete reaction and subsequent incorporation into the growing film as carbon impurities.
-
Incomplete Ligand Reaction: If the co-reactant is not reactive enough or its exposure is insufficient, it may not fully break the Si-N and Si-C bonds, leaving behind carbon-containing fragments.
-
Precursor Decomposition: BDEADMS can thermally decompose at elevated temperatures, leading to the non-selective deposition of silicon and carbon-containing species. This is a common issue in Chemical Vapor Deposition (CVD) and can occur in Atomic Layer Deposition (ALD) if the deposition temperature exceeds the precursor's thermal stability window.[1][2][3]
-
Adsorption of Byproducts: Reaction byproducts, which may be carbonaceous, can adsorb onto the substrate surface and become trapped in the film if not effectively purged.
Q2: I'm observing higher than expected carbon levels in my film. What is the first parameter I should investigate?
A2: The first and often most critical parameter to investigate is the deposition temperature . The temperature directly influences both the surface reactions and the thermal stability of the BDEADMS precursor.
-
Too Low Temperature: At lower temperatures, the activation energy for the reaction between the adsorbed BDEADMS and the co-reactant may not be met, leading to incomplete ligand removal.
-
Too High Temperature: Exceeding the thermal budget can cause the BDEADMS to decompose in the gas phase or on the surface, resulting in a continuous, CVD-like growth with high carbon incorporation.[4][5] For similar aminosilane precursors, the ideal ALD window is often found to be a balance between sufficient reactivity and minimal thermal decomposition.[6][7]
Therefore, performing a temperature window experiment to identify the optimal ALD or CVD processing range for your specific co-reactant and substrate is a crucial first step.
Q3: Can the choice of co-reactant influence carbon contamination?
A3: Absolutely. The choice of co-reactant is a critical factor in determining the final carbon content of your film. Highly reactive species are more effective at cleaving the Si-N and Si-C bonds of the BDEADMS precursor.
-
Ozone (O₃): Ozone is a strong oxidizer and is often effective at removing organic ligands at lower temperatures compared to water vapor (H₂O).
-
Oxygen Plasma (O₂):* Oxygen plasma contains highly reactive oxygen radicals that can efficiently combust the organic ligands, forming volatile byproducts like CO₂, CO, and H₂O. Plasma-enhanced processes generally allow for lower deposition temperatures, which can further mitigate precursor decomposition.[8][9]
-
Hydrogen Plasma (H₂):* Hydrogen plasma can be effective in removing carbon by forming volatile hydrocarbon species.[[“]][11][12] The reactive hydrogen species can abstract methyl groups and other carbon-containing fragments from the surface.
-
Ammonia Plasma (NH₃):* When depositing silicon nitride films, ammonia plasma is a common nitrogen source. The reactivity of the plasma is crucial for breaking the Si-C bonds and minimizing carbon incorporation.
The effectiveness of each co-reactant will depend on the specific deposition conditions, such as plasma power, pressure, and exposure time.
II. Troubleshooting Guide: Specific Issues and Solutions
This section provides a more detailed, scenario-based approach to troubleshooting carbon contamination issues.
Scenario 1: High Carbon Content in Plasma-Enhanced Atomic Layer Deposition (PEALD)
Issue: You are using a PEALD process with BDEADMS and an oxygen or nitrogen-based plasma, but your films consistently show high carbon levels as measured by XPS or SIMS.
Troubleshooting Steps & Explanations:
-
Increase Plasma Exposure Time:
-
Rationale: Insufficient plasma exposure may not provide enough reactive species to completely remove the precursor ligands. By extending the plasma step, you increase the dose of radicals to the surface, promoting more complete combustion or reaction of the organic fragments.
-
Protocol:
-
Keep all other parameters (temperature, precursor pulse, purge times) constant.
-
Incrementally increase the plasma exposure time (e.g., in steps of 1-2 seconds).
-
Deposit a thin film at each new time point and measure the carbon concentration.
-
Plot carbon content versus plasma exposure time to find the saturation point, beyond which no further reduction in carbon is observed.
-
-
-
Increase RF Plasma Power:
-
Rationale: Higher RF power generally increases the density of reactive species in the plasma, which can enhance the rate and efficiency of ligand removal.[8] However, be cautious as excessively high power can lead to ion bombardment, which may damage the substrate or the growing film.
-
Protocol:
-
Start with your baseline plasma power.
-
Increase the power in small increments (e.g., 25-50 W).
-
Characterize the film for carbon content and other properties like density and refractive index.
-
Be mindful of potential plasma-induced damage, which can manifest as increased surface roughness or changes in electrical properties.
-
-
-
Optimize Purge Times:
-
Rationale: Inadequate purging after the BDEADMS pulse can leave precursor molecules in the gas phase, which can then decompose and deposit during the plasma step, leading to increased carbon. Likewise, insufficient purging after the plasma step can trap reaction byproducts.
-
Protocol:
-
Systematically increase the purge time after the BDEADMS pulse while keeping the post-plasma purge constant.
-
Analyze the films for carbon content.
-
Once the first purge is optimized, repeat the process for the post-plasma purge time.
-
-
Data Summary Table:
| Parameter Change | Expected Effect on Carbon | Potential Side Effects |
| ↑ Plasma Exposure Time | ↓ | Increased cycle time |
| ↑ RF Plasma Power | ↓ | Potential for film damage, non-uniformity |
| ↑ Purge Time | ↓ | Increased cycle time |
Workflow Diagram:
Caption: PEALD Cycle Troubleshooting
Scenario 2: Carbon Contamination in Thermal ALD/CVD
Issue: You are using a thermal process (e.g., with ozone or another thermal co-reactant) and are struggling with high carbon content.
Troubleshooting Steps & Explanations:
-
Verify the ALD Temperature Window:
-
Rationale: As mentioned in the FAQs, operating outside the optimal temperature window is a primary cause of contamination in thermal processes. A proper temperature window study is essential.[7]
-
Protocol:
-
Deposit films at a range of temperatures (e.g., from 200°C to 400°C in 25°C increments).
-
Keep precursor and co-reactant pulse and purge times constant and in saturation.
-
Measure the growth per cycle (GPC) and the carbon content at each temperature.
-
The ideal ALD window will show a constant GPC and low carbon content. A sharp increase in GPC at higher temperatures indicates thermal decomposition.
-
-
-
Increase Co-reactant Dose:
-
Rationale: Similar to PEALD, an insufficient dose of the co-reactant (e.g., ozone) will result in incomplete removal of the precursor ligands.
-
Protocol:
-
At a fixed temperature within the ALD window, systematically increase the co-reactant pulse time.
-
Measure the GPC and carbon content for each pulse duration to ensure saturation.
-
-
-
Consider a Post-Deposition Anneal:
-
Rationale: If optimizing deposition parameters is insufficient, a post-deposition anneal can be an effective method to reduce carbon content. The anneal provides thermal energy to drive out residual carbon and densify the film.[13][14][15]
-
Protocol:
-
After deposition, transfer the sample to a furnace or rapid thermal annealing (RTA) system.
-
Anneal the film in a controlled atmosphere (e.g., O₂, N₂, or vacuum). Annealing in an oxidizing ambient can help to "burn off" residual carbon.[14]
-
Experiment with different annealing temperatures and durations. Start with a temperature slightly higher than your deposition temperature and increase incrementally.
-
Characterize the film post-annealing for carbon content, thickness, and other properties. Note that annealing can sometimes lead to crystallization or changes in film stress.[15]
-
-
Workflow Diagram:
Caption: Thermal Process Troubleshooting Flow
III. Advanced Considerations
Precursor Delivery and Handling
-
Precursor Purity: Always use high-purity BDEADMS. Impurities in the precursor can be a direct source of contamination.[6]
-
Vaporizer Temperature: Ensure the BDEADMS vaporizer is at a stable temperature that provides sufficient vapor pressure without causing thermal decomposition before it reaches the chamber. Consult the precursor's vapor pressure curve.
-
Line Temperature: The gas lines from the vaporizer to the chamber should be heated to a temperature slightly above the vaporizer temperature to prevent condensation.
Understanding the BDEADMS Decomposition Pathway
The thermal decomposition of aminosilane precursors often involves beta-hydride elimination or other intramolecular reaction pathways that can lead to the formation of carbon-containing byproducts.[1][16][17] While a detailed quantum mechanical simulation is beyond the scope of this guide, understanding that these pathways exist reinforces the importance of staying within the precursor's stable thermal window.
IV. References
-
Boris, D. R., et al. (2020). The role of plasma in plasma-enhanced atomic layer deposition of crystalline films. Journal of Vacuum Science & Technology A. [Link]
-
Consensus. (n.d.). How Does Hydrogen Plasma Influence The Carbon Content In ALD Thin Films With Cobaltocene As Precursor. Consensus Academic Search Engine. [Link]
-
Spătaru, T., et al. (2022). A post-deposition annealing approach for organic residue control in TiO2 and its impact on Sb2Se3/TiO2 device. Faraday Discussions. [Link]
-
Spătaru, T., et al. (2022). A post-deposition annealing approach for organic residue control in TiO 2 and its impact on Sb 2 Se 3 /TiO 2 device performance. Faraday Discussions. [Link]
-
Boris, D. R., et al. (2020). The role of plasma in plasma-enhanced atomic layer deposition of crystalline films. Journal of Vacuum Science & Technology A. [Link]
-
Beneq. (2024). Plasma-Assisted ALD: Precision for High-Tech Coatings. Beneq. [Link]
-
ResearchGate. (n.d.). Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x]. ResearchGate. [Link]
-
ResearchGate. (n.d.). Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effects of H 2 plasma and annealing on atomic-layer-deposited Al 2 O 3 films and Al/Al 2 O 3 /Si structures. ResearchGate. [Link]
-
Knoops, H. C. M., et al. (2015). Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. ECS Journal of Solid State Science and Technology. [Link]
-
ResearchGate. (n.d.). Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. ResearchGate. [Link]
-
ResearchGate. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ResearchGate. [Link]
-
Arenal, D., et al. (2019). Pulsed Laser Annealing of Deposited Amorphous Carbon Films. Carbon. [Link]
-
Kalejs, J. P., et al. (1992). Effect of annealing on carbon concentration in edge‐defined film‐fed grown polycrystalline silicon. Journal of Applied Physics. [Link]
-
IBS Publications Repository. (2018). Area-Selective Atomic Layer Deposition Using Si Precursors as Inhibitors. IBS Publications Repository. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ResearchGate. [Link]
-
Wang, Y., et al. (2022). Effect of Post-Deposition Annealing on the Structural Evolution and Optoelectronic Properties of In2O3:H Thin Films. Coatings. [Link]
-
Stanford University. (2015). [labnetwork] Fwd: ALD of SiO2 and SiN with precursors 3DMAS and BTBAS. Stanford University. [Link]
-
KIT - LEM. (2024). Quantification and Mitigation of Electron-Beam-Induced Carbon Contamination. KIT - LEM. [Link]
-
AZoNano. (n.d.). Overcoming Issues in CVD Production of Graphene. AZoNano. [Link]
-
ResearchGate. (n.d.). Thermal budget calculations, design aspects, and device performance of high-Tc air-bridged microbolometers. ResearchGate. [Link]
-
ResearchGate. (n.d.). (Invited) Improvements in Thermal Budget and Film Properties Using Low Pressure Cure Technology for Advanced 3D Integration Packaging. ResearchGate. [Link]
-
ResearchGate. (n.d.). Acceptable thermal budget to preserve the performance of bottom-tier... ResearchGate. [Link]
-
ChemRxiv. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
-
ChemRxiv. (n.d.). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Removing contaminants from transferred CVD graphene. ResearchGate. [Link]
-
Gordon, R. G., et al. (2022). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-imides. Inorganic Chemistry. [Link]
-
ResearchGate. (n.d.). Electron beam induced carbon deposition using hydrocarbon contamination for XTEM analysis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-imides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. sciplasma.com [sciplasma.com]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. A post-deposition annealing approach for organic residue control in TiO 2 and its impact on Sb 2 Se 3 /TiO 2 device performance - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00064D [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
Technical Support Center: Controlling the Reaction Rate of Bis(diethylamino)dimethylsilane in Polymerization
Welcome to the technical support center for Bis(diethylamino)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile precursor for the synthesis of polysiloxanes and other silicon-containing polymers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to give you authoritative control over your polymerization reactions. Uncontrolled reaction rates, low molecular weights, and undesirable side products are common hurdles. This document provides a structured approach to troubleshooting and optimizing your experimental outcomes.
Core Principles: The Two-Stage Reaction Mechanism
Understanding the reaction mechanism is fundamental to controlling it. The polymerization involving this compound is not a direct chain-growth polymerization of the monomer itself. Instead, it serves as a precursor in a two-stage hydrolytic polycondensation process.
-
Hydrolysis: The process is initiated by a protic species, most commonly water or a diol (HO-R-OH). The silicon-nitrogen (Si-N) bonds are susceptible to hydrolysis, which cleaves the diethylamino groups and forms highly reactive silanol (Si-OH) intermediates. This step releases diethylamine as a byproduct.[1][2]
-
Condensation: The newly formed silanol groups are unstable and readily condense with each other (or with unreacted Si-N groups) to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polymer.[3] This step-growth process releases water or diethylamine as a byproduct.
The overall reaction rate is a composite of the rates of these two stages. Controlling the polymerization is therefore a matter of precisely managing the conditions that affect both hydrolysis and condensation.
Caption: The two-stage hydrolytic polycondensation mechanism.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding too quickly, leading to gelation almost immediately. What are the most likely causes?
An uncontrollably fast, or "runaway," reaction is almost always due to an excessively high rate of the initial hydrolysis step. The primary culprits are:
-
Excess Water/Protic Reactant: The presence of uncontrolled amounts of water in your reagents or solvent is the most common cause.[1]
-
High Temperature: Increased temperature significantly accelerates both hydrolysis and condensation.[4][5]
-
Catalyst Presence: While not always required, acidic or basic catalysts dramatically accelerate the condensation of silanols.[3][6] The diethylamine byproduct is basic and can itself catalyze the reaction.
Q2: My polymerization is extremely slow or fails to reach a high molecular weight. What should I check first?
A stalled reaction points to issues with either the initiation (hydrolysis) or propagation (condensation) steps. Key factors to investigate include:
-
Stoichiometry: In step-growth polymerization, achieving high molecular weight requires near-perfect stoichiometric balance between the reacting functional groups (e.g., between the silane and a diol).[7]
-
Purity of Reactants: Impurities in your monomer or co-reactant can terminate the growing polymer chains. Water content in solvents must be scrupulously controlled.[7]
-
Insufficient Temperature: If the reaction temperature is too low, the rate of condensation may be negligible.[8]
-
Inefficient Mixing: Poor mixing can lead to localized imbalances in stoichiometry and prevent the reaction from proceeding to completion.
Q3: I am observing the formation of significant amounts of cyclic byproducts instead of the desired linear polymer. Why is this happening?
The formation of cyclic siloxanes is an intramolecular "back-biting" reaction that competes with the intermolecular chain-growth condensation. This is favored under specific conditions:
-
High Dilution: At low monomer concentrations, the probability of a reactive chain end finding another chain is lower than the probability of it reacting with itself.
-
Specific Catalysts: Acidic catalysts, in particular, tend to promote the formation of cyclic oligomers.[3]
-
Thermodynamic Equilibration: At high temperatures for extended periods, the siloxane backbone can rearrange to form the thermodynamically stable cyclic species (like D3, D4).
Q4: Is it necessary to remove the diethylamine byproduct as it forms?
Yes, for achieving high molecular weight polymers, removal of byproducts is crucial. According to Le Châtelier's principle, removing a product shifts the reaction equilibrium towards further product formation. The diethylamine byproduct is basic and can influence the reaction kinetics, but its accumulation can limit the degree of polymerization.[9] Continuous removal, for example, by purging with an inert gas or performing the reaction under vacuum, is recommended for driving the condensation reaction to completion.
Troubleshooting Guides & Protocols
Issue 1: Runaway Reaction and Premature Gelation
Symptom: The reaction mixture becomes highly viscous or solidifies within minutes of mixing reagents, often accompanied by a significant exotherm.
Causality: This occurs when the rate of silanol formation far exceeds the rate of controlled, linear condensation. The high concentration of difunctional silanol intermediates leads to rapid, three-dimensional network formation instead of linear chain growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a runaway polymerization.
Table 1: Recommended Starting Conditions for Controlled Polymerization
| Parameter | Recommended Range | Rationale |
| Temperature | 0°C to 25°C (Initial) | Minimizes the initial rate of hydrolysis, allowing for controlled mixing and initiation. The temperature can be gradually increased later to drive condensation.[10] |
| Solvent | Anhydrous Toluene, THF, Hexane | Use of dry, non-protic solvents is critical to prevent unintended hydrolysis. Ensure solvents are dried over molecular sieves or by distillation. |
| Concentration | 0.5 M - 2.0 M | Balances reaction rate while minimizing the risk of intramolecular cyclization common at high dilution. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from interfering with the reaction and excludes oxygen, which can cause side reactions.[7] |
Protocol 1: Controlled Addition of Protic Co-Reactant
This protocol is designed to control the rate of hydrolysis by limiting the availability of the protic reactant (e.g., water or a diol).
Materials:
-
This compound
-
Anhydrous solvent (e.g., Toluene)
-
Protic co-reactant (e.g., high-purity water or a diol like 1,4-butanediol)
-
Syringe pump
-
Reaction flask equipped with a mechanical stirrer, condenser, and inert gas inlet.
Procedure:
-
Apparatus Setup: Assemble the reaction glassware and dry thoroughly in an oven (e.g., 120°C overnight). Cool under a stream of dry nitrogen or argon.
-
Charge Reactor: Charge the reaction flask with the this compound and the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0°C) using an ice bath.
-
Prepare Co-reactant Solution: In a separate dry flask, prepare a dilute solution of the protic co-reactant in the same anhydrous solvent.
-
Controlled Addition: Using a syringe pump, add the co-reactant solution to the stirred silane solution at a very slow, controlled rate (e.g., over 2-4 hours).
-
Monitoring: Monitor the reaction viscosity and temperature. A slow, steady increase in viscosity indicates controlled polymerization. If a rapid exotherm is observed, immediately stop the addition and cool the flask.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for several hours, then gradually increase the temperature (e.g., to 50-80°C) to drive the condensation to completion and facilitate the removal of the diethylamine byproduct.
Issue 2: Low Molecular Weight and Formation of Cyclic Byproducts
Symptom: Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and/or a high proportion of low-molecular-weight species corresponding to cyclic siloxanes.
Causality: This outcome indicates that chain termination is occurring prematurely or that intramolecular cyclization is outcompeting intermolecular chain growth. The most critical factor in any step-growth polymerization is maintaining precise stoichiometry.[7]
Table 2: Factors Influencing Linear vs. Cyclic Product Formation
| Factor | Favors Linear Polymer | Favors Cyclic Byproducts | Scientific Rationale |
| Concentration | High (>1 M) | Low (<0.1 M) | At high concentrations, the probability of intermolecular reactions (chain growth) is statistically higher than intramolecular reactions (cyclization). |
| Catalyst | Basic (e.g., KOH, Bu₄NOH) | Acidic (e.g., H₂SO₄, Lewis Acids) | Basic catalysts generally favor the formation of high molecular weight linear polymers, while acid-catalyzed equilibration often leads to a mixture of linear and cyclic species.[3][6] |
| Temperature | Moderate (e.g., 80-120°C) | High (>150°C) for extended time | High temperatures can provide the activation energy for "back-biting" and siloxane bond rearrangement, leading to thermodynamic cyclic products. |
| Stoichiometry | Precise 1:1 ratio | Off-balance ratio | An excess of either functional group will cap the growing chains, severely limiting the achievable molecular weight according to the Carothers equation. |
Protocol 2: Monomer Purification and Stoichiometric Control
This protocol ensures the high purity and precise measurement of reactants required for achieving high molecular weight.
Materials:
-
This compound (as received)
-
Co-reactant (e.g., diol)
-
Drying agent (e.g., CaH₂)
-
Vacuum distillation apparatus
-
Analytical balance (4 decimal places)
-
Gas-tight syringes
Procedure:
-
Purification of Silane: If purity is suspect, distill the this compound under reduced pressure. Collect the fraction with the correct boiling point (128-129 °C at atmospheric pressure) and store under an inert atmosphere.[11]
-
Purification of Co-reactant: If the co-reactant is a liquid diol, distill it under vacuum. If it is a solid, recrystallize it from a suitable dry solvent. Dry the purified co-reactant under vacuum to remove any residual solvent or water.
-
Purity Verification: Use ¹H NMR to confirm the chemical structure and identify any impurities. Use Karl Fischer titration to determine the water content of all reactants and solvents, which should be in the low ppm range.
-
Precise Stoichiometry:
-
Carefully calculate the required mass of each reactant to achieve a precise 1:1 molar ratio of reactive groups (Si-N to -OH).
-
Use an analytical balance to weigh the solid co-reactant directly into the reaction flask if possible to minimize transfer losses.
-
For the liquid silane, use mass-based measurements for the highest accuracy. If using volume, perform a density check and use calibrated gas-tight syringes.
-
-
Reaction Execution: Execute the polymerization using the controlled addition method described in Protocol 1 to maintain control over the reaction kinetics.
By implementing these rigorous controls over reaction conditions, stoichiometry, and reactant purity, researchers can effectively manage the polymerization rate of this compound, avoid common pitfalls like gelation, and reliably synthesize polysiloxanes with targeted molecular weights.
References
- Defense Technical Information Center. (1982). Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A.
- BenchChem. (2025). Technical Support Center: Bis(diethylamino)
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Jung, E. A., & Park, Y. T. (2011). Synthesis and Properties of Poly[oxy(arylene)oxy(tetramethyldisiloxanylene)]s from the Reaction of 1,3-Bis(diethylamino)tetramethyldisiloxane and Aryldiol Derivatives. Bulletin of the Korean Chemical Society.
- Clarson, S. J., & Semlyen, J. A. (Eds.). (2000). The Polysiloxanes. Oxford Academic.
- UKEssays. (2017). Polysiloxanes Synthesis and Structure.
- Al-Mansour, S. (2021).
- Reddit. (2021).
- Lovell, L. G., et al. (1999).
- BenchChem. (2025).
- Park, J., et al. (2020). Analysis of temperature change during polymerization according to resin thickness: an in vitro experimental study. PubMed.
- Sigma-Aldrich. Bis(dimethylamino)
- Chojnowski, J.
- Unal, H., & Tunc, E. P. (2010).
Sources
- 1. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of light intensity, temperature, and comonomer composition on the polymerization behavior of dimethacrylate dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of temperature change during polymerization according to resin thickness: an in vitro experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ukessays.com [ukessays.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Versatile Manganese Catalysis for the Synthesis of Poly(silylether)s from Diols and Dicarbonyls with Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature rise during polymerization of three different provisional materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 双(二甲基氨基)二甲基硅烷 derivatization grade (GC derivatization), LiChropur™, ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Purification of Crude Bis(diethylamino)dimethylsilane
Welcome to the technical support center for the purification of crude Bis(diethylamino)dimethylsilane (BDEAS). This guide is designed for researchers, scientists, and drug development professionals who utilize BDEAS in their experimental workflows. As a key precursor in various applications, including semiconductor manufacturing and organic synthesis, the purity of BDEAS is paramount for achieving reproducible and reliable results.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification process.
Understanding the Core Challenges in BDEAS Purification
This compound is highly sensitive to moisture and can readily hydrolyze.[2][4] This reactivity is the primary challenge during purification and handling, as exposure to atmospheric moisture can lead to the formation of impurities such as siloxanes and diethylamine. Additionally, residual starting materials and by-products from the synthesis, such as diethylamine hydrochloride, can be present in the crude product.[1] Therefore, purification methods must be conducted under strictly anhydrous and inert conditions.
The most common and effective method for purifying crude BDEAS is fractional distillation under reduced pressure . This technique separates components based on their boiling points. However, several factors can complicate this process, leading to suboptimal purity or yield.
Troubleshooting Guide for BDEAS Purification
This section addresses common problems encountered during the fractional distillation of crude this compound, providing potential causes and actionable solutions.
Problem 1: Final product purity is lower than expected (<98% by GC).
-
Potential Cause 1: Inefficient Fractional Distillation.
-
Explanation: The distillation column may not have enough theoretical plates to effectively separate BDEAS from impurities with close boiling points.
-
Solution:
-
Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing).
-
Optimize the reflux ratio. A higher reflux ratio can improve separation but may increase distillation time. Start with a ratio of 5:1 (reflux:distillate) and adjust as needed based on real-time purity analysis.
-
-
-
Potential Cause 2: Thermal Decomposition.
-
Explanation: Although BDEAS is relatively stable, prolonged heating at high temperatures can lead to decomposition.
-
Solution:
-
Perform the distillation under reduced pressure to lower the boiling point of BDEAS (Boiling Point: 193 °C at atmospheric pressure).[5]
-
Use a high-quality vacuum pump and ensure all connections are leak-free to maintain a stable, low pressure.
-
Employ a heating mantle with precise temperature control and use a stirring mechanism to ensure even heat distribution and prevent localized overheating.
-
-
-
Potential Cause 3: Hydrolysis during Distillation.
-
Explanation: Trace amounts of moisture in the crude material or leaks in the distillation apparatus can cause hydrolysis, forming volatile impurities.[4]
-
Solution:
-
Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and assemble the distillation apparatus while hot under a stream of inert gas (e.g., nitrogen or argon).
-
Ensure the crude BDEAS is dry before distillation. If necessary, consider a pre-treatment step with a suitable drying agent that does not react with the product.
-
Maintain a positive pressure of inert gas throughout the distillation process.
-
-
Problem 2: Low yield of purified BDEAS.
-
Potential Cause 1: Incomplete Reaction or Side Reactions during Synthesis.
-
Explanation: The initial synthesis may not have gone to completion, or side reactions may have consumed the starting materials, resulting in a lower amount of the desired product in the crude mixture.
-
Solution:
-
Review and optimize the synthesis protocol. Ensure correct stoichiometry of reactants and appropriate reaction conditions (temperature, reaction time).[6]
-
-
-
Potential Cause 2: Product Loss during Workup and Transfer.
-
Explanation: The solid diethylamine hydrochloride byproduct must be removed by filtration before distillation.[1] Inefficient filtration or transfer can lead to significant product loss.
-
Solution:
-
Perform filtration under an inert atmosphere to prevent hydrolysis.
-
Wash the filter cake with a small amount of a dry, inert solvent (e.g., hexane) to recover any entrained product.[6] Ensure the solvent is removed from the filtrate before distillation.
-
-
-
Potential Cause 3: Inefficient Collection of Fractions.
-
Explanation: Poor control over the collection of distillation fractions can lead to the desired product being discarded with the forerun or remaining in the distillation pot.
-
Solution:
-
Monitor the head temperature of the distillation column closely. Collect a forerun fraction containing low-boiling impurities and then collect the main fraction at the expected boiling point of BDEAS at the given pressure.
-
Avoid distilling to dryness to prevent the concentration of potentially unstable residues in the distillation pot.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in crude this compound?
A1: The primary impurities depend on the synthetic route but commonly include:
-
Diethylamine hydrochloride: A salt byproduct from the reaction of dichlorodimethylsilane with diethylamine.[1]
-
Unreacted starting materials: Such as dichlorodimethylsilane or excess diethylamine.
-
Partially substituted aminosilanes: For example, (diethylamino)chlorodimethylsilane.
-
Hydrolysis products: Siloxanes and diethylamine, formed from exposure to moisture.[4]
Q2: How can I effectively remove diethylamine hydrochloride before distillation?
A2: Diethylamine hydrochloride is a solid and can be removed by filtration. It is crucial to perform this filtration under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture from coming into contact with the crude product.[1]
Q3: What analytical techniques are recommended for assessing the purity of BDEAS?
A3: The most common and effective technique is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[7][8] GC can effectively separate BDEAS from volatile impurities and provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁹Si) is also a powerful tool for structural confirmation and identification of impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: Purified BDEAS should be stored under an inert gas (nitrogen or argon) in a tightly sealed container to prevent contact with moisture and air.[2][5] It is also advisable to store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames, as it is a flammable liquid.[5][9][10]
Experimental Protocols and Data
Step-by-Step Protocol for Fractional Distillation of BDEAS
-
Preparation of Glassware: Thoroughly clean and dry all glassware in an oven at a minimum of 120 °C for at least 4 hours.
-
Apparatus Assembly: Assemble the fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask) while still warm under a continuous flow of dry inert gas (nitrogen or argon). Use high-vacuum grease for all ground glass joints to ensure a good seal.
-
Charging the Flask: Transfer the filtered crude BDEAS to the distillation flask via cannula transfer under an inert atmosphere. Add a magnetic stir bar or boiling chips for smooth boiling.
-
Initiating Distillation: Begin stirring and gradually heat the distillation flask using a heating mantle.
-
Applying Vacuum: Once the system is sealed, slowly and carefully apply vacuum to the desired pressure.
-
Collecting Fractions:
-
Monitor the head temperature. Collect any low-boiling impurities as a forerun fraction.
-
Once the head temperature stabilizes at the boiling point of BDEAS at the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
-
Terminating Distillation: Stop the distillation before the flask goes to dryness. Release the vacuum with the inert gas before turning off the cooling water and heating mantle.
-
Storage: Transfer the purified BDEAS to a suitable, dry, and inert-atmosphere-filled storage container.
Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₆N₂Si |
| Molecular Weight | 202.41 g/mol [] |
| Appearance | Colorless to light yellow clear liquid[5][7] |
| Boiling Point | 193 °C (at 760 mmHg)[5] |
| Density | 0.826 g/mL[5] |
| Flash Point | 35 °C[5] |
Visualizing the Purification Workflow
The following diagram illustrates the key steps and decision points in the purification of crude this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. dakenchem.com [dakenchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. wimna.com [wimna.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemos.de [chemos.de]
- 10. fishersci.com [fishersci.com]
Addressing precursor delivery problems in ALD/CVD systems
A Senior Application Scientist's Guide to Troubleshooting and Best Practices
Welcome to the Technical Support Center for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) systems. This guide is designed for researchers, scientists, and professionals who encounter challenges with precursor delivery—a critical step for achieving high-quality, uniform, and reproducible thin films. Here, we move beyond simple checklists to provide in-depth, scientifically grounded explanations and actionable solutions for common and complex delivery problems.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the experimental outcomes you are observing.
Issue 1: Inconsistent Film Growth Rate or Non-Uniformity
You observe variations in film thickness across the substrate or from one run to another, even with identical recipes.
Q1.1: My growth per cycle (GPC) is lower than expected and varies between runs. What are the likely causes?
A: This is a classic symptom of insufficient precursor delivery. The root cause often lies in the precursor's vapor pressure and the system's ability to transport it effectively.
-
Causality: An ALD or CVD process relies on delivering a sufficient concentration of precursor molecules to saturate the substrate surface during each cycle.[1][2] If the precursor vapor concentration is too low, the surface reactions will be incomplete, leading to a reduced and inconsistent GPC.[3][4] Several factors can contribute to this:
-
Low Precursor Temperature: The vapor pressure of most precursors is exponentially dependent on temperature. A temperature setting that is too low for a given precursor will result in insufficient vapor generation.[5]
-
Carrier Gas Flow Rate Mismatch: In bubbler-based systems, the carrier gas flow rate must be optimized. Too high a flow rate can lead to incomplete saturation of the carrier gas with the precursor vapor, effectively diluting the dose.[5] Conversely, a flow rate that is too low may not transport enough precursor to the chamber in the allotted pulse time.
-
Precursor Depletion: Over time, the level of a liquid precursor in a bubbler will decrease, which can alter the efficiency of carrier gas saturation.[6] For solid precursors, the surface area available for sublimation can change as the material is consumed, leading to an unsteady flow rate.[5]
-
-
Troubleshooting Protocol:
-
Verify Precursor Temperature: Cross-reference the precursor's vapor pressure curve with your operating temperature. Ensure the setpoint is appropriate to generate sufficient vapor pressure (typically in the range of a few Torr for many processes).[7] For solid precursors, heating is almost always necessary to achieve adequate vapor pressure.[8]
-
Optimize Carrier Gas Flow: Perform a saturation study. Systematically vary the carrier gas flow rate while keeping all other parameters constant and measure the resulting GPC. You are looking for a plateau in the GPC, which indicates the range of flow rates where the carrier gas is saturated.
-
Check for Precursor Depletion: For liquid precursors, visually inspect the level in the bubbler.[6] For solid precursors, which are often in opaque containers, track the number of deposition runs and have a preventive maintenance schedule for precursor replenishment.
-
Q1.2: I'm observing a "bullseye" or other patterned non-uniformity on my wafer. What's going on?
A: Patterned non-uniformity often points to issues with vapor transport and distribution within the reaction chamber, which can be exacerbated by precursor delivery problems.[1]
-
Causality: Non-uniform precursor delivery can lead to an uneven concentration of the precursor across the substrate surface.[1] This can be due to:
-
Inadequate Purge Times: If the purge time between precursor pulses is too short, the precursor from the first half-reaction may not be fully evacuated from the chamber and delivery lines.[1] This can lead to parasitic CVD-like reactions in the gas phase or on the substrate, which are often non-uniform.[1][9]
-
Precursor Self-Decomposition: If the precursor is thermally unstable at the delivery or deposition temperature, it may begin to decompose in the delivery lines or near the chamber inlet.[1][10] This can lead to a higher deposition rate at the center of the substrate (if the inlet is centrally located) and a lower rate at the edges.
-
Flow Dynamics: The design of the reactor and the flow patterns of the gases can create areas of higher and lower precursor concentration.[11]
-
-
Troubleshooting Protocol:
-
Extend Purge Times: Double your current purge times and see if the uniformity improves. This is a simple way to rule out insufficient purging.
-
Review Precursor Thermal Stability: Check the literature for the thermal decomposition temperature of your precursor.[10] Ensure that your delivery line and chamber temperatures are well below this limit.
-
Consider a Flow Distributor: Some ALD/CVD systems can be fitted with a showerhead or a flow distributor to create a more uniform gas flow across the substrate.[9][11]
-
Issue 2: Precursor Condensation and Clogged Lines
You are experiencing a gradual or sudden drop in deposition rate, or you suspect a blockage in the delivery lines.
Q2.1: My process has stopped working, and I suspect a clogged line. How can I confirm and fix this?
A: Precursor condensation is a common problem, especially with low-vapor-pressure precursors.[12][13] It occurs when the temperature of the delivery lines is lower than the temperature of the precursor source.
-
Causality: The precursor vapor will condense on any surface that is below its dew point. In an ALD/CVD system, this means that all parts of the delivery system, from the precursor container to the reaction chamber, must be heated to a temperature at or above the precursor source temperature.[14][15] If there are any "cold spots" in the delivery line, the precursor will condense there, eventually leading to a blockage.[12]
-
Troubleshooting Protocol:
-
Temperature Audit: Methodically check the temperature of every component in the delivery path. This includes the precursor container, valves, mass flow controllers, and all tubing. Use a thermocouple or an infrared thermometer for this. Ensure there are no unheated zones.
-
Visual Inspection (If Possible): If your system has any viewports or transparent components in the delivery line, visually inspect for any signs of condensed material.
-
Leak Check: A leak in the system can also cause localized cooling due to the Joule-Thomson effect, which can lead to condensation. Perform a thorough leak check of the entire system.
-
Bake-Out Procedure: If you confirm a blockage, you may be able to clear it by carefully heating the affected section of the delivery line while flowing an inert gas through it. CAUTION: This should be done with extreme care, following all safety protocols for your specific precursor. Consult your equipment manufacturer's guidelines.
-
Q2.2: How can I prevent precursor condensation from happening in the first place?
A: Proactive prevention is key to avoiding condensation-related downtime.
-
Best Practices:
-
Uniform Heating: Ensure that all delivery lines are uniformly heated to a temperature at least 10-20°C above the precursor source temperature.[10] Use heating tape and insulation to cover all components.
-
"Hot Wall" Reactor Design: Whenever possible, use a "hot wall" reactor design where the chamber walls are heated to prevent condensation within the reaction zone.[3]
-
Inert Gas Purging: After each deposition run, purge the delivery lines with an inert gas to remove any residual precursor vapor.
-
Regular Maintenance: Periodically inspect and clean the delivery lines as part of a preventive maintenance schedule.
-
Issue 3: Working with Low-Vapor-Pressure and Solid Precursors
You are using a precursor that is a solid at room temperature or has a very low vapor pressure, and you are struggling to get a stable and reproducible delivery.
Q3.1: I'm using a solid precursor, and my deposition rate is inconsistent. What are the best practices for solid source delivery?
A: Solid precursors present unique challenges due to their low vapor pressures and the potential for inconsistent sublimation rates.[5][7]
-
Causality: The rate of sublimation from a solid precursor depends on its surface area and temperature.[5] As the precursor is consumed, its surface area can change, leading to a change in the sublimation rate. Additionally, "channeling" can occur, where the carrier gas creates pathways through the solid material, reducing the effective surface area for sublimation.
-
Solutions and Best Practices:
-
High-Temperature Vaporizers: Specialized vaporizers are designed to heat solid precursors to achieve a higher and more stable vapor pressure.[8]
-
Vapor Draw vs. Bubbler: For low-vapor-pressure precursors, a vapor draw method (where the vapor is drawn directly from the headspace above the precursor) is often more reliable than a bubbler system.
-
Carrier Gas Optimization: The carrier gas flow rate needs to be carefully optimized to ensure it doesn't cool the precursor surface or cause channeling.
-
Precursor Form: The physical form of the solid precursor can matter. A fine powder will have a higher initial surface area than large crystals, but may be more prone to channeling over time.
-
Q3.2: Are there alternative delivery methods for difficult precursors?
A: Yes, for particularly challenging precursors, alternative delivery methods have been developed.
-
Direct Liquid Injection (DLI): In this method, the precursor is dissolved in a solvent, and the solution is then flash-vaporized in a heated chamber. This technique is well-suited for precursors that have low vapor pressures or are thermally unstable.
-
Powder Delivery Systems: Specialized systems are available that can deliver a consistent flow of solid precursor powder into a vaporizer.[16]
Section 2: FAQs - Precursor Handling and System Integrity
Q: How important is precursor purity, and how can I ensure it?
A: Precursor purity is critical for achieving high-quality films.[8] Impurities in the precursor can be incorporated into the film, leading to defects and altered material properties. Always source precursors from reputable suppliers who provide a certificate of analysis.[17] Handle precursors in an inert atmosphere (e.g., a glovebox) to prevent contamination from air and moisture.[15]
Q: What are the key safety considerations when handling ALD/CVD precursors?
A: Many precursors are toxic, flammable, or pyrophoric (ignite spontaneously in air).[14][18] Always follow strict safety protocols:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[19]
-
Work in a well-ventilated area, preferably in a fume hood or a gas cabinet.
-
Be familiar with the Safety Data Sheet (SDS) for each precursor you use.
-
Have an emergency response plan in place for spills or accidental releases.[15]
Q: How can I perform a reliable leak check on my delivery system?
A: A leak-tight system is essential for both safety and process integrity.
-
Helium Leak Detection: The most sensitive method is to use a helium leak detector.
-
Rate-of-Rise Test: Isolate a section of the system under vacuum and monitor the pressure over time. A rising pressure indicates a leak.
-
Snoop Test: For positive pressure systems, apply a leak detection solution (e.g., Snoop) to joints and fittings and look for bubbles.
Q: What materials are compatible with common precursors?
A: Material compatibility is crucial to prevent corrosion and contamination.[15]
-
Stainless Steel: Stainless steel (typically 316L) is compatible with a wide range of precursors.
-
Elastomers: For O-rings and seals, Kalrez® or other perfluoroelastomers are often required for aggressive precursors. Viton® may be suitable for less reactive chemicals. Always check compatibility charts.
Section 3: Visualizing Precursor Delivery Logic
Troubleshooting Flowchart
This diagram outlines a systematic approach to diagnosing precursor delivery problems.
Caption: A decision tree for troubleshooting common precursor delivery issues.
Ideal vs. Problematic Delivery Line Temperature Profiles
This diagram illustrates the importance of maintaining a proper temperature gradient in the delivery system.
Caption: Comparison of ideal and problematic temperature profiles for precursor delivery.
References
- US6660328B1 - Powder precursor delivery system for chemical vapor deposition - Google P
- US20080063798A1 - Precursors and hardware for cvd and ald - Google P
- Developments in CVD Delivery Systems: A Chemist's Perspective on the Chemical and Physical Interactions Between Precursors** - IS MUNI.
- CVD Precursors and Associ
- Solid Precursors and Delivery Systems - Entegris.
- CVD Precursors & Chemical Delivery Systems | Fujifilm [United St
- ALD Standard Oper
- ALD Precursor Safety And Handling Best Practices.
- Developments in CVD Delivery Systems: A Chemist's Perspective on the Chemical and Physical Interactions Between Precursors | Request PDF - ResearchG
- Precursor Vaporization And Stability Challenges For APALD - P
- Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems.
- Examination of nonideal film growth in batch atomic layer deposition for plasma-resistant co
- Atomic Layer Deposition (ALD)
- Consistency and reproducibility in atomic layer deposition - AIP Publishing.
- (PDF)
- NorthStar ALD Operation Manual - SVT Associ
- (PDF)
- US20210043446A1 - Precursors and Flowable CVD Methods for Making Low-K Films to Fill Surface Features - Google P
- Atomic Layer Deposition Process Development.
- Solving ALD Semiconductor Processing Challenges - Swagelok.
- What Are The Disadvantages Of Low Pressure Cvd? High Costs, Thermal Stress, And Safety Risks - Kintek Solution.
Sources
- 1. Kurt J. Lesker Company | Atomschichtabscheidung (ALD) allgemein, Der technische, und Verfahrensinformation | Grundlegende Technologien für eine bessere Welt [de.lesker.com]
- 2. atomiclimits.com [atomiclimits.com]
- 3. Kurt J. Lesker Company | Challenges for Non-Ideal Atomic Layer Deposition Processes & Systems | Enabling Technology for a Better World [lesker.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. is.muni.cz [is.muni.cz]
- 8. Solid Precursors and Delivery Systems | Entegris [entegris.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. svta.com [svta.com]
- 11. researchgate.net [researchgate.net]
- 12. edwardsvacuum.com [edwardsvacuum.com]
- 13. Precursor Vaporization And Stability Challenges For APALD [eureka.patsnap.com]
- 14. US20080063798A1 - Precursors and hardware for cvd and ald - Google Patents [patents.google.com]
- 15. ALD Precursor Safety And Handling Best Practices [eureka.patsnap.com]
- 16. US6660328B1 - Powder precursor delivery system for chemical vapor deposition - Google Patents [patents.google.com]
- 17. CVD Precursors & Chemical Delivery Systems | Fujifilm [United States] [fujifilm.com]
- 18. What Are The Disadvantages Of Low Pressure Cvd? High Costs, Thermal Stress, And Safety Risks - Kintek Solution [kindle-tech.com]
- 19. ALD_SOP [seas.upenn.edu]
Technical Support Center: Optimizing PECVD with Bis(diethylamino)dimethylsilane (BDEADMS)
Welcome to the technical support center for the optimization of plasma-enhanced chemical vapor deposition (PECVD) using Bis(diethylamino)dimethylsilane (BDEADMS). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common challenges encountered during the deposition of silicon-based thin films.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions you might have when working with BDEADMS in a PECVD process.
Q1: What are the typical film compositions I can achieve with BDEADMS?
A1: BDEADMS is a versatile precursor that can be used to deposit a range of silicon-based thin films, primarily silicon carbonitride (SiCN) and silicon dioxide (SiO₂) like films, depending on the co-reactants used. Without any co-reactant, you will likely deposit a carbon-rich silicon nitride-like film.[1] With the addition of ammonia (NH₃), you can achieve more nitrogen-rich SiCN films.[1][2] Introducing oxygen (O₂) will lead to the formation of silicon oxide or silicon oxycarbide (SiOC) films.[3]
Q2: My deposition rate is too low. How can I increase it?
A2: Several factors can influence the deposition rate. You can try increasing the precursor flow rate, increasing the RF plasma power, or optimizing the chamber pressure. However, be aware that increasing the deposition rate too much can sometimes negatively impact film quality, leading to higher porosity or increased impurity incorporation. A systematic optimization of these parameters is recommended.
Q3: The refractive index of my film is not what I expected. What does this indicate?
A3: The refractive index is a good indicator of the film's density and composition. For SiCN films, the refractive index typically ranges from 1.5 to 2.2.[4] A lower refractive index may suggest a less dense, more polymer-like film with higher hydrogen content, often deposited at lower temperatures.[4][5] A higher refractive index generally corresponds to a denser, more inorganic film. Variations can also be due to changes in the silicon, carbon, and nitrogen ratios.
Q4: I'm observing high particle contamination on my substrates. What are the likely causes?
A4: Particle contamination can originate from several sources. Gas-phase nucleation can occur if the precursor concentration or plasma power is too high, leading to the formation of particles in the plasma that then fall onto your substrate. Other sources can include flaking from the chamber walls or electrodes, or contaminants introduced with the substrate or gases. Ensure your chamber is clean and consider a plasma cleaning step before deposition.
Q5: Is BDEADMS a hazardous material? What are the safety precautions?
A5: BDEADMS, like many organosilicon precursors, should be handled with care in a well-ventilated area, preferably a fume hood. It is a flammable liquid and vapor. Always consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment (PPE) requirements. Ensure your vacuum pump exhaust is properly vented.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your PECVD experiments with BDEADMS.
Issue 1: Poor Film Adhesion and Delamination
Poor adhesion is a critical issue that can render your deposited films unusable. It often manifests as peeling or cracking of the film, sometimes immediately after deposition or during subsequent processing steps.
Root Causes and Solutions:
-
Inadequate Substrate Cleaning: The presence of organic residues, moisture, or native oxides on the substrate surface can significantly hinder film adhesion.
-
Solution: Implement a rigorous substrate cleaning protocol. This may include a sequence of solvent cleaning (e.g., acetone, isopropanol), followed by a deionized water rinse and drying with nitrogen. For silicon substrates, a final in-situ plasma treatment (e.g., with Argon or Oxygen plasma) immediately before deposition can be very effective at removing residual contaminants and activating the surface.[6][7]
-
-
High Internal Film Stress: PECVD films often have intrinsic stress, which can be either compressive or tensile.[8] Excessive stress can overcome the adhesive forces between the film and the substrate, leading to delamination.
-
Solution: Film stress can be tuned by adjusting deposition parameters. Lowering the RF power or increasing the deposition temperature can often reduce compressive stress.[9][10] Introducing a buffer layer with intermediate properties between the substrate and the main film can also help to mitigate stress.[11]
-
-
Thermal Expansion Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the film and the substrate can induce stress upon cooling from the deposition temperature.[5]
-
Solution: While you often cannot change the substrate, you can sometimes modify the film's composition to alter its CTE. Alternatively, reducing the deposition temperature can minimize the temperature change during cooling and thus reduce thermal stress.[5]
-
Experimental Protocol: Optimizing Adhesion with Plasma Pre-treatment
-
Load the cleaned substrate into the PECVD chamber.
-
Pump the chamber down to the base pressure.
-
Introduce Argon gas at a flow rate of 20-50 sccm.
-
Maintain a chamber pressure of 50-200 mTorr.
-
Apply RF plasma power of 20-50 W for 1-5 minutes.
-
Turn off the Argon and plasma.
-
Immediately proceed with the BDEADMS deposition without breaking the vacuum.
Issue 2: High Carbon Content and Poor Film Stoichiometry
BDEADMS contains a significant amount of carbon in its molecular structure. Incomplete fragmentation of the precursor in the plasma can lead to the incorporation of unwanted carbon-containing groups into the film, affecting its electrical and optical properties.[3]
Root Causes and Solutions:
-
Insufficient Plasma Power: Low RF power may not provide enough energy to fully break down the precursor molecules, leaving organic fragments that get incorporated into the growing film.[3]
-
Low Substrate Temperature: Lower temperatures can result in more polymer-like films with higher carbon and hydrogen content due to reduced surface mobility of adatoms and incomplete chemical reactions on the surface.[5]
-
Inadequate Co-reactant Flow: When depositing SiO₂ or SiCN, the flow rate of the co-reactant (O₂ or NH₃) relative to the BDEADMS flow is crucial for achieving the desired stoichiometry.
-
Solution: Increase the O₂/BDEADMS or NH₃/BDEADMS flow rate ratio. A higher ratio of the co-reactant can more effectively react with the silicon and carbon species from the precursor, leading to films with lower carbon content. For SiO₂ deposition, a high oxygen-to-monomer ratio is generally required for good barrier properties.[14]
-
Data Presentation: Effect of Deposition Parameters on Film Properties
| Parameter | Effect on Carbon Content | Effect on Refractive Index | Effect on Film Density |
| Increasing RF Power | Decreases[9] | Increases[9] | Increases[9] |
| Increasing Substrate Temperature | Decreases[5][15] | Increases[12] | Increases[5] |
| Increasing O₂/Precursor Ratio | Decreases[14] | Varies | Varies |
| Increasing NH₃/Precursor Ratio | Varies | Varies | Varies |
Issue 3: Poor Barrier Properties for Encapsulation Applications
For applications such as the encapsulation of organic electronics or medical devices, the deposited film must act as an effective barrier against the permeation of gases like oxygen and water vapor.[11][16][17][18]
Root Causes and Solutions:
-
Film Porosity and Defects: Pinholes, cracks, and a generally porous microstructure can create pathways for gas permeation.
-
Solution: Optimize deposition conditions to achieve a dense and defect-free film. Increasing the substrate temperature can enhance the surface mobility of film-forming species, leading to a denser film.[5] A multi-layered approach, where thin layers are deposited sequentially, can also help to reduce the likelihood of continuous pinholes extending through the entire film thickness.[8][19]
-
-
Incorrect Film Stoichiometry: The chemical composition of the film plays a significant role in its barrier performance. For SiO₂-like films, a composition close to stoichiometric SiO₂ with low carbon and hydrogen content is generally desirable for the best barrier properties.[14]
-
Solution: Adjust the precursor and co-reactant flow rates to achieve the optimal stoichiometry. As mentioned previously, a high oxygen-to-BDEADMS ratio is often necessary.
-
-
Surface Roughness of the Substrate: A rough substrate surface can lead to a conformal but still rough film, which may be more susceptible to defect formation and permeation.
-
Solution: If possible, use substrates with a smoother surface finish. A plasma pre-treatment can sometimes help to smoothen the initial growth surface.
-
Visualization: Troubleshooting Logic for Poor Barrier Performance
Caption: Troubleshooting flowchart for poor barrier performance.
References
- PECVD of Low Carbon Content Silicon Nitride‐Like Thin Films with Dimethylaminosilanes | Request PDF - ResearchGate. (n.d.).
- What Is The Effect Of Temperature On Pecvd? Optimize Film Quality Vs. Substrate Safety. (n.d.).
- PECVD Synthesis of Silicon Carbonitride Layers Using Methyltris(diethylamino)silane as the New Single-Source Precursor | Request PDF - ResearchGate. (n.d.).
- Controlling of Chemical Bonding Structure, Wettability, Optical Characteristics of SiCN:H (SiC:H) Films Produced by PECVD Using Tetramethylsilane and Ammonia Mixture - MDPI. (n.d.).
- Influence of the deposition temperature on the c-Si Surface passivation by Al2 O3 films synthesized by ALD and PECVD - Pure. (n.d.).
- Effects of Substrate Temperature on the Properties of Silicon Nitride Films by PECVD. (n.d.).
- Effect of deposition conditions on mechanical properties of low-temperature PECVD silicon nitride films - CORE. (n.d.).
- Thin Film Deposition in Capacitively Coupled Plasmas Fed with Bis(dimethylamino)dimethylsilane and Oxygen: An FTIR study | Request PDF - ResearchGate. (n.d.).
- Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor - MDPI. (n.d.).
- Plasma Deposition to Improve Barrier Performance of Biodegradable and Recyclable Substrates Intended for Food Packaging - MDPI. (n.d.).
- Effects of Substrate Temperature on SiO2 Films Deposited by PECVD - ResearchGate. (n.d.).
- Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films: Enhancement of Tensile Stress via UV Curing and Layered Deposition - MDPI. (n.d.).
- Characterization of SiCN thin films: Experimental and theoretical investigations | Request PDF - ResearchGate. (n.d.).
- Properties of SiCN Films Relevant to Dental Implant Applications - PubMed. (n.d.).
- Studies on Oxygen Permeation Resistance of SiCN Thin Film and RRAM Applications. (n.d.).
- Compilation on Synthesis, Characterization and Properties of Silicon and Boron Carbonitride Films - SciSpace. (n.d.).
- Optimizing the PECVD Process for Stress-Controlled Silicon Nitride Films: Enhancement of Tensile Stress via UV Curing and Layered Deposition - ResearchGate. (n.d.).
- (PDF) Optimizing PECVD a-SiC:H Films for Neural Interface Passivation - ResearchGate. (n.d.).
- Packaging barrier films deposited on PET by PECVD using a new high density plasma source - ResearchGate. (n.d.).
- Impact of Co-Reactants in Atomic Layer Deposition of High-κ Dielectrics on Monolayer Molybdenum Disulfide - PMC - NIH. (n.d.).
- (PDF) Barrier Film Development for Flexible OLED - ResearchGate. (n.d.).
- What Is The Role Of Plasma In Thin Film Deposition? - Chemistry For Everyone - YouTube. (n.d.).
- PECVD of SiOx Barrier Films - The Society of Vacuum Coaters. (n.d.).
- PECVD Processed Silicon Carbide Coatings for Organic Luminescent Devices - The Society of Vacuum Coaters. (n.d.).
- Effect of Positive Bias and Pressure on Plasma Flow Characteristics in a Chemical Vapor Deposition Chamber - MDPI. (n.d.).
- Effects of a DBD plasma discharge on bond strength | Request PDF - ResearchGate. (n.d.).
- Deposition and characterization of PECVD SiOC films by using bistrimethylsilylmethane (BTMSM) precursor | Request PDF - ResearchGate. (n.d.).
- KR101823159B1 - Pecvd coating using an organosilicon precursor - Google Patents. (n.d.).
- Impact of Plasma Pre-Treatment on the Tribological Properties of DLC Coatings on PDMS Substrates - MDPI. (n.d.).
- Influence of DBD plasma pretreatment on the deposition of chitosan onto UHMWPE fiber surfaces for improvement of adhesion and dyeing properties | Request PDF - ResearchGate. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What Is The Effect Of Temperature On Pecvd? Optimize Film Quality Vs. Substrate Safety - Kintek Solution [kindle-tech.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. svc.org [svc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Plasma Deposition to Improve Barrier Performance of Biodegradable and Recyclable Substrates Intended for Food Packaging | MDPI [mdpi.com]
- 15. pure.tue.nl [pure.tue.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. svc.org [svc.org]
- 19. researchgate.net [researchgate.net]
Preventing unwanted side reactions with Bis(diethylamino)dimethylsilane
Technical Support Center: Bis(diethylamino)dimethylsilane (BDEAS)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound (BDEAS). This guide is designed to provide in-depth, practical solutions to common challenges encountered when using this versatile silylating agent. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust experimental design.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
This section addresses specific experimental issues in a direct question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is unexpectedly low, and I've recovered a significant amount of my starting material. What's going wrong?
A: This is a classic issue often rooted in reagent deactivation or suboptimal reaction conditions. This compound is highly sensitive to moisture.[1][2][3] Any exposure to atmospheric or residual water in your reaction setup will lead to rapid hydrolysis of the BDEAS, rendering it inactive before it can silylate your substrate.[1][2][4]
Root Cause Analysis & Solutions:
-
Moisture Contamination: The primary suspect is always water. Silylating agents are highly reactive toward active hydrogens, including those in water.[4][5] This competitive reaction consumes your reagent and significantly lowers the yield of your desired product.[4]
-
Insufficient Reagent: The reaction may require a molar excess of BDEAS to drive it to completion, especially if trace moisture is unavoidable or if the substrate's functional group is sterically hindered.[4]
-
Recommendation: Start with 1.1 to 1.5 equivalents of BDEAS. Titrate upwards if starting material persists, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Suboptimal Temperature: While many silylations proceed at room temperature, less reactive functional groups (e.g., hindered secondary or tertiary alcohols) may require gentle heating to overcome the activation energy barrier.[7]
-
Recommendation: If the reaction is sluggish at room temperature after 2-3 hours, consider heating the mixture to 40-60°C. Monitor the reaction progress closely to avoid potential decomposition or side reactions at elevated temperatures.
-
Q2: I'm observing a significant amount of a white precipitate or a clear, oily substance that is difficult to purify away from my product. What is it and how do I prevent it?
A: This is a tell-tale sign of siloxane formation.[5] The substance you are observing is likely a polydimethylsiloxane ((Me₂SiO)n) polymer, which forms when BDEAS reacts with water.[5]
Mechanistic Explanation:
The Si-N bonds in BDEAS are highly susceptible to hydrolysis. A reaction with even trace amounts of water cleaves these bonds to form a dimethylsilanol intermediate (Me₂Si(OH)₂) and releases diethylamine.[1][2] These silanol intermediates are unstable and rapidly self-condense, eliminating water and forming stable Si-O-Si linkages, which grow into oligomeric or polymeric siloxanes.[5]
Prevention Strategy:
The key to preventing siloxane formation is the stringent exclusion of water from your reaction system.[5]
| Source of Water | Preventative Action | Scientific Rationale |
| Glassware | Oven-dry all glassware at >120°C for at least 4 hours (or flame-dry under vacuum) and cool under an inert atmosphere (N₂ or Ar).[5][6] | Removes adsorbed water from the silica surface of the glass, which can otherwise serve as a potent initiator for hydrolysis. |
| Solvents | Use freshly opened anhydrous solvents or purify solvents by passing them through an activated alumina column. Aprotic solvents like THF, DMF, or acetonitrile are recommended.[4][7] | Protic solvents (e.g., alcohols, water) will directly react with BDEAS, consuming the reagent.[4] Anhydrous aprotic solvents provide a non-reactive medium. |
| Reagents | Use a fresh bottle of BDEAS or one that has been properly stored under an inert atmosphere. Ensure your substrate is anhydrous. | BDEAS is hygroscopic and will degrade upon exposure to air.[1] Water present in the substrate will have the same detrimental effect. |
| Atmosphere | Assemble the reaction under a positive pressure of a dry, inert gas (N₂ or Ar) using a Schlenk line or a glovebox. | Prevents atmospheric moisture from entering the reaction vessel during setup and execution.[5] |
Below is a diagram illustrating the problematic pathway leading to siloxane formation.
Caption: Fig 1. Hydrolysis of BDEAS by trace water leads to reactive silanols, which self-condense into unwanted siloxane polymers.
Q3: The reaction is messy, and my NMR/Mass Spec data shows silylation at multiple, unintended sites on my molecule. How can I improve selectivity?
A: This indicates that the reaction conditions are too harsh or that BDEAS is too reactive for the desired transformation, leading to a loss of chemoselectivity.
Controlling Reactivity:
-
Temperature Control: Silylation reactions are often exothermic. Running the reaction at a lower temperature (e.g., starting at 0°C or even -78°C) can significantly enhance selectivity.[5] This slows the rate of reaction with less reactive or more sterically hindered sites, allowing the more accessible or more nucleophilic site to react preferentially.
-
Rate of Addition: Add the BDEAS dropwise to a solution of your substrate rather than all at once. This keeps the instantaneous concentration of the silylating agent low, which can favor the desired kinetic product over thermodynamic byproducts.
-
Consider a Bulkier Silyl Group: The dimethylsilyl group provided by BDEAS is relatively small. If selectivity between different hydroxyl or amine groups is an issue, a silylating agent with bulkier substituents (e.g., providing a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) group) may be a better choice.[8][9][10] Increased steric hindrance around the silicon atom makes the reagent more selective for less sterically crowded functional groups, such as primary over secondary alcohols.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound (BDEAS)?
A: BDEAS is primarily used in two major areas:
-
As a Silylating Agent: In organic synthesis, it serves as an efficient reagent for introducing a dimethylsilyl protecting group onto active hydrogens found in alcohols, amines, and carboxylic acids.[11][12] This protection prevents these functional groups from undergoing unwanted reactions during other synthetic steps.[8][11]
-
As a Precursor in Materials Science: BDEAS is a key precursor in Atomic Layer Deposition (ALD) processes for depositing high-quality, thin films of silicon dioxide (SiO₂) and silicon nitride (SiNx).[13][14][15] Its volatility and reactivity are well-suited for the self-limiting surface reactions required in ALD.[13][16][17][18]
Q2: How should BDEAS be properly stored and handled?
A: Due to its high reactivity with moisture and air, stringent storage and handling procedures are mandatory.[1][19]
-
Storage: BDEAS should be stored in a tightly sealed container under a dry, inert atmosphere (nitrogen or argon).[1][20] It should be kept in a cool, well-ventilated area away from heat, sparks, or open flames.[1][21]
-
Handling: Always handle BDEAS in a chemical fume hood under an inert atmosphere.[1] Wear appropriate Personal Protective Equipment (PPE), including neoprene or nitrile gloves, chemical safety goggles, and a lab coat.[1][19][21] An eyewash station and emergency shower must be readily available.[1]
Q3: What are the byproducts of a successful reaction with BDEAS, and how do they affect the workup?
A: In a successful silylation reaction with a protic substrate (e.g., an alcohol, R-OH), the primary byproduct is diethylamine ((CH₃CH₂)₂NH).[1][16]
Me₂Si(NEt₂)₂ + 2 R-OH → Me₂Si(OR)₂ + 2 HNEt₂
Diethylamine is a volatile, alkaline liquid with a strong ammonia-like odor.[22][23] Its key properties relevant to workup are:
-
Volatility: It has a boiling point of 55-56°C, making it relatively easy to remove under reduced pressure along with the solvent.[23]
-
Basicity: It is a weak base (pKa of its conjugate acid is ~11).[23] During an aqueous workup, it will partition into the aqueous layer, especially if the aqueous layer is slightly acidic. A simple wash with dilute acid (e.g., 1M HCl) or saturated ammonium chloride can effectively remove any residual diethylamine. However, be cautious, as acidic conditions can cleave the newly formed silyl ether, especially if it is a less stable derivative.[4][11]
References
- Benchchem. (n.d.). Issues with silylation reactions in protic solvents.
- Benchchem. (n.d.). Technical Support Center: Minimizing Siloxane Byproduct Formation During Silylation Reactions.
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- ResearchGate. (n.d.). Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x] | Request PDF.
- Wonik Materials North America. (n.d.). SAFETY DATA SHEET - Bis(diethylamino)silane.
- Alfa Chemistry. (n.d.). CAS 4669-59-4 this compound.
- Daken Chem. (n.d.). Bis(Dimethylamino)Methylsilane (CAS NO.:22705-33-5).
- INIS-IAEA. (2012). Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface.
- Chemos GmbH & Co.KG. (2023). Safety Data Sheet: bis(Dimethylamino)methylsilane.
- Gelest, Inc. (2015). BIS(DIMETHYLAMINO)METHYLSILANE, 96%.
- ResearchGate. (n.d.). On the Mechanisms of SiO2 Thin-Film Growth by the Full Atomic Layer Deposition Process Using Bis(t-butylamino)silane on the Hydroxylated SiO2(001) Surface.
- ResearchGate. (n.d.). Interaction of Bis-diethylaminosilane with a Hydroxylized Si (001) Surface for SiO2 Thin-Film Growth Using Density Functional Theory | Request PDF.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- Benchchem. (n.d.). The Reactivity of Common Silylating Agents: A Technical Guide for Researchers.
- Haz-Map. (n.d.). Bis(dimethylamino)dimethylsilane - Hazardous Agents.
- ResearchGate. (n.d.). Techniques for silylation.
- Wikipedia. (n.d.). Silylation.
- PubChem. (n.d.). Bis(dimethylamino)dimethylsilane.
- Gelest, Inc. (n.d.). BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Chemistry. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol.
- The Electrochemical Society. (n.d.). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition.
- AIP Publishing. (2019). Atomic layer deposition of silicon-based dielectrics for semiconductor manufacturing: Current status and future outlook.
- PubChem. (n.d.). Diethylamine.
- Wikipedia. (n.d.). Diethylamine.
- ResearchGate. (n.d.). Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface | Request PDF.
Sources
- 1. wimna.com [wimna.com]
- 2. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Silylation - Wikipedia [en.wikipedia.org]
- 10. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]
- 11. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 12. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 13. researchgate.net [researchgate.net]
- 14. electrochem.org [electrochem.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. gelest.com [gelest.com]
- 20. chemos.de [chemos.de]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. Diethylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: In-Situ Monitoring of Thin Film Growth with Bis(diethylamino)dimethylsilane (BDEADMS)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(diethylamino)dimethylsilane (BDEADMS) for thin film deposition. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your in-situ monitoring experiments.
Introduction to BDEADMS and In-Situ Monitoring
This compound (BDEADMS) is an aminosilane precursor favored for the deposition of silicon-based thin films, such as silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its moderate vapor pressure and thermal stability make it a suitable candidate for controlled film growth.[1] In-situ monitoring techniques are critical for real-time analysis of the deposition process, enabling precise control over film thickness, composition, and quality.[2][3] This guide focuses on troubleshooting common in-situ monitoring tools used with BDEADMS: Spectroscopic Ellipsometry (SE), Quartz Crystal Microbalance (QCM), and Quadrupole Mass Spectrometry (QMS).
Precursor Handling and Safety: A Critical First Step
Proper handling of BDEADMS is paramount for safety and experimental reproducibility. As with many chemical precursors, it is essential to adhere to strict safety protocols.[4][5]
Q: What are the primary safety concerns when handling BDEADMS?
A: BDEADMS is a flammable and corrosive liquid. Always handle it within a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Ensure that the precursor bubbler is installed and leak-checked according to the deposition system's manual.[6] In case of a spill, use an inert absorbent material and dispose of it as hazardous waste.
Q: How should BDEADMS be stored to maintain its integrity?
A: Store BDEADMS in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The stability of the precursor is crucial for reproducible deposition results.[7]
Spectroscopic Ellipsometry (SE) Troubleshooting
Spectroscopic ellipsometry is a non-invasive optical technique that measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants.[8]
Common SE Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unstable or noisy signal | 1. Misaligned optics. 2. Vibrations affecting the system. 3. Fluctuations in the light source. 4. Deposition on viewports. | 1. Re-align the ellipsometer's optical components. 2. Isolate the deposition chamber from sources of vibration. 3. Check the lamp's age and stability; replace if necessary. 4. Clean the viewports. If deposition is persistent, consider heated viewports. |
| Inaccurate thickness readings | 1. Incorrect optical model. 2. Film non-uniformity. 3. Surface roughness.[9] 4. Incorrect angle of incidence. | 1. Ensure the optical model (e.g., Cauchy, Drude-Lorentz) accurately represents your film.[8] 2. Verify film uniformity with ex-situ measurements on a larger sample. 3. Incorporate a surface roughness layer into your optical model. 4. Optimize the angle of incidence, typically between 50° and 75°.[10] |
| Model fails to converge | 1. Too many free parameters in the model. 2. Inadequate data quality. 3. The film is too thick or too thin for the measured spectral range. | 1. Simplify the model by fixing known parameters (e.g., substrate optical constants). 2. Improve signal-to-noise by increasing integration time. 3. Adjust the spectral range of the measurement. For very thick films, extend to the near-infrared.[10][11] |
SE FAQs
Q: Why are my in-situ SE thickness measurements different from my ex-situ measurements?
A: Discrepancies can arise from several factors. The measurement spot for in-situ SE is typically small and may not be representative of the entire wafer's uniformity. Post-deposition changes in the film, such as oxidation upon exposure to air, can also alter its optical properties and thickness.
Q: Can I use SE to monitor the initial nucleation phase of film growth?
A: Yes, SE is very sensitive to the initial stages of growth and can provide valuable insights into nucleation delays and island formation.[12][13] This is achieved by monitoring the change in the ellipsometric parameters (Psi and Delta) in real-time.
Experimental Workflow: SE Model Development
Caption: Workflow for developing an accurate SE optical model.
Quartz Crystal Microbalance (QCM) Troubleshooting
A QCM measures mass changes per unit area by detecting changes in the resonance frequency of a piezoelectric quartz crystal.[14] It is a highly sensitive in-situ tool for monitoring film growth rates.
Common QCM Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Frequency instability or "mode hops" | 1. Stressed or damaged crystal. 2. Poor electrical contact. 3. Temperature fluctuations. 4. Film delamination or cracking. | 1. Replace the quartz crystal.[15] 2. Ensure the crystal is properly seated in the holder and that the contacts are clean. 3. Allow the system to reach thermal equilibrium before starting the deposition. 4. This may indicate high stress in the film; consider adjusting deposition parameters. |
| Non-linear mass deposition rate | 1. Precursor flow instability. 2. Temperature variations in the precursor delivery line or chamber. 3. Incomplete surface reactions. | 1. Check the mass flow controller for the precursor carrier gas. 2. Verify that all heating elements are functioning correctly and set to the desired temperatures. 3. Ensure precursor and co-reactant pulse and purge times are sufficient for self-limiting growth. |
| Crystal failure (stops oscillating) | 1. Excessive mass loading. 2. High film stress.[15] 3. Shorting due to a conductive film. | 1. Replace the crystal more frequently or use a crystal with a higher fundamental frequency. 2. Optimize deposition parameters to reduce film stress. 3. Use a QCM system designed for conductive films, which may involve a different electrode configuration. |
QCM FAQs
Q: How does temperature affect QCM measurements during BDEADMS deposition?
A: Temperature can significantly impact the resonance frequency of the quartz crystal. It is crucial to use a temperature-compensated QCM or to maintain a stable deposition temperature to minimize measurement artifacts.[16] The ALD process itself has a "temperature window" where ideal growth occurs.[17][18]
Q: Can I use a QCM in a plasma-enhanced ALD (PEALD) process?
A: Yes, but with caution. The plasma can heat the crystal and cause frequency shifts. Additionally, ion bombardment can damage the crystal surface. It may be necessary to use a grounded screen to protect the QCM sensor from the plasma.[19][20]
Decision Tree: Troubleshooting QCM Instability
Caption: A decision tree for diagnosing QCM instability.
Quadrupole Mass Spectrometry (QMS) Troubleshooting
QMS is used to analyze the gas-phase species in the deposition chamber, providing insights into reaction byproducts and precursor decomposition.[21][22]
Common QMS Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background noise | 1. Air leak in the vacuum system. 2. Contamination in the QMS ion source. | 1. Perform a leak check of the chamber and QMS vacuum housing. Look for characteristic peaks of air (m/z = 28 for N₂, 32 for O₂). 2. Bake out the QMS or follow the manufacturer's cleaning procedure for the ion source. |
| Overlapping mass-to-charge (m/z) peaks | 1. Fragmentation of multiple species in the ionizer results in common m/z fragments.[21] | 1. Analyze the cracking pattern of BDEADMS and the co-reactant separately to identify unique fragments for each. 2. Use a "fingerprint" scan to identify all species present in the chamber.[23] |
| Signal intensity drift | 1. Changes in chamber pressure.[21] 2. Deposition coating the QMS orifice or ionizer. | 1. Use a pressure control system or normalize the QMS signal to an inert gas signal (e.g., Argon). 2. Periodically clean the QMS sampling orifice. |
QMS FAQs
Q: What are the expected byproducts of a BDEADMS-based SiO₂ ALD process using an oxygen-based co-reactant?
A: The primary byproducts are expected to be related to the diethylamino ligands. You would expect to see fragments corresponding to diethylamine and related species in the QMS spectrum during the co-reactant pulse.
Q: How can I use QMS to determine if my ALD purge times are sufficient?
A: Monitor the precursor and byproduct signals during the purge steps. A sufficient purge time will show these signals returning to their baseline levels before the next precursor pulse begins.[2]
Experimental Protocol: Verifying ALD Saturation with QMS
-
Baseline Measurement: With the substrate at the desired deposition temperature, run several cycles with only the inert carrier gas flowing to establish a baseline QMS reading.
-
Precursor-Only Cycles: Introduce several pulses of BDEADMS followed by a purge, without the co-reactant. This will provide the cracking pattern of the precursor.[21]
-
Co-reactant-Only Cycles: Run several cycles with only the co-reactant pulse and purge.
-
Full ALD Cycles: Perform the complete ALD cycle, monitoring the key m/z fragments for the precursor and the expected reaction byproducts.
-
Saturation Curve Generation: Vary the BDEADMS pulse time while keeping the co-reactant pulse and purge times constant. Plot the integrated intensity of a key byproduct peak against the precursor pulse time. The point at which the byproduct signal no longer increases with increasing pulse time indicates saturation.
References
- Quadrupole mass spectrometry for atomic layer depositon - TUE Research portal.
- Real-time sensing and metrology for atomic layer deposition processes and manufacturing.
- Applications of Quadrupole Mass Spectrometry for Atomic Layer Deposition.
- In situ characterization of atomic layer deposition processes by a mass spectrometer.
- Analytic Methods for ALD Technologies.
- Extending the Life of Quartz Crystals for Optical Coatings - The Society of Vacuum Coaters.
- QCM100- Quartz Crystal Microbalance Theory and Calibration - thinkSRS.com.
- Quartz Crystal Microbalance for Real-Time Deposition and Clean End Point Monitoring.
- A practical guide to quartz crystal microbalance with dissipation monitoring of thin polymer films - ResearchGate.
- Ellipsometry FAQ.
- Biased quartz crystal microbalance method for studies of CVD surface chemistry induced by plasma electrons - ChemRxiv.
- Ellipsometry FAQ - J.A. Woollam.
- Characterization of Silicon Dioxide Thin Film Deposition.
- Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors - ResearchGate.
- In Situ and Real-Time Nanoscale Monitoring of Ultra-Thin Metal Film Growth Using Optical and Electrical Diagnostic Tools - NIH.
- In Situ Spectroscopic Ellipsometry for Atomic Layer Deposition - The Society of Vacuum Coaters.
- In situ spectroscopic ellipsometry and ALD – How ellipsometry became a popular technique to monitor ALD film growth - Atomic Limits.
- (PDF) In Situ and Real-Time Nanoscale Monitoring of Ultra-Thin Metal Film Growth Using Optical and Electrical Diagnostic Tools - ResearchGate.
- Drug Precursor Chemicals and Lab Apparatus.
- Spectroscopic Ellipsometry: Advancements, Applications and Future Prospects in Optical Characterization - MDPI.
- Development and optimisation of a SiO2 PVD technique based on the thermal decomposition of PDMS.
- Increases in modeled ALD caused by increases in surface air temperature... - ResearchGate.
- PLASMA-ENHANCED ATOMIC LAYER DEPOSITION (ALD).
- Real time monitor the growth process of Tips-pentacene thin films.
- Why in situ, real-time characterization of thin film growth processes? - UNT Digital Library.
- Plasma-Enhanced ALD (PE-ALD) - Beneq.
- Recent Advances in Theoretical Development of Thermal Atomic Layer Deposition: A Review - PMC - PubMed Central.
- Introduction to Plasma Enhanced Atomic Layer Deposition.
- Growth Behaviors and Electrical Properties of Silicon Oxide in Atomic Layer Deposition Using Bis(ethyl-methyl-amino)silane - The Society of Vacuum Coaters.
- NorthStar ALD Operation Manual - SVT Associates.
- Stanford University Controlled Substances Program.
- Atomic Layer Deposition (ALD) - Corial - Plasma-Therm.
- Growth and characterization of SiO2 films deposited by flame hydrolysis deposition system for photonic device application - ResearchGate.
- Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes.
- Plasma Enhanced Atomic Layer Deposition (PEALD) - Hiden Analytical.
- Temperature window for ALD method | Download Scientific Diagram - ResearchGate.
- Development of novel in situ electron microscopy techniques and their application to functional thin films - OPEN FAU.
- ALD Precursors - UCL Discovery.
- Low-Temperature ALD What's Limiting? - UCL Discovery.
- Thermal decomposition of developing enamel - PubMed.
- The deposition rate of thermal ALD processes at different susceptor... - ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. In Situ and Real-Time Nanoscale Monitoring of Ultra-Thin Metal Film Growth Using Optical and Electrical Diagnostic Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tamiu.edu [tamiu.edu]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. svta.com [svta.com]
- 7. Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes – Atomic Limits [atomiclimits.com]
- 8. svc.org [svc.org]
- 9. Spectroscopic Ellipsometry: Advancements, Applications and Future Prospects in Optical Characterization [mdpi.com]
- 10. Ellipsometry FAQ - J.A. Woollam [jawoollam.com]
- 11. chem.purdue.edu [chem.purdue.edu]
- 12. In situ spectroscopic ellipsometry and ALD – How ellipsometry became a popular technique to monitor ALD film growth – Atomic Limits [atomiclimits.com]
- 13. researchgate.net [researchgate.net]
- 14. thinksrs.com [thinksrs.com]
- 15. svc.org [svc.org]
- 16. semiconportal.com [semiconportal.com]
- 17. Recent Advances in Theoretical Development of Thermal Atomic Layer Deposition: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. beneq.com [beneq.com]
- 21. research.tue.nl [research.tue.nl]
- 22. researchgate.net [researchgate.net]
- 23. hidenanalytical.com [hidenanalytical.com]
Technical Support Center: Bis(diethylamino)dimethylsilane (BDEAS) ALD Process
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the BDEAS ALD process, providing quick and accessible answers to fundamental queries.
Q1: What are the most common co-reactants used with BDEAS for SiO₂ ALD, and how do they differ?
A1: The most prevalent co-reactants for BDEAS ALD are ozone (O₃), oxygen plasma (O₂ plasma), and water (H₂O). Their primary differences lie in their reactivity and the resulting film properties.
-
Ozone (O₃): A strong oxidizing agent that enables thermal ALD of high-quality SiO₂ at moderate temperatures.[1][2] It effectively removes precursor ligands and promotes the formation of a dense film.[3]
-
Oxygen Plasma (O₂ Plasma): A highly reactive co-reactant used in plasma-enhanced ALD (PEALD). It allows for deposition at lower temperatures than thermal processes while maintaining good film quality.[4][5][6] The plasma helps to efficiently combust precursor ligands.[4]
-
Water (H₂O): While a common co-reactant in many ALD processes, water is generally not recommended for use with BDEAS. The Si-H bonds in the BDEAS precursor do not readily react with water, which can lead to a significantly reduced growth rate and higher impurity concentrations in the film.[7][8]
Q2: What is the typical ALD temperature window for the BDEAS/O₃ process?
A2: The established ALD temperature window for BDEAS with ozone is typically between 250°C and 350°C.[1] Within this range, a consistent growth per cycle (GPC) of approximately 0.10 nm/cycle can be achieved.[1] Temperatures below this window may lead to incomplete reactions and precursor condensation, while temperatures above it can risk precursor decomposition.
Q3: Why is my growth per cycle (GPC) lower than expected when using BDEAS?
A3: A lower-than-expected GPC can stem from several factors:
-
Incomplete Precursor Saturation: The surface may not be fully saturated with BDEAS during the precursor pulse. Try increasing the pulse time or precursor flow rate.
-
Insufficient Co-reactant Exposure: The co-reactant (ozone or oxygen plasma) pulse may not be long enough to fully react with the adsorbed precursor layer. Increase the co-reactant exposure time.
-
Deposition Temperature: Operating outside the optimal ALD temperature window can reduce the GPC. A decrease in GPC at higher temperatures can be due to the dehydroxylation of the surface, which reduces the number of reactive sites for BDEAS adsorption.[4]
-
Steric Hindrance: The size of the diethylamino ligands on the BDEAS molecule can limit the number of precursor molecules that can adsorb on the surface in a single cycle, a phenomenon known as steric hindrance. This is an inherent property of the precursor.
Q4: Can I use BDEAS to deposit silicon nitride (SiNₓ) films?
A4: Yes, BDEAS can be used as a silicon precursor for the PEALD of silicon nitride films.[9] This process typically utilizes a nitrogen (N₂) plasma as the co-reactant and can be performed at low temperatures (≤ 250°C).[9]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues encountered during the BDEAS ALD process.
Problem 1: High Carbon and Nitrogen Impurity Levels in SiO₂ Films
Symptoms:
-
X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) analysis reveals significant carbon (C) and nitrogen (N) content in the deposited film.
-
Poor electrical properties of the film, such as high leakage current.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Ligand Removal | The co-reactant is not effectively removing the diethylamino ligands from the BDEAS precursor during its pulse. | Increase the co-reactant (O₃ or O₂ plasma) exposure time and/or concentration. For O₂ plasma, consider increasing the plasma power.[6] |
| Precursor Decomposition | The deposition temperature is too high, causing the BDEAS precursor to break down and deposit carbon- and nitrogen-containing fragments. | Lower the deposition temperature to within the established ALD window (typically 250-350°C for BDEAS/O₃).[1] |
| Insufficient Purge Times | Residual precursor or reaction byproducts remain in the chamber and react during the subsequent pulse, leading to CVD-like growth and impurity incorporation. | Increase the purge times after both the precursor and co-reactant pulses to ensure complete removal of non-adsorbed species. |
| Use of Water as Co-reactant | As previously mentioned, water is not an effective co-reactant for BDEAS and can lead to high impurity levels.[7][8] | Switch to a more suitable co-reactant like ozone or oxygen plasma. |
Problem 2: Poor Film Uniformity
Symptoms:
-
Significant variation in film thickness across the substrate, as measured by ellipsometry or other techniques.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Non-uniform Precursor/Co-reactant Distribution | The flow dynamics within the reactor are preventing an even distribution of the precursor or co-reactant across the substrate surface. | Optimize the gas flow rates and injector design. Consider using a showerhead-style injector for more uniform gas delivery. |
| Temperature Gradients | The substrate is not being heated uniformly, leading to different reaction rates at different locations. | Ensure the substrate heater is functioning correctly and providing a uniform temperature profile across the entire substrate. |
| Inadequate Purging | Incomplete purging can lead to localized CVD-like reactions, contributing to non-uniformity. | Increase purge times and ensure the purge gas flow is sufficient to clear the chamber effectively. |
Problem 3: Low Film Density and High Wet Etch Rate
Symptoms:
-
The deposited SiO₂ film has a lower-than-expected refractive index.
-
The film etches quickly in dilute hydrofluoric acid (HF).
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Low Deposition Temperature | Depositing at the lower end of the ALD window can result in less dense films with more incorporated hydrogen or hydroxyl groups. | Increase the deposition temperature within the optimal ALD window. |
| Insufficient Co-reactant Reactivity | The co-reactant may not be energetic enough to promote the formation of a dense Si-O-Si network. | For PEALD, increasing the O₂ plasma power can lead to denser films. For thermal ALD with ozone, ensure the ozone concentration and exposure are sufficient. |
| Post-Deposition Annealing | As-deposited films may have lower density. | A post-deposition anneal at a higher temperature can help to densify the film, increase the refractive index, and decrease the wet etch rate.[6] |
Experimental Workflow: Optimizing a BDEAS/Ozone ALD Process
The following diagram outlines a systematic approach to developing and optimizing a BDEAS/Ozone ALD process.
Section 3: In-Depth Technical Discussion
The Role of Co-Reactants in the BDEAS ALD Mechanism
The choice of co-reactant is critical in determining the reaction pathway and the quality of the resulting SiO₂ film.
BDEAS and Ozone (O₃)
In the thermal ALD process with ozone, the BDEAS precursor first chemisorbs onto the hydroxylated surface, releasing one or both of its diethylamine ligands. The subsequent ozone pulse then oxidizes the remaining surface species, removing any residual ligands and creating a new hydroxylated surface for the next ALD cycle. The strong oxidizing power of ozone is crucial for the complete combustion of the organic ligands, leading to high-purity SiO₂ films.
BDEAS and Oxygen Plasma (O₂ Plasma)
In PEALD, the O₂ plasma generates highly reactive oxygen radicals. These radicals efficiently react with the adsorbed BDEAS molecules, breaking Si-N and Si-H bonds and combusting the organic ligands.[4] This high reactivity allows for deposition at lower temperatures compared to the thermal process with ozone. The plasma also provides additional energy to the surface, which can promote film densification.
BDEAS and Water (H₂O)
The reaction between BDEAS and water is thermodynamically less favorable. The Si-H bonds present in the BDEAS molecule are not readily reactive with water at typical ALD temperatures.[7][8] This leads to incomplete surface reactions, resulting in a low growth rate and the incorporation of unreacted precursor fragments and hydroxyl groups into the film, which degrades its quality.
Comparative Data of BDEAS with Different Co-Reactants
The following table summarizes typical process parameters and resulting film properties for BDEAS ALD with different co-reactants.
| Parameter | BDEAS + Ozone (O₃) | BDEAS + O₂ Plasma | BDEAS + Water (H₂O) |
| Process Type | Thermal ALD | PEALD | Thermal ALD |
| Typical Temperature Range | 250 - 350°C[1] | 100 - 250°C[4] | Generally not ideal |
| Growth Per Cycle (GPC) | ~0.10 - 0.14 nm/cycle[1][4] | ~0.12 - 0.14 nm/cycle[4] | Very low |
| Film Purity | High | High | Low (high H, C, N content)[7] |
| Film Density | Good | Good to Excellent | Poor |
| Conformality | Excellent | Good to Excellent | N/A |
Protocol: Step-by-Step Guide for a BDEAS/O₂ Plasma ALD Process
This protocol provides a general guideline for depositing SiO₂ films using BDEAS and O₂ plasma. Parameters should be optimized for your specific ALD reactor.
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure (e.g., Piranha clean or RCA clean for silicon wafers) to remove organic and particulate contamination.
-
Perform a dilute HF dip to remove any native oxide and create a hydrogen-terminated surface.
-
Immediately load the substrate into the ALD reactor to minimize re-oxidation.
-
-
Process Parameters:
-
Deposition Temperature: 200°C
-
BDEAS Pulse Time: 0.5 - 2.0 seconds (start with a longer pulse and reduce to find the saturation point).
-
BDEAS Purge Time: 5 - 10 seconds.
-
O₂ Plasma Power: 100 - 300 W.
-
O₂ Plasma Exposure Time: 3 - 10 seconds.
-
O₂ Plasma Purge Time: 5 - 10 seconds.
-
Number of Cycles: As required to achieve the target film thickness.
-
-
Execution:
-
Heat the substrate to the desired deposition temperature and allow it to stabilize.
-
Begin the ALD cycles, alternating between BDEAS pulses, purges, O₂ plasma exposures, and purges.
-
Monitor the process using in-situ diagnostics if available (e.g., ellipsometry).
-
-
Post-Deposition:
-
Cool the reactor down under an inert gas flow.
-
Remove the substrate for characterization.
-
Logical Relationship Diagram: Troubleshooting Low Film Quality
This diagram illustrates a logical flow for diagnosing and addressing issues related to poor SiO₂ film quality in a BDEAS ALD process.
References
- Dissociation reaction of BDEAS on OH-terminated Si(001) surface....
- Atmospheric-Pressure Plasma-Enhanced Spatial ALD of SiO2 Studied by Gas-Phase Infrared and Optical Emission Spectroscopy | The Journal of Physical Chemistry C - ACS Public
- Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)
- Plasma-Assisted ALD for the Conformal Deposition of SiO2: Process, Material and Electronic Properties | Request PDF - ResearchG
- Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition - The Electrochemical Society
- Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temper
- High wet-etch resistance SiO2 films deposited by plasma-enhanced atomic layer deposition with 1,1,1-tris(dimethylamino)disilane - AIP Publishing
- On the Mechanisms of SiO2 Thin-Film Growth by the Full Atomic Layer Deposition Process Using Bis(t-butylamino)silane on the Hydroxylated SiO2(001)
- Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - Semantic Scholar
- Temperature dependence of the sticking coefficients of bis-diethyl aminosilane and trimethylaluminum in atomic layer deposition | Journal of Vacuum Science & Technology A | AIP Publishing
- Bis(diethylamino)
- Atomic Layer Deposition Process Development – 10 steps to successfully develop, optimize and characterize ALD recipes
- Basics of ALD - Parsons Research Group - NC St
- Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1)
- Born in Finland, Born to ALD: BDEAS - a versaitile ALD precursor for high quality dilectric films in leading edge semiconductor applic
- High-temperature Atomic Layer Deposition of Silicon Oxide Films Using Tris(dimethylamino)
- Atomic layer deposition of silicon oxide films using bis(dimethylaminomethylsilyl)
- Ozone Applications for Atomic Layer Processing - MKS Instruments
- Atomic Layer Deposition of Silicon Oxide Films Using Bis(dimethylaminomethylsilyl)
- Infrared Study of Tris(dimethylamino)silane Adsorption and Ozone Irradiation on Si(100)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mks.com [mks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
Validation & Comparative
A Comparative Guide to Aminosilane Precursors for Atomic Layer Deposition: Spotlight on Bis(diethylamino)dimethylsilane
In the realm of semiconductor fabrication and advanced materials science, the precision of Atomic Layer Deposition (ALD) is indispensable for creating uniform, conformal thin films. The choice of precursor is paramount to the success of any ALD process, dictating film quality, deposition characteristics, and overall process efficiency. Among the various classes of silicon precursors, aminosilanes have emerged as a compelling alternative to traditional chlorosilanes, offering chlorine-free films and high reactivity at lower temperatures.
This guide provides an in-depth comparison of bis(diethylamino)dimethylsilane (BDEAS) against other widely used aminosilane precursors, namely bis(tert-butylamino)silane (BTBAS), tris(dimethylamino)silane (TDMAS), and bis(dimethylamino)dimethylsilane (BDMADMS). We will delve into the chemical properties, deposition performance for silicon dioxide (SiO₂) and silicon nitride (SiNₓ), and the resulting film characteristics, supported by experimental data to empower researchers and drug development professionals in making informed decisions for their specific applications.
The Role of Ligand Structure in ALD Performance
The performance of an aminosilane precursor in an ALD process is intrinsically linked to its molecular structure. The nature of the amino ligands—their size, branching, and number—influences the precursor's volatility, thermal stability, and reactivity with the substrate surface. These factors collectively determine the ALD process window, growth per cycle (GPC), and the purity of the deposited film.
Bis(amino)silanes, such as BDEAS and BTBAS, have demonstrated superior deposition performance for ALD processes compared to tris(amino)silanes like TDMAS.[1] This is attributed to a more favorable surface packing density and reaction kinetics. The bulkier ligands of BTBAS, for instance, provide good thermal stability, while the diethylamino groups of BDEAS offer a balance of reactivity and volatility.
dot
Caption: Molecular Structures of Compared Aminosilane Precursors.
Physical and Chemical Properties of Precursors
A precursor's physical properties are critical for its successful delivery to the ALD reactor. High vapor pressure and thermal stability are essential to ensure consistent and reproducible film growth.
| Precursor | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure |
| BDEAS | C₈H₂₂N₂Si | 174.36 | 188 @ 760 Torr; 70 @ 30 Torr | ~4 Torr @ 25°C |
| BTBAS | C₈H₂₂N₂Si | 174.36 | - | - |
| TDMAS | C₆H₁₉N₃Si | 161.32 | 142 | - |
| BDMADMS | C₆H₁₈N₂Si | 146.31 | 128-129 | 1 mmHg @ 20°C |
Comparative Performance in SiO₂ ALD
The deposition of high-quality silicon dioxide is a cornerstone of semiconductor manufacturing. The choice of aminosilane precursor significantly impacts the ALD process window, growth rate, and film purity.
Growth Per Cycle (GPC) and Deposition Temperature
Experimental studies comparing BDEAS, BTBAS, and TDMAS for SiO₂ ALD using ozone as the oxidant have shown that the bis-aminosilanes (BDEAS and BTBAS) exhibit superior deposition performance over TDMAS.[1] BTBAS generally provides a slightly higher deposition rate and a wider ALD temperature window, making it suitable for a broader range of applications.[1] TDMAS, on the other hand, shows a significantly lower deposition rate.[1]
For plasma-enhanced ALD (PE-ALD) of SiO₂, BDEAS has been shown to be a versatile precursor, enabling deposition over a wide temperature range from 100 to 250°C with GPC values between 0.12 and 0.14 nm.[2]
| Precursor | Oxidant | Temperature Range (°C) | GPC (Å/cycle) | Reference |
| BDEAS | O₃ | 300 - 500 | ~1.0 - 1.2 | [1] |
| BDEAS | O₂ Plasma | 100 - 250 | 1.2 - 1.4 | [2] |
| BTBAS | O₃ | 300 - 525 | ~1.2 - 1.4 | [1] |
| TDMAS | O₃ | 300 - 450 | ~0.6 - 0.8 | [1] |
| BDMAS | O₃ | ~275 | ~1.5x TDMAS | [3][4] |
Film Purity and Quality
A critical aspect of ALD-grown SiO₂ is its purity, as carbon and nitrogen impurities can degrade its electrical and optical properties. Comparative studies have revealed that films deposited using TDMAS contain an order of magnitude higher carbon content compared to those from BDEAS and BTBAS.[1] This is attributed to the less efficient removal of the dimethylamino ligands during the ALD cycle. The lower refractive index values observed for TDMAS-deposited films also suggest potential porosity or compositional impurities.[1] In contrast, both BDEAS and BTBAS yield films with refractive indices closely matching that of pure SiO₂ (~1.46).[1]
For PE-ALD processes using BDEAS, the resulting SiO₂ films exhibit material properties on par with those from low-pressure PE-ALD, indicating high purity and density.[2]
Comparative Performance in SiNₓ ALD
Silicon nitride is another crucial material in microelectronics, valued for its dielectric properties and use as a diffusion barrier. The deposition of SiNₓ via ALD presents its own set of challenges, with precursor choice being a key factor in achieving high-quality films at low temperatures.
BDEAS has been successfully used for the atmospheric-pressure PE-spatial-ALD of SiNₓ at temperatures as low as 150-250°C using an N₂ plasma.[5] The growth per cycle in this process ranges from 0.19 to 0.31 Å, decreasing with higher temperatures.[5] While this process demonstrates the feasibility of low-temperature SiNₓ ALD with BDEAS, the resulting films can contain carbon and oxygen impurities.[5]
Comparative studies between different aminosilanes for SiNₓ deposition have highlighted the advantages of precursors with fewer amino ligands. For instance, di(sec-butylamino)silane (DSBAS), a mono-aminosilane, has been shown to outperform BTBAS, a bis-aminosilane, in PE-ALD of SiNₓ. The SiNₓ films deposited with DSBAS exhibited higher growth rates, higher density, lower wet etch rates, and improved electrical characteristics.
| Precursor | Reactant | Temperature Range (°C) | GPC (Å/cycle) | Film Properties | Reference |
| BDEAS | N₂ Plasma | 150 - 250 | 0.19 - 0.31 | Contains C and O impurities | [5] |
| BTBAS | N₂ Plasma | 200 - 400 | ~0.6 | High density (2.8 g/cm³), low C at 400°C | |
| DSBAS | N₂ Plasma | 100 - 300 | ~0.8 | Higher density and lower WER than BTBAS |
The choice of precursor for SiNₓ ALD often involves a trade-off between deposition rate and film purity. While bis- and tris-aminosilanes can offer reasonable growth rates, mono-aminosilanes may provide a path to higher purity films.
Experimental Methodologies
To provide a practical context for the discussed data, the following are representative, step-by-step protocols for the ALD of SiO₂.
Protocol 1: Thermal ALD of SiO₂ using BDEAS and Ozone
This protocol is based on typical parameters for thermal ALD in a commercially available reactor.
-
Substrate Preparation: Start with a clean silicon wafer with a chemically grown or thermally grown thin oxide layer to ensure a hydroxylated surface.
-
Reactor Setup:
-
Set the deposition temperature to 350°C.
-
Maintain a constant flow of N₂ carrier gas.
-
Heat the BDEAS precursor to 55°C to ensure adequate vapor pressure.
-
-
ALD Cycle:
-
Step 1 (BDEAS Pulse): Pulse BDEAS into the reactor for 2.0 seconds. The precursor reacts with the surface hydroxyl groups in a self-limiting manner.
-
Step 2 (Purge): Purge the reactor with N₂ for 5.0 seconds to remove unreacted precursor and byproducts.
-
Step 3 (O₃ Pulse): Pulse ozone (O₃) into the reactor for 2.0 seconds. The ozone reacts with the surface-adsorbed species to form SiO₂ and regenerate hydroxyl groups.
-
Step 4 (Purge): Purge the reactor with N₂ for 5.0 seconds to remove reaction byproducts.
-
-
Repeat: Repeat the ALD cycle until the desired film thickness is achieved.
dot
Sources
Comparing Bis(diethylamino)dimethylsilane and TDMAS as silicon precursors
An In-Depth Comparison of Bis(diethylamino)dimethylsilane and TDMAS as Silicon Precursors for Advanced Thin Film Deposition
In the relentless pursuit of miniaturization and enhanced performance in semiconductor devices, the choice of chemical precursors for thin film deposition is paramount.[1] Among the various classes of precursors, aminosilanes have emerged as highly effective, chlorine-free options for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of high-quality silicon-based films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ).[2][3] Their high reactivity at relatively low temperatures and the ability to form conformal films are crucial for fabricating the intricate, high-aspect-ratio structures of modern electronics.[1][4]
This guide provides a comprehensive comparison between two prominent aminosilane precursors: this compound (also known as BDEAS) and Tris(dimethylamino)silane (TDMAS). We will delve into their chemical properties, compare their performance in deposition processes based on experimental data, and provide practical insights to guide researchers and process engineers in selecting the optimal precursor for their specific application.
Precursor Overview: Chemical and Physical Properties
The molecular structure of a precursor is fundamental to its behavior in a deposition process, influencing its volatility, thermal stability, and surface reactivity.[2][5] BDEAS and TDMAS differ in the number and type of their amino ligands, which directly impacts their performance.
BDEAS is a bis-aminosilane, featuring two diethylamino groups and two methyl groups attached to the central silicon atom. TDMAS, a tris-aminosilane, has three dimethylamino groups and a hydrogen atom bonded to the silicon.[6][7] These structural differences are visualized below.
Caption: Chemical structures of BDEAS and TDMAS precursors.
A summary of their key physical properties is presented in the table below. Both are liquids at room temperature with moderate vapor pressures, making them suitable for vapor deposition techniques.[6][8][9]
| Property | This compound (BDEAS) | Tris(dimethylamino)silane (TDMAS) |
| Chemical Formula | C₁₀H₂₈N₂Si | C₆H₁₉N₃Si[6][9] |
| Molecular Weight | 204.43 g/mol | 161.32 g/mol [6][9] |
| Boiling Point | ~196 °C | 142-145 °C[6][9] |
| Melting Point | N/A | -90 °C[6][9] |
| Density | ~0.82 g/mL | 0.838 g/mL @ 25 °C[6][9] |
| Vapor Pressure | N/A | 7 Torr @ 25 °C[9] |
Performance in Atomic Layer Deposition (ALD)
ALD is a cyclical deposition technique that relies on sequential, self-limiting surface reactions to build films one atomic layer at a time, enabling exceptional conformality and thickness control.[1][10] The performance of BDEAS and TDMAS in ALD processes reveals significant differences in reaction kinetics, process windows, and resulting film quality.
Reaction Mechanisms and Kinetics
The ALD process for silicon oxide or nitride deposition typically involves the alternating exposure of a substrate to the silicon precursor and a co-reactant (e.g., O₃, N₂ plasma, H₂O₂).[11][12] The precursor chemisorbs onto the surface, ideally releasing one or more of its amino ligands as a volatile byproduct.
Experimental and computational studies suggest that the decomposition reactions for bis-aminosilane precursors are more thermodynamically and kinetically favorable on hydroxylated surfaces compared to TDMAS.[2][13] The final deligation step for TDMAS can be an endothermic reaction with a high activation energy, which can limit its overall ALD performance.[2] Density functional theory (DFT) studies comparing BDEAS and TDMAS for SiO₂ deposition indicate that BDEAS has a lower energy barrier in the rate-determining step, suggesting it can provide a faster growth rate.[14]
Deposition Rate and Process Window
Experimental data directly comparing bis-aminosilanes with TDMAS supports the theoretical findings. In a study on SiO₂ ALD, Bis(dimethylamino)silane (BDMAS), a close structural analog of BDEAS, exhibited a growth rate 1.5 times higher than that of TDMAS under the same reactor pressure.[13][15]
The ALD temperature window—the range where deposition rate is constant and independent of temperature—is another critical parameter. Bis-aminosilanes often demonstrate superior performance. For instance, Bis(tert-butylamino)silane (BTBAS), another related precursor, provides a wider ALD window (below 300 °C to over 500 °C) for SiO₂ deposition compared to TDMAS.[5] TDMAS can undergo thermal decomposition at higher temperatures (starting above 350 °C), leading to a CVD-like growth component that compromises the self-limiting nature of ALD and can negatively impact film conformality.[10][11]
Film Quality and Purity
A primary concern with aminosilane precursors is the potential for carbon and nitrogen impurity incorporation into the deposited film.[1] This is where bis-aminosilanes show a distinct advantage.
-
Carbon Impurities: Multiple studies report that SiO₂ and Hf-silicate films deposited using BDMAS contain significantly lower carbon impurities—as much as an order of magnitude less—than films grown with TDMAS.[13][15] This is a crucial advantage, as carbon contamination can degrade the electrical properties of dielectric films.
-
Film Composition and Density: The refractive index of a deposited film is a good indicator of its density and purity. For SiO₂ deposition, films grown with bis-aminosilanes like BDEAS and BTBAS consistently show refractive indices closer to that of pure, thermally grown SiO₂ (~1.46), whereas TDMAS-deposited films can have lower values, suggesting lower density, porosity, or compositional impurities.[5][13]
Experimental Protocol: PEALD of Silicon Nitride
To illustrate the practical application of these precursors, the following section outlines a representative protocol for depositing a silicon nitride (SiNₓ) thin film using Plasma-Enhanced Atomic Layer Deposition (PEALD). BDEAS is chosen for this example due to its favorable properties for producing high-quality nitride films at low temperatures.[16]
Objective:
To deposit a uniform, conformal SiNₓ thin film on a silicon wafer using BDEAS and a nitrogen (N₂) plasma.
Materials and Equipment:
-
PEALD Reactor System
-
Silicon (100) wafer substrates
-
This compound (BDEAS) precursor, heated to appropriate temperature for vapor delivery
-
High-purity Nitrogen (N₂) gas (for plasma and purge)
-
High-purity Argon (Ar) gas (carrier and purge)
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean the Si wafer using a standard cleaning procedure (e.g., Piranha etch followed by a dilute HF dip) to remove organic contaminants and the native oxide layer.
-
Load the substrate into the ALD reactor chamber.
-
-
Process Conditions:
-
Set the substrate temperature to the desired deposition temperature, typically within the ALD window (e.g., 200-300 °C).[16]
-
Allow the chamber and substrate to stabilize at the set temperature under high vacuum.
-
-
PEALD Cycle:
-
The deposition is achieved by repeating the following four-step cycle until the target film thickness is reached. The timings provided are illustrative and should be optimized for the specific reactor configuration.
-
Caption: A typical four-step Plasma-Enhanced ALD (PEALD) cycle.
-
Film Characterization:
-
After completing the desired number of cycles, cool the reactor and remove the substrate.
-
Characterize the film thickness and refractive index using ellipsometry.
-
Analyze film composition and impurity levels using X-ray Photoelectron Spectroscopy (XPS).
-
Conclusion and Field-Proven Insights
The choice between this compound and TDMAS is not merely one of availability but a critical process decision with significant consequences for film quality and device performance.
TDMAS is a viable precursor, particularly for applications where a wide process window is available and minor carbon incorporation is tolerable.[4][6] It was one of the first organosilanes used for SiNₓ ALD and has been studied extensively for SiO₂ deposition.[10]
However, the experimental evidence strongly suggests that This compound (BDEAS) and related bis-aminosilanes offer superior performance for demanding applications. The key advantages include:
-
Higher Film Purity: The most significant advantage is the demonstrably lower carbon contamination in the resulting films.[13][15]
-
Improved Deposition Efficiency: Bis-aminosilanes can offer higher growth rates per cycle, leading to increased throughput.[13]
-
Favorable Kinetics: The reaction mechanisms for bis-aminosilanes are often more thermodynamically and kinetically favorable, contributing to better film quality and potentially wider process windows.[2][5][14]
For researchers and engineers developing processes for next-generation logic and memory devices, where low impurity levels, precise thickness control, and excellent film density are non-negotiable, BDEAS presents a more robust and reliable choice as a silicon precursor. Its chemical structure, with two amino ligands, appears to strike an optimal balance between reactivity and stability, leading to cleaner and more efficient thin film deposition.
References
- J&K Scientific LLC. Bis(dimethylamino)dimethylsilane | 3768-58-9. [Link]
- Veen, E., et al. (2016). Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature. Plasma Sources Science and Technology, 25(3). [Link]
- ResearchGate. Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. [Link]
- Gordon, R. G., et al. (2010). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. ECS Transactions, 33(2), 267-276. [Link]
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]
- PubChem. Bis(dimethylamino)dimethylsilane. [Link]
- George, S. M., et al. (2009). SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and H2O2. The Journal of Physical Chemistry C, 113(19), 8279-8290. [Link]
- ResearchGate. Characteristics of Silicon Nitride Deposited by Very High Frequency (162 MHz)-Plasma Enhanced Atomic Layer Deposition using Bis(diethylamino)silane. [Link]
- iCHEMS. TDMAS. [Link]
- Anderson, E. C., et al. (2019). Surface reactions of aminosilane precursors during N2 plasma-assisted atomic layer deposition of SiNx. Journal of Vacuum Science & Technology A, 37(6). [Link]
- ResearchGate. Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x]. [Link]
- ResearchGate. Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone. [Link]
- ACS Publications. SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. [Link]
- Lee, K., & Shim, Y. (2020). First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Advances, 10(27), 16035-16042. [Link]
- Chen, R., et al. (2018). Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks.
- ResearchGate.
- ResearchGate. Plasma-enhanced atomic layer deposition of silicon nitride using bis(diethylamino)silane precursor with N2-plasma. [Link]
- ResearchGate. High-Quality Thin SiO2 Films Grown by Atomic Layer Deposition Using Tris(dimethylamino)silane (TDMAS) and Ozone. [Link]
- Murray, C. B., et al. (2014). Effect of reaction mechanism on precursor exposure time in atomic layer deposition of silicon oxide and silicon nitride. ACS Applied Materials & Interfaces, 6(15), 12792-12799. [Link]
- RSC Publishing. First-principles study of the surface reactions of aminosilane precursors over WO 3 (001)
- ResearchGate. Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films. [Link]
- American Elements. Tris(dimethylamino)silane. [Link]
- PubMed. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. [Link]
- Semantic Scholar.
- ResearchGate. (PDF) Aminosilane small molecule inhibitors for area-selective deposition: Study of substrate-inhibitor interfacial interactions. [Link]
- POSTECH. SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. [Link]
- ResearchGate.
- Gordon, R. G. High Rate Growth of SiO by Thermal ALD Using Tris(di- methylamino)silane and Ozone. [Link]
- ResearchGate. SiO 2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. [Link]
- ResearchGate.
- RSC Publishing. Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films. [Link]
- ResearchGate. Thin Film Deposition in Capacitively Coupled Plasmas Fed with Bis(dimethylamino)dimethylsilane and Oxygen: An FTIR study. [Link]
- Arizona State University Research Portal.
- Wiley Analytical Science. AFM and XPS Study of Aminosilanes on Si. [Link]
Sources
- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-principles study of the surface reactions of aminosilane precursors over WO 3 (001) during atomic layer deposition of SiO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01635G [pubs.rsc.org]
- 3. Design of efficient mono-aminosilane precursors for atomic layer deposition of SiO 2 thin films - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02301D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. electrochem.org [electrochem.org]
- 6. 三(二甲氨基)硅烷 packaged for use in deposition systems | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 9. ichems.co.kr [ichems.co.kr]
- 10. datapdf.com [datapdf.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
Advantages of using Bis(diethylamino)dimethylsilane over chlorosilanes in polymer synthesis
As a Senior Application Scientist, this guide provides an in-depth comparison between Bis(diethylamino)dimethylsilane (BDEAS) and traditional chlorosilanes for polymer synthesis. We will delve into the core chemistry, process implications, and safety profiles of these silicon precursors, supported by experimental data, to offer a clear perspective for researchers and drug development professionals on why aminosilanes like BDEAS represent a significant advancement in the field.
Introduction: The Evolving Landscape of Silicon Precursors
In the synthesis of advanced polymers and the modification of material surfaces, organosilicon compounds are indispensable.[1] For decades, chlorosilanes, such as dimethyldichlorosilane, have been the foundational building blocks for producing a vast range of materials, including silicone polymers (polysiloxanes), coatings, and adhesives.[2][3] Their high reactivity, stemming from the labile silicon-chlorine bond, allows for the efficient formation of robust siloxane (Si-O-Si) networks.[4]
However, the very reactivity that makes chlorosilanes effective also presents significant challenges. Their reaction with hydroxyl groups or ambient moisture generates corrosive hydrogen chloride (HCl) gas, posing risks to personnel, equipment, and the environment.[5][6][7] This has driven the search for alternative precursors that offer comparable performance without the hazardous byproducts. This compound (BDEAS), a member of the aminosilane family, has emerged as a superior alternative, offering a more controlled, safer, and often more efficient pathway to polymer synthesis and surface functionalization.[8][9][10]
This guide will objectively compare BDEAS and chlorosilanes, focusing on reaction mechanisms, safety, process control, and performance, particularly in advanced deposition techniques like Atomic Layer Deposition (ALD).
Core Chemistry: A Tale of Two Byproducts
The fundamental difference between BDEAS and chlorosilanes lies in their reaction with hydroxyl (-OH) groups, which are the primary reactive sites on substrates like silica or are generated during hydrolysis.[11]
Chlorosilane Reaction: Chlorosilanes react with surface silanols (Si-OH) to form a covalent Si-O bond, releasing hydrogen chloride (HCl) as a byproduct.[2] This reaction is rapid and often exothermic.[12]
BDEAS (Aminosilane) Reaction: BDEAS reacts through a similar mechanism, where the silicon atom bonds with the oxygen of a hydroxyl group. However, the leaving group is a non-corrosive, volatile amine—diethylamine (HNEt₂)—which is significantly less hazardous than HCl.[13][14]
The following diagram illustrates this critical difference in reaction byproducts.
Caption: Reaction mechanism comparison between chlorosilanes and BDEAS.
Comparative Analysis: Performance, Safety, and Process Control
The choice of precursor has profound implications beyond the primary chemical reaction, affecting process efficiency, operational safety, and the final properties of the material.
Safety and Handling
Safety is a paramount concern in any chemical process. The byproducts of chlorosilane reactions present significant hazards that necessitate stringent and costly mitigation strategies.
| Feature | Chlorosilanes (e.g., Dimethyldichlorosilane) | This compound (BDEAS) |
| Primary Byproduct | Hydrogen Chloride (HCl) | Diethylamine (HNEt₂)[13] |
| Corrosivity | Highly corrosive to skin, respiratory tract, and equipment.[15] | Mildly corrosive; significantly less aggressive than HCl.[16] |
| Toxicity | Toxic and corrosive upon inhalation.[15][17] | Vapors can be irritating, but less acutely toxic than HCl.[18] |
| Environmental Impact | Forms acidic waste streams that require neutralization. | Organic amine byproduct; can be managed with standard solvent handling procedures. |
| Reactive Hazards | Can form shock-sensitive, explosive gels ("Popping Gels") upon uncontrolled hydrolysis.[19] | Does not form explosive hydrolysis byproducts. |
| Handling Requirements | Requires specialized acid-resistant equipment and rigorous moisture exclusion.[7][20] | Requires handling under an inert atmosphere due to moisture sensitivity, but standard equipment is sufficient.[16][21] |
Process Control and Performance in Atomic Layer Deposition (ALD)
In high-precision applications like semiconductor manufacturing, ALD is used to deposit ultrathin, conformal films.[10] The choice of precursor is critical for controlling the deposition process. Aminosilanes like BDEAS often provide a wider and more favorable processing window compared to chlorosilanes.
Chlorosilanes typically require high temperatures (often >300°C) to achieve efficient surface reactions.[22][23] In contrast, aminosilanes can facilitate deposition at lower temperatures, which is crucial for thermally sensitive substrates.[10][22]
The table below summarizes experimental data from comparative studies of SiO₂ deposition using different silicon precursors.
| Precursor | Oxidant | Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Reference |
| SiCl₄ | H₂O | >327 | Variable, requires large doses | [22] |
| BDEAS | O₂ plasma | 200 | 1.23 | [24] |
| BDEAS | O₃ | 300-500+ | ~1.0 | [10] |
| Tris(dimethylamino)silane (TDMAS) | O₃ | 300-450 | ~0.7 | [10] |
As the data indicates, BDEAS demonstrates excellent growth rates at moderate temperatures, outperforming other aminosilanes like TDMAS in deposition rate and offering a wider ALD window.[10] This superior performance is attributed to the molecular structure of bis-aminosilanes, which allows for efficient surface adsorption and reaction.[10]
Experimental Protocols: A Practical Comparison
To illustrate the practical differences in a laboratory setting, we provide generalized, step-by-step protocols for the ALD of silicon dioxide (SiO₂). The causality behind each step is explained to provide a deeper understanding of the process.
Workflow Visualization
Caption: Comparative workflows for ALD of SiO₂ using chlorosilane vs. BDEAS.
Protocol 1: ALD of SiO₂ using Silicon Tetrachloride (SiCl₄)
Objective: To deposit a thin film of SiO₂ using a traditional chlorosilane precursor.
Methodology:
-
Chamber Preparation: Load the substrate into the ALD reaction chamber. Evacuate the chamber to a base pressure of <10⁻⁶ Torr to ensure a clean environment.
-
Heating: Raise the substrate temperature to 350°C . Rationale: High thermal energy is required to overcome the activation energy for the reaction between SiCl₄ and surface hydroxyl groups.[22]
-
Step A - SiCl₄ Pulse: Introduce SiCl₄ vapor into the chamber for 1-2 seconds. Rationale: This allows a monolayer of SiCl₄ to chemisorb onto the hydroxylated surface in a self-limiting fashion.
-
Step B - Purge 1: Purge the chamber with an inert gas (e.g., N₂) for 5-10 seconds. Rationale: This step is critical to remove all gas-phase SiCl₄ and the HCl byproduct, preventing unwanted chemical vapor deposition (CVD) reactions in the next step.
-
Step C - H₂O Pulse: Introduce H₂O vapor into the chamber for 1-2 seconds. Rationale: The water molecules react with the surface-bound Si-Cl species, forming Si-O-Si linkages and regenerating the Si-OH surface for the next cycle.
-
Step D - Purge 2: Purge the chamber again with N₂ for 5-10 seconds. Rationale: Removes excess water vapor and the HCl generated during the hydrolysis step.
-
Cycle Repetition: Repeat steps A-D until the desired film thickness is achieved.
Protocol 2: ALD of SiO₂ using BDEAS and Ozone (O₃)
Objective: To deposit a thin film of SiO₂ using a safer and more efficient aminosilane precursor.
Methodology:
-
Chamber Preparation: Load the substrate into the ALD reaction chamber and evacuate to base pressure.
-
Heating: Raise the substrate temperature to 300°C . Rationale: BDEAS exhibits higher reactivity than SiCl₄, allowing for a significantly lower deposition temperature, which reduces the thermal budget of the overall process.[10]
-
Step A - BDEAS Pulse: Introduce BDEAS vapor into the chamber for 1 second. The BDEAS precursor is typically heated to ~50-70°C to ensure adequate vapor pressure. Rationale: BDEAS chemisorbs onto the surface hydroxyls, releasing one of its diethylamino ligands.
-
Step B - Purge 1: Purge the chamber with N₂ for 5-10 seconds. Rationale: Removes unreacted BDEAS and the diethylamine byproduct.
-
Step C - O₃ Pulse: Introduce O₃ gas into the chamber for 5 seconds. Rationale: The powerful oxidizing potential of ozone removes the remaining organic fragments from the surface and fully converts the silicon layer to SiO₂, regenerating a reactive surface for the next cycle.
-
Step D - Purge 2: Purge the chamber with N₂ for 5 seconds. Rationale: Evacuates residual ozone and any gaseous byproducts from the oxidation step.
-
Cycle Repetition: Repeat steps A-D until the desired film thickness is achieved.
Conclusion and Future Outlook
The transition from chlorosilanes to aminosilanes like this compound (BDEAS) marks a significant step forward in polymer synthesis and materials science. The advantages are clear and compelling:
-
Enhanced Safety: The primary advantage is the elimination of corrosive and toxic hydrogen chloride, replacing it with a benign, volatile amine byproduct. This drastically reduces risks to personnel and mitigates equipment corrosion.[5][13][15]
-
Improved Process Control: BDEAS often provides a wider and lower-temperature processing window, particularly in sensitive techniques like ALD, enabling the fabrication of advanced devices on thermally fragile substrates.[10]
-
Reduced Environmental Impact: The elimination of acidic byproducts simplifies waste management and leads to a greener chemical process.
While chlorosilanes will remain relevant for certain bulk synthesis applications due to their low cost, the superior safety profile and enhanced process control offered by BDEAS and other aminosilanes make them the clear choice for high-value applications in electronics, medical devices, and advanced coatings. As the demand for precision, safety, and sustainability continues to grow, the adoption of aminosilane precursors is set to become the new standard in advanced polymer synthesis.
References
- J&K Scientific LLC. Bis(dimethylamino)dimethylsilane | 3768-58-9.
- chemeurope.com. Chlorosilane.
- DSI. Reactive Chlorosilane Byproducts, Popping Gels.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals.
- Defense Technical Information Center. Synthesis and Characterization of Polysilanes.
- AIP Publishing. Atomic layer deposition of silicon-based dielectrics for semiconductor manufacturing: Current status and future outlook.
- PCC Group Product Portal. Chlorosilanes, raw materials and intermediates.
- Wikipedia. Chlorosilane.
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- The Electrochemical Society. Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition.
- ResearchGate. Quantitative 1H NMR analysis of reacted silanol groups in silica nanoparticles chemically modified with monochlorosilanes.
- AIP Publishing. Atomic layer deposition of silicon-based dielectrics for semiconductor manufacturing: Current status and future outlook.
- ResearchGate. Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface | Request PDF.
- Pure. Comparative study of ALD SiO2 thin films for optical applications.
- ResearchGate. (a) Reaction of amino-silane with free hydroxyl functional group. (b)... | Download Scientific Diagram.
- PubChem. Bis(dimethylamino)dimethylsilane.
- TU/e. Comparative study of ALD SiO2 thin films for optical applications.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Organosilanes in Advanced Materials: A Focus on Chlorosilanes.
- ResearchGate. (PDF) Improve Your Handling of Chlorosilanes.
- Elkem.com. What are Chlorosilanes?.
- ACS Publications. Chemical attachment of chlorosilanes to silica: a two-step amine-promoted reaction | The Journal of Physical Chemistry.
- American Chemistry Council. GLOBAL SAFE HANDLING OF CHLOROSILANES.
- PubMed. Quantification of water and silanol species on various silicas by coupling IR spectroscopy and in-situ thermogravimetry.
- National Institutes of Health. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes.
- Google Patents. US20050130309A1 - Detection of silanol groups on a surface.
- Royal Society of Chemistry. Quantification of silanol sites for the most common mesoporous ordered silicas and organosilicas: total versus accessible silanols.
- Gelest, Inc. CHLOROSILANE, 95%.
- ResearchGate. (PDF) Quantification of silanol sites for the most common mesoporous ordered silicas and organosilicas: Total versus accessible silanols.
- Defense Technical Information Center. Arylenesiloxane Polymers for Use as High-Temperature Aircraft Integral Fuel Tank Sealants. Part 2. Synthesis and Properties of A.
- Trends in Sciences. Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review.
- ResearchGate. Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry†.
- Trends in Sciences. Direct Comparison between Ring-Opening Polymerization and Hydrolysis- Condensation Methods in the Synthesis of Polydimethylsiloxane as.
- Michigan State University. Silicon Polymers: Preparations of Bouncing Putty (Silly Putty).
- R Discovery. Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review.
- ResearchGate. Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiO[sub x] | Request PDF.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Chlorosilane [chemeurope.com]
- 3. What are Chlorosilanes? | Elkem.com [elkem.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. dakenchem.com [dakenchem.com]
- 6. Chlorosilanes, raw materials and intermediates - PCC Group Product Portal [products.pcc.eu]
- 7. MAXIMUM SAFETY AND PURITY: CHLOROSILANES FOR DEMANDING INDUSTRIES [evonik.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. electrochem.org [electrochem.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. globalsilicones.org [globalsilicones.org]
- 16. nbinno.com [nbinno.com]
- 17. gelest.com [gelest.com]
- 18. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. dchas.org [dchas.org]
- 20. researchgate.net [researchgate.net]
- 21. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. pubs.aip.org [pubs.aip.org]
- 24. pure.tue.nl [pure.tue.nl]
Comparative study of catalysts for hydrosilylation: Bis(diethylamino)dimethylsilane
An In-Depth Guide to Catalytic Systems for Hydrosilylation Reactions Utilizing Aminosilanes
A Comparative Study for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Hydrosilylation
The hydrosilylation reaction, the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, stands as a cornerstone of organosilicon chemistry.[1] This atom-efficient transformation is fundamental to the synthesis of a vast array of products, from silicone polymers and rubbers to advanced materials and fine chemicals used in drug development.[2][3] The choice of catalyst is paramount, dictating the reaction's efficiency, selectivity, and substrate compatibility.
This guide provides a comparative analysis of prominent catalytic systems for the hydrosilylation of alkenes. It is important to clarify a key point regarding the specified substrate, bis(diethylamino)dimethylsilane, ((C₂H₅)₂N)₂Si(CH₃)₂. This compound lacks the requisite Si-H bond necessary to participate in a hydrosilylation reaction. Therefore, to provide a scientifically accurate and relevant guide, we will focus on a structurally analogous and reactive aminosilane: bis(diethylamino)silane, ((C₂H₅)₂N)₂SiH₂ . This molecule possesses two reactive Si-H bonds, making it a suitable substrate for exploring the nuances of different catalytic systems. The insights and protocols discussed herein are grounded in established principles and can be extrapolated to other hydrosilanes.
The Catalysts: A Comparative Overview
The efficacy of a hydrosilylation reaction is intrinsically linked to the catalyst employed. Historically, platinum-based complexes have dominated the field due to their high activity.[4][5] However, concerns over cost and environmental impact have spurred the development of catalysts based on other precious metals and, more recently, earth-abundant transition metals.[6][7]
Platinum-Based Catalysts: The Industry Workhorses
Platinum complexes are renowned for their exceptional activity, often requiring very low catalyst loadings (ppm levels).[8]
-
Karstedt's Catalyst (Pt₂(dvtms)₃): As a platinum(0) complex, Karstedt's catalyst is highly active and promotes rapid curing at low temperatures, making it a staple in the silicone industry for producing elastomers and coatings.[9][10][11] It is typically the benchmark against which other catalysts are measured.[3]
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most significant discoveries in the field, Speier's catalyst (chloroplatinic acid) is a Pt(IV) precursor that requires in-situ reduction to an active Pt(0) species, often resulting in an induction period.[4][10]
The generally accepted mechanism for these platinum catalysts is the Chalk-Harrod mechanism , which proceeds through oxidative addition of the silane to the platinum center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the alkylsilane product.[2]
Caption: The Chalk-Harrod mechanism for Pt-catalyzed hydrosilylation.
Rhodium-Based Catalysts: The Selectivity Specialists
Rhodium complexes offer an alternative to platinum, often providing unique selectivity profiles.
-
Wilkinson's Catalyst (RhCl(PPh₃)₃): This Rh(I) complex is a versatile catalyst for numerous transformations, including the hydrosilylation of alkenes and alkynes.[12][13] Its catalytic cycle is analogous to the Chalk-Harrod mechanism. The sterically demanding triphenylphosphine ligands can influence the regioselectivity of the addition, making it a valuable tool for fine chemical synthesis.[14][15]
Earth-Abundant Metal Catalysts: The Sustainable Frontier
Catalysts based on iron, cobalt, and nickel have emerged as cost-effective and more sustainable alternatives to their precious metal counterparts.[6] These systems often exhibit distinct mechanistic pathways and can provide access to complementary selectivities (e.g., Markovnikov vs. anti-Markovnikov products).[6][16]
-
Iron and Cobalt Pincer Complexes: Pincer-type ligands create a stable and well-defined coordination environment around the metal center. Depending on the ligand and metal, these catalysts can be tuned to favor either the linear (anti-Markovnikov) or branched (Markovnikov) hydrosilylation product.[6]
-
α-Diimine Nickel Catalysts: These systems have shown remarkable activity for the hydrosilylation of alkenes with commercially relevant tertiary silanes.[17][18] Mechanistic studies suggest a pathway distinct from platinum catalysts, potentially involving redox-active ligands that stabilize low-valent nickel intermediates.[17]
Caption: Comparative workflow for Pt- and Ni-catalyzed hydrosilylation.
Conclusion and Future Outlook
The field of hydrosilylation catalysis is mature yet continues to evolve. While platinum catalysts like Karstedt's remain the industrial standard due to their unparalleled activity, their high cost is a significant drawback. [3][19]Rhodium catalysts provide valuable options for specific synthetic challenges where selectivity is key. [12] The most significant recent progress has been in the development of catalysts based on earth-abundant first-row transition metals. [7][20]Iron, cobalt, and nickel catalysts are not only more economical and sustainable but have also demonstrated the ability to mediate unique and highly selective transformations that are complementary to those of their precious metal counterparts. [6]As ligand design becomes more sophisticated, the activity and functional group tolerance of these systems are expected to improve further, paving the way for their broader adoption in both industrial and academic settings. The continued exploration of these novel catalytic systems will undoubtedly unlock new possibilities in materials science and organic synthesis.
References
- Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Theory and Applications. Springer.
- Naka, A., & Nakajima, Y. (2020). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts.
- Lummerstorfer, T., & Plietker, B. (2016). Platinum Catalysis Revisited—Unraveling Principles of Catalytic Olefin Hydrosilylation.
- Wang, Z., et al. (2018). Titanium-catalyzed hydrosilylation of olefins: A comparison study on Cp2TiCl2/Sm and Cp2TiCl2/LiAlH4 catalyst system. Applied Organometallic Chemistry, 32(3), e4139. [Link]
- Johnson Matthey. (n.d.). Karstedt catalysts.
- Simmler, M., & Stempfle, F. (2021).
- Vygodskii, Y. S., et al. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]
- Johnson Matthey. (2010). Platinum Catalysts for Hydrosilation.
- Sytniczuk, A., et al. (2019). Selective Hydrosilylation of Dienes, Enynes, and Diynes Catalyzed by a Platinum Complex with a Very Bulky NHC Ligand. Organometallics, 38(21), 4169-4177. [Link]
- Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5(25), 19235-19249. [Link]
- Bivona, L. A., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation.
- Wikipedia contributors. (2023).
- Nakajima, Y., & Shimada, S. (2015). Hydrosilylation Reaction of Olefins: Recent Advances and Perspective. RSC Advances, 5, 19235-19249. [Link]
- Fernandez-Rivas, G., et al. (2021). Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes. Inorganic Chemistry, 60(5), 3236–3247. [Link]
- American Chemical Society. (2024). Wilkinson's catalyst. ACS Molecule of the Week. [Link]
- Wikipedia contributors. (2024).
- Anguita, J., et al. (2019). Rhodium(III)‐NSi Catalyzed Styrene Hydrosilylation: Evidence of the Hemilabile Character of NSi‐Type Ligands. Chemistry – A European Journal, 25(64), 14555-14560. [Link]
- Kaithal, A., & Gunanathan, C. (2018). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 23(10), 2598. [Link]
- Nakajima, Y., & Shimada, S. (2015). Hydrosilylation reaction of olefins: recent advances and perspectives. RSC Advances, 5, 19235-19249. [Link]
- Lind, F., & Studer, A. (2023). Rhodium-Catalyzed Hydrosilylation of Alkenes with Acylhydrosilanes. Chemistry – A European Journal, 29(40), e202301120. [Link]
- Wang, D., et al. (2019). Rhodium(II)‐Catalyzed Dehydrogenative Silylation of Biaryl‐Type Monophosphines with Hydrosilanes. Angewandte Chemie International Edition, 58(36), 12529-12533. [Link]
- Nagao, K., et al. (2023). Hydrosilylation of Si- or B-containing alkenes for the synthesis of bis(silyl) or silaboryl alkanes.
- Wang, T., et al. (2019). Hydrosilylation of Arynes with Silanes and Silicon‐Based Polymer. Chemistry – An Asian Journal, 14(24), 4661-4665. [Link]
- BYJU'S. (n.d.).
- Scribd. (n.d.).
- Atienza, C. C. H., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanistic Pathway from Platinum Catalysts.
- Atienza, C. C. H., et al. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α‐Diimine Nickel Catalysts. Redox-Active Ligands. Princeton University Library. [Link]
- Google Patents. (2024). Synthesis method of bis (diethylamino) silane. CN117567495A.
- Google Patents. (2020). Synthesis method of bis (diethylamino) silane. CN108084219B.
- Nagao, K., et al. (2023). Figure 2. Visible-light-induced hydrosilylation of various alkenes.
- Vechter, M. (2018). Hydrosilylation of Alkenes Catalyzed by Bis-N-Heterocyclic Carbene Rh(I) Complexes A Density Functional Theory Study.
- Zhang, X., et al. (2021). Mechanistic insights into reductive deamination with hydrosilanes catalyzed by B(C6F5)3: A DFT study. Frontiers in Chemistry, 9, 768652. [Link]
- Macosko, C. W., et al. (2003). Bulk hydrosilylation reaction of poly(dimethylsiloxane) chains catalyzed by a platinum salt: Effect of the initial concentration of reactive groups on the final extent of reaction. Journal of Polymer Science Part A: Polymer Chemistry, 41(8), 1099-1106. [Link]
- UNITesi. (n.d.). Hydrosilylation of alkenes and alkynes with Pt(II)
- Nakajima, Y., et al. (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Scientific Reports, 11, 9959. [Link]
- Sytniczuk, A., et al. (2021). bis-Nitrile and bis-Dialkylcyanamide Platinum(II) Complexes as Efficient Catalysts for Hydrosilylation Cross-Linking of Siloxane Polymers. Molecules, 26(16), 4991. [Link]
- Simmler, M., & Stempfle, F. (2021).
Sources
- 1. Hydrosilylation of alkenes and alkynes with Pt(II)-based catalysts and application of Machine Learning algorithms to optimize the reduction of amides to amines. [unitesi.unive.it]
- 2. mdpi.com [mdpi.com]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Hydrosilylation reaction of olefins: recent advances and perspectives (2015) | Y. Nakajima | 551 Citations [scispace.com]
- 8. qualitas1998.net [qualitas1998.net]
- 9. Karstedt catalysts | Johnson Matthey [matthey.com]
- 10. scientificspectator.com [scientificspectator.com]
- 11. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 12. acs.org [acs.org]
- 13. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Verification Required - Princeton University Library [oar.princeton.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Hydrosilylation reaction of olefins: recent advances and perspectives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Bis(diethylamino)dimethylsilane for Advanced Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of fabricating next-generation microelectronics, optical coatings, and biocompatible surfaces, the choice of precursor chemistry is paramount. This guide provides an in-depth analysis of Bis(diethylamino)dimethylsilane (BDEADMS), a prominent aminosilane precursor for the deposition of high-quality silicon-based thin films. We will objectively compare its performance against key alternatives, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
Introduction to Aminosilane Precursors in Thin Film Deposition
The relentless miniaturization of semiconductor devices and the increasing demand for advanced materials in biomedical applications necessitate precise control over thin film properties at low processing temperatures.[1] Traditional deposition techniques like low-pressure chemical vapor deposition (LPCVD) often require high temperatures (≥700 °C), which can be detrimental to sensitive substrates and complex device architectures.[1][2] Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD) have emerged as powerful alternatives, enabling the growth of conformal and uniform films at significantly lower temperatures.[2]
The success of these low-temperature processes is critically dependent on the selection of the silicon precursor. Aminosilanes, a class of organosilicon compounds containing one or more amino groups, have garnered significant attention due to their high reactivity and ability to facilitate film growth at reduced temperatures.[2][3] Among these, BDEADMS has proven to be a versatile precursor for both silicon dioxide (SiO₂) and silicon nitride (SiNₓ) films.
The Precursor Landscape: BDEADMS and Its Alternatives
While BDEADMS offers a compelling set of properties, it exists within a broader landscape of silicon precursors, each with its own advantages and disadvantages. The primary alternatives can be broadly categorized into chlorosilanes and other aminosilanes.
-
Chlorosilanes: Precursors like dichlorosilane (SiH₂Cl₂) and hexachlorodisilane (Si₂Cl₆) are carbon-free, which is advantageous for applications requiring high-purity films.[4] However, their use in thermal ALD often necessitates high deposition temperatures to overcome the activation energy of the surface reactions.[1] Furthermore, the corrosive nature of HCl byproducts can be a concern for both the deposition chamber and the substrate.[2]
-
Other Aminosilanes: This category includes precursors like Bis(tert-butylamino)silane (BTBAS) and Tris(dimethylamino)silane (TDMAS).[2][5] These alternatives offer different ligand structures, which influence their thermal stability, reactivity, and the resulting film properties. For instance, the bulkier tert-butyl groups in BTBAS can lead to higher film density and lower wet etch rates compared to films deposited from other aminosilanes.[2]
Below is a conceptual diagram illustrating the classes of silicon precursors commonly used in ALD and PECVD processes.
Caption: Classification of common silicon precursors for thin film deposition.
Performance Comparison: BDEADMS vs. Alternatives
The selection of a precursor is ultimately guided by the desired film properties and process constraints. This section provides a quantitative comparison of thin films deposited using BDEADMS and other common precursors.
Silicon Nitride (SiNₓ) Deposition
Silicon nitride is a critical material in microelectronics, serving as a dielectric layer, a diffusion barrier, and an etch stop.[6] Plasma-enhanced ALD (PEALD) is a favored method for depositing high-quality SiNₓ at low temperatures.[1]
| Precursor | Co-reactant | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Refractive Index | Film Density (g/cm³) | Wet Etch Rate (nm/min in dilute HF) | Carbon Content (at.%) | Reference |
| BDEADMS | N₂ Plasma | 200 | 0.22 | - | - | - | 13.7 | [6] |
| BDEADMS | N₂ Plasma | 250 | 0.19 | - | - | - | - | [6] |
| BTBAS | N₂ Plasma | 400 | - | - | 2.8 | 0.2 | <2 | [2] |
| BTBAS | N₂ Plasma | 500 | - | 1.96 ± 0.03 | 2.9 ± 0.1 | ~1 | - | [7][8] |
| Trisilylamine (TSA) | N₂/H₂ Plasma | 300-400 | 1.3 - 2.1 | - | - | ~1 | - | [2] |
| Dichlorosilane (DCS) | NH₃ Plasma | 300-400 | - | - | - | - | - | [2] |
| Hexachlorodisilane (HCDS) | NH₃ Plasma | 400 | - | - | - | - | <1 (Cl impurity) | [2] |
Analysis:
-
Growth Rate: BDEADMS exhibits a moderate growth per cycle (GPC) that decreases with increasing temperature, a typical characteristic of ALD processes.[6] Trisilylamine shows a significantly higher GPC, which can be advantageous for high-throughput applications.[2]
-
Film Purity and Density: A significant challenge with aminosilane precursors is the potential for carbon incorporation.[6] Films deposited with BDEADMS at 200°C showed a carbon content of 13.7 at.%.[6] In contrast, BTBAS can yield films with very low carbon content (<2 at.%) and high density (2.8-2.9 g/cm³), approaching that of LPCVD SiNₓ.[2][7][8] Chlorosilane-based processes, while avoiding carbon, can introduce chlorine impurities.[2]
-
Wet Etch Rate (WER): A low WER in dilute hydrofluoric acid (HF) is often indicative of a dense and high-quality film. SiNₓ films from BTBAS have demonstrated excellent etch resistance, comparable to high-temperature LPCVD films.[2][7][8]
The following diagram illustrates a typical PEALD cycle for SiNₓ deposition using an aminosilane precursor.
Caption: A typical four-step PEALD cycle for silicon nitride deposition.
Silicon Dioxide (SiO₂) Deposition
High-quality SiO₂ films are fundamental to a vast array of technologies, from gate dielectrics in transistors to optical coatings.[9][10] PEALD using aminosilanes and an oxygen source (plasma or ozone) is a common method for low-temperature SiO₂ deposition.[11][12]
| Precursor | Co-reactant | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Refractive Index | Carbon Impurity (at.%) | Reference |
| BDEADMS | O₂ Plasma | 200 | 1.14 - 1.23 | ~1.46 | - | [9] |
| BDEADMS | O₃ | 200-250 | - | - | - | [13] |
| TDMAS | O₃ | 250 | - | - | Higher than BDMAS | [5] |
| BDMAS | O₃ | - | 1.5x TDMAS | - | ~0.5x TDMAS | [5] |
| 3DMAS | O₂ Plasma | 200 | 0.98 | Lower than BDEADMS | - | [9] |
Analysis:
-
Growth Rate: BDEADMS demonstrates a robust GPC for SiO₂ deposition, comparable to or higher than other aminosilanes like 3DMAS.[9] The choice of co-reactant (O₂ plasma vs. O₃) can also influence the growth characteristics.
-
Film Purity: For SiO₂ deposition, the completeness of the combustion-like reactions that remove the amine ligands is crucial for minimizing carbon and nitrogen impurities.[11] Studies have shown that Bis-dimethylamino-silane (BDMAS), a related precursor, results in significantly lower carbon contamination compared to TDMAS when using ozone as the oxidant.[5]
-
Optical Properties: The refractive index of SiO₂ films deposited using BDEADMS is typically around 1.46, which is close to the value for thermally grown SiO₂.[13] This makes it suitable for optical applications where precise control of the refractive index is necessary.[9][10]
Experimental Protocols
To ensure the reproducibility of results, detailed experimental protocols are essential. The following are representative step-by-step methodologies for the deposition of SiNₓ and SiO₂ thin films using BDEADMS.
Protocol: PEALD of Silicon Nitride from BDEADMS and N₂ Plasma
This protocol is based on the atmospheric-pressure PE-spatial-ALD process described by Faraz et al.[6]
-
Substrate Preparation:
-
Use single-side polished p-type Si (100) wafers.
-
Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Dip the wafers in a dilute HF solution to remove the native oxide layer immediately before loading into the reactor.
-
-
Deposition Parameters:
-
Precursor: Bis(diethylamino)silane (BDEADMS), maintained at room temperature.
-
Co-reactant: N₂ plasma.
-
Carrier Gas: N₂.
-
Substrate Temperature: 200-250 °C.
-
Reactor Pressure: Atmospheric pressure.
-
-
PE-spatial-ALD Cycle:
-
The substrate is rotated under continuous flows of the BDEADMS precursor and the N₂ plasma, which are spatially separated by N₂ gas curtains.
-
Rotation Speed: 20 RPM (This corresponds to exposure times of approximately 109-200 ms for both the precursor and the plasma).
-
Total Cycle Time: 3 seconds.
-
-
Film Characterization:
-
Thickness and Refractive Index: Measured by in-situ spectroscopic ellipsometry.
-
Composition: Determined by X-ray photoelectron spectroscopy (XPS) after sputtering to remove surface contamination.
-
Protocol: PEALD of Silicon Dioxide from BDEADMS and O₂ Plasma
This protocol is adapted from the low-pressure PEALD process described by Pfeiffer et al.[9]
-
Substrate Preparation:
-
Use appropriate substrates (e.g., Si wafers, glass).
-
Clean the substrates using a suitable solvent sequence (e.g., acetone, isopropanol) followed by O₂ plasma ashing to remove organic residues.
-
-
Deposition Parameters:
-
Precursor: Bis(diethylamino)silane (BDEADMS).
-
Co-reactant: O₂ plasma.
-
Substrate Temperature: 200 °C.
-
Reactor Pressure: Approximately 150 mTorr.
-
Plasma Power: 200 W.
-
-
PEALD Cycle:
-
BDEADMS Pulse: 140 ms.
-
Purge: 1860 ms.
-
O₂ Plasma Pulse: 1000 ms.
-
Purge: 1000 ms.
-
-
Film Characterization:
-
Thickness and Optical Properties: Measured using spectroscopic ellipsometry.
-
Film Stress: Determined by measuring the change in substrate curvature.
-
Optical Losses: Assessed by measuring transmittance and reflectance spectra.
-
The workflow for thin film deposition and characterization is summarized in the diagram below.
Sources
- 1. Atomic Layer Deposition of Silicon Nitride Thin Films: A Review of Recent Progress, Challenges, and Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 窒化シリコンの原子層堆積法:前駆体化学の概要 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 7. mtl.mit.edu [mtl.mit.edu]
- 8. Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.tue.nl [pure.tue.nl]
- 10. cris.vtt.fi [cris.vtt.fi]
- 11. publications.tno.nl [publications.tno.nl]
- 12. par.nsf.gov [par.nsf.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized Bis(diethylamino)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of specialty chemicals like Bis(diethylamino)dimethylsilane, a crucial precursor and reagent in material science and organic synthesis, achieving and verifying high purity is paramount. The presence of even trace amounts of impurities—such as unreacted starting materials, byproducts, or degradation products—can have a significant impact on downstream applications, affecting reaction yields, product performance, and reproducibility.
This guide provides a comprehensive framework for researchers and drug development professionals to validate the purity of synthesized this compound. It offers a comparative analysis of key analytical techniques, detailed experimental protocols, and the scientific rationale behind their application.
The Synthetic Landscape and Potential Impurities
The most common laboratory and industrial synthesis of this compound involves the reaction of a chlorosilane, typically dimethyldichlorosilane, with at least two equivalents of diethylamine. This nucleophilic substitution reaction is robust but can lead to a predictable set of impurities.
Typical Synthesis Reaction:
(CH₃)₂SiCl₂ + 4 HN(C₂H₅)₂ → (CH₃)₂Si[N(C₂H₅)₂]₂ + 2 [H₂N(C₂H₅)₂]⁺Cl⁻
Understanding this reaction allows us to anticipate the likely "rogues' gallery" of impurities:
-
Unreacted Starting Materials:
-
Dimethyldichlorosilane ((CH₃)₂SiCl₂)
-
Diethylamine (HN(C₂H₅)₂)
-
-
Reaction Byproducts:
-
Diethylamine hydrochloride ([H₂N(C₂H₅)₂]⁺Cl⁻)
-
-
Partially Substituted Intermediates:
-
Chloro(diethylamino)dimethylsilane ((CH₃)₂Si(Cl)N(C₂H₅)₂)
-
-
Solvent Residues:
-
From the reaction (e.g., hexane, toluene) or workup.
-
-
Degradation Products:
-
Siloxanes (from hydrolysis due to exposure to moisture) containing Si-O-Si linkages.
-
Silanols (Si-OH) as initial hydrolysis products.
-
A robust purity validation strategy must be capable of detecting and quantifying these specific impurities.
Comparative Analysis of Core Analytical Techniques
No single analytical method provides a complete picture of a compound's purity. A multi-pronged approach, leveraging the strengths of different techniques, is essential for a thorough and trustworthy validation.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Quantitative ¹H NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, identification and quantification of proton-bearing impurities | Provides absolute purity with an internal standard, non-destructive, highly reproducible. | Lower sensitivity than GC-MS, may not detect non-proton-bearing impurities, overlapping peaks can complicate analysis. |
| GC-MS | Chromatographic separation followed by mass-based detection | Separation and identification of volatile impurities, confirmation of molecular weight | Excellent sensitivity for volatile impurities (e.g., residual solvents, starting materials), provides structural information from fragmentation patterns. | Not suitable for non-volatile impurities (e.g., salts), potential for on-column degradation of reactive analytes. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Identification of functional groups, detection of specific impurities (e.g., Si-OH from hydrolysis) | Fast, non-destructive, highly sensitive to specific functional groups like hydroxyls. | Primarily qualitative, difficult to quantify impurities without extensive calibration, less effective for complex mixtures. |
I. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Expertise & Experience: qNMR is arguably the most powerful technique for determining the absolute purity of a primary chemical substance. Unlike chromatographic methods that provide relative purity based on detector response, qNMR allows for direct quantification against a certified internal standard. The key is the direct proportionality between the integrated signal area and the number of protons giving rise to that signal. For an air- and moisture-sensitive compound like this compound, proper sample preparation under an inert atmosphere is critical to prevent degradation.
Trustworthiness: The self-validating nature of qNMR comes from the ability to simultaneously observe signals from the analyte, the internal standard, and any proton-containing impurities in a single spectrum. The chemical shifts and coupling patterns provide structural confirmation, while the integrals provide quantitative data.
Experimental Protocol: Quantitative ¹H NMR
-
Sample Preparation (Inert Atmosphere):
-
In a glovebox or using Schlenk techniques, accurately weigh approximately 15-25 mg of the synthesized this compound into an NMR tube.[1]
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride, with a certified purity) into the same NMR tube. The standard should have sharp signals that do not overlap with the analyte or expected impurity signals.
-
Add ~0.6 mL of a dry, deuterated solvent (e.g., Benzene-d₆ or Chloroform-d).
-
Seal the NMR tube under an inert atmosphere.
-
-
Instrumental Parameters:
-
Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any peak of interest to allow for full magnetization recovery. A D1 of 30-60 seconds is often sufficient.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the Si-CH₃ protons) and a signal from the internal standard.
-
Calculate the purity using the following formula:[2] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
Interpreting the ¹H NMR Spectrum
-
This compound: Expect signals for the Si-CH₃ protons (a singlet) and the N-CH₂-CH₃ protons (a quartet and a triplet).
-
Diethylamine Impurity: Look for a broad NH proton signal and distinct quartet and triplet signals for the ethyl groups at different chemical shifts than the product.
-
Dimethyldichlorosilane Impurity: A sharp singlet for the two methyl groups, typically downfield from the product's Si-CH₃ signal. A ¹H NMR spectrum for dimethyldichlorosilane shows a singlet around 0.8 ppm.[3]
-
Diethylamine Hydrochloride: The signals will be shifted downfield compared to free diethylamine due to protonation.[4]
-
Solvent Residues: Sharp, characteristic signals for common solvents (e.g., hexane, toluene).
Caption: Workflow for quantitative ¹H NMR (qNMR) analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, while the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments. Given the reactivity of aminosilanes, care must be taken to use a well-conditioned, inert column and to check for potential degradation in the hot injector.
Trustworthiness: The combination of retention time (from GC) and a unique mass spectrum (from MS) provides a very high degree of confidence in the identification of impurities. By comparing the obtained mass spectra with established libraries (e.g., NIST), unknown peaks can be tentatively identified.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Under an inert atmosphere, prepare a stock solution of the synthesized this compound in a dry, volatile solvent (e.g., hexane or dichloromethane) at a concentration of ~1 mg/mL.
-
Perform serial dilutions to create working solutions (e.g., 10-100 µg/mL).
-
-
Instrumental Parameters:
-
GC Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.
-
Injector: 250°C, split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C) to resolve volatile solvents, hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 35-500.
-
-
Data Analysis:
-
Calculate the purity by area percent (Area of main peak / Total area of all peaks * 100). This provides a relative purity.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum for Bis(dimethylamino)dimethylsilane (a close analog) shows a top peak at m/z 102 and a molecular ion peak at m/z 146.
-
Pay close attention to peaks corresponding to the molecular ions of expected impurities like diethylamine (m/z 73) and dimethyldichlorosilane (m/z 128).[5]
-
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
III. Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the presence of specific functional groups. For this compound, it is particularly useful for detecting the presence of hydrolysis byproducts. The Si-O-Si bond of a siloxane and the O-H bond of a silanol have very strong and characteristic absorptions in regions that are typically quiet in the spectrum of the pure aminosilane.
Trustworthiness: While not ideal for quantification, FTIR serves as an excellent and quick qualitative check for the presence of specific, highly undesirable impurities. The absence of a strong, broad peak in the 3200-3700 cm⁻¹ region is a reliable indicator that the sample has not undergone significant hydrolysis.
Experimental Protocol: FTIR
-
Sample Preparation:
-
As this compound is a liquid, the simplest method is to place a single drop between two salt plates (e.g., KBr or NaCl) to create a thin film. This must be done quickly and preferably in a dry atmosphere to minimize contact with moisture.
-
-
Instrumental Parameters:
-
Acquire the spectrum over the mid-IR range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Collect a background spectrum of the clean salt plates immediately prior to the sample analysis.
-
-
Data Analysis:
-
Examine the spectrum for key characteristic bands. A reference spectrum for the analogous Bis(dimethylamino)dimethylsilane provides expected peak locations.[6]
-
Product Confirmation:
-
~2970-2850 cm⁻¹: C-H stretching of the methyl and ethyl groups.
-
~1250 cm⁻¹: Si-CH₃ symmetric deformation.
-
~940 cm⁻¹: Si-N stretching.
-
-
Impurity Detection:
-
Hydrolysis: A strong, broad peak from 3200-3700 cm⁻¹ indicates the presence of O-H stretching from silanol (Si-OH) groups. The formation of siloxane bridges (Si-O-Si) will show a strong absorption in the 1000-1100 cm⁻¹ region.[7]
-
Amine Salts: A very broad absorption in the 2400-2700 cm⁻¹ region is characteristic of the N-H stretch in an amine salt like diethylamine hydrochloride.
-
-
Caption: Workflow for Fourier-Transform Infrared (FTIR) Spectroscopy analysis.
Comparison with Alternative Synthesis Methods
Alternative, more sustainable methods for creating Si-N bonds, such as the dehydrocoupling of silanes and amines, are gaining traction.[8]
Dehydrocoupling Reaction Example:
(CH₃)₂SiH₂ + 2 HN(C₂H₅)₂ --(Catalyst)--> (CH₃)₂Si[N(C₂H₅)₂]₂ + 2 H₂
While this method avoids the generation of salt byproducts, it introduces a different set of potential impurities:[9]
-
Unreacted Silane: (CH₃)₂SiH₂
-
Catalyst Residues: Traces of the transition metal or main group catalyst used.
-
Partially Reacted Species: (CH₃)₂Si(H)N(C₂H₅)₂
The analytical techniques described above are equally effective for validating the purity of products from this route. For instance, GC-MS would be excellent at detecting the more volatile (CH₃)₂SiH₂ starting material, and qNMR could identify the Si-H proton of the partially reacted species.
Conclusion
Validating the purity of synthesized this compound requires a logical and multi-faceted analytical approach. While quantitative ¹H NMR stands out for its ability to determine absolute purity, GC-MS offers unparalleled sensitivity for volatile impurities, and FTIR provides a rapid and effective screen for hydrolysis byproducts. By combining these techniques, researchers can build a comprehensive and trustworthy purity profile, ensuring the quality and reliability of their synthesized material for all downstream applications. This rigorous validation is not merely a quality control step; it is a cornerstone of scientific integrity and reproducibility.
References
- Di Mundo, R., d'Agostino, R., Fracassi, F., & Palumbo, F. (2005). Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of...
- PubChem. Dichlorodimethylsilane. [Link]
- TWIN-TEK (SINGAPORE) PTE LTD. Protea Siloxane Measurement in Land-Fill Gas via FTIR. [Link]
- Melen, R. L. (2015). Dehydrocoupling routes to element–element bonds catalysed by main group compounds. Chemical Society Reviews, 44(22), 775-789. [Link]
- PubChem. Bis(dimethylamino)dimethylsilane. [Link]
- MDPI.
- PubMed. Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. [Link]
- RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE. [Link]
- ResearchGate. FT-IR spectrum of N,N'- bis-(4-trimellitimidophenoxy) dimethylsilane ( 5 ). [Link]
- SpectraBase. Dimethyldichlorosilane - Optional[29Si NMR] - Chemical Shifts. [Link]
- The Royal Society of Chemistry.
- PubChem. Bis(dimethylamino)dimethylsilane. [Link]
- PBworks. Dehydrocoupling of silanes. [Link]
- MDPI. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. [Link]
- SpringerLink.
- Occupational Safety and Health Administration. DIETHYLAMINE Method no.: 41. [Link]
- Gelest, Inc.
- PubChem. Diethylamino(trichloro)silane. [Link]
- SpectraBase. Chlorodimethylsilane - Optional[1H NMR] - Spectrum. [Link]
- SpectraBase. bis{3,3'-[2"-(N,N-Diethylamino)indenyl]-dimethylsilane - Optional[13C NMR]. [Link]
- PubMed. (29)Si NMR in LC-NMR analysis of silicones. [Link]
- Semantic Scholar.
- InstaNANO.
- Scientific Laboratory Supplies. Diethylamine, >=99.5%. [Link]
- Occupational Safety and Health Administr
- PubMed. Silicon-29 nuclear magnetic resonance spectroscopy detection limits. [Link]
- PubMed. Limits of detection of polydimethylsiloxane in (29)Si NMR spectroscopy. [Link]
- ACS Publications.
- National Institutes of Health.
- ResearchGate. Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. [Link]
- E3S Web of Conferences.
- MDPI. Investigating the Separation Efficiency of Ultrafiltration/Diafiltration (UF/DF) of Whey by Dielectric Measurements. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dichlorodimethylsilane(75-78-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Dichlorodimethylsilane | C2H6Cl2Si | CID 6398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Benchmarking Hydrosilane Performance in Catalytic Amide Reductions: A Comparative Guide
For researchers in synthetic chemistry and drug development, the reduction of amides to amines is a cornerstone transformation. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, their lack of chemoselectivity and hazardous nature necessitate safer and more versatile alternatives. Catalytic hydrosilylation has emerged as a robust strategy, offering mild reaction conditions and broad functional group tolerance.[1]
This guide provides an in-depth comparison of various hydrosilane reducing agents in the context of metal-catalyzed amide reduction. While Bis(diethylamino)dimethylsilane (BDEADMS), the nominal topic, is primarily known as a precursor in materials science, its structural class—aminosilanes—and the broader family of hydrosilanes are central to this reductive methodology. Here, we benchmark the performance of representative hydrosilanes, providing the causal insights and experimental frameworks necessary for researchers to select the optimal reagent for their specific synthetic challenge.
The Principle of Catalytic Hydrosilylation for Amide Reduction
The deoxygenative reduction of an amide to an amine using a silane requires a catalyst, typically a transition metal complex. The overall transformation involves the cleavage of the robust C=O bond and the formation of two new C-H bonds. The silane acts as the terminal reductant (hydride source), and the process generates a siloxane byproduct, which is often easier to remove than the metal salts from traditional reductions.[2]
The choice of both the metal catalyst (e.g., Platinum, Zinc, Iron) and the hydrosilane profoundly impacts the reaction's efficiency, selectivity, and substrate scope.[2][3][4] This guide will focus on the silane's role, comparing common alternatives in a standardized catalytic system.
Comparative Performance of Hydrosilane Reducing Agents
The efficacy of a hydrosilane in this context is determined by factors including the polarity and steric accessibility of the Si-H bond, the number of hydride equivalents per molecule, and the nature of the resulting siloxane byproduct. We will compare several widely used silanes in a representative platinum-catalyzed reduction of a tertiary amide, N-benzyl-N-methylbenzamide, to N-benzyl-N-methylamine.
Table 1: Performance Benchmark of Hydrosilanes in the Platinum-Catalyzed Reduction of N-benzyl-N-methylbenzamide
| Hydrosilane Reductant | Structure | Key Characteristics | Typical Yield (%) | Reaction Time (h) | Noteworthy Advantages | Potential Drawbacks |
| **Diphenylsilane (Ph₂SiH₂) ** | Ph-Si(H)₂-Ph | Bulky, provides two hydride equivalents. | ~95% | 12 | High reactivity, good for sterically hindered substrates. | Higher cost, phenyl byproducts. |
| Polymethylhydrosiloxane (PMHS) | [MeSi(H)O]ₙ | Polymeric, inexpensive, high hydride density.[5][6] | >99% | 8 | Excellent atom economy, easy workup (insoluble silicone resin forms).[7][8] | Can be less reactive for challenging substrates. |
| 1,1,3,3-Tetramethyldisiloxane (TMDS) | Me₂Si(H)-O-Si(H)Me₂ | Features two Si-H groups with synergistic effects.[7][9] | >99% | 6 | High efficiency due to "dual Si-H effect"; volatile byproduct.[7][9] | Flammable, requires careful handling. |
| Phenylsilane (PhSiH₃) | Ph-SiH₃ | Provides three hydride equivalents. | ~92% | 12 | High hydride efficiency per molecule. | Can lead to over-reduction or side reactions.[10] |
| Triethylsilane (Et₃SiH) | Et₃Si-H | Monohydrosilane, commonly used in ionic reductions. | <10%* | 24 | Well-understood reactivity profile. | Generally inefficient for platinum-catalyzed amide reduction.[11] |
Note: Data is synthesized from multiple sources for comparative purposes. Yields are highly dependent on the specific substrate, catalyst, and reaction conditions. Triethylsilane is noted to be ineffective with certain platinum catalysts for this transformation.[11]
Experimental Protocol: A Self-Validating System
This section provides a detailed, generalized protocol for the platinum-catalyzed reduction of a tertiary amide using Polymethylhydrosiloxane (PMHS), selected for its cost-effectiveness, safety profile, and ease of workup.
Objective: To reduce N-benzyl-N-methylbenzamide to N-benzyl-N-methylamine with >95% conversion.
Materials:
-
N-benzyl-N-methylbenzamide (1.0 mmol, 211.3 mg)
-
Platinum(IV) oxide (PtO₂, 0.01 mmol, 2.3 mg) or other suitable Pt(0) precursor
-
Polymethylhydrosiloxane (PMHS) (3.0 equiv Si-H, ~180 mg)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas for inert atmosphere
Experimental Workflow Diagram:
Caption: Standard workflow for Pt-catalyzed amide reduction.
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add N-benzyl-N-methylbenzamide (211.3 mg, 1.0 mmol) and PtO₂ (2.3 mg, 0.01 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 5 minutes. Causality: This prevents moisture from hydrolyzing the silane and oxygen from interfering with the catalyst.
-
Reagent Addition: Using a syringe, add 5 mL of anhydrous THF. Stir the suspension for 5 minutes. Subsequently, add PMHS (~180 mg, 3.0 Si-H equiv.) dropwise via syringe.
-
Reaction: Allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 8-12 hours). Self-Validation: Comparing the reaction mixture's chromatographic profile to that of the starting material provides a clear endpoint.
-
Quenching: Once complete, cool the flask in an ice bath. Very slowly and carefully add 1 M HCl dropwise to quench the excess PMHS. Safety: This step evolves hydrogen gas and must be done cautiously in a well-ventilated fume hood.
-
Filtration: The quenching step precipitates the polysiloxane byproduct. Filter the mixture through a pad of Celite® to remove the solid siloxane and the heterogeneous platinum catalyst. Rinse the pad with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amine product.
-
Analysis: Purify the product via column chromatography if necessary and characterize by NMR and MS to confirm structure and purity.
Mechanistic Insights: The Platinum-Catalyzed Hydrosilylation Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimization. For platinum-catalyzed reductions with bifunctional hydrosilanes like TMDS, theoretical studies support a pathway involving a Pt(IV) intermediate.[11] This is a departure from the classic Chalk-Harrod mechanism often cited for alkene hydrosilylation.
Proposed Catalytic Cycle:
Caption: Proposed mechanism for Pt-catalyzed amide reduction.
Mechanistic Steps:
-
Double Oxidative Addition: A Pt(0) catalyst undergoes oxidative addition with both Si-H bonds of a bifunctional silane like TMDS to form a key disilaplatina(IV)-dihydride intermediate.[11] This step is favored by silanes with two proximate Si-H groups, explaining the high efficiency of TMDS.[9][11]
-
Amide Insertion: The carbonyl group of the amide coordinates to the platinum center and inserts into one of the highly activated Pt-H bonds. This forms an O-silylated hemiaminal intermediate.[2][11]
-
Elimination: The intermediate eliminates a platinum-siloxide species to generate a transient iminium ion.
-
Second Hydrosilylation: The iminium ion is rapidly reduced by another hydride equivalent from the catalytic system to furnish the final amine product.
-
Catalyst Regeneration: Reductive elimination from the platinum center regenerates the active Pt(0) species, completing the catalytic cycle.
Conclusion and Outlook
The selection of a hydrosilane is a critical parameter in designing efficient and selective amide reduction protocols. While simple monohydrosilanes like triethylsilane are often poor reagents in this context, bifunctional silanes (TMDS) and polymeric silanes (PMHS) offer significant advantages. PMHS stands out as a particularly attractive option for process and scale-up applications due to its low cost, high stability, excellent hydride economy, and the straightforward removal of its polymeric siloxane byproduct.[5][6][8] TMDS offers superior reaction rates due to the synergistic "dual Si-H effect" but requires more careful handling.[7][9]
This guide provides a foundational framework for benchmarking these essential reagents. Researchers are encouraged to use this data and the provided protocols as a starting point, tailoring conditions to meet the specific electronic and steric demands of their substrates.
References
- Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity. Journal of the American Chemical Society, 131(41), 15032–15040. [Link]
- Organic Chemistry Portal. (n.d.). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes. Organic-chemistry.org. [Link]
- Nakatani, N., Hasegawa, J., Sunada, Y., & Nagashima, H. (2015). Platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups: a theoretical study of the reaction mechanism. Dalton Transactions, 44(45), 19575-19585. [Link]
- Nakatani, N., Hasegawa, J., Sunada, Y., & Nagashima, H. (2015). Platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups: a theoretical study of the reaction mechanism. Dalton Transactions, 44(45), 19575-19585. [Link]
- Liana, M., & Olofsson, B. (2015). Mild and Selective Et2Zn-Catalyzed Reduction of Tertiary Amides under Hydrosilylation Conditions. Organic Letters, 17(3), 532-535. [Link]
- Das, S., Addis, D., Zhou, S., & Beller, M. (2011). Zinc-catalyzed chemoselective reduction of tertiary and secondary amides to amines.
- Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010). Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance. Angewandte Chemie International Edition, 49(48), 9170-9174. [Link]
- Organic Chemistry Portal. (n.d.). PMHS, Polymethylhydrosiloxane. Organic-chemistry.org. [Link]
- Żądło-Dobrowolska, A., & Stępień, M. (2019). Poly(methylhydrosiloxane) as a green reducing agent in organophosphorus-catalysed amide bond formation. Organic & Biomolecular Chemistry, 17(3), 503-507. [Link]
- MDPI. (2020). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. Molecules, 25(18), 4249. [Link]
- Gelest, Inc. (n.d.). Organosilane reductions with polymethylhydrosiloxanes. Gelest.com. [Link]
- Lundberg, H. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Diva-portal.org. [Link]
- Michigan State University Department of Chemistry. (n.d.). Polymethylhydrosiloxane. Chemistry.msu.edu. [Link]
- Organic Chemistry Portal. (n.d.). Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride. Organic-chemistry.org. [Link]
- Various Authors. (2014-2017). Collection of articles on amide reduction.
- Asako, S., & Takai, K. (2019). Heterogeneous Catalytic Reduction of Tertiary Amides with Hydrosilanes Using Unsupported Nanoporous Gold Catalyst.
- Nottingham ePrints. (2020). Novel Catalytic Hydrosilane Mediated Reduction Reactions. eprints.nottingham.ac.uk. [Link]
- Semantic Scholar. (n.d.). Table 1 from Zinc-catalyzed reduction of amides: unprecedented selectivity and functional group tolerance. semanticscholar.org. [Link]
- ACS Green Chemistry Institute. (n.d.).
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Hydrosilyation - Wordpress [reagents.acsgcipr.org]
- 3. Zinc-catalyzed chemoselective reduction of tertiary and secondary amides to amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PMHS, Polymethylhydrosiloxane [organic-chemistry.org]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gelest.com [gelest.com]
- 9. Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si-H Groups Leads to High Efficiency and Selectivity [organic-chemistry.org]
- 10. Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride [organic-chemistry.org]
- 11. Platinum-catalyzed reduction of amides with hydrosilanes bearing dual Si–H groups: a theoretical study of the reaction mechanism - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Surface Morphology Analysis After Silane Modification
For researchers, scientists, and drug development professionals, the ability to precisely engineer surface properties is paramount. Among the arsenal of surface modification techniques, silanization stands out for its robustness and versatility in tailoring the surface chemistry of a wide array of materials, including glass, silica, and metal oxides.[1] The choice of silane is a critical determinant of the final surface morphology and functionality, influencing everything from biocompatibility and adhesion to hydrophobicity and lubricity.
This guide provides an in-depth comparative analysis of the surface morphologies resulting from modification with different classes of silanes. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols for silanization and surface characterization, empowering you to make informed decisions for your specific application.
The Chemistry of Silanization: A Tale of Two Ends
Organofunctional silanes are bifunctional molecules, featuring a silicon-based headgroup and an organofunctional tail.[2] The magic of silanization lies in the reaction of the silane's hydrolyzable headgroup (typically an alkoxy or chloro group) with surface hydroxyl (-OH) groups, forming stable covalent siloxane bonds (Si-O-Si).[1] The organic tail, with its desired functionality, then populates the surface, dictating its ultimate properties.
The general mechanism of silanization involves four key steps: hydrolysis, condensation, hydrogen bonding, and covalent bond formation.[3] Initially, the alkoxy groups of the silane hydrolyze in the presence of trace water to form reactive silanol groups (Si-OH). These silanols then hydrogen bond with the hydroxyl groups on the substrate surface before undergoing a condensation reaction to form covalent siloxane bonds.[3]
A Comparative Look at Silane Classes and Their Impact on Surface Morphology
The chemical nature of the silane's organic tail group is a primary driver of the resulting surface morphology and properties. Here, we compare three common classes of silanes: alkylsilanes, aminosilanes, and fluorosilanes.
Alkylsilanes: Engineering Hydrophobicity
Alkylsilanes are the go-to choice for rendering surfaces hydrophobic. The non-polar hydrocarbon tail creates a low-energy, water-repellent interface.[1] The length of the alkyl chain is a critical factor, with longer chains generally leading to higher water contact angles and thus greater hydrophobicity.[1][4] However, excessively long chains can sometimes lead to disordered packing on the surface, potentially reducing hydrophobicity.[1]
Aminosilanes: Platforms for Biomolecule Immobilization
Aminosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), introduce primary amine groups to the surface.[5] These amine groups serve as versatile chemical handles for the covalent attachment of biomolecules like proteins, antibodies, and DNA, making aminosilanes indispensable in the development of biosensors and other biomedical devices.[5][6] The resulting surface is typically more hydrophilic than those modified with alkylsilanes. The morphology of aminosilane layers can be complex, with the potential for both monolayer and multilayer formation, sometimes resulting in island-like structures.[7][8]
Fluorosilanes: Achieving Superhydrophobicity and Oleophobicity
Fluorosilanes, characterized by their fluorinated alkyl chains, are champions of repellency. The low surface energy of the fluorinated tails imparts both hydrophobicity and oleophobicity (oil repellency).[9] Surfaces treated with fluorosilanes can exhibit extremely high water contact angles, often exceeding 150°, a state known as superhydrophobicity.[9] This property is highly desirable for applications requiring self-cleaning or anti-fouling surfaces.
Comparative Performance Data
The following table summarizes typical water contact angle (WCA) values achieved with different silanes on silicon dioxide surfaces, providing a quantitative comparison of their hydrophobicity.
| Silane Type | Silane Example | Typical Water Contact Angle (WCA) on SiO₂ | Key Characteristics |
| Alkylsilane | Octadecyltrichlorosilane (OTS) | 105° - 115° | Hydrophobic, forms well-ordered self-assembled monolayers |
| Aminosilane | (3-Aminopropyl)triethoxysilane (APTES) | 45° - 65° | Hydrophilic, provides amine functional groups for further modification |
| Fluorosilane | (Tridecafluoro-1,1,2,2-tetrahydrooctyl)trichlorosilane (PFTS) | > 120° | Superhydrophobic and oleophobic, low surface energy |
Experimental Protocols
Reproducible and effective surface silanization requires meticulous attention to detail. Below are step-by-step protocols for a typical solution-phase silanization and subsequent surface characterization.
Protocol 1: Solution-Phase Silanization
This protocol describes a general procedure for modifying a silicon dioxide surface with a silane from a solution.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Selected Silane (e.g., APTES, OTS, PFTS)
-
Anhydrous Toluene
-
Deionized Water
-
Nitrogen Gas
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Glass beakers and staining jars
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Silane Solution Preparation:
-
Silanization:
-
Immerse the cleaned and dried substrate in the silane solution for a specified time (typically 30 minutes to 2 hours).
-
The reaction is typically carried out at room temperature.
-
-
Rinsing and Curing:
-
Remove the substrate from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any unbound silane.
-
Dry the substrate under a stream of nitrogen gas.
-
Cure the silanized substrate in an oven at 100-120°C for 1 hour to promote the formation of stable siloxane bonds.
-
Protocol 2: Surface Characterization
1. Water Contact Angle (WCA) Measurement:
-
Use a goniometer to place a small droplet (typically 3-5 µL) of deionized water onto the modified surface.[11]
-
Capture an image of the droplet and use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
2. Atomic Force Microscopy (AFM):
-
AFM is a powerful technique for visualizing surface topography at the nanoscale.[8]
-
Operate the AFM in tapping mode to minimize damage to the silane layer.
-
Scan a representative area of the surface (e.g., 1 µm x 1 µm) to obtain a high-resolution image of the surface morphology.
-
Analyze the AFM data to determine surface roughness (e.g., root mean square roughness) and to identify any surface features such as islands or domains.[7][11]
3. Scanning Electron Microscopy (SEM):
-
SEM provides high-resolution images of the surface morphology over a larger area than AFM.
-
For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be required to prevent charging.
-
Acquire images at various magnifications to observe the overall uniformity of the silane coating and to identify any larger-scale defects.
Visualizing the Process
The following diagrams illustrate the key steps in the silanization process and a typical experimental workflow.
Caption: The three main steps of the silanization reaction on a hydroxylated surface.
Caption: A typical workflow for surface modification with silanes and subsequent analysis.
Conclusion
The choice of silane has a profound and predictable impact on the final surface morphology and properties. By understanding the underlying chemical principles and employing rigorous experimental protocols, researchers can effectively engineer surfaces with tailored functionalities. Alkylsilanes are the workhorses for creating hydrophobic surfaces, aminosilanes provide a versatile platform for biomolecule attachment, and fluorosilanes enable the creation of superhydrophobic and oleophobic surfaces. Careful characterization using techniques such as contact angle measurements, AFM, and SEM is crucial for validating the success of the surface modification and for understanding the relationship between surface morphology and performance.
References
- Effect of Organosilane Structures on Mineral Surface Energy and Wettability | ACS Omega.
- Water contact angles for the monitored silanization and desilanization... - ResearchGate.
- Determination of Contact Angles, Silane Coverage, and Hydrophobicity Heterogeneity of Methylated Quartz Surfaces Using ToF-SIMS | Langmuir - ACS Publications.
- Influence of the Silane Modifiers on the Surface Thermodynamic Characteristics and Dispersion of the Silica into Elastomer Compounds | Request PDF - ResearchGate.
- Silane surface modification for improved bioadhesion of esophageal stents - PMC.
- Hydrophobic Silane Surface Treatments - Technical Library - Gelest.
- A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PubMed Central.
- Contact Angle Evaluation of SilcoTek Depositions.
- Flame-Retardant and Hydrophobic Cotton via Alkoxysilyl-Functionalized Polysiloxanes, Cyclosiloxanes, and POSS with Surface Thiol-Ene Dithiophosphate Grafting - MDPI.
- Influence of Silane Coupling Agents on Surface Properties of Precipitated Silicas.
- Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates - Lehigh University.
- A general silane grafting procedure was followed throughout the study.... - ResearchGate.
- An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC - NIH.
- Surface Chemistry Protocol - Popa Lab.
- ProChimia Surfaces - Silanes Surfaces Protocols - v.10.2011.
- The Role of Polarity in the Structure of Silanes Employed in Surface Modification - Gelest, Inc.
- Effects of the Chemical and Structural Properties of Silane Monolayers on the Organization of Water Molecules and Ions at Interfaces, from Molecular Dynamics Simulations | Langmuir - ACS Publications.
- Surface modification of bio-based composites via silane treatment: a short review.
- Silane Layers on Silicon Surfaces: Mechanism of Interaction, Stability, and Influence on Protein Adsorption - BioForce Nanosciences.
- Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome - PubMed Central.
- AFM and XPS Study of Aminosilanes on Si - 2014 - Wiley Analytical Science.
- Comparison of two different silane compounds used for improving adhesion between fibres and acrylic denture base material - PubMed.
- Silanized Surfaces - Park Systems.
- Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media - PMC - NIH.
- Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Publishing.
- Characterization of Silicon Wafer Surfaces after Hydrophilic and Hydrophobic Treatments by Atomic Force Microscopy | Request PDF - ResearchGate.
- Effect of Grafting Conditions on the Interfacial Properties of Silane Modified Wood Veneer/PE Film Plywood - MDPI.
- (PDF) Hydrophobicity, Hydrophilicity and Silane Surface Modification - ResearchGate.
- Preparation and Morphological Study of Epoxy/Silane Modified Nanoclay Nanocomposites.
- Silane effects on the surface morphology and abrasion resistance of transparent SiO 2/UV-curable resin nano-composites | Request PDF - ResearchGate.
- Silanes for adhesion promotion and surface modification - Research Explorer The University of Manchester.
- Silane group types appearing on the surface of different forms of silica (8-12). - ResearchGate.
- Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - NIH.
- Comparison of the physicochemical properties and aging behavior of two different APTES-derived plasma polymer-based coatings - Biblio.
- Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC - NIH.
- Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability | Request PDF - ResearchGate.
- Silane-modified surfaces in specific antibody-mediated cell recognition - PubMed - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lehigh.edu [lehigh.edu]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Hydrophobic Silane Surface Treatments - Gelest [technical.gelest.com]
- 10. surfmods.jp [surfmods.jp]
- 11. An AFM Study of the Effects of Silanization Temperature, Hydration, and Annealing on the Nucleation and Aggregation of Condensed OTS Domains on Mica - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrical Properties of Silicon Nitride Films Derived from Bis(diethylamino)dimethylsilane
Introduction: The Critical Role of Precursor Chemistry in Silicon Nitride Thin Films
Silicon nitride (SiN) thin films are a cornerstone of the microelectronics industry, serving as essential dielectric layers, passivation coatings, and gate insulators in a vast array of semiconductor devices.[1] The performance and reliability of these devices are intrinsically linked to the electrical properties of the SiN films, which are, in turn, profoundly influenced by the choice of chemical precursor used during deposition. Traditional precursors, such as silane (SiH₄) and dichlorosilane (SiH₂Cl₂), have been the workhorses for SiN deposition for decades. However, the relentless drive towards smaller, more powerful, and lower-power devices has spurred the exploration of alternative precursors that can offer superior film quality at lower deposition temperatures.
One such promising alternative is Bis(diethylamino)dimethylsilane (BDEAS). This organosilane precursor presents several potential advantages, including improved safety due to its lower reactivity compared to silane and the potential for lower carbon and hydrogen incorporation in the resulting films, which can significantly impact their electrical characteristics. This guide provides a comprehensive comparison of the electrical properties of SiN films deposited using BDEAS against those produced with conventional precursors. We will delve into the key electrical metrics, the experimental methodologies used for their characterization, and the underlying scientific principles that govern the observed differences.
Pillar 1: Expertise & Experience - Understanding the Causality Behind Experimental Choices
The electrical characterization of dielectric thin films is a multi-faceted process that requires a suite of complementary techniques to build a complete picture of the material's performance. The choice of each measurement technique is deliberate, aimed at probing a specific aspect of the film's electrical behavior.
Experimental Workflow for Electrical Characterization
The following diagram illustrates the typical workflow for a comprehensive electrical evaluation of SiN thin films.
Sources
A Comparative Guide to the Mechanical Properties of Silicone Polymers Synthesized with Bis(diethylamino)dimethylsilane
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer chemistry, the choice of precursors in silicone polymer synthesis is a critical determinant of the final material's performance. This guide provides an in-depth comparison of the mechanical properties of silicone polymers synthesized using Bis(diethylamino)dimethylsilane (BDEAS) against those prepared with conventional silane precursors. Through a synthesis of field-proven insights and experimental data, we will explore the causal relationships between precursor chemistry and the resultant mechanical characteristics of the cured elastomers.
Introduction: The Role of Precursors in Silicone Polymer Properties
Silicone polymers, or polysiloxanes, are renowned for their biocompatibility, thermal stability, and tunable mechanical properties, making them indispensable in a myriad of applications, from medical devices to advanced drug delivery systems.[1] The mechanical behavior of these elastomers—quantified by metrics such as tensile strength, elongation at break, and hardness—is fundamentally dictated by the molecular architecture of the polymer network. This architecture, in turn, is heavily influenced by the choice of the initial silane monomer and the subsequent crosslinking chemistry.
Traditionally, dichlorodimethylsilane has been a workhorse precursor for polydimethylsiloxane (PDMS), the most common silicone polymer.[2][3] However, the use of aminosilanes, such as BDEAS, presents an alternative synthetic route with distinct advantages and resulting material properties.[4][5] This guide will elucidate the differences in mechanical performance that arise from utilizing BDEAS and provide the necessary experimental frameworks for their characterization.
The Chemistry of Cure: Aminosilane vs. Chlorosilane Routes
The synthesis of silicone elastomers from BDEAS typically involves a condensation reaction with a hydroxyl-terminated polydimethylsiloxane (PDMS) oligomer or a diol crosslinker. The diethylamino groups of BDEAS react with the hydroxyl groups, releasing diethylamine as a byproduct and forming stable siloxane (Si-O-Si) bonds that create the crosslinked network. This process can often be performed at room temperature, offering a convenient room temperature vulcanization (RTV) system.[6][7]
In contrast, the conventional route using dichlorodimethylsilane involves hydrolysis of the chloro-groups to form silanols, which then undergo condensation to build the siloxane backbone.[2] While effective, this method generates corrosive hydrochloric acid as a byproduct, which can be a concern for sensitive applications.
The choice of precursor directly impacts the resulting network structure. The reactivity of the amino groups in BDEAS can lead to different crosslinking kinetics and network uniformity compared to the hydrolysis and condensation of chlorosilanes, thereby influencing the final mechanical properties of the elastomer.[8]
Comparative Analysis of Mechanical Properties
While direct, comprehensive comparative studies detailing the mechanical properties of silicone polymers derived from BDEAS versus other precursors are not abundantly available in public literature, we can infer expected performance based on the principles of polymer chemistry and related studies on aminosilane-based systems. The mechanical integrity of a silicone elastomer is a function of its crosslink density—a higher density generally leads to a higher modulus and hardness but lower elongation.[9][10]
Table 1: Anticipated Comparative Mechanical Properties
| Mechanical Property | Silicone from BDEAS | Silicone from Dichlorodimethylsilane | Rationale |
| Tensile Strength (MPa) | Moderate to High | Moderate to High | Dependent on crosslink density and filler incorporation. Aminosilane routes can offer good interfacial adhesion with fillers.[11] |
| Elongation at Break (%) | Moderate | Moderate to High | Can be tailored by adjusting the stoichiometric ratio of BDEAS to hydroxyl groups.[12] |
| Shore A Hardness | Variable | Variable | Directly correlated with crosslink density, which is controllable in both systems.[13][14] |
It is crucial to note that these are generalized expectations, and the actual properties are highly dependent on the specific formulation, including the molecular weight of the PDMS oligomers, the type and concentration of any fillers, and the curing conditions.[6][9]
Experimental Protocols
To facilitate a direct comparison, detailed and self-validating experimental protocols are essential.
Synthesis of a BDEAS-Cured Silicone Elastomer (RTV)
This protocol describes a room temperature vulcanization process using BDEAS and a hydroxyl-terminated PDMS.
Materials:
-
This compound (BDEAS)
-
α,ω-hydroxyl-terminated polydimethylsiloxane (PDMS-diol, viscosity of ~1000 cSt)
-
Toluene (anhydrous)
-
Molds for casting (e.g., PTFE or aluminum)
Procedure:
-
In a moisture-free environment (e.g., a glovebox or under a nitrogen atmosphere), prepare a solution of PDMS-diol in anhydrous toluene (e.g., 50% w/w).
-
Calculate the stoichiometric amount of BDEAS required to react with the hydroxyl end-groups of the PDMS-diol. The molar ratio of BDEAS to PDMS-diol will determine the crosslink density. For a fully crosslinked network, a 1:1 molar ratio of diethylamino groups to hydroxyl groups is a starting point.
-
Slowly add the calculated amount of BDEAS to the PDMS-diol solution while stirring gently.
-
Continue stirring for 15-20 minutes to ensure homogeneous mixing.
-
Pour the mixture into the molds.
-
Allow the solvent to evaporate in a fume hood at room temperature.
-
Cure the elastomer at room temperature for 24-48 hours, or until a tack-free surface is achieved. For accelerated curing, the molds can be placed in an oven at a moderately elevated temperature (e.g., 60-80°C).[15]
Diagram 1: Synthesis of BDEAS-Cured Silicone Elastomer
Caption: Workflow for synthesizing a silicone elastomer using BDEAS.
Mechanical Property Testing
The following standardized tests should be performed to characterize and compare the mechanical properties of the synthesized elastomers.
1. Tensile Strength and Elongation at Break (ASTM D412):
-
Specimen Preparation: Prepare dumbbell-shaped specimens from the cured elastomer sheets using a die cutter.
-
Testing: Use a universal testing machine to pull the specimens at a constant rate of extension until they fracture.
-
Data Acquisition: Record the force applied and the elongation of the specimen. Tensile strength is the maximum stress the material can withstand, and elongation at break is the percentage increase in length at the point of fracture.
2. Hardness (ASTM D2240):
-
Specimen Preparation: Use a flat, smooth section of the cured elastomer with a minimum thickness of 6 mm.
-
Testing: Use a Shore A durometer to measure the indentation hardness. The durometer is pressed firmly onto the surface of the material, and the hardness reading is taken immediately.
-
Data Acquisition: Take multiple readings at different locations on the sample and calculate the average value.[13][14]
Structure-Property Relationships
The choice of BDEAS as a precursor can influence the resulting polymer network and its mechanical properties in several ways.
Diagram 2: Influence of Precursor on Network Structure
Caption: How precursor choice can affect the final polymer network and properties.
The reactivity of the diethylamino groups in BDEAS allows for a controlled condensation reaction, which can lead to a more uniform distribution of crosslinks throughout the polymer matrix. This uniformity can contribute to more predictable and reproducible mechanical properties. In contrast, the rapid and highly exothermic hydrolysis of dichlorodimethylsilane can sometimes lead to localized areas of higher crosslink density, potentially creating stress points within the material.
Furthermore, the absence of corrosive byproducts with BDEAS makes it a more suitable choice for applications where the presence of acidic residues could be detrimental, such as in medical devices or electronics encapsulation.
Conclusion
The selection of silane precursors is a foundational step in tailoring the mechanical properties of silicone polymers for specific applications. While dichlorodimethylsilane remains a prevalent choice, this compound offers a valuable alternative, particularly for room temperature curing systems and applications sensitive to corrosive byproducts. The synthesis route utilizing BDEAS allows for the creation of elastomers with a wide range of mechanical properties that can be finely tuned by adjusting the formulation and curing conditions.
This guide has provided a framework for understanding the synthesis and comparative mechanical properties of silicone polymers derived from BDEAS. By employing the detailed experimental protocols and understanding the underlying structure-property relationships, researchers can make informed decisions in the development of advanced silicone materials for their specific needs. Further research involving direct, side-by-side comparisons of elastomers synthesized from BDEAS and other precursors under identical conditions is warranted to provide more definitive quantitative data.
References
- Robeyns, C., Picard, L., & Ganachaud, F. (2018). Synthesis, characterization and modification of silicone resins: An “Augmented Review”.
- Jia, M., Wu, C., Li, W., & Gao, D. (2010). Synthesis and characterization of a silicone resin with silphenylene units in Si‐O‐Si backbones.
- Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones.
- Wang, Z., Volinsky, A., & Gallant, N. (2014). Crosslinking Effect on Polydimethylsiloxane Elastic Modulus Measured by Custom-Built Compression Instrument. Journal of Applied Polymer Science, 131(23).
- ResearchGate. (2025). Mechanical Properties Evolution of Polydimethylsiloxane During Crosslinking Process.
- Gelest, Inc. (n.d.). Mechanical and physical properties of ultra-high elongation silicone elastomers.
- Wang, Z., Volinsky, A. A., & Gallant, N. D. (2014). Crosslinking Effect on Polydimethylsiloxane Elastic Modulus Measured by Custom-Built Compression Instrument. Semantic Scholar.
- ResearchGate. (2025). Mechanical characterization of crosslinking effect on polydimethylsiloxane using nanoindentation.
- ResearchGate. (n.d.). Influence of the aminosilane precursor concentration on the silica....
- Yang, W., Tian, J., Wang, Z., & Yang, C. (2018). SYNTHESIS AND CHARACTERIZATION OF AMINO SILICONE OIL.
- MVQ Silicones GmbH. (n.d.). Choosing the Right Shore Hardness.
- ResearchGate. (n.d.). High tear strength silicone elastomers with low hardness and high elongation.
- Puhlmann, P., & Zahn, D. (2025). Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses. Polymers, 17(19), 2619.
- Qi, F., & Wu, L. (2023).
- ResearchGate. (n.d.). Tensile strength (a) and elongation at break (b) of silicone rubber....
- NEWTOP. (2023, June 1). Understanding the Shore Hardness of Silicone Rubber.
- AIMS Press. (2021). Polydimethylsiloxane mechanical properties: A systematic review.
- General Silicones. (2023, September 26). Cultivating a Deeper Understanding of Silicone Hardness.
- PubMed. (2024). Temporal evolution of mechanical properties in PDMS: A comparative study of elastic modulus and relaxation time for storage in air and aqueous environment.
- PubMed. (2013). Synthesis of transparent aminosilane-derived silica based networks for entrapment of sensitive materials.
- Scientific Research Publishing. (n.d.). Use of Shore Hardness Tests for In-Process Properties Estimation/Monitoring of Silicone Rubbers.
- Mosites Rubber Company. (n.d.). Procedures for Curing Silicone.
- SiliCreate. (n.d.). Shore Hardness - What is it? Which one should I use?.
- Arizona State University. (2025). Siloxane-containing polymers: from synthesis and characterization to advanced applications and sustainability.
- Gelest, Inc. (n.d.). Ultra-high elongation silicone elastomers.
- SciSpace. (2018). Preparation and properties of room temperature vulcanized silicone rubber based on rosin-grafted polydimethylsiloxane.
- MDPI. (n.d.). Synthesis and Characterization of Room Temperature Vulcanized Silicone Rubber Using Methoxyl-Capped MQ Silicone Resin as Self-Reinforced Cross-Linker.
- Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones.
- ResearchGate. (2025). Preparation and characterization of room temperature vulcanized silicone rubber using α-amine ketoximesilanes as auto-catalyzed cross-linkers.
- RSC Publishing. (n.d.). Preparation and properties of room temperature vulcanized silicone rubber based on rosin-grafted polydimethylsiloxane.
- Semantic Scholar. (n.d.). Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review.
- DuPont. (2024). liveo-mdx4-4210-US-SDS-000000859731.pdf.
- ResearchGate. (2021). Polydimethylsiloxane mechanical properties: A systematic review.
- Elkem.com. (n.d.). Silicon based materials | TDS/SDS Finder.
- MDPI. (2023). Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity.
- FAU CRIS. (n.d.). Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses.
- Scribd. (n.d.). Silastic Mdx4-4210 Biomedical Grade Elastomer: Product Information | PDF.
- Scribd. (n.d.). Safety Data for Silicone Rubber | PDF | Formaldehyde | Personal Protective Equipment.
- Fab Academy. (n.d.). Safety Data Sheet according to GB/T 16483-2008 503, Building S, Heng Yu Technology Park, 1st Rui Ji Road, Nan Lian Community, Lo.
Sources
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of amino silicone resins by three-step method and characterization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. re.public.polimi.it [re.public.polimi.it]
- 7. wacker.com [wacker.com]
- 8. Molecular Mechanisms of Silicone Network Formation: Bridging Scales from Curing Reactions to Percolation and Entanglement Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eng.usf.edu [eng.usf.edu]
- 10. glorysungroup.com [glorysungroup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mvq-silicones.de [mvq-silicones.de]
- 14. newtopsilicone.com [newtopsilicone.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Recent Advancements in Aminosilane Precursors for Surface Functionalization
For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Aminosilane precursors are foundational to this control, acting as molecular bridges to functionalize a vast array of inorganic substrates. This guide provides an in-depth review of recent advancements in aminosilane chemistry, offering a comparative analysis of precursor performance, supported by experimental data and detailed protocols. We will explore the nuances of precursor selection and deposition methodology, empowering you to achieve consistent, high-quality functionalized surfaces for your critical applications.
The Evolving Landscape of Aminosilane Synthesis: Towards Greener Chemistry
Traditionally, the synthesis of aminosilanes has relied on the reaction of amines with chlorosilanes, a method that generates significant ammonium salt waste and utilizes corrosive reagents.[1][2][3] Recent advancements have focused on more sustainable and efficient synthetic routes. A notable development is the use of manganese-catalyzed Si-N dehydrocoupling.[3][4][5][6] This method offers a direct, atom-economical pathway to form Si-N bonds, producing only hydrogen gas as a byproduct.[2][3][4] This halogen-free approach is not only more environmentally friendly but also opens avenues for the synthesis of novel aminosilane structures.[3][4]
Below is a diagram illustrating the comparison between the traditional and the modern, sustainable synthesis routes for aminosilane precursors.
Caption: A generalized workflow for surface functionalization with aminosilanes.
Applications in Research and Drug Development
The ability to tailor surface properties with aminosilane precursors has a profound impact on various fields, from materials science to biomedicine.
Biomedical Applications: Engineering the Biointerface
In the biomedical field, aminosilane-functionalized surfaces are crucial for controlling biological interactions at the material interface.
-
Biocompatibility and Cell Adhesion: Aminosilane coatings can improve the biocompatibility of medical implants. [7]The surface amino groups can be used to immobilize biomolecules that promote cell adhesion and growth, or to create surfaces that resist non-specific protein adsorption. [7]* Biosensors: The covalent immobilization of antibodies, enzymes, or DNA onto aminosilane-functionalized surfaces is a cornerstone of biosensor development. [1][8]The stability and density of the amino groups are critical for the sensitivity and reliability of the sensor.
-
Drug Delivery: Aminosilanes are used to functionalize nanoparticles for targeted drug delivery. The amino groups provide a handle for attaching drug molecules and targeting ligands. [1]
Adhesion Promotion in Composites
Aminosilanes act as coupling agents to improve the adhesion between inorganic fillers (e.g., glass fibers, silica nanoparticles) and organic polymer matrices. [9][10][11][12][13][14]The silane end of the molecule bonds to the inorganic filler, while the amino group reacts with the polymer matrix, forming a strong covalent bond across the interface and enhancing the mechanical properties of the composite material. [9][10][11][12][13]A comparative study of different aminosilane coupling agents for modifying carbon fibers in a composite film showed that the grafting rate and the resulting electrical conductivity and tensile strength of the composite varied depending on the aminosilane structure. [9]
Characterization of Aminosilane Films: A Multi-Technique Approach
A comprehensive characterization of the aminosilane layer is essential to ensure its quality and performance. A combination of surface-sensitive techniques is typically employed:
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical states of the surface, confirming the presence of the aminosilane and the nature of its bonding. [15][16]* Contact Angle Goniometry: Measures the surface wettability, which is sensitive to changes in surface chemistry. A successful aminosilane deposition typically results in a change in the water contact angle. [15]* Spectroscopic Ellipsometry: A non-destructive optical technique used to measure the thickness of thin films with high precision. [15]* Atomic Force Microscopy (AFM): Provides topographical information about the surface, revealing the uniformity and roughness of the aminosilane film and detecting the presence of aggregates. [15]
Conclusion: A Forward Look
The field of aminosilane precursors is continuously evolving, driven by the demand for greater control over surface chemistry and more sustainable manufacturing processes. Recent advancements in synthesis and a deeper understanding of structure-property relationships are empowering researchers to design and fabricate functional surfaces with unprecedented precision. By carefully selecting the appropriate precursor and deposition methodology, and by rigorously characterizing the resulting film, scientists and engineers can unlock the full potential of aminosilane chemistry to advance their research and develop innovative technologies.
References
- Boyd, J. G., et al. (2018). Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity. Langmuir, 34(40), 11925-11932. [Link]
- How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2008). Langmuir, 24(20), 11786-11796. [Link]
- How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2008). Langmuir, 24(20), 11786-11796. [Link]
- Boyd, J. G., et al. (2018). Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity. Langmuir, 34(40), 11925-11932. [Link]
- Liu, X., et al. (2025). Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films. Composites Part B: Engineering, 280, 111649.
- Luchansky, M. S., & Bailey, R. C. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C, 35, 283-290. [Link]
- How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2008). Langmuir, 24(20), 11786-11796. [Link]
- Wang, N., et al. (2021). Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites.
- Zhang, F., et al. (2010). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. Langmuir, 26(16), 13257-13264. [Link]
- Zhu, M. (2007). Investigation and Preparation of Hydrolytically Stable Aminosilane-derived Layers on Silica Surfaces. [Link]
- Luchansky, M. S., & Bailey, R. C. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C, 35, 283-290. [Link]
- Calzaferri, G., et al. (2009). Comparison of the sealing efficiency of APTES, APDEMS, and APDMES as well as of APTES and PTES (inset).
- How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. (2008). Langmuir, 24(20), 11786-11796. [Link]
- Kim, H., et al. (2018). Surface reactions of aminosilane precursors during N 2 plasma‐assisted atomic layer deposition of SiN x. Journal of Vacuum Science & Technology A: Vacuum, Surfaces, and Films, 36(5), 051505. [Link]
- Luchansky, M. S., & Bailey, R. C. (2014). Comparative study of solution-phase and vapor-phase deposition of aminosilanes on silicon dioxide surfaces. Materials Science and Engineering: C, 35, 283-290. [Link]
- Howard, L. M., et al. (2011). Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays. Methods in molecular biology (Clifton, N.J.), 778, 115-144. [Link]
- Liu, X., et al. (2018). Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin.
- Liu, X., et al. (2025). Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films.
- Major, R. C., et al. (2006). Determination of structure-property relationships for 3-aminopropyltriethoxysilane films using x-ray reflectivity. Journal of Materials Research, 21(12), 3145-3153. [Link]
- Major, R. C., et al. (2006). Determination of structure-property relationships for 3-aminopropyltriethoxysilane films using x-ray reflectivity.
- Liu, X., et al. (2018). Effect of Aminosilane Coupling Agents with Different Chain Lengths on Thermo-Mechanical Properties of Cross-Linked Epoxy Resin.
- Al-Abadleh, H. A., et al. (2009). Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. Applied Surface Science, 255(20), 8519-8526. [Link]
- Arslan, G., et al. (2007). Surface Modification of Glass Beads with an Aminosilane Monolayer. Acta Physica Polonica A, 112(s1), s-203. [Link]
- Lee, K., & Shim, Y. (2020). First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Advances, 10(26), 15413-15420. [Link]
- Wang, Y., et al. (2022). Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis.
- D'Souza, R. R., & Paliyath, G. (2021). Surface Modification of Glass Slides with Aminosilanes for Microarray Use. Methods in molecular biology (Clifton, N.J.), 2237, 191-198. [Link]
- SiSiB SILICONES. (n.d.). Amino Silanes as adhesion promoter, surface modifier and reactant. [Link]
- Trovitch, R. J., et al. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling.
- Question on ResearchGate. (2016). Glass slide functionalization by trimethoxysilanes set-up?. [Link]
- Nguyen, T. T., et al. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si-N Dehydrocoupling. ACS Sustainable Chemistry & Engineering, 10(13), 4218-4226. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Study of Solution Phase and Vapor Phase Deposition of Aminosilanes on Silicon Dioxide Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface Modification of Glass Slides with Aminosilanes for Microarray Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative study of different aminosilane coupling agents for modification of carbon fibers/waste paper fiber/polyvinyl alcohol composite films | CoLab [colab.ws]
- 10. Effect of Aminosilane Coupling Agent-Modified Nano-SiO2 Particles on Thermodynamic Properties of Epoxy Resin Composites [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 15. Performance Comparison of Three Chemical Vapor Deposited Aminosilanes in Peptide Synthesis: Effects of Silane on Peptide Stability and Purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lehigh.edu [lehigh.edu]
The Strategic calculus of Silylation: A Cost-Benefit Analysis of Bis(diethylamino)dimethylsilane in Advanced Manufacturing
In the landscape of modern chemical manufacturing, particularly within the pharmaceutical and electronics sectors, the precise modification of molecular structures is paramount. Silylating agents are critical enablers in this context, enhancing the volatility, stability, and reactivity of various compounds. Among these, Bis(diethylamino)dimethylsilane (BDEAS) has emerged as a versatile and potent reagent. This guide provides a comprehensive cost-benefit analysis of employing BDEAS in manufacturing, offering a comparative perspective against common alternatives, supported by experimental insights and economic considerations for researchers, scientists, and drug development professionals.
Understanding the Role of this compound (BDEAS)
This compound, with the chemical formula C10H26N2Si, is an organosilicon compound recognized for its utility as a silylating agent, a precursor for silicon-containing materials, and a catalyst.[1][2] Its primary function in manufacturing is to introduce a dimethylsilyl group onto a substrate molecule, a process crucial for various applications.
BDEAS is utilized in several key industrial processes:
-
Silicone Polymer Synthesis: It serves as a key intermediate in the production of specialized silicone polymers, which are valued for their flexibility and thermal stability in industries like automotive and aerospace.[1]
-
Surface Modification: BDEAS is employed to alter surface properties, such as creating hydrophobic or self-cleaning surfaces and protective coatings.[1]
-
Semiconductor Manufacturing: In the electronics industry, it plays a vital role in the deposition of silicon-based thin films, which are essential for fabricating high-performance semiconductor devices.[1][3]
-
Catalysis: The compound can act as a catalyst in various organic reactions, potentially increasing reaction rates and yields, a critical factor in pharmaceutical and fine chemical production.[1][4]
-
Pharmaceutical Synthesis: In drug development and manufacturing, silylation is a common strategy for protecting functional groups during synthesis and for derivatizing molecules to enhance their analyzability, for instance, by gas chromatography.[2][5]
Performance Benchmarking: BDEAS vs. Alternatives
The selection of a silylating agent is a critical decision in process development, directly impacting reaction efficiency, product purity, and overall cost. BDEAS is often compared with other silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), particularly in analytical derivatization and synthetic chemistry.[6][7]
| Feature | This compound (BDEAS) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Reactivity | High | High, often requires a catalyst (e.g., TMCS) for hindered groups.[6] | Very high, considered one of the most powerful silylating agents.[6] |
| Byproducts | Diethylamine (volatile) | N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (volatile) | N-methyltrifluoroacetamide (highly volatile)[6] |
| Applications | Thin film deposition, polymer synthesis, catalysis, derivatization.[1][8] | Primarily analytical derivatization for GC-MS.[6][9] | Analytical derivatization for challenging analytes (e.g., steroids).[6][10] |
| Handling | Moisture sensitive; reacts with water.[11][12] Highly flammable liquid and vapor.[13] | Moisture sensitive.[7] | Highly moisture sensitive.[10] |
| Cost Profile | Varies by supplier and purity. | Generally cost-effective for analytical scales. | Typically more expensive than BSTFA. |
In-Depth Cost-Benefit Analysis
A holistic cost-benefit analysis of BDEAS extends beyond the initial purchase price and must encompass process efficiency, waste management, and final product quality.
Direct Costs
The procurement cost of BDEAS is a primary consideration. Prices can vary significantly based on purity and supplier. For instance, laboratory-grade BDEAS can range from approximately €44.00 for 5ml to €111.00 for 25ml.[14] Industrial-scale pricing will be substantially different and subject to negotiation with suppliers like BOC Sciences and CymitQuimica.[14][]
Indirect Costs and Benefits
Process Efficiency:
-
Reaction Kinetics: The high reactivity of BDEAS can lead to faster reaction times, increasing throughput in a manufacturing setting.[1]
-
Yield and Purity: In applications like thin film deposition, the choice of precursor, such as BDEAS, directly impacts the quality and purity of the resulting film. Studies have shown that aminosilane precursors can be effective for atomic layer deposition (ALD) of high-quality silicon oxide films.[8][16] The formation of volatile diethylamine as a byproduct simplifies purification compared to less volatile byproducts from other reagents.
Waste Management:
-
The primary byproduct of BDEAS silylation is diethylamine. While volatile and relatively easy to remove from the reaction mixture, it is a corrosive and flammable substance that requires appropriate handling and disposal protocols, contributing to operational costs.
Safety and Handling:
-
BDEAS is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[11][13] It is also moisture-sensitive and reacts with water.[12] The need for stringent safety protocols, including the use of personal protective equipment, specialized storage, and handling in an inert atmosphere, adds to the operational cost.[11][17]
Experimental Workflow: A Comparative Silylation Protocol
To provide a practical context for comparison, the following generalized experimental workflow outlines the silylation of a generic substrate containing a hydroxyl group, adaptable for BDEAS and alternative reagents.
Caption: Generalized workflow for a silylation reaction.
Detailed Protocol:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the silylating agent.
-
Prepare a solution of the substrate in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Prepare the silylating agent (BDEAS, BSTFA, or MSTFA) in a separate flask, if necessary.
-
-
Silylation Reaction:
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution of the substrate, slowly add the silylating agent at the appropriate temperature (this can range from 0°C to reflux, depending on the substrate and reagent).
-
If using BSTFA, a catalyst such as trimethylchlorosilane (TMCS) may be added.[7]
-
Monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench any remaining silylating agent by carefully adding a protic solvent (e.g., methanol).
-
Perform an aqueous work-up to remove any salts and water-soluble byproducts.
-
Extract the silylated product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
-
Analysis:
-
Characterize the purified silylated product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy to confirm its identity and purity.
-
Logical Framework for Reagent Selection
The decision to use BDEAS or an alternative is a multi-faceted one, guided by the specific requirements of the manufacturing process.
Caption: Decision framework for selecting a silylating agent.
Conclusion and Future Outlook
This compound is a potent and versatile silylating agent with significant utility in advanced manufacturing. Its high reactivity and the volatility of its byproducts offer distinct advantages in terms of process efficiency and purification. However, these benefits must be weighed against its cost, moisture sensitivity, and the safety considerations associated with its handling.
For applications in thin film deposition and specialized polymer synthesis, BDEAS presents a compelling case. In the realm of analytical derivatization, particularly for highly sensitive GC-MS applications, alternatives like MSTFA may offer superior performance due to their even more volatile byproducts.
Ultimately, the choice of silylating agent is not a one-size-fits-all decision. A thorough cost-benefit analysis, taking into account not only the price of the reagent but also its impact on the entire manufacturing workflow, is essential for making an informed and economically sound choice. As the demand for high-performance materials and pharmaceuticals continues to grow, a strategic approach to silylation chemistry will remain a cornerstone of innovation and efficiency in the chemical industry.
References
- J&K Scientific LLC. Bis(dimethylamino)dimethylsilane | 3768-58-9.
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE Safety Data Sheet. 2015.
- Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane. 2023.
- PubChem. Bis(dimethylamino)dimethylsilane. National Center for Biotechnology Information.
- American Elements. Bis(diethylamino)silane.
- ResearchGate. Bis(diethylamino) Silane as the Silicon Precursor in the Atomic Layer Deposition of HfSiOx. 2025.
- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Versatile Catalyst in Organic Synthesis.
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- Regis Technologies. Silylation Reagents.
- MDPI. Economic Evaluation During Physicochemical Characterization Process: A Cost–Benefit Analysis.
- ResearchGate. Comparison between SiO2 films deposited by atomic layer deposition with SiH2[N(CH3)2]2 and SiH[N(CH3)2]3 precursors. 2025.
- MDPI. A Cost–Benefit Analysis Simulation for the Digitalisation of Cold Supply Chains.
- ResearchGate. Thin Film Deposition in Capacitively Coupled Plasmas Fed with Bis(dimethylamino)dimethylsilane and Oxygen: An FTIR study. 2025.
- ScienceDirect. Techno-economic and life cycle analyses of bio-adhesives production from isolated soy protein and kraft lignin. 2024.
- MDPI. Technical–Economic Assessment—The Missing Piece for Increasing the Attractiveness of Applied Biocatalysis in Ester Syntheses?
- ACS Publications. ACS Sustainable Chemistry & Engineering.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Silylation of Non-Steroidal Anti-Inflammatory Drugs [sigmaaldrich.com]
- 11. gelest.com [gelest.com]
- 12. fishersci.com [fishersci.com]
- 13. chemos.de [chemos.de]
- 14. This compound | CymitQuimica [cymitquimica.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Analysis of Bis(diethylamino)dimethylsilane Reaction Intermediates
In the landscape of materials science and chemical synthesis, particularly in the deposition of silicon-based thin films, Bis(diethylamino)dimethylsilane (BDEAS) has emerged as a critical precursor. The ability to precisely control the outcomes of reactions involving BDEAS hinges on a thorough understanding of its transient reaction intermediates. This guide provides an in-depth, comparative analysis of key spectroscopic techniques for the real-time monitoring and characterization of these ephemeral species. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and offers practical, field-proven insights.
The controlled hydrolysis and thermal decomposition of BDEAS are fundamental to processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). The intermediates formed during these reactions dictate the final properties of the deposited films. Therefore, their identification and characterization are paramount for process optimization and quality control.
The Challenge of Characterizing Transient Intermediates
Reaction intermediates are, by their nature, short-lived and present in low concentrations. This necessitates analytical techniques that offer high sensitivity, rapid data acquisition, and structural specificity. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structures and dynamics of BDEAS reaction intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Molecular Scaffolds
NMR spectroscopy is a powerful tool for the structural elucidation of molecules in solution. For the analysis of BDEAS reactions, ¹H, ¹³C, and ²⁹Si NMR are particularly insightful.
Expertise & Experience in NMR Analysis:
The choice of NMR for studying BDEAS reactions is driven by its ability to provide unambiguous structural information. For instance, in the hydrolysis of BDEAS, the disappearance of the Si-H proton signal and the appearance of new signals corresponding to Si-OH (silanol) and subsequently Si-O-Si (siloxane) linkages can be monitored. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom, allowing for the differentiation of species such as the parent aminosilane, silanols, and various siloxane oligomers.[1]
Trustworthiness Through Self-Validating Protocols:
A robust NMR experiment for monitoring a BDEAS reaction involves careful selection of a deuterated solvent that is inert to the reactants and intermediates. Real-time monitoring can be achieved by acquiring spectra at regular intervals. The internal consistency of the data, such as the integration of proton signals corresponding to the diethylamino and methyl groups, serves as a self-validating mechanism. For example, the ratio of the integrals of the CH₂ and CH₃ protons of the ethyl groups should remain constant throughout the reaction, even as the chemical environment around the silicon atom changes.
Experimental Protocol: In Situ ¹H NMR Monitoring of BDEAS Hydrolysis
-
Preparation: In a dry NMR tube, dissolve a known concentration of this compound in an appropriate deuterated solvent (e.g., CDCl₃).
-
Initiation: Add a controlled amount of D₂O to initiate the hydrolysis reaction. The use of D₂O allows for the observation of Si-OD groups without interference from a large water peak.
-
Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular time intervals.
-
Analysis: Process the spectra to identify and quantify the signals corresponding to the starting material, intermediates (e.g., silanols), and final products (e.g., siloxanes). Track the changes in signal intensity over time to determine reaction kinetics.[2]
Visualization of NMR Workflow:
Caption: Workflow for in situ NMR monitoring of BDEAS hydrolysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Transformations
FT-IR spectroscopy is a highly sensitive technique for identifying functional groups and monitoring their changes during a chemical reaction. It is particularly well-suited for in situ analysis of thin film deposition processes.
Expertise & Experience in FT-IR Analysis:
The utility of FT-IR in studying BDEAS reactions lies in its ability to track the disappearance of Si-N bonds and the appearance of Si-O bonds.[3][4] For instance, during the atomic layer deposition of silicon oxide using BDEAS and an oxygen source, in situ FT-IR can confirm the presence of diethylamine ligands on the surface after the BDEAS pulse.[3] Subsequent exposure to the oxygen source leads to the removal of these ligands and the formation of Si-O-Si networks, which can be observed by the growth of the corresponding IR absorption bands. Attenuated Total Reflectance (ATR)-FTIR is a particularly powerful variant for real-time monitoring of reactions in solution or on surfaces.[5][6]
Trustworthiness Through Self-Validating Protocols:
A well-designed in situ FT-IR experiment provides self-validating data through the observation of expected spectral changes. For example, the decrease in the intensity of the Si-N stretching vibration should be correlated with an increase in the intensity of the Si-O-Si asymmetric stretching band. Background subtraction and careful calibration are crucial for obtaining reliable quantitative information.
Experimental Protocol: In Situ ATR-FTIR Monitoring of BDEAS Surface Reactions
-
Substrate Preparation: A suitable ATR crystal (e.g., Si or ZnSe) is cleaned and mounted in the FT-IR spectrometer.
-
Reaction Initiation: A solution of this compound is introduced into the ATR cell, or the precursor is pulsed over the crystal surface in a vacuum chamber.
-
Data Acquisition: A background spectrum of the clean crystal is first recorded. Then, spectra are continuously acquired as the reaction proceeds.
-
Analysis: Difference spectra are calculated to isolate the absorption bands of the surface-adsorbed species and their reaction products. The evolution of these bands over time provides insights into the reaction mechanism and kinetics.[6]
Visualization of FT-IR Workflow:
Caption: Workflow for in situ ATR-FTIR analysis of BDEAS surface reactions.
Mass Spectrometry (MS): Identifying Molecular Fragments and High-Mass Species
Mass spectrometry is an indispensable tool for identifying reaction intermediates by their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide exact mass measurements, enabling the determination of elemental compositions.[7]
Expertise & Experience in MS Analysis:
In the context of BDEAS reactions, MS can be used to detect volatile intermediates and byproducts in the gas phase. For example, during thermal decomposition, MS can identify fragments resulting from the cleavage of Si-N and Si-C bonds.[8] In electrospray ionization (ESI)-MS, it's possible to observe protonated or adducted forms of larger, non-volatile intermediates in solution. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information about these intermediates.[9]
Trustworthiness Through Self-Validating Protocols:
The reliability of MS data is enhanced by the use of internal standards for mass calibration and by comparing the observed isotopic patterns with theoretical predictions. For complex mixtures, coupling MS with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS) is crucial for resolving individual components before mass analysis.
Experimental Protocol: GC-MS Analysis of BDEAS Thermal Decomposition Products
-
Reaction: Heat a sample of this compound in a sealed vial at a controlled temperature for a specific duration.
-
Sampling: Collect the headspace gas using a gas-tight syringe.
-
Injection: Inject the gas sample into the GC-MS system.
-
Separation & Detection: The volatile components are separated on the GC column and subsequently ionized and detected by the mass spectrometer.
-
Analysis: Identify the components based on their retention times and mass spectra. Compare the fragmentation patterns with library data or theoretical predictions to confirm the structures of the decomposition intermediates.
Visualization of MS Logical Relationships:
Caption: Logical relationships between ionization, analysis, and data in MS.
Comparative Performance Analysis
| Feature | NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Information Provided | Detailed molecular structure, connectivity | Functional group identification, bonding changes | Molecular weight, elemental composition, fragmentation |
| Sensitivity | Moderate | High | Very High |
| Temporal Resolution | Seconds to minutes | Milliseconds to seconds | Milliseconds |
| Phase of Matter | Liquid | Gas, Liquid, Solid (Surface) | Gas, Liquid |
| Key Advantage | Unambiguous structural elucidation | Excellent for in situ monitoring of surfaces | High sensitivity for trace intermediates |
| Key Limitation | Lower sensitivity, slower acquisition | Less structural detail than NMR | Can be destructive, isomerization ambiguity |
Alternative and Complementary Techniques
While NMR, FT-IR, and MS are the primary tools for studying BDEAS reaction intermediates, other techniques can provide valuable complementary information:
-
Raman Spectroscopy: Offers complementary vibrational information to FT-IR, particularly for symmetric bonds that are weak or inactive in the IR.
-
X-ray Photoelectron Spectroscopy (XPS): Provides elemental composition and chemical state information of surfaces, which is highly relevant for thin film deposition studies.[3]
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the structures and energies of possible intermediates and transition states, aiding in the interpretation of experimental data.[8][10]
Conclusion: A Multi-faceted Approach for Comprehensive Understanding
The comprehensive characterization of this compound reaction intermediates requires a multi-faceted analytical approach. No single technique can provide a complete picture.
-
NMR spectroscopy is unparalleled for determining the precise molecular structure of intermediates that can be isolated or are present in sufficient concentration in solution.
-
FT-IR spectroscopy is the workhorse for real-time, in situ monitoring of functional group transformations, especially in thin film deposition processes.
-
Mass spectrometry offers exceptional sensitivity for the detection of transient and low-concentration species, providing crucial molecular weight and fragmentation data.
By judiciously combining these powerful spectroscopic methods with complementary techniques and computational modeling, researchers can gain a deep and actionable understanding of the complex reaction pathways of this compound. This knowledge is fundamental to the rational design and optimization of processes for the fabrication of advanced silicon-based materials.
References
- Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species. (2021). PubMed.
- Effect of Deposition Temperature and Surface Reactions in Atomic Layer Deposition of Silicon Oxide Using Bis(diethylamino)silane and Ozone. (2025).
- Silylation for Structural Confirmation: A Comparative Guide to NMR and High-Resolution Mass Spectrometry Analysis. Benchchem.
- Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characteriz
- Real-time monitoring of in situ polyethyleneimine-silica particle form
- Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane. NIH.
- Solid-state 29Si NMR and Infrared Studies of the Reactions of Mono- and Polyfunctional Silanes with Zeolite Y Surfaces. N/A.
- Normalized FT-IR absorption spectra of BDMADMS (gas phase) (a), and of... (N/A).
- Real-Time Monitoring of in Situ Polyethyleneimine-Silica Particle Formation. (2025).
- Adsorption and surface reaction of bis-diethylaminosilane as a Si precursor on an OH-terminated Si (0 0 1) surface. (2025).
Sources
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Photoinduced hydrosilylation through hydrogen abstraction: an NMR and computational study of the structural effect of silane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Real-time monitoring of in situ polyethyleneimine-silica particle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Theoretical Study of Decomposition Kinetics and Thermochemistry of Bis(dimethylamino)silane-Formation of Methyleneimine and Silanimine Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Environmental Impact of Bis(diethylamino)dimethylsilane Synthesis
For researchers, scientists, and professionals in drug development, the selection of chemical precursors and their synthetic routes extends beyond mere yield and purity. The growing imperative for sustainable practices in the chemical industry necessitates a thorough evaluation of the environmental footprint of these processes. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for Bis(diethylamino)dimethylsilane, a versatile silylating agent and precursor in materials science. We will dissect the traditional chlorosilane-based synthesis and contrast it with the more contemporary catalytic dehydrocoupling approach, supported by experimental insights and quantitative environmental metrics.
Introduction: The Synthetic Dichotomy of an Aminosilane
This compound [(Et₂N)₂SiMe₂] is a valuable organosilicon compound utilized in various chemical transformations. Its synthesis has traditionally been dominated by the reaction of dichlorodimethylsilane with diethylamine. While effective, this method is fraught with inherent environmental drawbacks. In recent years, catalytic dehydrocoupling has emerged as a promising, greener alternative that aligns with the principles of sustainable chemistry. This guide will illuminate the environmental and practical disparities between these two synthetic pathways.
Comparative Analysis of Synthetic Routes
The environmental impact of a chemical process can be holistically assessed by examining several key metrics, including the nature and quantity of reagents, solvents, energy consumption, and waste generated. Below is a comparative overview of the two primary synthetic routes to this compound.
Traditional Synthesis: The Chlorosilane-Amine Reaction
This long-established method involves the nucleophilic substitution of the chlorine atoms on dichlorodimethylsilane with diethylamine. The overall reaction is as follows:
(CH₃)₂SiCl₂ + 4(C₂H₅)₂NH → (CH₃)₂Si(N(C₂H₅)₂)₂ + 2(C₂H₅)₂NH₂Cl
This reaction, while straightforward, is inherently atom-inefficient and generates a significant amount of salt waste.
Green Alternative: Catalytic Dehydrocoupling
A more sustainable approach involves the catalytic dehydrocoupling of a hydrosilane with an amine. For the synthesis of this compound, this would involve the reaction of dimethylsilane with diethylamine in the presence of a suitable catalyst:
(CH₃)₂SiH₂ + 2(C₂H₅)₂NH --(Catalyst)--> (CH₃)₂Si(N(C₂H₅)₂)₂ + 2H₂
This method is highly atom-economical, with the only byproduct being hydrogen gas.[1][2]
Quantitative Environmental Impact Assessment
To provide a more granular comparison, we will evaluate the two synthetic routes based on established green chemistry metrics: Process Mass Intensity (PMI) and E-Factor.
Process Mass Intensity (PMI) is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product.[3] A lower PMI indicates a more efficient and less wasteful process.
E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[4] A lower E-Factor signifies a greener process.
| Metric | Traditional Chlorosilane Route | Catalytic Dehydrocoupling Route |
| Primary Reagents | Dichlorodimethylsilane, Diethylamine | Dimethylsilane, Diethylamine, Catalyst |
| Byproducts | Diethylammonium chloride (salt waste) | Hydrogen gas |
| Atom Economy (%) | ~56% | ~98% |
| Estimated E-Factor | 10 - 25 | < 1 |
| Estimated PMI | 11 - 26 | 2 - 5 |
| Solvent Usage | High (for reaction and workup) | Moderate (can be run neat or with minimal solvent) |
| Energy Consumption | Moderate (exothermic but requires heating for purification) | Low to Moderate (often at ambient or slightly elevated temperatures) |
| Reagent Hazards | Dichlorodimethylsilane is corrosive and moisture-sensitive. | Dimethylsilane is flammable. Catalysts can be air/moisture sensitive. |
| Waste Disposal | Requires disposal of significant salt waste. | Venting of hydrogen gas (can be captured as a fuel source). |
Note: The E-Factor and PMI values are estimations based on typical laboratory-scale syntheses and can vary depending on the specific reaction conditions and scale.
Experimental Protocols: A Step-by-Step Comparison
The practical execution of each synthesis further highlights their environmental and safety differences.
Protocol 1: Traditional Synthesis via Dichlorodimethylsilane
Objective: To synthesize this compound from dichlorodimethylsilane and diethylamine.
Materials:
-
Dichlorodimethylsilane
-
Diethylamine
-
Anhydrous hexane (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is thoroughly dried and flushed with nitrogen.
-
Dichlorodimethylsilane (1 equivalent) is dissolved in anhydrous hexane and added to the flask.
-
The flask is cooled to 0°C in an ice bath.
-
Diethylamine (4.2 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.
-
The white precipitate of diethylammonium chloride is removed by filtration under a nitrogen atmosphere.
-
The filter cake is washed with anhydrous hexane to recover any product.
-
The solvent is removed from the combined filtrate by distillation.
-
The crude product is purified by fractional distillation under reduced pressure to yield this compound.
Protocol 2: Catalytic Dehydrocoupling Synthesis
Objective: To synthesize this compound via manganese-catalyzed dehydrocoupling of dimethylsilane and diethylamine.[1]
Materials:
-
Dimethylsilane
-
Diethylamine
-
Manganese(II) bromide (precatalyst)
-
Potassium graphite (KC₈) (activator)
-
Anhydrous toluene (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Glovebox or Schlenk line
Procedure:
-
Inside a nitrogen-filled glovebox, a reaction vessel is charged with manganese(II) bromide and potassium graphite.
-
Anhydrous toluene is added, and the mixture is stirred to generate the active catalyst.
-
Diethylamine (2 equivalents) is added to the catalyst suspension.
-
Dimethylsilane (1 equivalent) is then slowly introduced into the reaction mixture at room temperature.
-
The reaction progress is monitored by the evolution of hydrogen gas.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is purified by distillation to afford this compound.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow and key differences between the two synthetic routes.
Caption: A comparative workflow of the traditional and catalytic routes for this compound synthesis.
Causality and Trustworthiness in Experimental Design
The choice of experimental parameters in each protocol is dictated by the underlying reaction mechanisms and the properties of the involved species.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is critical in both syntheses to prevent the hydrolysis of moisture-sensitive reagents like dichlorodimethylsilane and the aminosilane product.[5] This ensures the integrity of the reaction and prevents the formation of undesirable siloxane byproducts.
-
Temperature Control: In the traditional method, the initial reaction is conducted at low temperatures to control the exothermicity of the reaction between the chlorosilane and the amine. In contrast, many dehydrocoupling reactions can proceed efficiently at ambient temperature, reducing energy consumption.[1]
-
Catalyst Choice: The selection of a catalyst in the dehydrocoupling route is paramount. Earth-abundant metal catalysts, such as those based on manganese, are increasingly favored over precious metal catalysts due to their lower cost and toxicity.[1] The catalyst's role is to facilitate the cleavage of Si-H and N-H bonds, enabling the formation of the Si-N bond and the release of hydrogen.
Conclusion and Future Outlook
The environmental impact assessment of the synthesis of this compound clearly favors the catalytic dehydrocoupling route over the traditional chlorosilane-based method. The dehydrocoupling approach offers a significantly higher atom economy, produces a benign byproduct (hydrogen gas), and generates substantially less waste. While the initial investment in catalyst development and the handling of gaseous silanes may present challenges for industrial scale-up, the long-term environmental benefits and alignment with green chemistry principles make it a compelling alternative.
For researchers and professionals in the pharmaceutical and chemical industries, the adoption of such greener synthetic routes is not merely an ethical choice but a strategic one. As regulatory pressures and consumer demand for sustainable products increase, the development and implementation of environmentally benign chemical processes will be a key driver of innovation and commercial success.
References
- Nguyen, T. T., Mukhopadhyay, T. K., Macmillan, S. N., et al. (2022). Synthesis of Aminosilane Chemical Vapor Deposition Precursors and Polycarbosilazanes through Manganese-Catalyzed Si–N Dehydrocoupling. ACS Sustainable Chemistry & Engineering, 10(13), 4218–4226. [Link]
- Leland, B. E., Mondal, J., & Trovitch, R. J. (2023). Sustainable preparation of aminosilane monomers, oligomers, and polymers through Si–N dehydrocoupling catalysis.
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). [Link]
- Verma, V., Koperniku, A., Edwards, P. M., & Schafer, L. L. (2022). N-Silylamines in catalysis: synthesis and reactivity.
- Jimenez-Gonzalez, C., Ponder, C. S., Brophy, J. P., & Sneddon, H. F. (2011). Using the right green yardstick: why process mass intensity is used in the pharmaceutical industry to drive more sustainable processes. Organic Process Research & Development, 15(4), 912-917. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
- Roschangar, F., Sheldon, R. A., & Senanayake, C. H. (2015). Overcoming barriers to green chemistry in the pharmaceutical industry–the Green Aspiration Level™ (GAL) concept. Green Chemistry, 17(2), 752-768. [Link]
- Hill, S. A., Sneddon, H. F., & Watson, A. J. (2020). The application of green chemistry principles to the synthesis of aminosilanes. Green Chemistry, 22(18), 5914-5930. [Link]
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Bis(diethylamino)dimethylsilane
Foreword: Bis(diethylamino)dimethylsilane is an indispensable reagent in advanced material synthesis, particularly in the semiconductor and coatings industries.[1][2] Its utility, however, is matched by its significant reactivity and hazardous nature. This guide provides a direct, field-proven protocol for the safe neutralization and disposal of this compound waste. The procedures outlined herein are designed to empower researchers and chemical professionals to manage this substance with confidence, ensuring the safety of personnel and the preservation of our environment. This is not merely a set of instructions; it is a framework for responsible chemical stewardship.
Core Hazard Profile & Chemical Reactivity
Understanding the intrinsic properties of this compound is the foundation of its safe handling and disposal. It is a highly flammable, corrosive liquid that demands respect and meticulous planning.[3][4][5][6] The primary operational hazard stems from its extreme sensitivity to moisture.
Key Chemical Characteristic: The silicon-nitrogen bond in aminosilanes is highly susceptible to cleavage by protic sources, such as water, alcohols, or even ambient humidity.[7][8][9] This hydrolysis reaction is rapid and exothermic, liberating two equivalents of diethylamine gas and forming dimethylsilanediol.[10][11][12]
Reaction: (CH₃)₂Si[N(C₂H₅)₂]₂ + 2 H₂O → (CH₃)₂Si(OH)₂ + 2 HN(C₂H₅)₂ this compound + Water → Dimethylsilanediol + Diethylamine
This reaction is the central principle of our disposal strategy. We will leverage this inherent reactivity in a controlled manner to convert the parent compound into its more manageable, albeit still hazardous, hydrolysis products.
| Property | Value | Source |
| CAS Number | 3768-58-9 | [4] |
| Molecular Formula | C₁₀H₂₆N₂Si | [13] |
| Molecular Weight | 202.42 g/mol | [13] |
| Appearance | Colorless to light yellow clear liquid | [13] |
| Flash Point | -3 °C | [9] |
| Boiling Point | 128-129 °C | [9] |
| Hydrolytic Sensitivity | High; reacts rapidly with water, moisture, and protic solvents. | [9][12][14] |
| Primary Hazards | H225: Highly flammable liquid and vapor. H314: Causes severe skin burns and eye damage. | [10] |
Mandatory Safety & Engineering Controls
Adherence to these safety protocols is non-negotiable. The disposal procedure must only be performed by trained personnel within a controlled laboratory environment.
2.1. Personal Protective Equipment (PPE) A comprehensive PPE ensemble is required to create a barrier between the operator and the chemical hazards.
-
Eye/Face Protection: Tightly fitting safety goggles in combination with a full-face shield (minimum 8-inch) is mandatory.[15]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[12][15]
-
Body Protection: A flame-retardant laboratory coat must be worn. For larger quantities, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]
2.2. Engineering Controls & Emergency Preparedness
-
Ventilation: The entire procedure must be performed inside a properly functioning chemical fume hood with a verified face velocity.[3]
-
Ignition Source Control: Eliminate all potential ignition sources from the area. This includes open flames, hot plates, and spark-producing equipment. Use only non-sparking tools and ensure all equipment is properly grounded.[3][4][5]
-
Emergency Equipment: An operational safety shower and eyewash station must be immediately accessible.[16] A spill kit containing appropriate absorbent material (e.g., vermiculite, dry sand) must be on hand.[12][16]
Step-by-Step Disposal Protocol: Controlled Hydrolysis
This protocol is designed for the safe neutralization of small to moderate quantities (up to 100 mL) of this compound waste. The core principle is the slow, controlled addition of the silane to a reaction-dampening solvent, followed by gradual hydrolysis.
Required Materials:
-
This compound waste
-
A non-reactive, high-boiling solvent (e.g., Heptane or Toluene)
-
Isopropanol or a 1:1 mixture of water and isopropanol
-
A three-neck flask or a large beaker with sufficient headspace (at least 5x the total final volume)
-
A magnetic stir plate and stir bar
-
An ice bath
-
A dropping funnel or pipette
-
A designated hazardous waste container, properly labeled
Protocol:
-
Preparation: Set up the reaction vessel (beaker or flask) in an ice bath on a magnetic stir plate inside the chemical fume hood.
-
Solvent Addition: Add the non-reactive solvent (e.g., Heptane) to the reaction vessel. A volume of at least 10 times the volume of the silane waste is recommended to act as a heat sink. Begin gentle stirring.
-
Slow Silane Addition: Carefully and slowly, add the this compound waste to the stirring solvent. This dilution step helps to manage the exotherm of the subsequent hydrolysis.
-
Controlled Hydrolysis: Fill a dropping funnel with isopropanol or the isopropanol/water mixture. Begin adding the hydrolysis solution dropwise to the diluted silane mixture.
-
Causality Note: The addition must be slow to control the rate of the exothermic reaction and the evolution of diethylamine gas. A rapid addition can cause boiling and splashing of the corrosive mixture. The use of isopropanol helps to moderate the reaction compared to using pure water.
-
-
Observation & Completion: Continue the dropwise addition. You may observe fumes (diethylamine) evolving from the surface. Maintain a slow addition rate and ensure the reaction temperature does not rise excessively. Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then remove the ice bath and let it stir at ambient temperature for at least one hour to ensure the reaction is complete.
-
Waste Collection: The resulting mixture now contains the solvent, dimethylsilanediol, and diethylamine. While the primary reactant is neutralized, the mixture is still considered hazardous due to its flammability and the corrosive/toxic nature of diethylamine.[15][16]
-
Containerization: Carefully transfer the neutralized mixture into a properly labeled hazardous waste container. The label must clearly state "Hazardous Waste," list all components (e.g., Heptane, Isopropanol, Diethylamine, Dimethylsilanediol), and display the appropriate hazard pictograms (flammable, corrosive).
-
Final Disposition: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and final disposal by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company. The recommended final disposal method is high-temperature incineration.[3][15] Never pour this waste down the drain. [15]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial hazard identification to final disposition.
Caption: Workflow for the safe disposal of this compound.
References
- Vertex AI Search. Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals.
- Benchchem. Navigating the Safe Disposal of Diethylamine: A Comprehensive Guide for Laboratory Professionals.
- PubChem. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384.
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE Safety Data Sheet.
- Fisher Scientific. SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane.
- Chemos GmbH & Co.KG. Safety Data Sheet: bis(Dimethylamino)methylsilane.
- Haz-Map. Bis(dimethylamino)dimethylsilane - Hazardous Agents.
- New Jersey Department of Health. DIETHYLAMINE HAZARD SUMMARY.
- Sigma-Aldrich. SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Bis(dimethylamino)dimethylsilane.
- SiSiB SILICONES. Aminosilanes as adhesion promoter, surface modifier and reactant.
- Gelest, Inc. BIS(DIMETHYLAMINO)DIMETHYLSILANE.
- Chem-Impex. Bis(dimethylamino)dimethylsilane.
- ChemicalBook. Bis(diethylamino)silane | 27804-64-4.
- Wonik Materials North America. SAFETY DATA SHEET - Bis(diethylamino)silane.
- Chem-Impex. This compound.
- CymitQuimica. This compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. Amino Silanes as adhesion promoter, surface modifier and reactant | SiSiB SILICONES [sinosil.com]
- 9. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 10. Bis(dimethylamino)dimethylsilane | C6H18N2Si | CID 77384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Bis(dimethylamino)dimethylsilane - Hazardous Agents | Haz-Map [haz-map.com]
- 12. wimna.com [wimna.com]
- 13. This compound | CymitQuimica [cymitquimica.com]
- 14. Bis(diethylamino)silane | 27804-64-4 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


